molecular formula C27H31N9O5 B3028267 Lanraplenib monosuccinate

Lanraplenib monosuccinate

カタログ番号: B3028267
分子量: 561.6 g/mol
InChIキー: DVFRSTNNWJHWGW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lanraplenib monosuccinate, also known as this compound, is a useful research compound. Its molecular formula is C27H31N9O5 and its molecular weight is 561.6 g/mol. The purity is usually 95%.
The exact mass of the compound Lanraplenib (monosuccinate) is 561.24481512 g/mol and the complexity rating of the compound is 728. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

6-(6-aminopyrazin-2-yl)-N-[4-[4-(oxetan-3-yl)piperazin-1-yl]phenyl]imidazo[1,2-a]pyrazin-8-amine;butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N9O.C4H6O4/c24-21-12-25-11-19(28-21)20-13-32-6-5-26-23(32)22(29-20)27-16-1-3-17(4-2-16)30-7-9-31(10-8-30)18-14-33-15-18;5-3(6)1-2-4(7)8/h1-6,11-13,18H,7-10,14-15H2,(H2,24,28)(H,27,29);1-2H2,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFRSTNNWJHWGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2COC2)C3=CC=C(C=C3)NC4=NC(=CN5C4=NC=C5)C6=CN=CC(=N6)N.C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N9O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Lanraplenib Monosuccinate: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanraplenib (B608459) (GS-9876) is a potent and highly selective, orally active inhibitor of the Spleen Tyrosine Kinase (SYK).[1][2] Developed as a second-generation SYK inhibitor, it offers a once-daily dosing regimen and avoids the drug-drug interactions with proton pump inhibitors observed with its predecessor, entospletinib.[3][4] Lanraplenib is under investigation for the treatment of various autoimmune and inflammatory diseases, as well as certain hematological malignancies.[3][4][5] This technical guide provides a comprehensive overview of the core mechanism of action of lanraplenib monosuccinate, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

SYK is a nonreceptor cytoplasmic tyrosine kinase that plays a pivotal role in mediating immunoreceptor signaling in a multitude of immune cells, including B-cells, mast cells, monocytes, and macrophages.[3] It is a critical component of the signaling cascade downstream of the B cell receptor (BCR), Fc-epsilon receptors (FcεR), and Fc-gamma receptors (FcγR).[3] By inhibiting SYK, lanraplenib effectively modulates immune cell activation, proliferation, and the release of pro-inflammatory mediators.

Core Mechanism of Action: SYK Inhibition

Lanraplenib exerts its therapeutic effects by directly binding to and inhibiting the enzymatic activity of Spleen Tyrosine Kinase (SYK). This inhibition prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that are crucial for the function of various immune cells.

Biochemical and Cellular Potency

Lanraplenib has demonstrated potent inhibition of SYK in both biochemical and cellular assays. The following tables summarize the key quantitative data regarding its inhibitory activity.

Parameter Value Assay System Reference
IC509.5 nMCell-free SYK assay[1][2][6][7][8]
IC506.2 nMCell-free SYK assay[9]

Table 1: Biochemical Inhibition of SYK by Lanraplenib.

Cell Type Stimulus Endpoint EC50 (nM) Reference
Human B cellsanti-IgMPhosphorylation of AKT, BLNK, BTK, ERK, MEK, PKCδ24–51[1][2][6][7]
Human B cellsanti-IgMCD69 Expression112 ± 10[1][2][6][7]
Human B cellsanti-IgMCD86 Expression164 ± 15[1][2][6][7]
Human B cellsanti-IgM / anti-CD40Proliferation108 ± 55[1][2][6][7][9]
Human MacrophagesImmune Complex (IC)TNFα Release121 ± 77[1][2][6][7]
Human MacrophagesImmune Complex (IC)IL-1β Release9 ± 17[1][2][6][7]
Human MacrophagesImmune Complex (IC)IL-6 Release700[9]
Human T cellsanti-CD3 / anti-CD28Proliferation1291 ± 398[1]

Table 2: Cellular Activity of Lanraplenib.

Signaling Pathway Modulation

The inhibition of SYK by lanraplenib leads to the disruption of key downstream signaling pathways involved in immune cell function.

B-Cell Receptor (BCR) Signaling

In B-cells, SYK is essential for transducing signals from the B-cell receptor (BCR) upon antigen binding. Lanraplenib's inhibition of SYK blocks the phosphorylation of critical downstream signaling molecules.

BCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR SRC_family SRC Family Kinases BCR->SRC_family activates SYK SYK SRC_family->SYK phosphorylates & activates Downstream Downstream Signaling (AKT, BLNK, BTK, ERK, MEK, PKCδ) SYK->Downstream phosphorylates Lanraplenib Lanraplenib Lanraplenib->SYK inhibits Response B-Cell Activation, Proliferation, Antibody Production Downstream->Response leads to Antigen Antigen Antigen->BCR binds

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of Lanraplenib on SYK.

Fc Receptor (FcR) Signaling in Myeloid Cells

In myeloid cells such as macrophages, SYK mediates signaling from Fc receptors, which are involved in phagocytosis and the release of inflammatory cytokines. Lanraplenib's inhibition of SYK in these cells leads to a reduction in the production of pro-inflammatory cytokines like TNFα and IL-1β.[1][2][6][7]

FcR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FcR Fc Receptor SRC_family SRC Family Kinases FcR->SRC_family activates SYK SYK SRC_family->SYK phosphorylates & activates Downstream Downstream Signaling SYK->Downstream activates Lanraplenib Lanraplenib Lanraplenib->SYK inhibits Response Cytokine Release (TNFα, IL-1β, IL-6), Phagocytosis Downstream->Response leads to ImmuneComplex Immune Complex ImmuneComplex->FcR binds

Caption: Fc Receptor (FcR) signaling in myeloid cells and the inhibitory effect of Lanraplenib.

Experimental Protocols

The following sections outline the methodologies for key experiments cited in the characterization of lanraplenib.

SYK Kinase Assay (Cell-Free)
  • Objective: To determine the direct inhibitory effect of lanraplenib on SYK enzyme activity.

  • Methodology:

    • Recombinant human SYK enzyme is incubated with a specific peptide substrate and ATP.

    • Lanraplenib at various concentrations is added to the reaction mixture.

    • The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

    • The amount of phosphorylated substrate is quantified, typically using a fluorescence-based method or radiometric assay.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the lanraplenib concentration.

B-Cell Proliferation Assay
  • Objective: To assess the effect of lanraplenib on B-cell proliferation.

  • Methodology:

    • Primary human B-cells are isolated from peripheral blood mononuclear cells (PBMCs).

    • Cells are cultured in the presence of B-cell stimuli, such as anti-IgM and anti-CD40 antibodies, to induce proliferation.

    • Lanraplenib is added to the cultures at a range of concentrations.

    • After an incubation period (typically 3-5 days), cell proliferation is measured using methods such as [³H]-thymidine incorporation or a colorimetric assay (e.g., MTS or WST-1).

    • EC50 values are determined from the dose-response curve.

Cytokine Release Assay from Macrophages
  • Objective: To measure the impact of lanraplenib on the release of pro-inflammatory cytokines from macrophages.

  • Methodology:

    • Human monocytes are isolated from PBMCs and differentiated into macrophages.

    • Macrophages are pre-incubated with different concentrations of lanraplenib.

    • The cells are then stimulated with immune complexes (ICs) to induce cytokine production.

    • After an appropriate incubation time, the cell culture supernatants are collected.

    • The concentrations of cytokines such as TNFα and IL-1β in the supernatants are quantified using an enzyme-linked immunosorbent assay (ELISA).

    • EC50 values are calculated based on the inhibition of cytokine release.

In Vivo Murine Model of Lupus Nephritis (NZB/W F1 mice)
  • Objective: To evaluate the in vivo efficacy of lanraplenib in a preclinical model of systemic lupus erythematosus (SLE).

  • Methodology:

    • New Zealand Black/White (NZB/W) F1 mice, which spontaneously develop a lupus-like disease, are used.

    • Treatment with lanraplenib, a vehicle control, or a positive control (e.g., cyclophosphamide) is initiated at a specific age or disease stage.

    • Key disease parameters are monitored over time, including proteinuria, blood urea (B33335) nitrogen (BUN) levels, and overall survival.

    • At the end of the study, kidneys are harvested for histopathological analysis to assess glomerulopathy, immune complex deposition (IgG), and inflammation.

    • Splenocytes can be analyzed by flow cytometry to evaluate changes in B cell and T cell populations.

Experimental_Workflow_Lupus_Model Start NZB/W F1 Mice (Lupus Model) Treatment Treatment Groups: - Lanraplenib - Vehicle Control - Positive Control Start->Treatment Monitoring Disease Monitoring: - Proteinuria - BUN - Survival Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Histology Kidney Histopathology: - Glomerulopathy - IgG Deposition - Inflammation Endpoint->Histology FlowCytometry Splenocyte Analysis: - B cell maturation - T cell populations Endpoint->FlowCytometry

Caption: Experimental workflow for evaluating Lanraplenib in a murine model of lupus nephritis.

Conclusion

This compound is a potent and selective inhibitor of SYK that effectively modulates immune responses by blocking key signaling pathways in B-cells and myeloid cells. Its mechanism of action, characterized by the inhibition of SYK-mediated phosphorylation and subsequent downstream signaling, translates to reduced immune cell activation, proliferation, and inflammatory cytokine release. Preclinical and in vitro data strongly support its therapeutic potential in a range of autoimmune and inflammatory conditions. Further clinical investigations will continue to delineate its efficacy and safety profile in various patient populations.

References

Lanraplenib Monosuccinate: A Deep Dive into Selective SYK Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Spleen Tyrosine Kinase (SYK) has emerged as a critical regulator of intracellular signaling pathways in a multitude of immune cells. Its pivotal role in driving cellular responses, including proliferation, differentiation, and the release of inflammatory mediators, has positioned it as a compelling therapeutic target for a range of autoimmune diseases and hematological malignancies. Lanraplenib (B608459) monosuccinate (GS-9876), a potent and highly selective, orally active inhibitor of SYK, represents a significant advancement in the targeted modulation of these pathways. This technical guide provides an in-depth overview of Lanraplenib, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its characterization.

Mechanism of Action: Selective SYK Inhibition

Lanraplenib exerts its therapeutic effect by selectively binding to the ATP-binding site of SYK, thereby preventing its phosphorylation and subsequent activation.[1] This inhibition disrupts downstream signaling cascades initiated by various immunoreceptors, including B-cell receptors (BCR), Fc receptors, and glycoprotein (B1211001) VI (GPVI) on platelets.[2][3][4] By blocking SYK, Lanraplenib effectively dampens the overactive immune responses characteristic of many autoimmune and inflammatory conditions.[1]

The activation of SYK is a key event in numerous cellular processes. In B-cells, SYK is essential for signaling downstream of the BCR, which is crucial for B-cell activation, proliferation, and antibody production.[5] In mast cells and other myeloid cells, SYK mediates signaling from Fc receptors, leading to the release of inflammatory cytokines and other mediators.[1] Lanraplenib's ability to potently inhibit these SYK-dependent pathways underscores its broad therapeutic potential.

Quantitative Efficacy of Lanraplenib

The inhibitory activity of Lanraplenib has been quantified in a variety of in vitro assays, demonstrating its high potency and selectivity for SYK.

Assay TypeTarget/Cell LineParameterValueReference(s)
Biochemical Assay Recombinant SYK EnzymeIC509.5 nM[2][3][4]
Cell-Based Assays
B-Cell SignalingAnti-IgM Stimulated Human B-Cells (Phosphorylation of AKT, BLNK, BTK, ERK, MEK, PKCδ)EC5024-51 nM[2][3]
B-Cell ActivationAnti-IgM Mediated CD69 Expression on B-CellsEC50112 ± 10 nM[2][3]
Anti-IgM Mediated CD86 Expression on B-CellsEC50164 ± 15 nM[2][3]
B-Cell ProliferationAnti-IgM/Anti-CD40 Co-stimulated B-Cell ProliferationEC50108 ± 55 nM[2][3]
Macrophage ActivityImmune Complex-Stimulated TNFα Release from Human MacrophagesEC50121 ± 77 nM[2][3]
Immune Complex-Stimulated IL-1β Release from Human MacrophagesEC509 ± 17 nM[2][3]
T-Cell ProliferationAnti-CD3/Anti-CD28 Stimulated T-Cell ProliferationEC501291 ± 398 nM[2]

Clinical Development

Lanraplenib has been evaluated in several Phase II clinical trials for various autoimmune indications, including cutaneous lupus erythematosus (CLE), lupus membranous nephropathy (LMN), and Sjögren's syndrome.

Clinical Trial IdentifierIndicationKey FindingsReference(s)
NCT03134222 Cutaneous Lupus Erythematosus (CLE)The primary endpoint (change in CLASI-A score at week 12) was not met. The least squares mean CLASI-A score change from baseline was -4.5 for Lanraplenib vs. -5.5 for placebo.[6][7][6][7][8]
NCT03285711 Lupus Membranous Nephropathy (LMN)Limited conclusions could be drawn due to the small number of patients. No significant reduction in 24-hour urine protein was observed in the Lanraplenib group, which had a high dropout rate.[1][2][3][9][10][11][1][2][9][10]
NCT03100942 Sjögren's SyndromeThe primary endpoint was not met. At week 12, 42.3% of the Lanraplenib group achieved the primary endpoint vs. 26.7% of the placebo group (P = 0.16).[4][12][13][14][12][13][14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of Lanraplenib.

In Vitro SYK Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant SYK enzyme

  • SYK Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[15]

  • Substrate (e.g., Poly (Glu, Tyr) 4:1)

  • ATP

  • Lanraplenib monosuccinate (or other inhibitors) dissolved in DMSO

  • ADP-Glo™ Reagent (Promega)[15]

  • Kinase Detection Reagent (Promega)[15]

  • White, opaque 384-well plates

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of Lanraplenib in DMSO. The final DMSO concentration in the assay should not exceed 1%.

    • Dilute the recombinant SYK enzyme to the desired working concentration in cold Kinase Buffer.

    • Prepare a 2X Substrate/ATP mix in Kinase Buffer.

  • Assay Plate Setup:

    • Add 1 µL of diluted Lanraplenib or DMSO (vehicle control) to the wells of a 384-well plate.[15]

    • Add 2 µL of the diluted SYK enzyme to each well.[15]

    • Incubate the plate for 10-15 minutes at room temperature.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 2 µL of the 2X Substrate/ATP mix to each well.[15]

    • Incubate the plate at room temperature for 60 minutes.[15]

  • ADP Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.[15]

    • Incubate the plate at room temperature for 40 minutes.[15]

    • Add 10 µL of Kinase Detection Reagent to each well.[15]

    • Incubate for 30-60 minutes at room temperature.[15]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the background luminescence (no enzyme control) from all experimental wells.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

B-Cell Proliferation Assay (CFSE-Based)

This assay measures the proliferation of B-cells by tracking the dilution of the fluorescent dye CFSE (Carboxyfluorescein succinimidyl ester) as cells divide.

Materials:

  • Isolated human primary B-cells

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

  • CFSE (CellTrace™ CFSE Cell Proliferation Kit, Thermo Fisher Scientific)

  • Anti-IgM antibody

  • Anti-CD40 antibody

  • This compound

  • Flow cytometer

Procedure:

  • Cell Labeling:

    • Resuspend B-cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS containing 0.1% BSA.

    • Add an equal volume of 2X CFSE staining solution (e.g., 10 µM for a final concentration of 5 µM) to the cell suspension.[16]

    • Incubate for 10 minutes at 37°C.[16]

    • Quench the staining by adding 5 volumes of ice-cold culture medium.

    • Wash the cells three times with complete culture medium.

  • Cell Culture and Treatment:

    • Resuspend the CFSE-labeled B-cells in complete culture medium.

    • Plate the cells in a 96-well plate.

    • Pre-incubate the cells with various concentrations of Lanraplenib or vehicle (DMSO) for 1 hour.

    • Stimulate the cells with anti-IgM and anti-CD40 antibodies.

    • Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash with PBS.

    • Acquire the cells on a flow cytometer equipped with a 488 nm laser.

    • Analyze the CFSE fluorescence in the FITC channel. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.

    • Quantify the percentage of proliferated cells and the proliferation index for each condition.

Analysis of B-Cell Activation Markers (CD69 and CD86) by Flow Cytometry

This protocol details the measurement of cell surface activation markers on B-cells following stimulation.

Materials:

  • Isolated human primary B-cells

  • RPMI-1640 medium

  • Anti-IgM antibody

  • This compound

  • Fluorochrome-conjugated antibodies against human CD19, CD69, and CD86

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Plate primary B-cells in a 96-well plate in RPMI-1640 medium.

    • Pre-incubate the cells with various concentrations of Lanraplenib or vehicle (DMSO) for 1 hour.

    • Stimulate the cells with anti-IgM antibody.

    • Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Antibody Staining:

    • Harvest the cells and wash with flow cytometry staining buffer.

    • Resuspend the cells in staining buffer containing fluorochrome-conjugated antibodies against CD19, CD69, and CD86.

    • Incubate for 30 minutes on ice in the dark.

    • Wash the cells twice with staining buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cells in staining buffer.

    • Acquire the cells on a flow cytometer.

    • Gate on the CD19-positive B-cell population.

    • Analyze the expression levels (e.g., mean fluorescence intensity or percentage of positive cells) of CD69 and CD86 within the B-cell gate.

Macrophage Cytokine Release Assay (TNFα and IL-1β)

This assay measures the release of pro-inflammatory cytokines from macrophages stimulated with immune complexes.

Materials:

  • Human monocyte-derived macrophages (MDMs) or a macrophage cell line (e.g., THP-1 differentiated with PMA)

  • Complete culture medium

  • Immune complexes (e.g., aggregated human IgG)

  • This compound

  • ELISA kits for human TNFα and IL-1β

Procedure:

  • Cell Culture and Treatment:

    • Plate macrophages in a 96-well plate and allow them to adhere.

    • Pre-incubate the cells with various concentrations of Lanraplenib or vehicle (DMSO) for 1 hour.

    • Stimulate the cells with immune complexes.

    • Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection:

    • Centrifuge the plate to pellet any detached cells.

    • Carefully collect the culture supernatants.

  • ELISA:

    • Perform ELISAs for TNFα and IL-1β on the collected supernatants according to the manufacturer's instructions.

    • Read the absorbance on a microplate reader.

  • Data Analysis:

    • Calculate the concentration of each cytokine in the samples based on the standard curve.

    • Determine the EC50 value of Lanraplenib for the inhibition of cytokine release.

Signaling Pathways and Visualizations

The following diagrams illustrate the central role of SYK in immune cell signaling and the mechanism of its inhibition by Lanraplenib.

SYK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn (Src Family Kinase) BCR->Lyn FcR Fc Receptor (FcR) FcR->Lyn Antigen Antigen Antigen->BCR binds ImmuneComplex Immune Complex ImmuneComplex->FcR binds ITAM ITAM (phosphorylated) Lyn->ITAM phosphorylates SYK SYK ITAM->SYK recruits & activates PLCg2 PLCγ2 SYK->PLCg2 phosphorylates BTK BTK SYK->BTK phosphorylates PI3K PI3K SYK->PI3K activates Lanraplenib Lanraplenib Lanraplenib->SYK inhibits Downstream Downstream Signaling (MAPK, NF-κB, etc.) PLCg2->Downstream BTK->Downstream PI3K->Downstream Response Cellular Responses (Proliferation, Activation, Cytokine Release) Downstream->Response

Caption: SYK signaling pathway and inhibition by Lanraplenib.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis KinaseAssay SYK Kinase Assay IC50 IC50 Determination KinaseAssay->IC50 CellActivation B-Cell Activation Assay EC50 EC50 Determination CellActivation->EC50 CellProliferation B-Cell Proliferation Assay ProliferationIndex Proliferation Index CellProliferation->ProliferationIndex CytokineRelease Cytokine Release Assay CytokineQuant Cytokine Quantification CytokineRelease->CytokineQuant

Caption: General experimental workflow for Lanraplenib characterization.

Conclusion

This compound is a potent and selective inhibitor of SYK with well-characterized in vitro activity. By targeting a key node in immune cell signaling, Lanraplenib offers a promising therapeutic strategy for a variety of autoimmune and inflammatory diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and advance the therapeutic application of SYK inhibition. While Phase II clinical trial results have been mixed, further investigation into patient selection and combination therapies may yet unlock the full potential of this targeted therapeutic.

References

Lanraplenib Monosuccinate: A Technical Guide to a Selective Spleen Tyrosine Kinase (SYK) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanraplenib monosuccinate, a potent and selective, orally available inhibitor of spleen tyrosine kinase (SYK), is under investigation for the treatment of a range of autoimmune diseases and certain cancers. SYK is a critical mediator of signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors, playing a key role in the activation and survival of immune cells such as B cells and macrophages. This technical guide provides an in-depth overview of this compound, including its chemical identity, mechanism of action, key experimental data, and detailed protocols for relevant in vitro and in vivo assays.

Chemical Identity

IdentifierValue
Compound Name This compound
Synonyms GS-9876 monosuccinate
CAS Number 1800046-97-2[1][2]
Molecular Formula C27H31N9O5[2]
Molecular Weight 561.59 g/mol [2]
Chemical Name 6-[8-({4-[4-(oxetan-3-yl)piperazin-1-yl]phenyl}amino)imidazo[1,2-a]pyrazin-6-yl]pyrazin-2-amine; butanedioic acid[2]
Parent Compound (Lanraplenib) CAS: 1800046-95-0[3][4]
Succinate Salt (2:3) CAS: 1800047-00-0[5]

Mechanism of Action

Lanraplenib is a selective and potent ATP-competitive inhibitor of spleen tyrosine kinase (SYK).[6] SYK is a non-receptor cytoplasmic tyrosine kinase that plays a crucial role in signaling pathways of immune cells.[7] Upon ligation of immunoreceptors like the B-cell receptor (BCR) or Fc receptors on macrophages, SYK is activated and initiates a signaling cascade.[7] This cascade involves the phosphorylation of downstream targets such as B-cell linker (BLNK) protein and phospholipase-C gamma 2 (PLCγ2), leading to the activation of multiple signaling pathways, including phosphatidylinositol 3-kinase (PI3K), Bruton's tyrosine kinase (BTK), and mitogen-activated protein kinase (MAPK) pathways.[7]

By inhibiting SYK, Lanraplenib effectively blocks these downstream signaling events. This leads to the inhibition of B-cell activation, proliferation, and survival, as well as the reduction of pro-inflammatory cytokine release from macrophages.[6][8][9]

SYK_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Activation BLNK BLNK SYK->BLNK Phosphorylation PLCg2 PLCγ2 SYK->PLCg2 Phosphorylation PI3K PI3K SYK->PI3K Lanraplenib Lanraplenib (GS-9876) Lanraplenib->SYK Inhibition BTK BTK BLNK->BTK BLNK->PLCg2 Transcription Gene Transcription (Proliferation, Survival, Cytokine Production) BTK->Transcription MAPK_pathway MAPK Pathway (ERK, MEK) PLCg2->MAPK_pathway AKT AKT PI3K->AKT AKT->Transcription MAPK_pathway->Transcription

Caption: Lanraplenib's inhibition of the SYK signaling pathway.

Quantitative In Vitro Data

The following tables summarize the in vitro potency of Lanraplenib in various assays.

Table 1: Kinase Inhibition

TargetAssay TypeIC50 (nM)
SYK Cell-free assay9.5[1][2][3][8]
SYK Kinase assay6.2[4]
JAK2 Kinase assay120[4]

Table 2: B-Cell Functional Assays

AssayCell TypeEC50 (nM)
Inhibition of anti-IgM stimulated phosphorylation of AKT, BLNK, BTK, ERK, MEK, PKCδ Human B cells24-51[1][2][3][8]
Inhibition of anti-IgM mediated CD69 expression Human B cells112 ± 10[1][2][3][8]
Inhibition of anti-IgM mediated CD86 expression Human B cells164 ± 15[1][2][3][8]
Inhibition of anti-IgM/anti-CD40 co-stimulated B cell proliferation Human B cells108 ± 55[1][2][3][8]
Inhibition of anti-CD3/anti-CD28 stimulated T cell proliferation Human T cells1291 ± 398[8]

Table 3: Macrophage Functional Assays

AssayCell TypeEC50 (nM)
Inhibition of immune complex-stimulated TNFα release Human macrophages121 ± 77[1][2][3][8]
Inhibition of immune complex-stimulated IL-1β release Human macrophages9 ± 17[1][2][3][8]
Inhibition of immune complex-stimulated IL-6 release Human macrophages700[4]

Key In Vivo Data: NZB/W Mouse Model of Lupus Nephritis

Lanraplenib has been evaluated in the New Zealand black/white (NZB/W) murine model, which spontaneously develops a disease that mimics human systemic lupus erythematosus (SLE) and lupus nephritis (LN).

Table 4: Efficacy of Lanraplenib in NZB/W Mice

ParameterVehicle ControlLanraplenib (0.25% in chow)Cyclophosphamide (B585) (Positive Control)
Survival at Week 40 ~40%Statistically significant improvement (p=0.044)Statistically significant improvement (p=0.010)
Proteinuria (≥100 mg/dL) by Week 40 ~90% of miceDevelopment preventedDevelopment prevented
Blood Urea (B33335) Nitrogen ElevatedReducedReduced
Kidney Histology Severe glomerulonephritisSignificantly preserved morphology, reduced IgG deposition[9][10]Improved morphology
Serum Proinflammatory Cytokines ElevatedReduced concentrationsNot reported
Splenic B-cell Maturation Disease-driven maturationBlocked maturationNot reported

Experimental Protocols

In Vitro Human B-Cell Activation Assay

This protocol describes the methodology to assess the effect of Lanraplenib on the activation of primary human B cells.

B_Cell_Activation_Workflow cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_analysis Analysis Isolate_PBMCs 1. Isolate PBMCs from fresh human blood Isolate_B_cells 2. Isolate primary B cells by negative selection Isolate_PBMCs->Isolate_B_cells Pretreat 3. Pretreat B cells with Lanraplenib or vehicle (DMSO) Isolate_B_cells->Pretreat Stimulate 4. Stimulate B cells with 20 µg/mL anti-human IgM Pretreat->Stimulate Incubate 5. Incubate for 16 hours Stimulate->Incubate Stain 6. Stain cells with fluorescently labeled antibodies for CD69 and CD86 Incubate->Stain FACS 7. Analyze expression of activation markers by Flow Cytometry Stain->FACS Data_Analysis 8. Quantify percentage of CD69+ and CD86+ B cells FACS->Data_Analysis

Caption: Workflow for in vitro B-cell activation assay.

Methodology:

  • B-Cell Isolation: Isolate primary human B cells from peripheral blood mononuclear cells (PBMCs) using a negative selection kit.[8]

  • Cell Culture: Culture the isolated B cells in an appropriate medium.

  • Compound Treatment: Pre-incubate the B cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period.

  • Stimulation: Stimulate the B cells with 20 µg/mL of anti-human F(ab')2 immunoglobulin M (IgM) to induce activation.[8]

  • Incubation: Incubate the cells for 16 hours at 37°C in a CO2 incubator.[8]

  • Staining: After incubation, wash the cells and stain them with fluorescently-conjugated antibodies against B-cell markers (e.g., CD19) and activation markers (CD69 and CD86).[8]

  • Flow Cytometry: Acquire the stained cells on a flow cytometer.

  • Data Analysis: Analyze the flow cytometry data to determine the percentage of B cells expressing CD69 and CD86 in the Lanraplenib-treated groups compared to the vehicle control. Calculate EC50 values based on the dose-response curve.

In Vivo NZB/W Mouse Model for Lupus Nephritis

This protocol outlines the in vivo evaluation of Lanraplenib in a spontaneous model of lupus nephritis.

Methodology:

  • Animal Model: Use female NZB/W mice, which spontaneously develop an autoimmune disease resembling human SLE.

  • Study Initiation: Enroll mice in the study at 28 weeks of age, when signs of the disease are beginning to manifest.[8]

  • Grouping and Dosing: Distribute mice into treatment groups based on body weight and initial proteinuria levels. Administer Lanraplenib formulated in the chow (e.g., at 0.25%) or a vehicle control. A positive control group, such as cyclophosphamide (5 mg/kg/day), can also be included.[2][8]

  • Monitoring:

    • Proteinuria: Measure weekly using dipstick analysis of urine samples.[8]

    • Survival: Monitor and record daily.

    • Body Weight: Measure weekly.[8]

  • Terminal Analysis (e.g., at 40 weeks):

    • Blood Chemistry: Measure blood urea nitrogen (BUN) as an indicator of kidney function.[8]

    • Histopathology: Harvest kidneys, fix in formalin, and embed in paraffin. Section and stain with H&E and PAS to assess glomerulonephritis, interstitial inflammation, and other pathological changes. Perform immunofluorescence staining for IgG deposition.[9][10]

    • Serology: Collect blood to measure serum concentrations of pro-inflammatory cytokines via immunoassay.[9]

    • Immunophenotyping: Isolate splenocytes and perform flow cytometry to analyze B-cell and T-cell maturation and activation states.[9]

  • Statistical Analysis: Compare the outcomes of the Lanraplenib-treated group with the vehicle and positive control groups using appropriate statistical tests (e.g., Kaplan-Meier for survival, Kruskal-Wallis test for BUN).[1]

Clinical Development

Lanraplenib is currently being evaluated in several clinical trials for various autoimmune indications, including:

  • Lupus Membranous Nephropathy (LMN) [1][11][12][13]

  • Sjögren's Syndrome [1]

  • Cutaneous Lupus Erythematosus (CLE) [14]

  • Acute Myeloid Leukemia (AML) in combination with other agents.[1][15]

While some studies have shown promise, others have faced challenges such as high dropout rates or not meeting primary endpoints, highlighting the complexities of treating these diseases.[12][14]

Conclusion

This compound is a well-characterized, potent, and selective SYK inhibitor with a clear mechanism of action. Preclinical in vitro and in vivo data demonstrate its ability to modulate immune responses by inhibiting B-cell and macrophage functions. These findings provide a strong rationale for its ongoing clinical investigation in a variety of autoimmune and inflammatory diseases. The detailed methodologies provided in this guide serve as a resource for researchers in the field of immunology and drug development to further explore the therapeutic potential of SYK inhibition.

References

Lanraplenib Monosuccinate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lanraplenib (B608459) monosuccinate, a selective spleen tyrosine kinase (Syk) inhibitor. This document details its chemical structure, mechanism of action, and summarizes key experimental data. It is intended to serve as a valuable resource for professionals in the fields of immunology, oncology, and drug development.

Chemical Structure and Properties

Lanraplenib monosuccinate is the monosuccinate salt of Lanraplenib. The active moiety, Lanraplenib, is a potent and selective inhibitor of spleen tyrosine kinase (Syk).[1][2]

IdentifierValue
Chemical Name 6-[8-({4-[4-(oxetan-3-yl)piperazin-1-yl]phenyl}amino)imidazo[1,2-a]pyrazin-6-yl]pyrazin-2-amine; butanedioic acid[3]
Molecular Formula C27H31N9O5[3]
Molecular Weight 561.59 g/mol [3]
CAS Number 1800046-97-2[3]
SMILES NC1=CN=CC(=N1)C1=CN2C=CN=C2C(NC2C=CC(=CC=2)N2CCN(CC2)C2COC2)=N1.OC(=O)CCC(O)=O[3]

Active Moiety: Lanraplenib

IdentifierValue
Chemical Name 6-(6-aminopyrazin-2-yl)-N-[4-[4-(oxetan-3-yl)piperazin-1-yl]phenyl]imidazo[1,2-a]pyrazin-8-amine
Molecular Formula C23H25N9O
Molecular Weight 443.50 g/mol [4]
CAS Number 1800046-95-0[5]
SMILES NC1=NC(C2=CN3C=CN=C3C(NC4=CC=C(N5CCN(C6COC6)CC5)C=C4)=N2)=CN=C1[5]

Mechanism of Action: Inhibition of Spleen Tyrosine Kinase (Syk)

Lanraplenib is a highly selective and orally active inhibitor of spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase that plays a critical role in signal transduction of immunoreceptors in various hematopoietic cells, including B cells, mast cells, macrophages, and neutrophils.[1][2] By inhibiting Syk, Lanraplenib effectively modulates downstream signaling pathways, leading to the suppression of cellular responses such as proliferation, differentiation, and the release of inflammatory mediators.[4]

B-Cell Receptor (BCR) Signaling Pathway

The B-cell receptor (BCR) signaling pathway is a key cascade in the adaptive immune system, and its dysregulation is implicated in various autoimmune diseases and B-cell malignancies. Syk is a central component of this pathway. Upon antigen binding to the BCR, Src family kinases phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) of CD79A and CD79B, which recruits and activates Syk. Activated Syk then phosphorylates downstream targets, including B-cell linker protein (BLNK) and phospholipase Cγ2 (PLCγ2), initiating a cascade of signaling events that ultimately lead to B-cell activation, proliferation, and antibody production. Lanraplenib's inhibition of Syk disrupts this critical signaling cascade.

B_Cell_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) (IgM/IgD, CD79A/B) Src_Family_Kinase Src Family Kinase (e.g., Lyn, Fyn, Blk) BCR->Src_Family_Kinase Antigen Binding Syk Syk BCR->Syk Recruitment & Activation Src_Family_Kinase->BCR ITAM Phosphorylation BTK Bruton's Tyrosine Kinase (BTK) Syk->BTK Activation BLNK BLNK Syk->BLNK Phosphorylation Lanraplenib Lanraplenib Lanraplenib->Syk Inhibition PLCg2 PLCγ2 BTK->PLCg2 Activation BLNK->PLCg2 Scaffolding PIP2 PIP2 PLCg2->PIP2 Hydrolysis IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_Flux Ca²⁺ Mobilization IP3_DAG->Ca_Flux PKC PKC Activation IP3_DAG->PKC Downstream_Signaling Downstream Signaling (NF-κB, MAPK, etc.) Ca_Flux->Downstream_Signaling PKC->Downstream_Signaling Cellular_Response B-Cell Activation, Proliferation, Antibody Production Downstream_Signaling->Cellular_Response

B-Cell Receptor Signaling Pathway and Lanraplenib's Point of Inhibition.

Quantitative Data

Lanraplenib has demonstrated potent inhibitory activity in various in vitro assays. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of Lanraplenib

AssayCell Type/SystemIC50 / EC50Reference
Syk Kinase InhibitionRecombinant Human SykIC50 = 9.5 nM[1][2]
anti-IgM Stimulated Phosphorylation (AKT, BLNK, BTK, ERK, MEK, PKCδ)Human B CellsEC50 = 24-51 nM[3]
anti-IgM Mediated CD69 ExpressionHuman B CellsEC50 = 112 ± 10 nM[3]
anti-IgM Mediated CD86 ExpressionHuman B CellsEC50 = 164 ± 15 nM[3]
anti-IgM/anti-CD40 Co-stimulated B Cell ProliferationHuman B CellsEC50 = 108 ± 55 nM[3]
Immune Complex-Stimulated TNFα ReleaseHuman MacrophagesEC50 = 121 ± 77 nM[3]
Immune Complex-Stimulated IL-1β ReleaseHuman MacrophagesEC50 = 9 ± 17 nM[3]

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of Syk inhibitors like Lanraplenib. Please note that these are generalized protocols, and specific parameters may need to be optimized for individual laboratory conditions. The exact protocols used in the cited studies for Lanraplenib are proprietary and not publicly available.

In Vitro Syk Kinase Inhibition Assay (Luminescence-Based)

This protocol describes the determination of the IC50 value of a Syk inhibitor using a commercially available luminescence-based kinase assay kit that measures ADP production.

Materials:

  • Recombinant human Syk enzyme

  • This compound

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Syk substrate (e.g., poly(Glu, Tyr) 4:1)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer. The final DMSO concentration in the assay should be ≤ 1%.

  • Enzyme and Substrate Preparation: Dilute the recombinant Syk enzyme and the substrate in kinase buffer to their optimal working concentrations.

  • Assay Reaction:

    • To each well of a 384-well plate, add 1 µL of the diluted this compound or vehicle (DMSO in kinase buffer).

    • Add 2 µL of the diluted Syk enzyme.

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding 2 µL of a mixture of the Syk substrate and ATP.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP and measure the light output by adding 10 µL of Kinase Detection Reagent.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each concentration of the inhibitor compared to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Kinase_Inhibition_Assay_Workflow A Prepare Serial Dilutions of Lanraplenib C Add Lanraplenib/Vehicle to Plate A->C B Dilute Syk Enzyme and Substrate D Add Syk Enzyme B->D C->D E Pre-incubate D->E F Add Substrate/ATP Mix to Initiate Reaction E->F G Incubate F->G H Add ADP-Glo™ Reagent to Stop Reaction G->H I Incubate H->I J Add Kinase Detection Reagent I->J K Incubate J->K L Measure Luminescence K->L M Calculate % Inhibition and IC50 L->M

Workflow for an In Vitro Syk Kinase Inhibition Assay.
B-Cell Activation Marker Expression by Flow Cytometry

This protocol outlines the measurement of CD69 and CD86 expression on human B cells following stimulation, as a marker of B-cell activation.

Materials:

  • Isolated human peripheral blood mononuclear cells (PBMCs) or purified B cells

  • RPMI 1640 medium supplemented with 10% fetal bovine serum

  • Anti-IgM antibody (for stimulation)

  • This compound

  • Fluorochrome-conjugated antibodies against human CD19, CD69, and CD86

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.

  • Cell Stimulation: Stimulate the cells with an optimal concentration of anti-IgM antibody for 18-24 hours at 37°C.

  • Staining:

    • Harvest the cells and wash with FACS buffer.

    • Resuspend the cells in FACS buffer containing the fluorochrome-conjugated antibodies against CD19, CD69, and CD86.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cells in FACS buffer.

    • Acquire data on a flow cytometer.

    • Gate on the CD19-positive B-cell population.

    • Analyze the expression of CD69 and CD86 on the B cells.

  • Data Analysis:

    • Determine the percentage of CD69+ and CD86+ B cells for each condition.

    • Calculate the EC50 value of this compound for the inhibition of CD69 and CD86 expression.

Cytokine Release Assay in Human Macrophages

This protocol describes the measurement of TNFα and IL-1β release from human macrophages stimulated with immune complexes.

Materials:

  • Human peripheral blood monocytes

  • Macrophage colony-stimulating factor (M-CSF)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum

  • Immune complexes (e.g., aggregated human IgG)

  • This compound

  • ELISA kits for human TNFα and IL-1β

Procedure:

  • Macrophage Differentiation: Isolate monocytes from PBMCs and differentiate them into macrophages by culturing with M-CSF for 5-7 days.

  • Inhibitor Treatment: Pre-incubate the macrophages with various concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.

  • Cell Stimulation: Stimulate the macrophages with immune complexes for 18-24 hours at 37°C.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Measure the concentrations of TNFα and IL-1β in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Calculate the concentration of each cytokine in the samples.

    • Determine the EC50 value of this compound for the inhibition of TNFα and IL-1β release.

Clinical Development

Lanraplenib has been investigated in clinical trials for the treatment of various autoimmune diseases. For instance, a Phase 2 study (NCT03285711) evaluated the safety and efficacy of Lanraplenib in adults with lupus membranous nephropathy.[6][7][8]

Conclusion

This compound is a potent and selective Syk inhibitor with a well-defined mechanism of action. Its ability to modulate B-cell and other immune cell functions through the inhibition of Syk-mediated signaling pathways makes it a promising therapeutic candidate for a range of autoimmune and inflammatory diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in further exploring the potential of Lanraplenib and other Syk inhibitors.

References

Lanraplenib Monosuccinate: A Technical Overview of its Molecular Weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanraplenib, an investigational inhibitor of Spleen Tyrosine Kinase (Syk), is a molecule of significant interest in the development of therapies for autoimmune diseases.[1][2] The monosuccinate salt form, Lanraplenib monosuccinate, offers specific physicochemical properties advantageous for drug development. A precise understanding of its molecular weight is fundamental for all quantitative aspects of research, from dose calculations to analytical method development. This technical guide provides a detailed breakdown of the molecular weight of this compound, its constituent components, and the experimental protocols for its determination.

Tabulated Molecular Weight Data

For clarity and ease of comparison, the molecular weight information for this compound and its constituent parts is summarized below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Source
Lanraplenib (free base)C₂₃H₂₅N₉O443.50[3][4][5]
Succinic AcidC₄H₆O₄118.09[6][7][8]
This compound C₂₇H₃₁N₉O₅ 561.59 [3][6][7]

Note: The molecular weight of this compound is the sum of the molecular weights of Lanraplenib and succinic acid.

Experimental Determination of Molecular Weight

The molecular weight of a small molecule like this compound is typically determined with high accuracy using mass spectrometry.[9][10] Other methods like Diffusion-Ordered Spectroscopy (DOSY-NMR) can also be employed for molecular weight estimation in solution.[11][12]

Key Experimental Protocol: Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[9][13] For a small molecule, the peak corresponding to the molecular ion (M+) directly provides its molecular weight. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to confirm the elemental composition of the molecule.[13]

A generalized workflow for the determination of the molecular weight of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS) is as follows:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to promote ionization.

  • Infusion and Ionization: The sample solution is introduced into the ESI source of the mass spectrometer. A high voltage is applied to a capillary, causing the solution to form a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged ions in the gas phase.

  • Mass Analysis: The generated ions are then guided into the mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer). The analyzer separates the ions based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Interpretation: The molecular weight is determined from the m/z value of the molecular ion peak. For this compound, one would expect to observe a prominent ion corresponding to the protonated molecule [M+H]⁺.

Visualizing Experimental and Logical Relationships

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the signaling pathway in which Lanraplenib is active.

cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis A This compound Sample B Dissolve in appropriate solvent A->B C Introduce into ESI Source B->C D Ionization C->D E Mass Analyzer (m/z separation) D->E F Detector E->F G Generate Mass Spectrum F->G H Identify Molecular Ion Peak G->H I Determine Molecular Weight H->I

Caption: Workflow for Molecular Weight Determination by ESI-MS.

cluster_receptor Cell Surface Receptor cluster_inhibition cluster_downstream Downstream Signaling Receptor B-cell Receptor (BCR) Syk Syk Kinase Receptor->Syk activates Downstream Downstream Effectors (e.g., PLCγ2, BTK) Syk->Downstream phosphorylates Lanraplenib Lanraplenib Lanraplenib->Syk inhibits Response Cellular Response (e.g., proliferation, cytokine release) Downstream->Response

Caption: Simplified Syk Signaling Pathway and Point of Inhibition by Lanraplenib.

References

Lanraplenib Monosuccinate: A Technical Guide to DMSO Solubility and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of lanraplenib (B608459) monosuccinate in dimethyl sulfoxide (B87167) (DMSO), a critical parameter for in vitro assay development and compound handling. Furthermore, it details the experimental protocols for solubility determination and delineates the molecular signaling pathways affected by this potent and selective Spleen Tyrosine Kinase (SYK) inhibitor.

Core Topic: Solubility in DMSO

The solubility of a compound is a fundamental physicochemical property that dictates its handling, formulation, and utility in preclinical research. For cell-based assays, compounds are typically dissolved in an organic solvent, most commonly DMSO, to create a high-concentration stock solution, which is then diluted to the final desired concentration in an aqueous buffer or cell culture medium.

Quantitative Solubility Data

The solubility of lanraplenib and its monosuccinate salt in DMSO has been reported by various suppliers. It is important to note that the specific form of the compound (free base vs. salt) and the condition of the DMSO (e.g., hygroscopy) can significantly impact solubility.[1][2] The use of fresh, anhydrous DMSO and techniques such as sonication are often recommended to achieve maximum solubility.[2][3][4]

Compound FormReported Solubility in DMSO (mg/mL)Molar Concentration (mM)NotesSource
Lanraplenib Monosuccinate125 mg/mL222.58 mMRequires ultrasonic treatment.[2][3]
Lanraplenib89 mg/mL200.67 mMMoisture-absorbing DMSO reduces solubility.[1]
Lanraplenib40 mg/mL~90.2 mMRequires sonication.[4]

Note: The molecular weight of this compound is 561.59 g/mol [2][3] and lanraplenib free base is 443.5 g/mol .[4] Molar concentrations are calculated based on these values.

Experimental Protocols

Accurate determination of solubility is crucial for reliable experimental outcomes. Below are generalized protocols for kinetic solubility assessment, a common method used in early drug discovery.

Protocol 1: Kinetic Solubility Determination by Visual Inspection

This method provides a rapid, qualitative assessment of solubility.

  • Preparation of Stock Solution: Accurately weigh a specific amount of this compound powder and add it to a known volume of fresh, anhydrous DMSO to achieve the highest target concentration (e.g., 125 mg/mL).

  • Dissolution: Facilitate dissolution by vortexing and/or placing the vial in an ultrasonic bath until the solution is clear and free of visible particulates.[2][3]

  • Equilibration: Allow the solution to stand at room temperature for a set period (e.g., 24 hours) to ensure it remains stable.

  • Observation: Visually inspect the solution for any signs of precipitation. The absence of precipitate indicates that the compound is soluble at that concentration under the specified conditions.

Protocol 2: Spectrophotometric Solubility Measurement

This quantitative method determines the concentration of the dissolved compound in a saturated solution.

  • Prepare Saturated Solution: Add an excess amount of this compound to a known volume of DMSO in a microcentrifuge tube.

  • Equilibrate: Shake or rotate the mixture at a constant temperature (e.g., 25°C) for a defined period (typically 24-48 hours) to allow the solution to reach equilibrium.[5]

  • Separate Solid from Liquid: Centrifuge the suspension at high speed (e.g., >10,000 x g) to pellet the excess, undissolved solid.[6]

  • Sample and Dilute: Carefully collect an aliquot of the clear supernatant, ensuring no solid material is disturbed. Perform a serial dilution of the supernatant with fresh DMSO.

  • Quantify: Measure the absorbance of the diluted samples using a UV-Vis spectrophotometer at the compound's λmax. Calculate the concentration of the original supernatant by comparing the absorbance to a standard curve prepared with known concentrations of this compound.

Mechanism of Action and Signaling Pathway

Lanraplenib is a highly selective inhibitor of Spleen Tyrosine Kinase (SYK), a non-receptor cytoplasmic tyrosine kinase that plays a pivotal role in mediating immunoreceptor signaling in various immune cells, including B-cells, macrophages, and mast cells.[7][8] Its mechanism of action is central to its therapeutic potential in autoimmune and inflammatory diseases.

SYK Signaling Pathway Inhibition

The canonical SYK signaling pathway, initiated by B-cell receptor (BCR) engagement, is a primary target of lanraplenib. Upon antigen binding to the BCR, associated SRC family kinases phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs).[7] This creates a docking site for SYK, which is recruited via its tandem SH2 domains.[7] Once activated, SYK phosphorylates downstream adaptor proteins like BLNK, leading to the activation of multiple signaling cascades including PI3K, BTK, and MAPK pathways, which ultimately drive B-cell proliferation, survival, and activation.[7] Lanraplenib exerts its effect by inhibiting SYK's kinase activity, thereby blocking the phosphorylation of its downstream targets.[2][3]

G BCR B-Cell Receptor (BCR) SRC_Kinase SRC Family Kinase BCR->SRC_Kinase activates Antigen Antigen Antigen->BCR binds ITAM p-ITAM SRC_Kinase->ITAM phosphorylates SYK SYK ITAM->SYK recruits & activates BLNK_PLCG2 BLNK / PLCγ2 SYK->BLNK_PLCG2 phosphorylates Lanraplenib Lanraplenib Lanraplenib->SYK inhibits Downstream Downstream Signaling (PI3K, BTK, MAPK) BLNK_PLCG2->Downstream activate Response B-Cell Activation, Proliferation, Survival Downstream->Response leads to

Figure 1. Lanraplenib Inhibition of the BCR-SYK Signaling Pathway.

Experimental Workflow Visualization

To assess the biological activity of lanraplenib in vitro, a standard workflow involves treating immune cells with the inhibitor before stimulating a relevant signaling pathway. The diagram below illustrates a typical experimental process to measure the effect of lanraplenib on B-cell activation.

G cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis A1 Prepare Lanraplenib Stock in DMSO B1 Pre-treat B-Cells with Lanraplenib A1->B1 A2 Isolate Primary Human B-Cells A2->B1 B2 Stimulate B-Cells (e.g., anti-IgM) B1->B2 C1 Measure Endpoints B2->C1 C2 Phosphorylation (Western Blot) Activation Markers (Flow Cytometry) Proliferation (Assay Kit) C1->C2

Figure 2. Workflow for In Vitro B-Cell Activation Assay.

References

Lanraplenib Monosuccinate: A Preclinical Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanraplenib (B608459) (GS-9876) is a potent, selective, and orally bioavailable inhibitor of Spleen Tyrosine Kinase (SYK), a key mediator of signaling pathways in various immune cells.[1][2][3] SYK plays a crucial role in the activation, survival, and migration of B cells, as well as in Fc receptor-mediated activation of myeloid cells such as monocytes and macrophages.[4][5] As a non-receptor tyrosine kinase, SYK is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, as well as certain hematological malignancies.[3][6] This technical guide provides a comprehensive overview of the preclinical data for lanraplenib monosuccinate, focusing on its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile.

Mechanism of Action

Lanraplenib is a second-generation SYK inhibitor designed for once-daily administration.[3][5] It selectively targets the intracellular SYK enzyme, thereby blocking downstream signaling cascades that are critical for immune cell function.[4][7] Upon activation of immunoreceptors like the B-cell receptor (BCR) or Fc receptors (FcR), SYK is recruited and activated, leading to the phosphorylation of downstream targets and the activation of multiple signaling pathways, including phosphatidylinositol 3-kinase (PI3K), Bruton's tyrosine kinase (BTK), and mitogen-activated protein kinase (MAPK) pathways.[5] By inhibiting SYK, lanraplenib effectively attenuates these signaling events, leading to a reduction in immune cell activation and pro-inflammatory responses.[5][7]

cluster_receptor Cell Membrane cluster_downstream Downstream Signaling BCR/FcR BCR/FcR SYK SYK BCR/FcR->SYK Activation PI3K PI3K SYK->PI3K BTK BTK SYK->BTK MAPK MAPK SYK->MAPK PLCg2 PLCg2 SYK->PLCg2 Lanraplenib Lanraplenib Lanraplenib->SYK Inhibition Immune_Response Immune_Response PI3K->Immune_Response BTK->Immune_Response MAPK->Immune_Response PLCg2->Immune_Response

Figure 1: Lanraplenib's Mechanism of Action.

In Vitro Pharmacology

The in vitro activity of lanraplenib has been characterized in a variety of biochemical and cell-based assays, demonstrating its potent and selective inhibition of SYK and its functional consequences on immune cell responses.

Biochemical and Cellular Potency
Assay TypeTarget/Cell LineEndpointIC50/EC50 (nM)Reference
Biochemical AssaySYK EnzymeInhibition of kinase activity9.5[1][2]
Cellular AssayRamos (Human B-cell line)Inhibition of anti-IgM induced BLNK phosphorylation24[1]
Cellular AssayHuman B-cellsInhibition of anti-IgM stimulated phosphorylation of AKT, BLNK, BTK, ERK, MEK, and PKCδ24-51[1][2]
Cellular AssayHuman B-cellsInhibition of anti-IgM mediated CD69 expression112 ± 10[1][2]
Cellular AssayHuman B-cellsInhibition of anti-IgM mediated CD86 expression164 ± 15[1][2]
Cellular AssayHuman B-cellsInhibition of anti-IgM/anti-CD40 co-stimulated proliferation108 ± 55[1][2]
Cellular AssayHuman MacrophagesInhibition of IC-stimulated TNFα release121 ± 77[1][2]
Cellular AssayHuman MacrophagesInhibition of IC-stimulated IL-1β release9 ± 17[1][2]
Cellular AssayPrimary Human B-cellsInhibition of B cell activating factor (BAFF)-mediated survival-[7]
Cellular AssayPrimary Human B-cellsInhibition of CD69 expression298 - 340[7]
Cellular AssayPrimary Human B-cellsInhibition of B cell maturation (CD27 expression)245[7]
Cellular AssayPrimary Human B-cellsInhibition of IgM secretion216[7]
Experimental Protocols

Inhibition of SYK in Ramos Cells:

  • Cell Line: Human Ramos B-cells.

  • Method: Cells were pre-incubated with lanraplenib for 1 hour.

  • Stimulation: Cells were stimulated with anti-human IgM F(ab')2 for 5 minutes.

  • Endpoint: Reduction in the phosphorylation of BLNK at the Y96 residue was assessed using a Meso Scale Discovery (MSD) high bind plate assay.[1]

B-cell Activation and Proliferation Assays:

  • Cells: Primary human B-cells.

  • Method: Cells were treated with lanraplenib prior to stimulation.

  • Stimulation:

    • Activation: Anti-IgM antibodies.

    • Proliferation: Anti-IgM and anti-CD40 antibodies.

  • Endpoints:

    • Expression of activation markers CD69 and CD86 was measured by flow cytometry.

    • Proliferation was assessed.[1][2]

Macrophage Cytokine Release Assay:

  • Cells: Human macrophages.

  • Method: Cells were treated with lanraplenib.

  • Stimulation: Immune complex (IC).

  • Endpoints: Release of TNFα and IL-1β was quantified.[1][2]

cluster_invitro In Vitro Experimental Workflow cluster_endpoints Endpoints Isolate_Cells Isolate Primary Immune Cells (e.g., B-cells, Macrophages) Preincubate Pre-incubate cells with Lanraplenib Isolate_Cells->Preincubate Stimulate Stimulate cells with (e.g., anti-IgM, Immune Complex) Preincubate->Stimulate Analyze Analyze cellular response Stimulate->Analyze Phosphorylation Protein Phosphorylation Analyze->Phosphorylation Expression Surface Marker Expression Analyze->Expression Cytokine Cytokine Release Analyze->Cytokine Proliferation Cell Proliferation Analyze->Proliferation

Figure 2: General In Vitro Experimental Workflow.

In Vivo Pharmacology

The in vivo efficacy of lanraplenib has been evaluated in several preclinical models of inflammatory diseases and acute myeloid leukemia (AML).

Autoimmune and Inflammatory Disease Models

Collagen-Induced Arthritis (CIA) in Rats:

  • Model: Short and long-term rat models of CIA.

  • Dosing: Once-daily oral administration.

  • Results: Lanraplenib demonstrated a dose-dependent improvement in clinical scores and histopathology parameters. Significant efficacy was achieved at doses that produced trough pSYK inhibition of less than 50%.[2]

Lupus Nephritis in NZB/W Mice:

  • Model: New Zealand black/white (NZB/W) murine model of systemic lupus erythematosus (SLE) and lupus nephritis.[7][8]

  • Dosing: Administered in chow at concentrations of 0.075% and 0.25%, resulting in approximately 50% and 80% SYK target coverage, respectively.[9]

  • Results:

    • Improved overall survival.[7][8]

    • Prevented the development of proteinuria and reduced blood urea (B33335) nitrogen concentrations.[7][8]

    • Significantly preserved kidney morphology, as measured by glomerular diameter, protein cast severity, interstitial inflammation, and vasculitis.[7][8]

    • Reduced glomerular IgG deposition.[7][8]

    • Reduced serum concentrations of proinflammatory cytokines.[8][9]

    • Blocked disease-driven B-cell maturation and T-cell memory maturation in the spleen.[8][9]

Acute Myeloid Leukemia (AML) Models

Ex Vivo Studies with Patient-Derived AML Cells:

  • Models: Peripheral blood- and bone marrow-derived blasts from AML patients with diverse mutational backgrounds (including NPM1, FLT3, PTPN11, and NRAS mutations).[6]

  • Treatment: Cells were treated with lanraplenib for 6 to 9 days.

  • Results: Lanraplenib showed comparable effects on cell viability to entospletinib (B612047), another SYK inhibitor.[6]

In Vivo Xenograft Models:

  • Model: MV4;11 cell line-derived xenograft model (FLT3-ITD mutated AML).[10]

  • Dosing: 75 mg/kg administered twice daily via subcutaneous injections for 28 days, alone or in combination with the FLT3 inhibitor gilteritinib (B612023).[10]

  • Results: The combination of lanraplenib and gilteritinib showed significant tumor growth inhibition compared to either single agent.[10]

  • Model: Patient-derived xenograft (PDX) models of AML.[11][12]

  • Results: The combination of lanraplenib and gilteritinib led to deeper reductions in leukemic burden in the peripheral blood and bone marrow after 28 days of treatment and significantly extended overall survival compared to either single agent.[11][12][13]

Animal_Model Select Animal Model (e.g., CIA Rat, NZB/W Mouse, AML Xenograft) Treatment_Groups Establish Treatment Groups (Vehicle, Lanraplenib, Comparator) Animal_Model->Treatment_Groups Dosing Administer Lanraplenib (Oral or Subcutaneous) Treatment_Groups->Dosing Monitoring Monitor Disease Progression (Clinical Scores, Proteinuria, Tumor Volume) Dosing->Monitoring Terminal_Analysis Terminal Analysis (Histopathology, Biomarkers, Survival) Monitoring->Terminal_Analysis

Figure 3: General In Vivo Experimental Workflow.

Pharmacokinetics

Preclinical pharmacokinetic studies have demonstrated that lanraplenib has properties suitable for once-daily oral dosing.[5]

SpeciesClearanceOral BioavailabilityKey FeatureReference
Preclinical Species (unspecified)Moderate60-100%Well predicted from in vitro hepatocyte stability assays.[5]
HumanLow predicted in vivo clearance-Excellent stability in human hepatocytes.[5]

A key advantage of lanraplenib over the first-generation SYK inhibitor entospletinib is its lack of a drug-drug interaction with proton pump inhibitors (PPIs), which was a developmental limitation for entospletinib in inflammatory diseases.[3][5]

Conclusion

The preclinical data for this compound strongly support its development as a therapeutic agent for autoimmune diseases and potentially for certain hematological malignancies. Its potent and selective inhibition of SYK translates to robust efficacy in a range of in vitro and in vivo models. The favorable pharmacokinetic profile, particularly its suitability for once-daily oral administration and the absence of a pH-dependent absorption issue, positions lanraplenib as a promising next-generation SYK inhibitor. Further clinical investigation is warranted to establish its safety and efficacy in patient populations.

References

Lanraplenib Monosuccinate: A Technical Guide for Autoimmune Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Lanraplenib (B608459) Monosuccinate

Lanraplenib (formerly GS-9876) is an orally bioavailable, potent, and highly selective small molecule inhibitor of Spleen Tyrosine Kinase (SYK).[1][2] SYK is a critical non-receptor tyrosine kinase that plays a central role in the signaling pathways of various immune cells, including B cells, macrophages, mast cells, and neutrophils.[1][2][3] Its involvement in immunoreceptor signaling, particularly through the B cell receptor (BCR) and Fc receptors (FcR), makes it a compelling therapeutic target for a range of autoimmune and inflammatory diseases.[1][3][4] Lanraplenib has been developed as a second-generation SYK inhibitor with pharmacokinetic properties suitable for once-daily dosing and is currently under investigation for the treatment of several autoimmune disorders, including systemic lupus erythematosus (SLE), lupus nephritis (LN), cutaneous lupus erythematosus (CLE), and Sjögren's syndrome.[1][2][5][6][7]

Mechanism of Action of Lanraplenib

Lanraplenib exerts its therapeutic effects by inhibiting the catalytic activity of SYK.[1] In immune cells, the activation of immunoreceptors containing Immunoreceptor Tyrosine-based Activation Motifs (ITAMs), such as the BCR and FcRs, leads to the phosphorylation of these ITAMs by Src-family kinases.[1][8] This phosphorylation creates docking sites for the tandem SH2 domains of SYK, leading to its recruitment to the receptor complex and subsequent activation through autophosphorylation and further phosphorylation by Src-family kinases.[8][9]

Activated SYK then phosphorylates a range of downstream substrate proteins, including B-cell Linker (BLNK) and Phospholipase C gamma 2 (PLCγ2), initiating a cascade of signaling events.[1] This signaling cascade ultimately results in the activation of key pathways such as the phosphatidylinositol 3-kinase (PI3K), Bruton's tyrosine kinase (BTK), and mitogen-activated protein kinase (MAPK) pathways.[1][10] These pathways drive various cellular responses critical to the pathogenesis of autoimmune diseases, including B cell proliferation, differentiation, and antibody production, as well as the release of pro-inflammatory cytokines by macrophages.[3][4]

By inhibiting SYK, Lanraplenib effectively blocks these downstream signaling events, thereby attenuating the activation of B cells and other immune cells, reducing the production of autoantibodies and inflammatory mediators.[1][3]

Signaling Pathway of SYK Inhibition by Lanraplenib

SYK_Inhibition_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response BCR BCR / FcR (ITAM-containing) Src Src Family Kinases BCR->Src Ligand Binding SYK SYK BCR->SYK SYK Recruitment Src->BCR ITAM Phosphorylation SYK->SYK BLNK BLNK SYK->BLNK Phosphorylation PLCg2 PLCγ2 SYK->PLCg2 Phosphorylation Lanraplenib Lanraplenib Lanraplenib->SYK Inhibition PI3K PI3K Pathway BLNK->PI3K BTK BTK Pathway BLNK->BTK MAPK MAPK Pathway PLCg2->MAPK Bcell_Activation B-cell Activation, Proliferation, Maturation PI3K->Bcell_Activation BTK->Bcell_Activation MAPK->Bcell_Activation Cytokine_Release Pro-inflammatory Cytokine Release MAPK->Cytokine_Release Autoantibody_Production Autoantibody Production Bcell_Activation->Autoantibody_Production

Caption: SYK Signaling Pathway and Lanraplenib's Point of Inhibition.

Quantitative Data on Lanraplenib Activity

In Vitro Potency and Cellular Activity
AssayCell Type/SystemParameterLanraplenib ConcentrationReference
SYK Biochemical AssayCell-freeIC509.5 nM[1]
BLNK PhosphorylationRamos B cells (human)EC5024 nM[1]
Downstream BCR Signaling (pAKT, pBLNK, pBTK, pERK, pMEK, pPKCδ)Human B cellsEC5024-51 nM[1]
B cell Activation (CD69 Expression)Human B cellsEC50112 ± 10 nM[1]
B cell Activation (CD86 Expression)Human B cellsEC50164 ± 15 nM[1]
B cell Proliferation (anti-IgM/anti-CD40 stimulated)Human B cellsEC50108 ± 55 nM[1]
B cell Survival (BAFF-mediated)Human B cellsEC50130 nM[3]
B cell Maturation (CD27 Expression)Naïve Human B cellsEC50245 nM[3]
IgM ProductionNaïve Human B cellsEC50216 nM[3]
Pro-inflammatory Cytokine Release (TNFα)Human macrophagesEC50121 ± 77 nM[1]
Pro-inflammatory Cytokine Release (IL-1β)Human macrophagesEC509 ± 17 nM[1]
Pro-inflammatory Cytokine Release (IL-6)Human macrophagesEC50>1000 nM[1]
In Vivo Efficacy in Preclinical Autoimmune Models
Animal ModelDiseaseTreatmentKey FindingsReference
NZB/W F1 MiceLupus NephritisLanraplenib (0.25% in chow)- Significantly improved overall survival at week 40- Prevented the development of proteinuria- Reduced blood urea (B33335) nitrogen (BUN) concentrations- Preserved kidney morphology (reduced glomerular diameter, protein casts, inflammation)- Reduced glomerular IgG deposition- Decreased serum levels of pro-inflammatory cytokines (MCP-1, MIP-1α, TNF-α)- Inhibited B cell maturation in the spleen[3]
Collagen-Induced Arthritis (CIA) RatsRheumatoid ArthritisLanraplenib (once-daily dosing)- Dose-dependent improvement in clinical score and histopathology parameters[1]
Clinical Trial Data
DiseasePhaseLanraplenib DosePrimary EndpointOutcomeReference
Cutaneous Lupus Erythematosus (CLE)230 mg once dailyChange from baseline in CLASI-A score at week 12Not met. Least squares mean change: -4.5 (vs. -5.5 for placebo)[5][11]
Sjögren's Syndrome230 mg once dailyProportion of patients with specified improvement at week 12Not met. 42.3% of patients on Lanraplenib met the endpoint (vs. 26.7% for placebo, p=0.16)[2][7]
Lupus Membranous Nephropathy230 mg once dailyChange in 24-hour urine protein at week 16No reduction in urine protein was observed; high dropout rate in the Lanraplenib group.[6]

Experimental Protocols

In Vitro B Cell Functional Assays

Objective: To assess the effect of Lanraplenib on primary human B cell survival, activation, maturation, and immunoglobulin production.

Materials:

  • Frozen human peripheral blood mononuclear cells (PBMCs) from healthy donors or SLE patients

  • Lanraplenib monosuccinate

  • DMSO (vehicle control)

  • Recombinant human B-cell activating factor (BAFF)

  • Anti-human F(ab')2 IgM

  • Antibodies for flow cytometry: anti-CD69, anti-CD86, anti-CD3, anti-CD19, anti-CD27

  • Stimulation cocktail for maturation: F(ab')2 anti-human IgD, IL-2, IL-10, human MEGACD40L

  • RealTime-Glo™ MT Cell Viability Assay kit

  • Human antibody isotyping 7-plex immunoassay kit

Protocol for B Cell Survival Assay:

  • Thaw and culture human PBMCs.

  • Isolate B cells using a negative selection kit.

  • Seed B cells in a 96-well plate.

  • Pre-treat cells with a serial dilution of Lanraplenib or DMSO for 1 hour.

  • Stimulate cells with recombinant human BAFF (final concentration, e.g., 10 ng/mL).

  • Incubate for 72 hours.

  • Measure cell viability using the RealTime-Glo™ MT Cell Viability Assay according to the manufacturer's instructions.

  • Calculate EC50 values using a non-linear regression analysis.

Protocol for B Cell Activation Assay:

  • Isolate and seed human B cells as described above.

  • Pre-treat cells with Lanraplenib or DMSO for 1 hour.

  • Stimulate cells with anti-human F(ab')2 IgM (final concentration, e.g., 20 µg/mL) for 16 hours.

  • Stain cells with fluorescently labeled antibodies against CD69 and CD86.

  • Analyze the expression of CD69 and CD86 on the B cell population (gated on CD19+ cells) using a flow cytometer.

  • Determine EC50 values based on the inhibition of activation marker expression.

Protocol for B Cell Maturation and Immunoglobulin Production Assay:

  • Isolate naïve B cells (CD27-) by negative selection.

  • Pre-treat naïve B cells with Lanraplenib or DMSO.

  • Stimulate cells with a cocktail of F(ab')2 anti-human IgD, IL-2, IL-10, and human MEGACD40L for 7 days.

  • After 7 days, harvest the cells and supernatant.

  • Stain the cells with antibodies against CD3, CD19, and CD27 and analyze by flow cytometry to assess maturation (percentage of CD19+CD27+ cells).

  • Measure the concentration of IgM in the supernatant using a human antibody isotyping immunoassay kit.

  • Calculate EC50 values for the inhibition of maturation and IgM production.

In Vivo Lupus Nephritis Model in NZB/W F1 Mice

Objective: To evaluate the efficacy of Lanraplenib in a preclinical model of SLE and lupus nephritis.

Experimental Workflow:

NZBW_Workflow start Start: 28-week-old NZB/W F1 female mice grouping Group Assignment (n=15/group): - Vehicle (in chow) - Lanraplenib 0.075% (in chow) - Lanraplenib 0.25% (in chow) - Cyclophosphamide (5 mg/kg, i.p.) start->grouping treatment Treatment Period: Weeks 28 to 40 grouping->treatment monitoring Weekly Monitoring: - Body weight - Proteinuria (dipstick) treatment->monitoring blood_collection Blood Collection (Weeks 28, 34, 40): - Plasma for anti-dsDNA Ab analysis treatment->blood_collection pk_analysis Pharmacokinetic Analysis (Weeks 29, 31, 35) treatment->pk_analysis endpoint Endpoint Analysis (Week 40): - Survival - Blood Urea Nitrogen (BUN) - Kidney histology (glomerulopathy, IgG deposition) - Serum cytokine analysis - Spleen analysis (flow cytometry for B cell maturation) treatment->endpoint end End of Study endpoint->end

Caption: Experimental workflow for the in vivo NZB/W mouse model study.

Protocol Details:

  • Animals: Female New Zealand Black/White (NZB/W) F1 mice, aged 28 weeks at the start of the study.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Treatment Groups (n=15 per group):

    • Vehicle control (formulated in chow)

    • Lanraplenib (0.075% w/w in chow)

    • Lanraplenib (0.25% w/w in chow)

    • Positive control: Cyclophosphamide (5 mg/kg, daily intraperitoneal injection)

  • Treatment Duration: 12 weeks (from week 28 to week 40).

  • Monitoring:

    • Body weight and proteinuria (urine dipstick) were measured weekly.

    • Blood samples were collected at weeks 28, 34, and 40 for the analysis of anti-dsDNA antibodies.

    • Pharmacokinetic blood samples were collected at weeks 29, 31, and 35.

  • Endpoint Analysis (at week 40 or time of euthanasia):

    • Survival: Kaplan-Meier survival curves were generated.

    • Renal Function: Blood Urea Nitrogen (BUN) was measured.

    • Kidney Histology: Kidneys were harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin. Sections were stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS). Glomerulopathy was scored based on glomerular diameter, protein cast severity, interstitial inflammation, vasculitis, and the frequency of glomerular crescents. Glomerular IgG deposition was assessed by immunofluorescence.

    • Serum Cytokines: Serum levels of pro-inflammatory cytokines were measured using a multiplex immunoassay.

    • Splenocyte Analysis: Spleens were harvested, and single-cell suspensions were prepared. Splenocytes were stained with a panel of antibodies to identify different B cell maturation stages (e.g., using markers like B220, IgD, IgM, CD138, CD19, CD27) by flow cytometry.

Ramos Cell BLNK Phosphorylation Assay

Objective: To determine the potency of Lanraplenib in inhibiting SYK-mediated phosphorylation of its direct substrate, BLNK, in a B cell line.

Materials:

  • Ramos B cell line (human Burkitt's lymphoma)

  • This compound

  • DMSO (vehicle control)

  • Anti-human IgM F(ab')2 fragment

  • Cell lysis buffer containing phosphatase and protease inhibitors

  • Assay plates (e.g., MSD high bind plates)

  • Antibodies for detection: anti-BLNK (Y96) phosphorylation-specific antibody and a detection antibody (e.g., SULFO-TAG labeled).

Protocol:

  • Culture Ramos B cells to an appropriate density.

  • Harvest and resuspend cells in serum-free media.

  • Pre-incubate the cells with a serial dilution of Lanraplenib or DMSO for 1 hour at 37°C.

  • Stimulate the cells with anti-human IgM F(ab')2 for 5 minutes at 37°C.

  • Immediately lyse the cells on ice using a lysis buffer containing phosphatase and protease inhibitors.

  • Determine the protein concentration of the cell lysates.

  • Perform a sandwich immunoassay (e.g., Meso Scale Discovery) to quantify the level of phosphorylated BLNK (pBLNK) at the Y96 residue.

    • Coat assay plates with a capture antibody for total BLNK.

    • Add cell lysates to the wells and incubate.

    • Wash the plates and add a detection antibody specific for pBLNK (Y96).

    • Add a labeled secondary antibody and read the signal according to the manufacturer's instructions.

  • Normalize the pBLNK signal to the total protein concentration.

  • Calculate the EC50 value for the inhibition of BLNK phosphorylation using a non-linear regression analysis.

Conclusion

This compound is a potent and selective SYK inhibitor with a clear mechanism of action that translates to efficacy in preclinical models of autoimmune diseases. By targeting a key node in immune cell signaling, Lanraplenib offers a promising therapeutic strategy for conditions driven by B cell and myeloid cell hyperactivity. The data presented in this technical guide provide a comprehensive overview of its in vitro and in vivo activity, supporting its continued investigation in clinical trials for various autoimmune indications. The detailed experimental protocols serve as a valuable resource for researchers in the field of immunology and drug development who are interested in further exploring the role of SYK inhibition in autoimmune and inflammatory diseases.

References

Lanraplenib Monosuccinate: A Second-Generation SYK Inhibitor for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Spleen Tyrosine Kinase (SYK) has emerged as a critical mediator in the signaling pathways of various immune cells, making it a compelling target for therapeutic intervention in a range of autoimmune and inflammatory diseases.[1] Lanraplenib (GS-9876), a potent and highly selective, second-generation SYK inhibitor, offers a promising therapeutic approach.[2][3] Its favorable pharmacokinetic profile, suitable for once-daily oral administration, and lack of drug-drug interactions with proton pump inhibitors, distinguishes it from earlier generation inhibitors.[2] This technical guide provides a comprehensive overview of Lanraplenib monosuccinate, detailing its mechanism of action, summarizing key preclinical and in vitro data, and outlining relevant experimental protocols for its evaluation.

Introduction to Spleen Tyrosine Kinase (SYK)

Spleen Tyrosine Kinase is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of various immunoreceptors, including B-cell receptors (BCRs), Fc receptors (FcRs), and integrins.[1][4][5] Primarily expressed in hematopoietic cells, SYK is a key component in the signaling cascades that govern a multitude of cellular responses such as proliferation, differentiation, and the production of inflammatory cytokines.[1][6] Upon ligand binding to an immunoreceptor, Src-family kinases phosphorylate the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the receptor's cytoplasmic domain.[7][8] This phosphorylation event creates a docking site for the tandem SH2 domains of SYK, leading to its recruitment and subsequent activation.[4] Activated SYK then phosphorylates a host of downstream substrates, initiating signaling cascades that involve key molecules like Phospholipase Cγ (PLCγ), Phosphatidylinositol 3-kinase (PI3K), and Bruton's tyrosine kinase (BTK), ultimately culminating in a cellular response.[2] Dysregulation of SYK signaling is implicated in the pathogenesis of numerous autoimmune and inflammatory conditions, making it an attractive target for therapeutic inhibition.[9][10]

This compound: Mechanism of Action

Lanraplenib is an orally bioavailable, small molecule inhibitor that selectively targets the ATP-binding site of SYK, thereby preventing its phosphorylation and subsequent activation.[2][11] By inhibiting SYK, Lanraplenib effectively disrupts downstream signaling pathways, leading to a dampening of the immune response.[1] This inhibitory action has been shown to block B-cell activation, reduce the production of inflammatory cytokines, and ultimately alleviate the pathological manifestations associated with overactive immune responses.[2][11]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for Lanraplenib.

Table 1: In Vitro Biochemical and Cellular Activity of Lanraplenib

Assay TypeTarget/Cell TypeParameter MeasuredLanraplenib (GS-9876) IC50/EC50 (nM)Reference(s)
Biochemical Assay Purified SYK EnzymeKinase Inhibition9.5[3][12][13][14][15]
Cellular Assays Human B Cells (anti-IgM stimulated)Phosphorylation of AKT, BLNK, BTK, ERK, MEK, PKCδ24 - 51[3][12][13]
Human B Cells (anti-IgM stimulated)CD69 Expression112 ± 10[3][12][13]
Human B Cells (anti-IgM stimulated)CD86 Expression164 ± 15[3][12][13]
Human B Cells (anti-IgM/anti-CD40 co-stimulated)Proliferation108 ± 55[3][12][13]
Human Macrophages (IC-stimulated)TNFα Release121 ± 77[3][12][13]
Human Macrophages (IC-stimulated)IL-1β Release9 ± 17[3][12][13]
Human T Cells (anti-CD3/anti-CD28 stimulated)Proliferation1291 ± 398[13]

Table 2: In Vivo Pharmacokinetic Profile of Lanraplenib (Compound 39)

SpeciesDosingBioavailability (%)ClearanceReference(s)
Mouse5.0 mg/kg (Oral)60 - 100Moderate[2]
Rat5.0 mg/kg (Oral)60 - 100Moderate[2]
Dog5.0 mg/kg (Oral)60 - 100Moderate[2]
Monkey5.0 mg/kg (Oral)60 - 100Moderate[2]
HumanSingle doses (2-50 mg), Multiple doses (15-50 mg)Well absorbedLow predicted in vivo clearance[2]

Experimental Protocols

In Vitro SYK Kinase Inhibition Assay (Luminescent Format)

This protocol outlines a method to determine the in vitro potency of a test compound, such as Lanraplenib, against purified SYK enzyme.

A. Materials and Reagents:

  • Recombinant human SYK enzyme

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • This compound

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • DMSO

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

B. Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection A Prepare serial dilutions of Lanraplenib in DMSO D Add Lanraplenib/DMSO to wells A->D B Dilute SYK enzyme in cold Kinase Buffer E Add diluted SYK enzyme B->E C Prepare 2X Substrate/ATP mix in Kinase Buffer G Initiate reaction with 2X Substrate/ATP mix C->G D->E F Pre-incubate to allow inhibitor binding E->F F->G H Incubate at room temperature G->H I Stop reaction and deplete ATP with ADP-Glo™ Reagent H->I J Incubate I->J K Add Kinase Detection Reagent J->K L Incubate to generate luminescent signal K->L M Measure luminescence L->M

In Vitro Kinase Assay Workflow

C. Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a white, opaque assay plate.

  • Thaw the recombinant SYK enzyme on ice and dilute it to the desired working concentration in cold Kinase Buffer. Add 2 µL of the diluted enzyme to each well.[8]

  • Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.[8]

  • Prepare a 2X Substrate/ATP mix in Kinase Buffer.

  • Initiate the kinase reaction by adding 2 µL of the 2X Substrate/ATP mix to each well.[8]

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

  • Incubate the plate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

  • Incubate the plate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • The IC50 value is determined by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cellular B-Cell Activation Assay

This protocol describes a method to assess the effect of Lanraplenib on B-cell activation by measuring the expression of cell surface markers.

A. Materials and Reagents:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated B cells

  • This compound

  • Anti-IgM antibody

  • Fluorescently labeled antibodies against CD19, CD69, and CD86

  • Cell culture medium

  • FACS buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

B. Experimental Workflow:

G cluster_prep Cell Preparation & Treatment cluster_stimulation Stimulation cluster_staining Staining & Analysis A Isolate PBMCs or B cells B Pre-incubate cells with serial dilutions of Lanraplenib A->B C Stimulate cells with anti-IgM antibody B->C D Incubate for 24-48 hours C->D E Harvest and wash cells D->E F Stain with fluorescently labeled antibodies (CD19, CD69, CD86) E->F G Wash cells F->G H Acquire data on a flow cytometer G->H I Analyze expression of CD69 and CD86 on CD19+ B cells H->I

B-Cell Activation Assay Workflow

C. Procedure:

  • Isolate PBMCs from healthy donor blood using density gradient centrifugation or isolate B cells using magnetic bead separation.

  • Resuspend cells in complete culture medium and plate in a 96-well plate.

  • Prepare serial dilutions of this compound in culture medium and add to the cells. Include a vehicle control (DMSO).

  • Pre-incubate the cells with the compound for 1-2 hours.

  • Stimulate the cells with an optimal concentration of anti-IgM antibody.

  • Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.

  • Harvest the cells and wash with FACS buffer.

  • Stain the cells with fluorescently labeled antibodies against CD19 (to identify B cells), CD69, and CD86 (activation markers) for 30 minutes on ice.

  • Wash the cells to remove unbound antibodies.

  • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Analyze the median fluorescence intensity or the percentage of CD69 and CD86 positive cells within the CD19+ B-cell population.

  • The EC50 value is calculated by plotting the response against the log of the inhibitor concentration.

Signaling Pathways

Canonical SYK Signaling Pathway

The following diagram illustrates the central role of SYK in immunoreceptor signaling.

G cluster_receptor Receptor Activation cluster_downstream Downstream Signaling Ligand Ligand/ Immune Complex Receptor Immunoreceptor (BCR, FcR) Ligand->Receptor ITAM ITAM Receptor->ITAM Phosphorylation SYK SYK ITAM->SYK Recruitment & Activation PLCg PLCγ MAPK MAPK Pathway PLCg->MAPK Ca Ca²⁺ Mobilization PLCg->Ca PI3K PI3K BTK BTK PI3K->BTK PI3K->MAPK BTK->PLCg BTK->MAPK NFkB NF-κB MAPK->NFkB CellularResponse Cellular Response (Proliferation, Cytokine Release) NFkB->CellularResponse Ca->CellularResponse Src Src Family Kinase Src->ITAM SYK->PLCg SYK->PI3K SYK->BTK Lanraplenib Lanraplenib Lanraplenib->SYK

SYK Signaling Pathway and Point of Inhibition by Lanraplenib

Conclusion

This compound is a promising second-generation SYK inhibitor with a well-defined mechanism of action and a favorable preclinical profile. Its high selectivity and suitability for once-daily oral dosing make it a valuable candidate for the treatment of a variety of autoimmune and inflammatory diseases.[2] The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on SYK inhibitors and related therapeutic areas. Further clinical investigation is ongoing to fully elucidate the therapeutic potential of Lanraplenib in various patient populations.[11][16]

References

Lanraplenib Monosuccinate: A Deep Dive into its Therapeutic Targeting of Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the core therapeutic targets of Lanraplenib monosuccinate, a second-generation, selective, and orally active inhibitor of Spleen Tyrosine Kinase (SYK). Lanraplenib is under investigation for the treatment of a range of autoimmune and inflammatory diseases.[1] This document provides a detailed overview of its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the critical signaling pathways involved.

Core Therapeutic Target: Spleen Tyrosine Kinase (SYK)

Lanraplenib's primary therapeutic target is Spleen Tyrosine Kinase (SYK), a non-receptor cytoplasmic tyrosine kinase. SYK is a crucial mediator of signal transduction downstream of various immunoreceptors, making it a pivotal player in inflammatory and autoimmune responses.[2] It is centrally involved in the signaling pathways of:

  • B-cell receptors (BCR): Essential for B-cell survival, migration, activation, and proliferation.

  • Fc-epsilon receptors (FcεR): Found on mast cells and basophils, their activation leads to the release of inflammatory mediators.

  • Fc-gamma receptors (FcγR): Expressed on monocytes, macrophages, and neutrophils, they are involved in phagocytosis and cytokine release.

By selectively inhibiting SYK, Lanraplenib aims to modulate these immune responses and ameliorate disease pathology in conditions such as systemic lupus erythematosus (SLE) and lupus nephritis (LN).[2] Notably, SYK is found at very low levels in mature T-cells, suggesting that its inhibition may limit the potential for broad immunosuppression.

Mechanism of Action: Downstream Signaling Pathways

Upon immunoreceptor ligation, SRC family kinases phosphorylate immunoreceptor tyrosine-based activation motifs (ITAMs) in the cytoplasmic domains of the receptors. This recruits SYK, leading to its activation and autophosphorylation. Activated SYK then phosphorylates a cascade of downstream targets, including B-cell linker (BLNK) protein and phospholipase-C gamma 2 (PLCγ2). This initiates a signaling cascade that activates multiple pathways, including:

  • Phosphatidylinositol 3-kinase (PI3K)

  • Bruton's tyrosine kinase (BTK)

  • Mitogen-activated protein kinase (MAPK) pathways

Lanraplenib, as a potent and selective ATP-competitive inhibitor of SYK, blocks this cascade, thereby inhibiting the downstream cellular responses that contribute to inflammation.[3][4]

cluster_receptor Immunoreceptor Activation cluster_syk SYK Activation & Inhibition cluster_downstream Downstream Signaling cluster_cellular Cellular Response Receptor BCR / FcR ITAM ITAM Receptor->ITAM Ligation SYK SYK ITAM->SYK Recruitment SRC SRC Family Kinase SRC->ITAM Phosphorylation pSYK p-SYK SYK->pSYK Autophosphorylation BLNK BLNK pSYK->BLNK PLCg2 PLCγ2 pSYK->PLCg2 Lanraplenib Lanraplenib Lanraplenib->SYK Inhibition BTK BTK BLNK->BTK PI3K PI3K PLCg2->PI3K MAPK MAPK PLCg2->MAPK Response B-cell Activation Cytokine Release Inflammation PI3K->Response BTK->Response MAPK->Response

Lanraplenib's Mechanism of Action

Quantitative Data on Lanraplenib's Inhibitory Activity

The following tables summarize the key quantitative data regarding the inhibitory effects of Lanraplenib on its target and subsequent cellular functions.

Target IC50 (nM) Reference
Spleen Tyrosine Kinase (SYK)9.5[5][6][7][8]
JAK2120[9]
Cellular Function EC50 (nM) Cell Type Stimulus Reference
Phosphorylation of AKT, BLNK, BTK, ERK, MEK, PKCδ24-51Human B cellsanti-IgM[5][6][8]
CD69 Expression112 ± 10Human B cellsanti-IgM[5][6][8]
CD86 Expression164 ± 15Human B cellsanti-IgM[5][6][8]
B-cell Proliferation108 ± 55Human B cellsanti-IgM / anti-CD40[5][6][8][9]
TNFα Release121 ± 77Human macrophagesImmune Complex[5][6][8]
IL-1β Release9 ± 17Human macrophagesImmune Complex[5][6][8]
IL-6 Release700Human macrophagesImmune Complex[9]

Key Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of Lanraplenib's efficacy.

In Vitro Inhibition of B-cell Functions

Objective: To determine the effect of Lanraplenib on primary human B-cell activation, maturation, and survival.[2][10]

Methodology:

  • Isolation of B cells: Primary human B cells are isolated from peripheral blood mononuclear cells (PBMCs).[2]

  • Cell Culture: B cells are cultured in appropriate media.

  • Treatment: Cells are treated with varying concentrations of Lanraplenib.

  • Stimulation: B-cell functions are stimulated using agents such as B cell activating factor (BAFF) for survival assays, or anti-IgM and anti-CD40 for activation, maturation, and proliferation assays.[2][5][6][8][9]

  • Analysis:

    • Activation and Maturation: Expression of activation markers like CD69 and CD86 is measured by flow cytometry.[5][6][8]

    • Proliferation: B-cell proliferation is assessed.[5][6][8][9]

    • Immunoglobulin Production: IgM production is quantified.[2][10]

    • Phosphorylation of Downstream Targets: Phosphorylation of proteins such as AKT, BLNK, BTK, ERK, MEK, and PKCδ is analyzed.[5][6][8]

In Vivo Efficacy in a Murine Model of Lupus Nephritis

Objective: To evaluate the efficacy of Lanraplenib in ameliorating lupus nephritis-like disease in an in vivo model.[2]

Methodology:

  • Animal Model: New Zealand black/white (NZB/W) F1 mice, a well-established model for SLE and LN, are used.[2]

  • Treatment Groups: Mice are divided into groups receiving Lanraplenib, a vehicle control, or a positive control like cyclophosphamide.[2]

  • Dosing: Lanraplenib is administered orally.

  • Monitoring:

    • Survival: Overall survival is monitored.[2][10]

    • Renal Function: Proteinuria and blood urea (B33335) nitrogen (BUN) concentrations are measured regularly.[2][10]

  • Endpoint Analysis:

    • Histology: Kidney morphology is assessed for glomerulopathy, IgG deposition, protein cast severity, interstitial inflammation, vasculitis, and glomerular crescents.[2][10]

    • Cytokine Levels: Serum concentrations of proinflammatory cytokines are measured.[2]

    • Immune Cell Profiling: Splenocytes are analyzed by flow cytometry to assess B-cell maturation, T-cell memory maturation, and the presence of T follicular helper and dendritic cells.[2]

cluster_invitro In Vitro B-cell Function Assay cluster_invivo In Vivo Lupus Nephritis Model Bcell_Isolation Isolate Human B-cells Culture Culture & Treat with Lanraplenib Bcell_Isolation->Culture Stimulate Stimulate (e.g., anti-IgM) Culture->Stimulate Analysis Analyze: - Activation (CD69/CD86) - Proliferation - Cytokine Release Stimulate->Analysis Mice NZB/W Mice Treatment Treat with Lanraplenib Mice->Treatment Monitor Monitor: - Survival - Proteinuria - BUN Treatment->Monitor Endpoint Endpoint Analysis: - Kidney Histology - Serum Cytokines - Splenocyte Profiling Monitor->Endpoint

References

Lanraplenib Monosuccinate: A Deep Dive into its Modulation of B-Cell Receptor Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanraplenib (formerly GS-9876) is a potent and highly selective, orally available small molecule inhibitor of Spleen Tyrosine Kinase (SYK).[1][2] SYK is a critical non-receptor tyrosine kinase that plays a central role in signal transduction downstream of the B-cell receptor (BCR), as well as other immunoreceptors.[3][4] Upon antigen binding to the BCR, SYK is activated and initiates a signaling cascade that is essential for B-cell activation, proliferation, differentiation, and survival.[5][6] Dysregulation of the BCR signaling pathway is implicated in the pathogenesis of numerous autoimmune diseases and B-cell malignancies.[7][8] This technical guide provides an in-depth overview of the mechanism of action of Lanraplenib monosuccinate on BCR signaling, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Mechanism of Action

Lanraplenib exerts its therapeutic effect by directly inhibiting the kinase activity of SYK.[1] The binding of an antigen to the B-cell receptor (BCR) complex, which includes the surface immunoglobulin (sIg) and the Igα/Igβ heterodimer, leads to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within Igα and Igβ by Src-family kinases.[9][10] This phosphorylation event creates docking sites for the tandem SH2 domains of SYK, leading to its recruitment to the BCR complex.[10] Once recruited, SYK is activated through phosphorylation by Src-family kinases and through autophosphorylation.[8]

Activated SYK then phosphorylates a number of downstream adaptor proteins and enzymes, including B-cell linker protein (BLNK) and phospholipase Cγ2 (PLCγ2), thereby initiating multiple signaling cascades.[4][8] These cascades include the activation of Bruton's tyrosine kinase (BTK), phosphatidylinositol 3-kinase (PI3K)/AKT pathway, and the mitogen-activated protein kinase (MAPK) pathway, ultimately leading to the activation of transcription factors that drive B-cell responses.[4][8]

Lanraplenib, by inhibiting SYK, effectively blocks these downstream signaling events. This leads to a reduction in B-cell activation, proliferation, and the expression of activation markers.[1][2]

Quantitative Data on Lanraplenib's Activity

The inhibitory effects of Lanraplenib on SYK and B-cell function have been quantified in various in vitro assays. The following tables summarize the key potency and efficacy data.

Parameter Value Assay Type Reference
IC50 (SYK) 9.5 nMCell-free kinase assay[1][2]

Table 1: In vitro inhibitory concentration of Lanraplenib against SYK.

Downstream Effect EC50 Value (nM) Cell Type Stimulus Reference
Phosphorylation of AKT, BLNK, BTK, ERK, MEK, PKCδ 24 - 51Human B-cellsanti-IgM[1][2]
CD69 Expression 112 ± 10Human B-cellsanti-IgM[1][2]
CD86 Expression 164 ± 15Human B-cellsanti-IgM[1][2]
B-cell Proliferation 108 ± 55Human B-cellsanti-IgM / anti-CD40[1][2]
CD69 Expression 298Primary human B-cells from healthy donorsBCR engagement[11]
CD69 Expression 340Primary human B-cells from SLE patientsBCR engagement[11]

Table 2: In vitro efficacy of Lanraplenib on B-cell signaling and function.

Signaling Pathway Visualization

The following diagram illustrates the B-cell receptor signaling pathway and the point of intervention by Lanraplenib.

BCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm BCR BCR (IgM/IgD + Igα/Igβ) Lyn Lyn (Src-family kinase) BCR->Lyn SYK SYK BCR->SYK Recruitment & Activation Antigen Antigen Antigen->BCR Binding Lyn->BCR BLNK BLNK SYK->BLNK Phosphorylation PLCg2 PLCγ2 SYK->PLCg2 Phosphorylation PI3K PI3K SYK->PI3K Activation Lanraplenib Lanraplenib Lanraplenib->SYK Inhibition BTK BTK BLNK->BTK BLNK->PLCg2 BTK->PLCg2 MAPK MAPK (ERK, etc.) PLCg2->MAPK AKT AKT PI3K->AKT Transcription_Factors Transcription Factors (NF-κB, AP-1, etc.) AKT->Transcription_Factors MAPK->Transcription_Factors Cellular_Response B-cell Activation, Proliferation, Survival Transcription_Factors->Cellular_Response Western_Blot_Workflow A 1. B-cell Culture and Treatment: - Culture human B-cells (e.g., Ramos cells or primary B-cells). - Pre-incubate cells with varying concentrations of Lanraplenib or vehicle control. B 2. B-cell Stimulation: - Stimulate B-cells with an activating agent (e.g., anti-IgM F(ab')2 fragments) for a predetermined time (e.g., 5-15 minutes). A->B C 3. Cell Lysis: - Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation. B->C D 4. Protein Quantification: - Determine the protein concentration of each lysate using a BCA or Bradford assay. C->D E 5. SDS-PAGE: - Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis. D->E F 6. Protein Transfer: - Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. E->F G 7. Blocking: - Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. F->G H 8. Primary Antibody Incubation: - Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., p-SYK, p-BLNK, p-AKT, p-ERK). Also probe separate blots for total protein levels as loading controls. G->H I 9. Secondary Antibody Incubation: - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. H->I J 10. Detection and Analysis: - Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. - Quantify band intensities to determine the relative levels of protein phosphorylation. I->J Flow_Cytometry_Workflow A 1. B-cell Isolation and Culture: - Isolate primary human B-cells from peripheral blood mononuclear cells (PBMCs). - Culture the isolated B-cells in appropriate media. B 2. Treatment and Stimulation: - Pre-incubate B-cells with a dose range of Lanraplenib or vehicle control. - Stimulate the cells with anti-IgM and/or anti-CD40 antibodies for 18-24 hours. A->B C 3. Cell Staining: - Harvest the cells and wash with FACS buffer (e.g., PBS with 2% FBS). - Stain the cells with fluorescently-conjugated antibodies against B-cell markers (e.g., CD19 or CD20) and activation markers (e.g., CD69 and CD86). Include a viability dye to exclude dead cells. B->C D 4. Flow Cytometry Acquisition: - Acquire the stained cell samples on a flow cytometer. C->D E 5. Data Analysis: - Gate on the live B-cell population (e.g., CD19+). - Quantify the percentage of B-cells expressing CD69 and CD86 and the mean fluorescence intensity (MFI) of these markers in each treatment group. D->E Proliferation_Assay_Workflow A 1. B-cell Labeling and Culture: - Isolate human B-cells. - Label the cells with a proliferation tracking dye, such as carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet. B 2. Treatment and Stimulation: - Plate the labeled B-cells and treat with a serial dilution of Lanraplenib or vehicle control. - Stimulate the cells with a combination of anti-IgM and anti-CD40 antibodies, and cytokines like IL-4. A->B C 3. Incubation: - Culture the cells for 3-5 days to allow for cell division. B->C D 4. Flow Cytometry Analysis: - Harvest the cells and analyze by flow cytometry. - The fluorescence intensity of the proliferation dye is halved with each cell division. Analyze the dye dilution profiles to determine the percentage of divided cells and the proliferation index. C->D

References

Lanraplenib Monosuccinate and Its Role in Fc Receptor Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of lanraplenib (B608459) monosuccinate, a selective Spleen Tyrosine Kinase (SYK) inhibitor, and its integral role in modulating Fc receptor (FcR) signaling pathways. Lanraplenib has been investigated for its therapeutic potential in autoimmune diseases, where aberrant signaling through Fc receptors is a key pathological driver. This document details its mechanism of action, presents key quantitative data from preclinical and clinical studies, outlines common experimental protocols for its evaluation, and visualizes the complex signaling cascades it targets.

Introduction: Fc Receptors and Spleen Tyrosine Kinase (SYK)

Fc receptors are crucial proteins on the surface of various immune cells, including macrophages, neutrophils, mast cells, and B lymphocytes, that bind to the Fc (Fragment, crystallizable) region of antibodies.[1][2] This interaction is central to the immune system's ability to recognize and eliminate pathogens and infected cells. However, in autoimmune diseases, Fc receptors can be pathologically activated by autoantibodies complexed with self-antigens (immune complexes), leading to chronic inflammation and tissue damage.

Activating Fc receptors, such as FcγR (for IgG) and FcεR (for IgE), initiate intracellular signaling through a conserved sequence known as the Immunoreceptor Tyrosine-based Activation Motif (ITAM).[1][3][4] A pivotal event in this cascade is the recruitment and activation of Spleen Tyrosine Kinase (SYK), a non-receptor cytoplasmic tyrosine kinase.[5][6][7] Upon FcR clustering by immune complexes, SYK is recruited to phosphorylated ITAMs and becomes activated, propagating downstream signals that lead to cellular responses like phagocytosis, degranulation, and the release of pro-inflammatory cytokines.[4][6]

Given its central role in both FcR and B-cell receptor (BCR) signaling, SYK has emerged as a key therapeutic target for autoimmune and inflammatory diseases.[6][8] Lanraplenib (GS-9876) is a potent, selective, and orally bioavailable inhibitor of SYK designed to interrupt these pathological signaling pathways.[5][6][9]

The Fc Receptor Signaling Pathway and Lanraplenib's Mechanism of Action

The signaling cascade initiated by Fc receptor activation is a well-defined process that serves as the target for lanraplenib.

2.1. The Canonical Fc Receptor Signaling Pathway The sequence of events following the engagement of activating Fc receptors is as follows:

  • Receptor Cross-linking: Immune complexes bind to and cross-link multiple Fc receptors on the cell surface.[3]

  • ITAM Phosphorylation: This aggregation activates Src-family kinases, which phosphorylate the tyrosine residues within the ITAMs of the receptor's cytoplasmic domains or associated subunits.[1][4][10]

  • SYK Recruitment and Activation: The newly created phosphotyrosine sites on the ITAMs serve as docking sites for the tandem SH2 domains of SYK. This recruitment leads to SYK's activation and autophosphorylation.[6]

  • Downstream Signal Propagation: Activated SYK phosphorylates a host of downstream adapter proteins and enzymes, including B-cell linker (BLNK) and phospholipase-C gamma 2 (PLCγ2).[6][9] This triggers multiple signaling arms, including the PI3K/AKT and MAPK pathways, culminating in diverse cellular functions such as cytokine production, proliferation, and phagocytosis.[6][10]

FcR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ImmuneComplex Immune Complex FcR Fc Receptor (FcR) ImmuneComplex->FcR Binding & Cross-linking ITAM ITAM FcR->ITAM Src Src-Family Kinase FcR->Src pITAM p-ITAM ITAM->pITAM P Src->ITAM Phosphorylation SYK SYK pITAM->SYK Recruitment pSYK p-SYK (Active) SYK->pSYK Activation & Autophosphorylation Downstream Downstream Effectors (e.g., BLNK, PLCγ2) pSYK->Downstream P pDownstream p-Downstream Effectors Downstream->pDownstream Response Cellular Responses (Cytokine Release, etc.) pDownstream->Response

Caption: The Fc Receptor (FcR) signaling pathway initiated by immune complex binding.

2.2. Lanraplenib's Point of Intervention Lanraplenib functions as a selective, ATP-competitive inhibitor of SYK. By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of SYK's substrates. This action effectively halts the signaling cascade immediately downstream of FcR activation, thereby blocking the subsequent inflammatory responses.[6][7][11]

Lanraplenib_MoA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ImmuneComplex Immune Complex FcR FcR ImmuneComplex->FcR Activation SYK SYK FcR->SYK Recruitment pSYK p-SYK (Active) SYK->pSYK Activation Downstream Downstream Effectors pSYK->Downstream Phosphorylation Response Cellular Responses Downstream->Response Lanraplenib Lanraplenib Lanraplenib->pSYK INHIBITION

Caption: Mechanism of action of lanraplenib in the FcR signaling pathway.

Quantitative Preclinical Data

Lanraplenib has demonstrated potent inhibition of SYK kinase activity and downstream cellular functions in a variety of in vitro assays.

Parameter Assay Type Cell/System Potency (EC₅₀ / IC₅₀) Reference
SYK Inhibition Biochemical AssayPurified EnzymeIC₅₀ = 9.5 nM[9]
Downstream Phosphorylation Cellular Assay (pBLNK, pAKT, etc.)Human B CellsEC₅₀ = 24–51 nM[9]
B-Cell Activation Marker Expression Cellular Assay (CD69 & CD86)Human B CellsEC₅₀ = 112 ± 10 nM & 164 ± 15 nM[9]
B-Cell Proliferation Cellular AssayHuman B CellsEC₅₀ = 108 ± 55 nM[9]
Macrophage Cytokine Release (TNFα) Cellular AssayHuman MacrophagesEC₅₀ = 121 ± 77 nM[9]
Macrophage Cytokine Release (IL-1β) Cellular AssayHuman MacrophagesEC₅₀ = 9 ± 17 nM[9]
Table 1: Biochemical and In Vitro Cellular Potency of Lanraplenib

Summary of Clinical Trial Data

Despite strong preclinical data, the clinical development of lanraplenib in several autoimmune indications has faced challenges, with multiple studies not meeting their primary endpoints.

Indication Trial Identifier Key Outcome Reference
Lupus Membranous Nephropathy NCT03285711A high dropout rate in the lanraplenib arm prevented firm conclusions about efficacy.[12][13]
Cutaneous Lupus Erythematosus NCT03134222The primary endpoint (change in CLASI-A score at week 12) was not met. The change from baseline was -4.5 for lanraplenib vs. -5.5 for placebo.[14][15]
Sjögren's Syndrome NCT02959138The study did not meet its primary or key secondary endpoints for efficacy at week 12.[16]
Table 2: Summary of Lanraplenib Clinical Trial Outcomes

Key Experimental Protocols

The characterization of SYK inhibitors like lanraplenib involves a standard set of biochemical and cell-based assays.

5.1. Biochemical Kinase Inhibition Assay

  • Objective: To determine the direct inhibitory effect of a compound on the catalytic activity of purified SYK enzyme.

  • Methodology: Recombinant SYK enzyme is incubated in a reaction buffer containing a generic tyrosine kinase substrate (e.g., poly(Glu,Tyr)), ATP, and varying concentrations of the test compound. The reaction measures the amount of ADP produced (correlating with kinase activity), often using a luminescent detection system like Kinase-Glo®. The data is used to calculate an IC₅₀ value, representing the concentration of inhibitor required to reduce enzyme activity by 50%.[17][18]

5.2. Cellular Phosphorylation Assay

  • Objective: To measure the inhibition of SYK-mediated phosphorylation of its downstream targets within a relevant cell type.

  • Methodology: A cell line or primary immune cells (e.g., Ramos B cells, human monocytes) are pre-incubated with the inhibitor. The relevant receptor (BCR or FcR) is then stimulated (e.g., using anti-IgM or aggregated IgG). Cells are lysed, and the phosphorylation status of downstream proteins like SYK, BLNK, or PLCγ2 is quantified using methods such as Western blotting or flow cytometry with phospho-specific antibodies.[6][9]

5.3. Functional Cellular Assays

  • Objective: To assess the inhibitor's effect on a physiological response downstream of receptor signaling.

  • Methodology:

    • Cytokine Release: Human macrophages or monocytes are pre-treated with the inhibitor and then stimulated with immune complexes. After incubation, the supernatant is collected, and the concentration of key inflammatory cytokines (e.g., TNFα, IL-1β) is measured by ELISA.[6][9]

    • Basophil Activation: Human whole blood is incubated with the inhibitor and then stimulated with an allergen or anti-IgE antibody. The expression of the degranulation marker CD63 on the surface of basophils is quantified by flow cytometry.[9][19]

Workflow cluster_invitro In Vitro / Cellular Assays cluster_readouts Example Readouts A 1. Prepare Cells (e.g., Monocytes, B-cells) B 2. Pre-incubate with Lanraplenib (Dose Range) A->B C 3. Stimulate Receptor (e.g., Immune Complexes) B->C D 4. Incubate C->D E 5. Assay Readout D->E R1 ELISA for Cytokine Levels E->R1 R2 Flow Cytometry for Surface Markers (CD69) E->R2 R3 Western Blot for Phospho-proteins E->R3

Caption: A generalized workflow for testing SYK inhibitors in functional cellular assays.

Conclusion

Lanraplenib monosuccinate is a potent and highly selective inhibitor of Spleen Tyrosine Kinase, a critical node in Fc receptor and B-cell receptor signaling. Preclinical in vitro data robustly demonstrates its ability to block these pathways, leading to the inhibition of B-cell activation, macrophage cytokine release, and other inflammatory responses.[9][11] This strong scientific rationale supported its investigation in a range of autoimmune diseases driven by immune complexes and autoantibodies.

However, the translation from potent preclinical activity to clinical efficacy has proven challenging. Clinical trials in lupus membranous nephropathy, cutaneous lupus, and Sjögren's syndrome did not achieve their primary endpoints, highlighting the complexities of targeting these diseases.[12][14][15][16] While SYK remains a compelling target for immunomodulation, the clinical journey of lanraplenib underscores the significant hurdles in developing effective therapies for systemic autoimmune conditions.

References

Lanraplenib Monosuccinate (GS-9876): A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lanraplenib (B608459) monosuccinate (GS-9876) is a potent and selective, orally bioavailable small molecule inhibitor of Spleen Tyrosine Kinase (SYK). As a central mediator of immunoreceptor signaling in various immune cells, SYK represents a critical therapeutic target for a range of autoimmune and inflammatory diseases. Lanraplenib was developed as a second-generation SYK inhibitor to overcome the limitations of its predecessor, entospletinib (B612047) (GS-9973), namely the requirement for twice-daily dosing and a drug-drug interaction with proton pump inhibitors (PPIs).[1][2] This technical guide provides an in-depth overview of the discovery, mechanism of action, and the preclinical and clinical development of Lanraplenib, presenting key data and experimental methodologies to inform ongoing and future research in the field.

Introduction: The Rationale for SYK Inhibition

Spleen Tyrosine Kinase is a non-receptor tyrosine kinase that plays a pivotal role in the signaling pathways of various immune cells, including B-cells, mast cells, macrophages, and neutrophils.[1][2] It is critically involved in the downstream signaling of the B-cell receptor (BCR) and Fc receptors (FcR), which are central to the pathogenesis of numerous autoimmune diseases.[1][2] Upon receptor engagement, SYK is activated and initiates a cascade of downstream signaling events, leading to cellular activation, proliferation, and the production of inflammatory mediators.[1] Given its central role in immune cell function, the inhibition of SYK has emerged as a promising therapeutic strategy for a multitude of autoimmune and inflammatory conditions, including rheumatoid arthritis, systemic lupus erythematosus (SLE), and Sjögren's syndrome.[1][3][4]

The Discovery of Lanraplenib (GS-9876): A Second-Generation SYK Inhibitor

The development of Lanraplenib was driven by the need to improve upon the properties of the first-generation SYK inhibitor, entospletinib (GS-9973). While entospletinib demonstrated clinical efficacy, its development for inflammatory diseases was hampered by a twice-daily dosing regimen and a significant drug-drug interaction with proton pump inhibitors (PPIs), which are commonly used by patients with autoimmune diseases.[1][5] The discovery program for Lanraplenib focused on identifying a potent and selective SYK inhibitor with pharmacokinetic properties suitable for once-daily administration and devoid of interactions with PPIs.[1][5] This effort led to the identification of Lanraplenib (compound 39 in the discovery cascade), which exhibited a favorable profile of potency, selectivity, and pharmacokinetics.[1]

Mechanism of Action

Lanraplenib is a highly selective and potent inhibitor of SYK, with a reported IC50 of 9.5 nM in a cell-free assay.[6][7] It functions by competing with ATP for the kinase domain of SYK, thereby preventing the phosphorylation of downstream substrates and blocking the signal transduction cascade.[1] This inhibition of SYK signaling has been demonstrated to have pleiotropic effects on various immune cell functions.

Signaling Pathway

The binding of an antigen to the B-cell receptor (BCR) or an immune complex to an Fc receptor (FcR) leads to the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the receptor complex by Src family kinases. This creates docking sites for the tandem SH2 domains of SYK, leading to its recruitment to the cell membrane and subsequent activation. Activated SYK then phosphorylates a number of downstream signaling molecules, including B-cell linker (BLNK) and phospholipase Cγ2 (PLCγ2), initiating multiple signaling pathways such as the phosphatidylinositol 3-kinase (PI3K), Bruton's tyrosine kinase (BTK), and mitogen-activated protein kinase (MAPK) pathways. Lanraplenib effectively blocks these downstream signaling events.[1]

SYK_Signaling_Pathway cluster_cytoplasm Cytoplasm BCR BCR / FcR ITAM ITAM-P BCR->ITAM SYK SYK ITAM->SYK Recruitment & Activation Downstream Downstream Signaling (BLNK, PLCγ2, etc.) SYK->Downstream Phosphorylation Lanraplenib Lanraplenib (GS-9876) Lanraplenib->SYK Inhibition Activation Cellular Activation Proliferation Cytokine Release Downstream->Activation

Caption: Simplified SYK Signaling Pathway and the Point of Intervention by Lanraplenib.

Preclinical Development

The preclinical development of Lanraplenib involved a comprehensive evaluation of its in vitro potency and selectivity, as well as its efficacy in animal models of autoimmune diseases.

In Vitro Activity

Lanraplenib's inhibitory activity was assessed in a variety of in vitro assays, demonstrating its potent and selective inhibition of SYK-mediated signaling pathways.

AssayCell Line/SystemEndpointIC50 / EC50 (nM)Reference
SYK Biochemical Assay Cell-freeSYK kinase activity9.5[6][7]
αIgM-induced BLNK Phosphorylation Ramos B cellsPhosphorylation of BLNK24-51[1]
αFcεR1-induced CD63 Expression Human whole blood (basophils)CD63 surface expression-[1]
B-cell Proliferation Human B-cellsAnti-IgM/anti-CD40 co-stimulated proliferation108 ± 55[6]
CD69 Expression Human B-cellsAnti-IgM mediated expression112 ± 10[6]
CD86 Expression Human B-cellsAnti-IgM mediated expression164 ± 15[6]
TNFα Release Human macrophagesIC-stimulated release121 ± 77[6]
IL-1β Release Human macrophagesIC-stimulated release9 ± 17[6]
In Vivo Efficacy

Lanraplenib has been evaluated in several well-established animal models of autoimmune diseases, demonstrating significant efficacy in ameliorating disease pathology.

In the NZB/W F1 mouse model, which spontaneously develops a lupus-like disease, treatment with Lanraplenib resulted in a significant reduction in proteinuria and an improvement in survival, comparable to the standard-of-care agent, cyclophosphamide.[1][2]

In rat models of collagen-induced arthritis, a well-established model for rheumatoid arthritis, Lanraplenib demonstrated a dose-dependent improvement in clinical scores and histopathological parameters with once-daily dosing.[8]

Pharmacokinetics

Preclinical pharmacokinetic studies were conducted in multiple species to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of Lanraplenib.

SpeciesRouteBioavailability (%)Clearance (mL/min/kg)Vdss (L/kg)t1/2 (h)Reference
Mouse PO100252.61.2[5]
Rat PO60141.81.5[5]
Dog PO792.81.56.2[5]
Cynomolgus Monkey PO915.31.22.8[5]

Vdss: Volume of distribution at steady state; t1/2: half-life.

Clinical Development

Lanraplenib has progressed into Phase 2 clinical trials for a variety of autoimmune indications, including cutaneous lupus erythematosus (CLE), Sjögren's syndrome, and lupus membranous nephropathy.

Phase 2 Study in Cutaneous Lupus Erythematosus (NCT03134222)

A Phase 2, randomized, double-blind, placebo-controlled study was conducted to evaluate the safety and efficacy of Lanraplenib (30 mg once daily) in female patients with moderately-to-severely active CLE.[9][10] The primary endpoint was the change from baseline in the Cutaneous Lupus Erythematosus Disease Area and Severity Index Activity (CLASI-A) score at week 12. While the study did not meet its primary endpoint, a numerically greater proportion of patients in the filgotinib (B607452) arm (another investigational drug in the trial) showed improvement compared to placebo.[10]

Treatment ArmNMean Change from Baseline in CLASI-A at Week 12 (SE)% of Patients with ≥5-point improvement in CLASI-A at Week 12% of Patients with ≥50% improvement in CLASI-A at Week 12Reference
Placebo 9-5.5 (2.56)50.0%37.5%[10]
Lanraplenib 30 mg QD 19-4.5 (1.91)56.3%31.3%[10]
Phase 2 Study in Sjögren's Syndrome (NCT03100942)

A Phase 2, randomized, double-blind, placebo-controlled study evaluated the safety and efficacy of Lanraplenib (30 mg once daily) in adults with active Sjögren's Syndrome.[1][3] The primary endpoint was the proportion of patients achieving a protocol-defined composite endpoint at week 12. The study did not meet its primary endpoint.[3][11]

Treatment ArmN% of Patients Achieving Primary Endpoint at Week 12p-value vs PlaceboReference
Placebo 3626.7%-[11]
Lanraplenib 30 mg QD 3742.3%0.16[11]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical and clinical evaluation of Lanraplenib.

In Vitro Assays

In_Vitro_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assays Enzyme Recombinant SYK Enzyme Incubate1 Incubate with Lanraplenib Enzyme->Incubate1 Substrate Peptide Substrate + ATP Substrate->Incubate1 Detection1 Measure Phosphorylation Incubate1->Detection1 Cells Immune Cells (e.g., Ramos B-cells, Human Basophils) Incubate2 Incubate with Lanraplenib Cells->Incubate2 Stimulant Stimulant (e.g., anti-IgM, anti-FcεR1) Stimulant->Incubate2 Detection2 Measure Endpoint (e.g., pBLNK, CD63 expression) Incubate2->Detection2

Caption: General Workflow for In Vitro Potency and Selectivity Assays.
  • SYK Biochemical Assay: Recombinant SYK enzyme is incubated with a peptide substrate and ATP in the presence of varying concentrations of Lanraplenib. The level of substrate phosphorylation is then quantified to determine the IC50 value.[1]

  • αIgM-induced BLNK Phosphorylation Assay: Ramos B-cells are pre-incubated with Lanraplenib and then stimulated with anti-IgM antibody. The phosphorylation of the SYK substrate BLNK is measured by methods such as Western blotting or flow cytometry.[1]

  • αFcεR1-induced CD63 Expression Assay: Human whole blood is treated with Lanraplenib before stimulation with an anti-FcεR1 antibody. The upregulation of the degranulation marker CD63 on the surface of basophils is then assessed by flow cytometry.[1]

In Vivo Models

In_Vivo_Workflow AnimalModel Select Animal Model (e.g., NZB/W F1 Mice, CIA Rats) DiseaseInduction Induce or Allow Spontaneous Disease AnimalModel->DiseaseInduction Treatment Administer Lanraplenib (e.g., oral gavage, formulated in chow) DiseaseInduction->Treatment Monitoring Monitor Disease Progression (e.g., proteinuria, clinical score) Treatment->Monitoring EndpointAnalysis Endpoint Analysis (Histopathology, Biomarkers) Monitoring->EndpointAnalysis

Caption: General Workflow for In Vivo Efficacy Studies.
  • New Zealand Black/White (NZB/W) F1 Mouse Model: Female NZB/W F1 mice, which spontaneously develop a lupus-like syndrome, are typically used. Treatment with Lanraplenib, often formulated in the chow for continuous administration, is initiated at a specific age. Disease progression is monitored by measuring proteinuria, and at the end of the study, kidneys are collected for histopathological analysis.[2][12]

Clinical Trial Design

Clinical_Trial_Workflow PatientRecruitment Patient Recruitment (Inclusion/Exclusion Criteria) Randomization Randomization (Lanraplenib vs. Placebo) PatientRecruitment->Randomization TreatmentPeriod Double-Blind Treatment Period Randomization->TreatmentPeriod EndpointAssessment Primary and Secondary Endpoint Assessment TreatmentPeriod->EndpointAssessment DataAnalysis Statistical Analysis EndpointAssessment->DataAnalysis

Caption: General Workflow for a Phase 2 Randomized Controlled Trial.

The Phase 2 clinical trials for Lanraplenib typically follow a randomized, double-blind, placebo-controlled design.[3][9][13] Patients meeting specific inclusion and exclusion criteria for the target autoimmune disease are randomized to receive either Lanraplenib or a matching placebo. The primary efficacy endpoint is assessed at a prespecified time point (e.g., 12 or 24 weeks), along with various secondary endpoints and safety assessments.

Conclusion

Lanraplenib monosuccinate (GS-9876) is a second-generation, selective SYK inhibitor that was rationally designed to have a favorable pharmacokinetic profile for once-daily dosing and to avoid drug-drug interactions with proton pump inhibitors.[1][5] It has demonstrated potent inhibition of SYK-mediated signaling in preclinical models, leading to its evaluation in a range of autoimmune diseases. While the Phase 2 clinical trials in cutaneous lupus erythematosus and Sjögren's syndrome did not meet their primary endpoints, the data generated from these studies provide valuable insights for the future development of SYK inhibitors and for understanding the complex pathophysiology of these diseases. Further research is warranted to explore the full therapeutic potential of Lanraplenib and to identify patient populations that may benefit most from this targeted therapy.

References

Lanraplenib Monosuccinate: An In-Depth Technical Guide to its In Vitro Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency of Lanraplenib monosuccinate, a highly selective, orally active inhibitor of Spleen Tyrosine Kinase (SYK). SYK is a critical mediator of immunoreceptor signaling in various immune cells, making it a key target for the treatment of autoimmune and inflammatory diseases. This document summarizes key quantitative data, details the experimental protocols used to generate this data, and visualizes the relevant signaling pathways.

Core Data Presentation: Quantitative In Vitro Potency

The in vitro potency of Lanraplenib has been characterized through a series of biochemical and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) and half-maximal effective concentrations (EC50) of Lanraplenib against its primary target, SYK, and its downstream functional effects in various immune cell types.

Table 1: Biochemical and Cellular SYK Inhibition

Assay TypeTarget/Cell LineParameterValue (nM)
Biochemical AssayRecombinant SYKIC509.5[1][2][3][4]
Cellular AssayRamos (Human B-cell lymphoma)EC50 (pBLNK-Y96)24[1]

Table 2: In Vitro Potency in Human B-Cells

AssayStimulusReadoutEC50 (nM)
Signalinganti-IgMpAKT-S47334[1]
anti-IgMpBTK-Y22326
anti-IgMpERK-T202/Y20437[1]
anti-IgMpMEK-S217/S22151[1]
Activationanti-IgMCD69 Expression112 ± 10[1]
anti-IgMCD86 Expression164 ± 15[1]
Proliferationanti-IgM / anti-CD40EdU Incorporation108 ± 55[1]
SurvivalBAFFB-cell Viability130[5]

Table 3: In Vitro Potency in Human Macrophages

AssayStimulusReadoutEC50 (nM)
Cytokine ReleaseImmune ComplexTNFα Release121 ± 77[1][6]
Immune ComplexIL-1β Release9 ± 17[1][6]

Table 4: In Vitro Potency in Human Platelets

AssayStimulusReadout
SignalingGlycoprotein VI (GPVI)Phosphorylation of LAT and PLCγ2
Activation & AggregationGlycoprotein VI (GPVI)Platelet Activation and Aggregation
AdhesionCollagen under arterial flowPlatelet Binding

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative and may be subject to minor variations between research laboratories.

SYK Biochemical Kinase Assay

This assay quantifies the direct inhibitory activity of Lanraplenib on the SYK enzyme.

Materials:

  • Recombinant human SYK enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP

  • SYK substrate (e.g., a biotinylated peptide containing a tyrosine phosphorylation site)

  • This compound (or other test compounds)

  • Detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin for HTRF assay)

  • Microplates

Procedure:

  • Prepare serial dilutions of Lanraplenib in the kinase buffer.

  • Add the SYK enzyme and the substrate to the wells of a microplate.

  • Add the Lanraplenib dilutions to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction by adding a solution containing EDTA.

  • Add the detection reagents and incubate to allow for binding to the phosphorylated substrate.

  • Read the plate on a suitable plate reader (e.g., a time-resolved fluorescence reader for HTRF).

  • Calculate the percent inhibition for each Lanraplenib concentration and determine the IC50 value using a non-linear regression analysis.

BLNK Phosphorylation Assay in Ramos Cells

This cellular assay measures the ability of Lanraplenib to inhibit SYK-mediated phosphorylation of its direct substrate, B-cell linker (BLNK), in a B-cell line.

Materials:

  • Ramos cells (human Burkitt's lymphoma B-cell line)

  • Cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum)

  • This compound

  • F(ab')2 fragment of anti-human IgM antibody

  • Fixation buffer (e.g., paraformaldehyde-based)

  • Permeabilization buffer (e.g., methanol-based)

  • Fluorochrome-conjugated antibody against phosphorylated BLNK (pBLNK-Y96)

  • Flow cytometer

Procedure:

  • Culture Ramos cells to the desired density.

  • Pre-incubate the cells with serial dilutions of Lanraplenib for a specified time (e.g., 1 hour).

  • Stimulate the cells with anti-human IgM F(ab')2 for a short period (e.g., 5 minutes) to induce B-cell receptor (BCR) signaling and subsequent BLNK phosphorylation.

  • Fix the cells by adding fixation buffer.

  • Permeabilize the cells using a permeabilization buffer to allow intracellular antibody staining.

  • Stain the cells with a fluorochrome-conjugated anti-pBLNK-Y96 antibody.

  • Analyze the samples on a flow cytometer to measure the mean fluorescence intensity (MFI) of pBLNK in the cell population.

  • Calculate the percent inhibition of BLNK phosphorylation for each Lanraplenib concentration and determine the EC50 value.

B-Cell Activation Assay (CD69 and CD86 Expression)

This assay assesses the functional consequence of SYK inhibition on B-cell activation by measuring the expression of cell surface activation markers.

Materials:

  • Primary human B-cells isolated from peripheral blood mononuclear cells (PBMCs)

  • Cell culture medium

  • This compound

  • Anti-human IgM antibody

  • Fluorochrome-conjugated antibodies against human CD19, CD69, and CD86

  • Flow cytometer

Procedure:

  • Isolate primary human B-cells from healthy donor PBMCs using a B-cell isolation kit.

  • Pre-incubate the purified B-cells with serial dilutions of Lanraplenib.

  • Stimulate the B-cells with anti-human IgM to induce activation.

  • Culture the cells for a period sufficient to allow for the upregulation of activation markers (e.g., 24 hours).

  • Stain the cells with fluorochrome-conjugated antibodies against CD19 (to identify B-cells), CD69, and CD86.

  • Analyze the samples on a flow cytometer, gating on the CD19-positive population.

  • Determine the percentage of CD69-positive and CD86-positive B-cells for each condition.

  • Calculate the EC50 values for the inhibition of CD69 and CD86 expression.

Macrophage Cytokine Release Assay

This assay evaluates the effect of Lanraplenib on the release of pro-inflammatory cytokines from macrophages stimulated with immune complexes.

Materials:

  • Human peripheral blood monocyte-derived macrophages or a human macrophage cell line (e.g., THP-1 differentiated into macrophages).

  • Cell culture medium.

  • This compound.

  • Immune complexes (e.g., aggregated human IgG).

  • ELISA kits for human TNFα and IL-1β.

Procedure:

  • Culture human macrophages in multi-well plates.

  • Pre-treat the cells with various concentrations of Lanraplenib.

  • Stimulate the macrophages with immune complexes to induce Fcγ receptor-mediated signaling and cytokine production.

  • Incubate the cells for a suitable time period to allow for cytokine secretion (e.g., 18-24 hours).

  • Collect the cell culture supernatants.

  • Quantify the concentrations of TNFα and IL-1β in the supernatants using specific ELISA kits.

  • Determine the EC50 values for the inhibition of TNFα and IL-1β release.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the key signaling pathways targeted by Lanraplenib and a general experimental workflow for assessing its in vitro potency.

B_Cell_Receptor_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response BCR B-Cell Receptor (BCR) Lyn Lyn (Src Family Kinase) BCR->Lyn Antigen Binding SYK SYK Lyn->SYK Activates BLNK BLNK SYK->BLNK Phosphorylates BTK BTK SYK->BTK Activates PLCg2 PLCγ2 SYK->PLCg2 Activates PI3K PI3K SYK->PI3K Activates MAPK_Pathway MAPK Pathway (ERK, MEK) SYK->MAPK_Pathway Activates Lanraplenib Lanraplenib Lanraplenib->SYK BLNK->PLCg2 BTK->PLCg2 Activation Activation (CD69, CD86) PLCg2->Activation Survival Survival PI3K->Survival Proliferation Proliferation MAPK_Pathway->Proliferation

Caption: B-Cell Receptor (BCR) Signaling Pathway and Lanraplenib's Point of Inhibition.

Platelet_GPVI_Signaling cluster_membrane Platelet Membrane cluster_downstream Downstream Signaling cluster_cellular_response Platelet Response GPVI Glycoprotein VI (GPVI) FcRg FcRγ-chain GPVI->FcRg Collagen Binding Src_Kinases Src Family Kinases (Fyn, Lyn) FcRg->Src_Kinases SYK SYK FcRg->SYK Recruits & Activates Src_Kinases->FcRg Phosphorylates ITAM LAT LAT SYK->LAT Phosphorylates PLCg2 PLCγ2 SYK->PLCg2 Activates Lanraplenib Lanraplenib Lanraplenib->SYK LAT->PLCg2 Activation Activation PLCg2->Activation Aggregation Aggregation Activation->Aggregation Adhesion Adhesion Activation->Adhesion

Caption: Platelet Glycoprotein VI (GPVI) Signaling and Lanraplenib's Mechanism.

Experimental_Workflow cluster_readouts Examples of Readouts start Start: Isolate/Culture Immune Cells preincubation Pre-incubation with Lanraplenib (Dose-Response) start->preincubation stimulation Cellular Stimulation (e.g., anti-IgM, Immune Complex) preincubation->stimulation incubation Incubation (Time Course) stimulation->incubation readout Assay Readout incubation->readout analysis Data Analysis: EC50/IC50 Determination readout->analysis pBLNK pBLNK (Flow Cytometry) readout->pBLNK CD_markers CD69/CD86 (Flow Cytometry) readout->CD_markers cytokines Cytokine Levels (ELISA) readout->cytokines

Caption: General Experimental Workflow for In Vitro Potency Assessment.

References

Methodological & Application

Application Notes and Protocols for Lanraplenib Monosuccinate In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanraplenib (formerly GS-9876) is a potent and selective, orally active inhibitor of Spleen Tyrosine Kinase (SYK).[1][2] SYK is a non-receptor cytoplasmic tyrosine kinase that plays a crucial role in mediating immunoreceptor signaling in various cell types implicated in inflammatory and autoimmune diseases.[3] It is integral to the signaling pathways of the B cell receptor (BCR), Fc receptors on myeloid cells, and other immunoreceptors.[3][4] Lanraplenib has demonstrated efficacy in preclinical models of autoimmune diseases, such as lupus nephritis, by inhibiting B cell maturation and activation.[4][5] These application notes provide detailed protocols for in vitro assays to characterize the activity of Lanraplenib monosuccinate.

Mechanism of Action

Upon engagement of immunoreceptors like the BCR, SRC family kinases phosphorylate Immunoreceptor Tyrosine-based Activation Motifs (ITAMs).[3] This leads to the recruitment and activation of SYK, which then autophosphorylates and phosphorylates downstream effector molecules.[3] This cascade activates multiple signaling pathways, including Phosphatidylinositol 3-kinase (PI3K), Bruton's Tyrosine Kinase (BTK), and Mitogen-Activated Protein Kinase (MAPK) pathways, ultimately leading to cellular responses such as activation, proliferation, and cytokine production.[3] Lanraplenib selectively binds to the ATP-binding pocket of SYK, inhibiting its kinase activity and thereby blocking these downstream signaling events.[3]

Signaling Pathway of Lanraplenib Inhibition

Lanraplenib_Pathway Lanraplenib Mechanism of Action cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm BCR B Cell Receptor (BCR) SRC SRC Family Kinases BCR->SRC Ligand Binding SYK SYK SRC->SYK Phosphorylates ITAMs & Recruits SYK Downstream Downstream Signaling (PI3K, BTK, MAPK) SYK->Downstream Activates Lanraplenib Lanraplenib Lanraplenib->SYK Inhibits Response Cellular Responses (Activation, Proliferation, Cytokine Release) Downstream->Response B_Cell_Activation_Workflow B Cell Activation Assay Workflow cluster_prep Preparation cluster_treatment Treatment and Stimulation cluster_analysis Analysis Isolate_PBMCs Isolate PBMCs from whole blood Preincubate Pre-incubate PBMCs with Lanraplenib Isolate_PBMCs->Preincubate Prepare_Lanraplenib Prepare serial dilutions of Lanraplenib Prepare_Lanraplenib->Preincubate Stimulate Stimulate with anti-IgM Preincubate->Stimulate Stain Stain for B cell and activation markers (e.g., CD19, CD69, CD86) Stimulate->Stain Flow_Cytometry Acquire data using flow cytometry Stain->Flow_Cytometry Analyze Analyze marker expression on B cells and calculate EC50 Flow_Cytometry->Analyze

References

Application Notes and Protocols for Lanraplenib Monosuccinate Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanraplenib monosuccinate is a potent and highly selective, orally active inhibitor of Spleen Tyrosine Kinase (SYK).[1][2] SYK is a critical non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, including B cells, macrophages, and mast cells.[3] By mediating immunoreceptor signaling, SYK is involved in a range of cellular responses integral to inflammatory and autoimmune diseases.[3][4] Lanraplenib has demonstrated efficacy in preclinical models of autoimmune diseases, such as lupus nephritis, by inhibiting B cell maturation and reducing pro-inflammatory cytokine production.[3][5]

These application notes provide detailed protocols for key cell-based assays to evaluate the in vitro efficacy and mechanism of action of this compound. The included methodologies are designed to guide researchers in assessing the inhibitory effects of Lanraplenib on SYK-mediated cellular functions.

Mechanism of Action

Lanraplenib exerts its therapeutic effect by inhibiting the catalytic activity of SYK. In a cell-free assay, Lanraplenib demonstrated a half-maximal inhibitory concentration (IC50) of 9.5 nM against SYK.[1][2] Within the cellular context, the inhibition of SYK by Lanraplenib disrupts downstream signaling cascades, leading to the modulation of various immune cell functions.

SYK Signaling Pathway

SYK is activated downstream of various immunoreceptors, such as the B-cell receptor (BCR) and Fc receptors (FcR).[6][7] Upon receptor engagement, SRC family kinases phosphorylate Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the receptor complex.[7] SYK is then recruited to these phosphorylated ITAMs via its tandem SH2 domains, leading to its activation and subsequent autophosphorylation.[3][7] Activated SYK then phosphorylates a multitude of downstream effector molecules, including BLNK, BTK, PLCγ, and VAV1, which in turn activate pathways such as the PI3K/AKT, MAPK/ERK, and NF-κB pathways.[1][7][8] This signaling cascade ultimately results in cellular responses like proliferation, activation, and the production of inflammatory mediators.

SYK_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm BCR_FcR BCR / FcR ITAM p-ITAM BCR_FcR->ITAM Ligand Binding SYK SYK ITAM->SYK Recruitment pSYK p-SYK SYK->pSYK Autophosphorylation Lanraplenib Lanraplenib Lanraplenib->pSYK Inhibition Downstream Downstream Effectors (BLNK, BTK, PLCγ, VAV1) pSYK->Downstream Pathways Signaling Pathways (PI3K/AKT, MAPK/ERK, NF-κB) Downstream->Pathways Response Cellular Responses (Proliferation, Activation, Cytokine Release) Pathways->Response

Caption: Simplified SYK Signaling Pathway and Lanraplenib's Point of Inhibition.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound across various cell-based functional assays.

ParameterAssay TypeCell TypeStimulusValueReference
IC50Cell-free Kinase Assay--9.5 nM[1][2]
EC50 Phosphorylation Human B cells anti-IgM 24–51 nM [1][2]
(pAKT, pBLNK, pBTK, pERK, pMEK, pPKCδ)
EC50 B-cell Proliferation Human B cells anti-IgM / anti-CD40 108 ± 55 nM [1][2]
EC50 B-cell Activation (CD69 Expression) Human B cells anti-IgM 112 ± 10 nM [1][2]
EC50 B-cell Activation (CD86 Expression) Human B cells anti-IgM 164 ± 15 nM [1][2]
EC50 Cytokine Release (TNFα) Human macrophages Immune Complex (IC) 121 ± 77 nM [1][2]
EC50 Cytokine Release (IL-1β) Human macrophages Immune Complex (IC) 9 ± 17 nM [1][2]

Experimental Protocols

The following protocols provide a framework for conducting cell-based assays with this compound. It is recommended to optimize specific conditions, such as cell seeding density and stimulation time, for your experimental system.

General Experimental Workflow

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., B cells, Macrophages) Plating 2. Cell Plating (96-well plate) Cell_Culture->Plating Inhibitor 3. Pre-incubation (Lanraplenib or Vehicle) Plating->Inhibitor Stimulation 4. Stimulation (e.g., anti-IgM, LPS, IC) Inhibitor->Stimulation Incubation 5. Incubation (Time course) Stimulation->Incubation Assay 6. Assay Readout (e.g., Viability, ELISA, Flow Cytometry) Incubation->Assay Analysis 7. Data Analysis (EC50/IC50 Calculation) Assay->Analysis

Caption: General workflow for cell-based assays with Lanraplenib.
Protocol 1: B-Cell Proliferation Assay

This assay measures the inhibitory effect of Lanraplenib on the proliferation of B cells stimulated through the B-cell receptor (BCR).

Materials:

  • Purified human B cells

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine

  • Anti-IgM antibody

  • Anti-CD40 antibody

  • This compound (stock solution in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Procedure:

  • Cell Preparation: Isolate human B cells from peripheral blood mononuclear cells (PBMCs) using a B-cell isolation kit. Resuspend the purified B cells in complete RPMI-1640 medium.

  • Cell Seeding: Seed the B cells into a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 50 µL of medium.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium. Add 25 µL of the diluted Lanraplenib or vehicle control (DMSO) to the appropriate wells. Pre-incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.

  • Cell Stimulation: Prepare a stimulation cocktail containing anti-IgM and anti-CD40 antibodies in complete medium. Add 25 µL of the stimulation cocktail to each well.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

  • Viability Measurement: Equilibrate the plate to room temperature. Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle-treated, stimulated control. Determine the EC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Macrophage Cytokine Release Assay (TNFα and IL-1β)

This protocol quantifies the inhibitory effect of Lanraplenib on the release of pro-inflammatory cytokines from macrophages stimulated with immune complexes.

Materials:

  • Human monocyte-derived macrophages (MDMs) or a macrophage cell line (e.g., THP-1 differentiated with PMA)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Immune complexes (ICs) (e.g., aggregated human IgG)

  • This compound (stock solution in DMSO)

  • ELISA kits for human TNFα and IL-1β

  • 96-well tissue culture plates

  • ELISA plate reader

Procedure:

  • Cell Culture and Seeding: Culture and differentiate macrophages as required. Seed the macrophages into a 96-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Replace the medium with fresh medium containing serial dilutions of Lanraplenib or vehicle control. Pre-incubate for 1 hour at 37°C.

  • Stimulation: Add pre-formed immune complexes to the wells to stimulate cytokine release.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the supernatant.

  • ELISA: Perform the ELISA for TNFα and IL-1β on the collected supernatants according to the manufacturer's protocol.

  • Data Analysis: Calculate the cytokine concentrations from the standard curve. Determine the percentage of inhibition for each Lanraplenib concentration compared to the vehicle-treated control and calculate the EC50 values.

Protocol 3: B-Cell Activation Marker (CD69) Expression by Flow Cytometry

This assay assesses the ability of Lanraplenib to inhibit the upregulation of the early activation marker CD69 on B cells following BCR stimulation.

Materials:

  • Purified human B cells

  • Complete RPMI-1640 medium

  • Anti-IgM antibody

  • This compound (stock solution in DMSO)

  • Fluorescently-conjugated antibodies: anti-CD19 (B-cell marker) and anti-CD69

  • FACS buffer (PBS with 2% FBS)

  • FACS tubes or 96-well V-bottom plate

  • Flow cytometer

Procedure:

  • Cell Preparation and Seeding: Prepare and seed B cells in a 96-well plate as described in the proliferation assay protocol.

  • Inhibitor and Stimulant Treatment: Pre-treat cells with serial dilutions of Lanraplenib or vehicle for 1 hour. Stimulate the cells with anti-IgM.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Cell Staining:

    • Transfer cells to FACS tubes or a V-bottom plate.

    • Wash the cells with FACS buffer.

    • Resuspend the cells in FACS buffer containing the anti-CD19 and anti-CD69 antibodies.

    • Incubate on ice or at 4°C for 30 minutes in the dark.

    • Wash the cells twice with FACS buffer.

  • Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Data Analysis: Gate on the CD19-positive B-cell population. Determine the percentage of CD69-positive cells for each treatment condition. Calculate the EC50 for the inhibition of CD69 expression.

Protocol 4: Cellular SYK Phosphorylation Assay

This protocol measures the direct inhibitory effect of Lanraplenib on the phosphorylation of SYK and its downstream targets in B cells.

Materials:

  • Human B-cell line (e.g., Ramos) or primary human B cells

  • Complete culture medium

  • Anti-IgM antibody

  • This compound (stock solution in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-SYK (Tyr525/526), anti-total-SYK, anti-phospho-AKT, anti-total-AKT, etc.

  • Secondary antibodies (HRP-conjugated)

  • Western blot reagents and equipment or ELISA-based phosphorylation assay kit

Procedure (Western Blot):

  • Cell Treatment: Culture B cells and treat with serial dilutions of Lanraplenib or vehicle for 1 hour.

  • Stimulation: Stimulate the cells with anti-IgM for a short period (e.g., 5-15 minutes).

  • Cell Lysis: Immediately place the cells on ice, wash with cold PBS, and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with the desired primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels. Determine the EC50 for the inhibition of phosphorylation.

Note on ELISA-based assays: Commercially available cellular phosphorylation ELISA kits can provide a higher-throughput alternative to Western blotting. Follow the manufacturer's specific protocol for cell treatment, lysis, and detection.

References

Application Notes and Protocols for Generating a Dose-Response Curve of Lanraplenib Monosuccinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanraplenib (B608459) (GS-9876) is a potent and highly selective, orally available small molecule inhibitor of Spleen Tyrosine Kinase (SYK).[1] SYK is a critical non-receptor tyrosine kinase that plays a central role in signal transduction downstream of various immunoreceptors, including B-cell receptors (BCRs) and Fc receptors.[2] Its involvement in the activation, proliferation, and survival of immune cells has made it an attractive therapeutic target for a range of autoimmune and inflammatory diseases.[2] Lanraplenib monosuccinate is a salt form of lanraplenib.

These application notes provide detailed protocols for generating a dose-response curve for this compound. The described experimental procedures are designed to assess the inhibitory activity of lanraplenib on SYK kinase, its impact on downstream signaling pathways, and its functional effects on immune cells. The protocols include a direct kinase activity assay, a cell-based phosphorylation assay using Western blotting, a B-cell proliferation assay, and a cytokine release assay.

Mechanism of Action of Lanraplenib

Lanraplenib is an ATP-competitive inhibitor of SYK.[3] Upon activation of immunoreceptors, such as the B-cell receptor, SYK is recruited and activated, leading to the phosphorylation of downstream signaling molecules. This initiates a cascade of events involving key pathways such as the Phosphoinositide 3-kinase (PI3K)/AKT pathway, Bruton's tyrosine kinase (BTK), and the Mitogen-activated protein kinase (MAPK) pathway.[2][3] These pathways are crucial for B-cell activation, proliferation, and the production of inflammatory mediators.[2] Lanraplenib, by inhibiting SYK, effectively blocks these downstream signaling events.

SYK_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Downstream Signaling BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Activation PI3K_AKT PI3K/AKT Pathway SYK->PI3K_AKT BTK BTK Pathway SYK->BTK MAPK MAPK Pathway SYK->MAPK Lanraplenib Lanraplenib monosuccinate Lanraplenib->SYK Inhibition Cellular_Response B-Cell Activation, Proliferation, Cytokine Release PI3K_AKT->Cellular_Response BTK->Cellular_Response MAPK->Cellular_Response

Data Presentation

The following tables summarize the expected quantitative data from the described experimental protocols.

Table 1: In Vitro Inhibitory Activity of this compound

Assay TypeParameterThis compound
SYK Kinase Activity AssayIC509.5 nM[1][4][5]
B-Cell Proliferation (anti-IgM/anti-CD40 stimulated)EC50108 ± 55 nM[1][4]
B-Cell Activation (CD69 Expression)EC50112 ± 10 nM[1][4]
B-Cell Activation (CD86 Expression)EC50164 ± 15 nM[1][4]
Downstream Phosphorylation (AKT, BLNK, BTK, etc.)EC5024-51 nM[1][4][5]
TNFα Release (Macrophages)EC50121 ± 77 nM[1][4]
IL-1β Release (Macrophages)EC509 ± 17 nM[1][4]

Table 2: Example Dose-Response Data for Lanraplenib in a B-Cell Proliferation Assay

Lanraplenib (nM)% Inhibition of Proliferation (Mean ± SD)
00 ± 5.2
18.3 ± 4.5
1025.1 ± 6.1
5048.9 ± 7.3
10065.7 ± 5.9
25082.4 ± 4.8
50091.2 ± 3.5
100095.6 ± 2.9

Experimental Protocols

Experimental_Workflow cluster_prep Preparation cluster_assays Dose-Response Assays cluster_analysis Data Analysis Prep_Compound Prepare Lanraplenib Stock and Dilutions Kinase_Assay SYK Kinase Activity Assay Prep_Compound->Kinase_Assay Western_Blot Western Blot for p-SYK/p-AKT Prep_Compound->Western_Blot Proliferation_Assay B-Cell Proliferation Assay Prep_Compound->Proliferation_Assay Cytokine_Assay Cytokine Release Assay Prep_Compound->Cytokine_Assay Prep_Cells Culture and Prepare Immune Cells Prep_Cells->Western_Blot Prep_Cells->Proliferation_Assay Prep_Cells->Cytokine_Assay Data_Acquisition Data Acquisition (e.g., Plate Reader, Imager) Kinase_Assay->Data_Acquisition Western_Blot->Data_Acquisition Proliferation_Assay->Data_Acquisition Cytokine_Assay->Data_Acquisition Curve_Fitting Dose-Response Curve Fitting Data_Acquisition->Curve_Fitting IC50_EC50 Determine IC50/EC50 Values Curve_Fitting->IC50_EC50

Protocol 1: In Vitro SYK Kinase Activity Assay

This protocol describes a biochemical assay to determine the direct inhibitory effect of lanraplenib on SYK kinase activity.

Materials:

  • Recombinant human SYK enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • SYK substrate (e.g., a biotinylated peptide)

  • This compound

  • DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in kinase buffer to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).

  • Kinase Reaction:

    • Add 1 µL of diluted lanraplenib or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of SYK enzyme and substrate mixture (prepared in kinase buffer) to each well.

    • Initiate the kinase reaction by adding 2 µL of ATP solution. The final reaction volume is 5 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the lanraplenib concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Phospho-SYK and Phospho-AKT

This protocol details the assessment of lanraplenib's effect on the phosphorylation of SYK and its downstream target AKT in a cellular context.

Materials:

  • Human B-cell line (e.g., Ramos)

  • RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • This compound

  • Anti-human IgM antibody

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-SYK (Tyr525/526), anti-SYK, anti-phospho-AKT (Ser473), anti-AKT

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture Ramos cells to a density of 1 x 10^6 cells/mL.

    • Pre-incubate the cells with various concentrations of lanraplenib (e.g., 1 nM to 1 µM) or DMSO for 1 hour.

    • Stimulate the cells with anti-human IgM (10 µg/mL) for 10 minutes.

  • Cell Lysis and Protein Quantification:

    • Harvest the cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice for 30 minutes.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add ECL substrate.

  • Data Acquisition and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

    • Plot the normalized phosphorylation levels against the lanraplenib concentration to generate a dose-response curve.

Protocol 3: B-Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of lanraplenib on the proliferation of stimulated B-cells.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a B-cell line

  • Ficoll-Paque for PBMC isolation

  • RPMI-1640 medium

  • Anti-human IgM and anti-human CD40 antibodies

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Preparation and Seeding:

    • Isolate PBMCs or use a B-cell line.

    • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well.

  • Treatment and Stimulation:

    • Add serial dilutions of lanraplenib (e.g., 1 nM to 10 µM) or DMSO to the wells.

    • Stimulate the cells with anti-IgM (10 µg/mL) and anti-CD40 (1 µg/mL).

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Incubate overnight at 37°C.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of proliferation inhibition relative to the stimulated control.

    • Plot the percentage of inhibition against the logarithm of the lanraplenib concentration and fit a dose-response curve to determine the EC50.

Protocol 4: Cytokine Release Assay (ELISA)

This protocol quantifies the effect of lanraplenib on the release of pro-inflammatory cytokines from macrophages.

Materials:

  • Human monocyte-derived macrophages (MDMs) or a macrophage-like cell line (e.g., THP-1)

  • RPMI-1640 medium

  • PMA (for THP-1 differentiation)

  • Immune complexes (ICs) (e.g., aggregated IgG)

  • This compound

  • ELISA kits for human TNFα and IL-1β

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture and Differentiation (for THP-1):

    • Culture THP-1 cells and differentiate them into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48 hours.

    • Wash the cells and allow them to rest in fresh medium for 24 hours.

  • Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of lanraplenib (e.g., 1 nM to 10 µM) or DMSO for 1 hour.

    • Stimulate the cells with immune complexes for 24 hours.

  • Sample Collection:

    • Collect the cell culture supernatants and centrifuge to remove any debris.

  • ELISA:

    • Perform the ELISA for TNFα and IL-1β according to the manufacturer's instructions. This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding the collected supernatants and standards.

      • Adding a detection antibody.

      • Adding a substrate to produce a colorimetric signal.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 450 nm.

    • Generate a standard curve and determine the concentration of cytokines in each sample.

    • Calculate the percentage of inhibition of cytokine release and plot it against the lanraplenib concentration to determine the EC50.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for characterizing the dose-response relationship of this compound. By employing a combination of biochemical and cell-based assays, researchers can effectively evaluate the potency and mechanism of action of this selective SYK inhibitor. The provided data tables and diagrams serve as a reference for expected outcomes and a guide for experimental design. Consistent and careful execution of these protocols will yield reliable data for advancing the understanding and development of lanraplenib as a therapeutic agent for inflammatory and autoimmune diseases.

References

Application Notes and Protocols for Lanraplenib Monosuccinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanraplenib monosuccinate (GS-9876 monosuccinate) is a potent and highly selective, orally active inhibitor of Spleen Tyrosine Kinase (SYK).[1][2][3][4][5] SYK is a non-receptor cytoplasmic tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, including B-cells, mast cells, and macrophages.[6] By inhibiting SYK, Lanraplenib modulates immune responses, making it a subject of investigation for the treatment of autoimmune and inflammatory diseases.[3][6] These application notes provide detailed protocols for determining the in vitro potency of this compound through IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) assays.

Data Presentation

In Vitro Potency of this compound
ParameterTarget/AssayCell TypeValue (nM)
IC50 SYK (cell-free assay)-9.5[1][2][3][4][5]
EC50 Inhibition of anti-IgM stimulated phosphorylation of AKT, BLNK, BTK, ERK, MEK, and PKCδHuman B cells24-51[1][2][5]
EC50 Inhibition of anti-IgM mediated CD69 expressionHuman B cells112 ± 10[1][2][5]
EC50 Inhibition of anti-IgM mediated CD86 expressionHuman B cells164 ± 15[1][2][5]
EC50 Inhibition of anti-IgM/anti-CD40 co-stimulated B cell proliferationHuman B cells108 ± 55[1][2][5]
EC50 Inhibition of immune complex-stimulated TNFα releaseHuman macrophages121 ± 77[1][2][7]
EC50 Inhibition of immune complex-stimulated IL-1β releaseHuman macrophages9 ± 17[1][2][7]
EC50 Inhibition of anti-CD3/anti-CD28 stimulated T cell proliferationHuman T cells1291 ± 398[5]

Signaling Pathway

The following diagram illustrates the central role of SYK in B-cell receptor (BCR) signaling and the inhibitory action of Lanraplenib.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding SYK SYK Lyn->SYK Phosphorylates BTK BTK SYK->BTK Activates PLCg2 PLCγ2 SYK->PLCg2 Activates Downstream Downstream Signaling (e.g., AKT, ERK, NF-κB) BTK->Downstream PLCg2->Downstream Gene Gene Expression (Proliferation, Survival, Activation) Downstream->Gene Lanraplenib Lanraplenib Lanraplenib->SYK Inhibits

Caption: Lanraplenib inhibits SYK, a key kinase in BCR signaling.

Experimental Protocols

SYK Kinase Activity IC50 Determination (Cell-Free Assay)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against purified SYK enzyme.

Workflow:

IC50_Workflow A Prepare Reagents (SYK Enzyme, Substrate, ATP, Lanraplenib) B Dispense Lanraplenib Dilutions into 384-well plate A->B C Add SYK Enzyme B->C D Initiate Reaction (Add Substrate/ATP mixture) C->D E Incubate at RT D->E F Stop Reaction & Detect Signal (e.g., Luminescence) E->F G Data Analysis (Calculate % Inhibition, Plot Dose-Response Curve) F->G

Caption: Workflow for determining the IC50 of Lanraplenib.

Materials:

  • Recombinant human SYK enzyme

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • This compound

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Multichannel pipettes

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer.

  • Reaction Setup:

    • Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 5 µL of SYK enzyme solution to each well.

    • Incubate for 10 minutes at room temperature.

  • Kinase Reaction:

    • Initiate the reaction by adding 10 µL of a solution containing the kinase substrate and ATP.

    • Incubate the plate for 1 hour at room temperature.

  • Signal Detection:

    • Stop the kinase reaction and measure the remaining ATP (indicating enzyme inhibition) by adding the detection reagent according to the manufacturer's instructions.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of Lanraplenib relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the Lanraplenib concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

B-Cell Proliferation EC50 Determination (Cell-Based Assay)

This protocol outlines a method to determine the half-maximal effective concentration (EC50) of this compound in inhibiting B-cell proliferation.

Workflow:

EC50_Workflow A Isolate & Culture Human B-cells B Seed B-cells into 96-well plate A->B C Add Lanraplenib Dilutions B->C D Stimulate Proliferation (anti-IgM/anti-CD40) C->D E Incubate for 72 hours D->E F Add Proliferation Reagent (e.g., CellTiter-Glo®) E->F G Measure Luminescence F->G H Data Analysis (Calculate % Inhibition, Plot Dose-Response Curve) G->H

Caption: Workflow for determining the EC50 of Lanraplenib in a B-cell proliferation assay.

Materials:

  • Isolated human peripheral blood B-cells

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound

  • Anti-IgM antibody

  • Anti-CD40 antibody

  • Cell proliferation assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well cell culture plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Cell Preparation: Isolate human B-cells from peripheral blood mononuclear cells (PBMCs) and resuspend them in culture medium.

  • Assay Setup:

    • Seed the B-cells into a 96-well plate at a density of 5 x 10^4 cells/well.

    • Prepare a serial dilution of this compound in culture medium and add it to the wells.

  • Cell Stimulation:

    • Add anti-IgM and anti-CD40 antibodies to the wells to stimulate B-cell proliferation. Include unstimulated and vehicle-treated stimulated controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Proliferation Measurement:

    • Add the cell proliferation reagent to each well according to the manufacturer's protocol.

    • Incubate for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of proliferation inhibition for each Lanraplenib concentration relative to the stimulated vehicle control.

    • Plot the percent inhibition against the logarithm of the Lanraplenib concentration.

    • Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a potent inhibitor of SYK with significant effects on B-cell and macrophage functions in vitro. The protocols provided herein offer standardized methods for quantifying its inhibitory and effective concentrations, which are crucial for preclinical and clinical development. Researchers should adapt these protocols to their specific experimental conditions and cell systems.

References

Lanraplenib Monosuccinate: Application Notes and Protocols for B-Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanraplenib (GS-9876), a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK), is a promising therapeutic agent for autoimmune diseases and B-cell malignancies.[1][2] SYK is a critical non-receptor tyrosine kinase that plays a central role in signal transduction downstream of the B-cell receptor (BCR).[1][3] Activation of the BCR is essential for B-cell survival, proliferation, and differentiation. Dysregulation of this pathway is implicated in various pathologies. Lanraplenib, as an ATP-competitive inhibitor of SYK, effectively modulates B-cell function, making it a valuable tool for in vitro studies of B-cell biology and a candidate for therapeutic development.[4]

These application notes provide a comprehensive overview of Lanraplenib monosuccinate's mechanism of action and detailed protocols for its use in B-cell proliferation assays.

Mechanism of Action

Upon antigen binding, the B-cell receptor (BCR) aggregates, leading to the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic domains of CD79A and CD79B by SRC family kinases.[1][5] This creates docking sites for Spleen Tyrosine Kinase (SYK), which is subsequently recruited and activated through autophosphorylation.[1] Activated SYK then phosphorylates downstream targets, including B-cell linker (BLNK) protein and phospholipase-C gamma 2 (PLCγ2).[1] This initiates a signaling cascade involving key pathways such as phosphatidylinositol 3-kinase (PI3K), Bruton's tyrosine kinase (BTK), and mitogen-activated protein kinase (MAPK), ultimately leading to B-cell activation, proliferation, and survival.[1][4]

Lanraplenib selectively inhibits SYK, thereby blocking the entire downstream signaling cascade that is essential for B-cell proliferation.[1]

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR (IgM/IgD) CD79 CD79A/B (ITAMs) BCR->CD79 Antigen Binding SYK SYK CD79->SYK recruits & activates SRC SRC Family Kinases SRC->CD79 BLNK BLNK SYK->BLNK phosphorylates PLCg2 PLCγ2 SYK->PLCg2 phosphorylates Lanraplenib Lanraplenib monosuccinate Lanraplenib->SYK inhibits PI3K PI3K BLNK->PI3K BTK BTK BLNK->BTK MAPK MAPK Pathway BLNK->MAPK PLCg2->PI3K PLCg2->BTK PLCg2->MAPK Proliferation B-Cell Proliferation & Survival PI3K->Proliferation BTK->Proliferation MAPK->Proliferation

Caption: B-Cell Receptor (BCR) signaling pathway and inhibition by Lanraplenib.

Quantitative Data

This compound demonstrates potent and selective inhibition of SYK and B-cell functions. The following table summarizes its in vitro activity.

ParameterDescriptionValueReference
IC50 SYK enzyme inhibition (cell-free assay)9.5 nM[6][7]
EC50 Inhibition of anti-IgM stimulated phosphorylation of downstream proteins (AKT, BLNK, BTK, ERK, MEK, PKCδ) in human B-cells24-51 nM[6][7][8]
EC50 Inhibition of anti-IgM mediated CD69 expression on B-cells112 ± 10 nM[6][8][9]
EC50 Inhibition of anti-IgM mediated CD86 expression on B-cells164 ± 15 nM[6][8][9]
EC50 Inhibition of anti-IgM/anti-CD40 co-stimulated B-cell proliferation108 ± 55 nM[6][8][9][10]
EC50 Inhibition of B cell activating factor (BAFF)-mediated B-cell survival121 nM[11]

Experimental Protocols

Protocol 1: Human B-Cell Proliferation Assay

This protocol details the steps to assess the inhibitory effect of this compound on the proliferation of primary human B-cells stimulated with anti-IgM and anti-CD40 antibodies.

A. Materials and Reagents

  • This compound (soluble in DMSO)[9]

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • B-cell isolation kit (e.g., negative selection magnetic beads)

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Goat F(ab')2 Anti-Human IgM antibody

  • Recombinant Human CD40 Ligand (CD40L) or anti-CD40 antibody

  • Cell proliferation assay reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS), or [3H]-thymidine)

  • 96-well flat-bottom cell culture plates

  • Dimethyl sulfoxide (B87167) (DMSO)

B. Experimental Workflow

B_Cell_Proliferation_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Isolate_PBMCs Isolate PBMCs from whole blood Isolate_B_cells Isolate B-cells using negative selection Isolate_PBMCs->Isolate_B_cells Resuspend_B_cells Resuspend B-cells in complete RPMI 1640 Isolate_B_cells->Resuspend_B_cells Seed_cells Seed B-cells into a 96-well plate Resuspend_B_cells->Seed_cells Add_Lanraplenib Add serial dilutions of This compound Seed_cells->Add_Lanraplenib Add_stimulants Add anti-IgM and anti-CD40 antibodies Add_Lanraplenib->Add_stimulants Incubate Incubate for 72 hours Add_stimulants->Incubate Measure_proliferation Measure proliferation (e.g., MTS assay) Incubate->Measure_proliferation Calculate_inhibition Calculate percent inhibition Measure_proliferation->Calculate_inhibition Determine_EC50 Determine EC50 value Calculate_inhibition->Determine_EC50

Caption: Workflow for the B-cell proliferation assay with Lanraplenib.

C. Step-by-Step Procedure

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

    • Further dilute the stock solution in complete RPMI 1640 medium to create a series of working concentrations. The final DMSO concentration in the culture should be less than 0.1%.

  • Isolation of Human B-Cells:

    • Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • Isolate B-cells from PBMCs using a B-cell negative selection kit according to the manufacturer's instructions. This will yield a pure population of untouched B-cells.

    • Resuspend the purified B-cells in complete RPMI 1640 medium and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

  • B-Cell Proliferation Assay:

    • Adjust the B-cell suspension to a concentration of 1 x 10^6 cells/mL in complete RPMI 1640 medium.

    • Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well flat-bottom plate.

    • Add 50 µL of the diluted this compound solutions to the appropriate wells. Include wells with vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

    • Pre-incubate the plate for 1 hour at 37°C in a humidified 5% CO2 incubator.

    • Prepare a stimulation cocktail containing anti-IgM antibody (e.g., 10 µg/mL) and anti-CD40 antibody (e.g., 1 µg/mL) in complete RPMI 1640 medium.

    • Add 50 µL of the stimulation cocktail to each well (except for the unstimulated control wells).

    • The final volume in each well should be 200 µL.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Measurement of Proliferation:

    • MTS Assay (or similar colorimetric assay):

      • Add 20 µL of MTS reagent to each well.

      • Incubate for 2-4 hours at 37°C in a humidified 5% CO2 incubator.

      • Measure the absorbance at 490 nm using a microplate reader.

    • [3H]-Thymidine Incorporation Assay:

      • During the last 18 hours of the 72-hour incubation, add 1 µCi of [3H]-thymidine to each well.

      • Harvest the cells onto glass fiber filters using a cell harvester.

      • Measure the incorporated radioactivity using a scintillation counter.

D. Data Analysis

  • Calculate the percentage of proliferation inhibition for each concentration of this compound relative to the vehicle-treated, stimulated control.

    • % Inhibition = 100 * (1 - (Absorbance_treated - Absorbance_unstimulated) / (Absorbance_vehicle - Absorbance_unstimulated))

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the EC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

This compound is a powerful tool for investigating B-cell signaling and function. The provided protocols offer a robust framework for assessing its inhibitory effects on B-cell proliferation. These methods can be adapted for screening other kinase inhibitors or for studying the role of SYK in various B-cell-mediated processes. Careful adherence to these protocols will ensure reproducible and reliable data for researchers in immunology and drug development.

References

Application Notes and Protocols: Detection of pSYK Inhibition by Lanraplenib Monosuccinate via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanraplenib (GS-9876) is a potent and highly selective, orally active inhibitor of Spleen Tyrosine Kinase (SYK).[1][2] SYK is a critical non-receptor tyrosine kinase that plays a crucial role in the signal transduction of various immune cells, including B cells, mast cells, and macrophages.[3][4] Upon activation of immunoreceptors such as the B-cell receptor (BCR), SYK is phosphorylated (pSYK), initiating a signaling cascade that leads to cellular activation, proliferation, and cytokine release.[4] Dysregulation of the SYK signaling pathway is implicated in numerous autoimmune and inflammatory diseases.[3][4]

Lanraplenib monosuccinate has been developed to target and inhibit the kinase activity of SYK, thereby blocking downstream signaling pathways.[3][5] These application notes provide a detailed protocol for utilizing Western blot to assess the inhibitory effect of this compound on SYK phosphorylation in a cellular context.

Mechanism of Action of Lanraplenib

Lanraplenib is an ATP-competitive inhibitor of SYK.[3] By binding to the ATP-binding pocket of the SYK kinase domain, Lanraplenib prevents the phosphorylation of SYK itself and its downstream substrates. This blockade of SYK activation leads to the inhibition of cellular functions mediated by immunoreceptor signaling.

Data Presentation: In Vitro Efficacy of Lanraplenib

The inhibitory activity of Lanraplenib on SYK signaling can be quantified by measuring its effect on various downstream cellular events. The following table summarizes the reported in vitro efficacy of Lanraplenib.

AssayCell TypeStimulantMeasured EndpointLanraplenib IC50/EC50
SYK Kinase AssayCell-free-Direct SYK InhibitionIC50: 9.5 nM
BLNK PhosphorylationRamos B cellsαIgMpBLNK levelsEC50: 24-51 nM
B-cell ProliferationHuman B cellsαIgM / αCD40Cell ProliferationEC50: 108 nM
B-cell ActivationHuman B cellsαIgMCD69 ExpressionEC50: 112 ± 10 nM
B-cell ActivationHuman B cellsαIgMCD86 ExpressionEC50: 164 ± 15 nM
Cytokine ReleaseHuman macrophagesImmune ComplexTNFα ReleaseEC50: 121 ± 77 nM
Cytokine ReleaseHuman macrophagesImmune ComplexIL-1β ReleaseEC50: 9 ± 17 nM

Signaling Pathway and Experimental Workflow

To visually represent the targeted signaling pathway and the experimental procedure, the following diagrams are provided.

SYK_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) SRC_Family SRC Family Kinases BCR->SRC_Family Activation SYK SYK SRC_Family->SYK Phosphorylation pSYK pSYK SYK->pSYK Downstream Downstream Signaling (e.g., BLNK, PLCγ2) pSYK->Downstream Activation Lanraplenib Lanraplenib monosuccinate Lanraplenib->pSYK Inhibition Response Cellular Response (Activation, Proliferation, Cytokine Release) Downstream->Response

Caption: SYK Signaling Pathway and Point of Inhibition by Lanraplenib.

Western_Blot_Workflow A 1. Cell Culture & Treatment with Lanraplenib B 2. Cell Lysis (with phosphatase inhibitors) A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Blocking (5% BSA in TBST) E->F G 7. Primary Antibody Incubation (anti-pSYK) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis (Densitometry) I->J

Caption: Experimental Workflow for Western Blot Analysis of pSYK.

Experimental Protocols

This section provides a detailed methodology for assessing the inhibition of SYK phosphorylation by this compound using Western blot.

Materials and Reagents
  • Cell Line: A suitable cell line expressing SYK (e.g., Ramos, U937, or primary B cells).

  • This compound: Prepare a stock solution in DMSO.

  • Cell Culture Medium: Appropriate for the chosen cell line.

  • Stimulant: e.g., Anti-IgM for B cells.

  • Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay Reagent: e.g., BCA or Bradford assay kit.

  • SDS-PAGE Gels: Appropriate percentage to resolve SYK (approx. 72 kDa).

  • Transfer Buffer: Standard Tris-Glycine buffer with methanol.

  • Membrane: PVDF or nitrocellulose.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains casein, a phosphoprotein that can cause high background.

  • Primary Antibodies:

    • Rabbit anti-phospho-SYK (Tyr525/526) antibody.

    • Rabbit or Mouse anti-total-SYK antibody.

    • Loading control antibody (e.g., anti-β-actin or anti-GAPDH).

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Chemiluminescent Substrate: ECL substrate.

  • Wash Buffer: TBST.

Protocol
  • Cell Culture and Treatment:

    • Culture cells to the desired density in appropriate cell culture medium.

    • Pre-treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours. Include a DMSO vehicle control.

    • Stimulate the cells with an appropriate agonist (e.g., anti-IgM for B cells) for a predetermined time (e.g., 15-30 minutes) to induce SYK phosphorylation.

  • Sample Preparation:

    • After stimulation, place the cell culture plates on ice and wash the cells once with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

    • Normalize the protein concentrations of all samples with lysis buffer.

  • SDS-PAGE and Protein Transfer:

    • Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary anti-pSYK antibody diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate and capture the signal using a chemiluminescence imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-SYK antibody and a loading control antibody (e.g., β-actin).

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Calculate the ratio of pSYK to total SYK for each sample to determine the level of SYK phosphorylation.

    • Plot the normalized pSYK levels against the concentration of this compound to generate a dose-response curve and determine the EC50 value.

Troubleshooting

  • High Background:

    • Ensure the blocking buffer is fresh and that blocking time is sufficient.

    • Use BSA instead of milk for blocking when detecting phosphoproteins.

    • Optimize antibody concentrations.

    • Increase the number and duration of wash steps.

  • Weak or No Signal:

    • Confirm that the cells were properly stimulated to induce SYK phosphorylation.

    • Ensure that phosphatase inhibitors were included in the lysis buffer.

    • Check the activity of the primary and secondary antibodies.

    • Increase the amount of protein loaded onto the gel.

  • Non-specific Bands:

    • Optimize antibody dilutions.

    • Ensure the purity of the primary antibody.

    • Increase the stringency of the washing steps.

By following these detailed application notes and protocols, researchers can effectively utilize Western blotting to quantify the inhibitory effect of this compound on SYK phosphorylation, providing valuable insights into its mechanism of action and cellular efficacy.

References

Application Note: Analysis of B-Cell Signaling an Activation Following Lanraplenib Monosuccinate Treatment Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lanraplenib monosuccinate (formerly GS-9876) is a potent and highly selective, orally active inhibitor of Spleen Tyrosine Kinase (SYK).[1][2][3] SYK is a critical non-receptor cytoplasmic tyrosine kinase that plays a central role in signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR).[4] In B-cells, SYK is essential for coupling the BCR to downstream signaling pathways that regulate survival, activation, proliferation, and differentiation.[4][5] Dysregulation of the BCR signaling pathway is implicated in numerous autoimmune diseases and B-cell malignancies.[6]

This compound has been shown to inhibit SYK with an IC50 of 9.5 nM in cell-free assays.[2][3] In cellular assays, it effectively inhibits the phosphorylation of key downstream signaling molecules in the BCR pathway, such as B-cell linker (BLNK), Bruton's tyrosine kinase (BTK), protein kinase B (AKT), and extracellular signal-regulated kinase (ERK).[1][2][4] This inhibition of BCR signaling translates to functional effects on B-cells, including the suppression of activation marker expression (e.g., CD69 and CD86), proliferation, and maturation.[1][2][7][8]

This application note provides detailed protocols for utilizing flow cytometry to analyze the effects of this compound on B-cell signaling and activation. The provided methodologies enable researchers to quantify the phosphorylation status of key signaling proteins and assess B-cell activation states, offering a robust platform for preclinical and clinical investigation of Lanraplenib and other SYK inhibitors.

B-Cell Receptor (BCR) Signaling Pathway and the Role of SYK

Upon antigen binding, the BCR aggregates, leading to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic domains of its associated CD79A and CD79B subunits by Src-family kinases.[4][5][9] This creates docking sites for the tandem SH2 domains of SYK, which is subsequently recruited to the receptor complex.[4] Activated SYK then phosphorylates downstream adaptor proteins and enzymes, including BLNK and PLCγ2, initiating a cascade of signaling events that lead to the activation of multiple pathways such as the PI3K/AKT, and MAPK pathways.[4][10] These pathways ultimately control B-cell fate.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR Src_Kinase Src-family Kinase CD79 CD79A/B SYK SYK CD79->SYK Recruits Src_Kinase->CD79 pY BLNK BLNK SYK->BLNK pY BTK BTK SYK->BTK pY PLCg2 PLCγ2 SYK->PLCg2 pY PI3K PI3K SYK->PI3K Activates ERK ERK SYK->ERK pY Lanraplenib Lanraplenib monosuccinate Lanraplenib->SYK Inhibits Downstream B-Cell Activation, Proliferation, Survival BLNK->Downstream BTK->Downstream PLCg2->Downstream AKT AKT PI3K->AKT pY AKT->Downstream ERK->Downstream

BCR Signaling Pathway and Lanraplenib Inhibition.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of this compound in various B-cell functional and signaling assays.

AssayCell TypeParameter MeasuredEC50 (nM)Reference
Signaling
pAKT InhibitionHuman B-cellsPhosphorylation of AKT24-51[1][2]
pBLNK InhibitionHuman B-cellsPhosphorylation of BLNK24-51[1][2][4]
pBTK InhibitionHuman B-cellsPhosphorylation of BTK24-51[1][2]
pERK InhibitionHuman B-cellsPhosphorylation of ERK24-51[1][2]
pMEK InhibitionHuman B-cellsPhosphorylation of MEK24-51[1]
pPKCδ InhibitionHuman B-cellsPhosphorylation of PKCδ24-51[1]
Activation
CD69 ExpressionHuman B-cellsanti-IgM mediated CD69 expression112 ± 10[1][2]
CD69 ExpressionHuman B-cells from healthy donorsanti-IgM mediated CD69 expression298[7]
CD69 ExpressionHuman B-cells from SLE patientsanti-IgM mediated CD69 expression340[7]
CD86 ExpressionHuman B-cellsanti-IgM mediated CD86 expression164 ± 15[1][2][4]
Proliferation
B-cell ProliferationHuman B-cellsanti-IgM/anti-CD40 co-stimulated108 ± 55[1][2][4]
Survival
B-cell SurvivalMurine Splenic B-cellsBAFF-mediated survival121[7]

Experimental Protocols

Experimental Workflow for Phospho-Flow Cytometry Analysis

The general workflow for analyzing intracellular protein phosphorylation in B-cells treated with this compound is depicted below. This process involves cell isolation, drug treatment, stimulation, fixation, permeabilization, and subsequent staining with fluorescently labeled antibodies for flow cytometric analysis.

Experimental_Workflow Start Isolate PBMCs from Whole Blood Drug_Treatment Pre-incubate with This compound Start->Drug_Treatment Stimulation Stimulate with anti-IgM/anti-CD40 Drug_Treatment->Stimulation Fixation Fix Cells (e.g., with PFA) Stimulation->Fixation Permeabilization Permeabilize Cells (e.g., with Methanol) Fixation->Permeabilization Staining Stain with Surface and Intracellular Antibodies Permeabilization->Staining Acquisition Acquire on Flow Cytometer Staining->Acquisition Analysis Data Analysis Acquisition->Analysis

Phospho-Flow Cytometry Workflow.

Protocol 1: Phospho-Flow Cytometry Analysis of BCR Signaling Proteins

This protocol details the steps for measuring the phosphorylation status of SYK downstream targets in human B-cells following Lanraplenib treatment.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • This compound

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Anti-IgM F(ab')2 fragments

  • Fixation Buffer (e.g., BD Cytofix™)

  • Permeabilization Buffer (e.g., BD Phosflow™ Perm Buffer III)

  • Staining Buffer (e.g., PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies:

    • Anti-human CD19 (for B-cell gating)

    • Anti-human CD20 (for B-cell gating)

    • Anti-pBLNK (Y84)

    • Anti-pERK1/2 (T202/Y204)

    • Anti-pAKT (S473)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Wash the cells twice with PBS and resuspend in RPMI 1640 with 10% FBS at a concentration of 1 x 10^7 cells/mL.

  • Lanraplenib Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Serially dilute Lanraplenib in culture medium to the desired concentrations.

    • Add 50 µL of cell suspension (5 x 10^5 cells) to each well of a 96-well plate.

    • Add 50 µL of the diluted Lanraplenib solution to the respective wells. Include a vehicle control (DMSO).

    • Pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.

  • B-Cell Stimulation:

    • Prepare a solution of anti-IgM F(ab')2 fragments in culture medium.

    • Add 10 µL of the anti-IgM solution to each well to a final concentration of 10 µg/mL. Leave an unstimulated control well.

    • Incubate for 15 minutes at 37°C.

  • Fixation and Permeabilization:

    • Immediately after stimulation, fix the cells by adding 100 µL of pre-warmed Fixation Buffer to each well.

    • Incubate for 10 minutes at 37°C.

    • Centrifuge the plate at 500 x g for 5 minutes and discard the supernatant.

    • Permeabilize the cells by resuspending the pellet in 100 µL of ice-cold Permeabilization Buffer.

    • Incubate on ice for 30 minutes.

  • Antibody Staining:

    • Wash the cells twice with 200 µL of Staining Buffer.

    • Prepare a cocktail of fluorochrome-conjugated antibodies (anti-CD19, anti-CD20, and the desired anti-phospho-protein antibodies) in Staining Buffer.

    • Resuspend the cell pellet in 50 µL of the antibody cocktail.

    • Incubate for 60 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Wash the cells twice with Staining Buffer.

    • Resuspend the cells in 200 µL of Staining Buffer.

    • Acquire the samples on a flow cytometer.

    • Gate on the CD19+ or CD20+ B-cell population and analyze the median fluorescence intensity (MFI) of the phospho-specific antibodies.

Protocol 2: Analysis of B-Cell Activation Markers

This protocol describes the measurement of B-cell activation markers CD69 and CD86 following Lanraplenib treatment.

Materials:

  • Human PBMCs

  • This compound

  • RPMI 1640 medium with 10% FBS

  • Anti-IgM F(ab')2 fragments

  • Anti-CD40 antibody

  • Staining Buffer

  • Fluorochrome-conjugated antibodies:

    • Anti-human CD19

    • Anti-human CD69

    • Anti-human CD86

  • Flow cytometer

Procedure:

  • Cell Preparation and Lanraplenib Treatment:

    • Follow steps 1 and 2 from Protocol 1.

  • B-Cell Stimulation:

    • Prepare a stimulation cocktail containing anti-IgM F(ab')2 fragments (final concentration 10 µg/mL) and anti-CD40 antibody (final concentration 1 µg/mL) in culture medium.

    • Add 20 µL of the stimulation cocktail to each well.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Antibody Staining:

    • Centrifuge the plate at 500 x g for 5 minutes and discard the supernatant.

    • Prepare a cocktail of fluorochrome-conjugated antibodies (anti-CD19, anti-CD69, anti-CD86) in Staining Buffer.

    • Resuspend the cell pellet in 50 µL of the antibody cocktail.

    • Incubate for 30 minutes on ice in the dark.

  • Flow Cytometry Analysis:

    • Wash the cells twice with Staining Buffer.

    • Resuspend the cells in 200 µL of Staining Buffer.

    • Acquire the samples on a flow cytometer.

    • Gate on the CD19+ B-cell population and analyze the percentage of CD69+ and CD86+ cells.

Conclusion

The protocols and information provided in this application note offer a comprehensive guide for researchers to investigate the mechanism of action of this compound on B-cell signaling and function. The use of phospho-flow cytometry allows for a detailed, single-cell analysis of intracellular signaling cascades, providing valuable insights into the pharmacodynamics of SYK inhibitors. The quantification of B-cell activation markers further enables the characterization of the functional consequences of SYK inhibition. These methods are essential tools for the preclinical and clinical development of Lanraplenib and other immunomodulatory therapies targeting the B-cell receptor pathway.

References

Application Notes and Protocols for Lanraplenib Monosuccinate Immunoprecipitation of SYK

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Lanraplenib monosuccinate, a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK), and its application in the immunoprecipitation of SYK. Detailed protocols are provided to facilitate the use of this compound as a tool in studying SYK-mediated signaling pathways.

Introduction to this compound and SYK

Spleen Tyrosine Kinase (SYK) is a non-receptor cytoplasmic tyrosine kinase that plays a pivotal role in signal transduction in various immune cells, including B cells, mast cells, and macrophages.[1][2] SYK is a key component of immunoreceptor signaling pathways, such as those initiated by the B-cell receptor (BCR) and Fc receptors.[2][3][4] Upon receptor engagement, SYK is activated and initiates downstream signaling cascades that are crucial for cellular responses like proliferation, differentiation, and the production of inflammatory mediators.[2]

This compound (GS-9876) is a highly selective and orally active inhibitor of SYK.[5][6][7] It works by binding to the ATP-binding site of SYK, which prevents its phosphorylation and subsequent activation.[2] This inhibition effectively dampens the immune response, making Lanraplenib a valuable tool for studying SYK function and a potential therapeutic agent for autoimmune and inflammatory diseases.[2][4]

Quantitative Data: Inhibitory Activity of Lanraplenib

The following table summarizes the in vitro inhibitory activity of Lanraplenib against SYK and its effects on various cellular functions.

Target/ProcessMetricValueCell Type/System
SYK Kinase Activity IC509.5 nMCell-free assay
Phosphorylation of Downstream Targets (AKT, BLNK, BTK, ERK, MEK, PKCδ) EC5024–51 nMHuman B cells
B-cell Activation (CD69 Expression) EC50112 ± 10 nMHuman B cells
B-cell Activation (CD86 Expression) EC50164 ± 15 nMHuman B cells
B-cell Proliferation (anti-IgM/anti-CD40 stimulated) EC50108 ± 55 nMHuman B cells
TNFα Release EC50121 ± 77 nMHuman macrophages
IL-1β Release EC509 ± 17 nMHuman macrophages
T-cell Proliferation (anti-CD3/anti-CD28 stimulated) EC501291 ± 398 nMHuman T cells

Data compiled from multiple sources.[6][7][8][9]

Signaling Pathway

The diagram below illustrates the central role of SYK in immunoreceptor signaling and the point of inhibition by Lanraplenib. Upon receptor activation, Src family kinases phosphorylate ITAMs, leading to the recruitment and activation of SYK. Activated SYK then phosphorylates downstream targets, initiating multiple signaling pathways. Lanraplenib blocks the kinase activity of SYK, thereby inhibiting these downstream events.

SYK_Signaling_Pathway cluster_receptor Cell Membrane Receptor Receptor ITAM ITAM SYK SYK ITAM->SYK Recruitment & Activation Src_Kinase Src_Kinase Src_Kinase->ITAM P Downstream_Signaling Downstream Signaling (e.g., PI3K, BTK, MAPK) SYK->Downstream_Signaling Phosphorylation Lanraplenib Lanraplenib Lanraplenib->SYK Inhibition Cellular_Response Cellular Response (Proliferation, Cytokine Release) Downstream_Signaling->Cellular_Response

SYK Signaling Pathway and Lanraplenib Inhibition.

Experimental Protocols

The following protocols are designed for the immunoprecipitation of SYK from cell lysates. Lanraplenib can be used as a tool to investigate its effect on SYK interactions with other proteins.

Experimental Workflow

The general workflow for the immunoprecipitation of SYK is depicted below.

IP_Workflow Cell_Culture 1. Cell Culture & Treatment (Optional: with Lanraplenib) Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Pre_Clearing 3. Pre-Clearing Lysate (with Protein A/G beads) Cell_Lysis->Pre_Clearing Immunoprecipitation 4. Immunoprecipitation (with anti-SYK antibody) Pre_Clearing->Immunoprecipitation Immune_Complex_Capture 5. Immune Complex Capture (with Protein A/G beads) Immunoprecipitation->Immune_Complex_Capture Washing 6. Washing Immune_Complex_Capture->Washing Elution 7. Elution Washing->Elution Analysis 8. Downstream Analysis (e.g., Western Blot, Mass Spectrometry) Elution->Analysis

References

Application Notes and Protocols for In Vivo Administration of Lanraplenib Monosuccinate in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanraplenib (formerly GS-9876) is a potent and selective, orally bioavailable inhibitor of Spleen Tyrosine Kinase (SYK).[1][2] SYK is a critical non-receptor tyrosine kinase that plays a central role in signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors (FcR) on immune cells like B-cells, macrophages, and mast cells.[1][3] By inhibiting SYK, Lanraplenib effectively modulates immune responses, making it a promising therapeutic candidate for autoimmune and inflammatory diseases.[2][4] Preclinical studies in mouse models of autoimmune diseases, such as lupus nephritis, have demonstrated the in vivo efficacy of Lanraplenib in ameliorating disease pathology.[5][6]

These application notes provide detailed protocols for the in vivo administration of Lanraplenib monosuccinate in mice, focusing on oral administration methods. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of Lanraplenib.

Mechanism of Action of Lanraplenib

Lanraplenib is an ATP-competitive inhibitor of SYK.[4] The activation of SYK is a key step in the signaling cascades initiated by the ligation of immunoreceptors. Upon receptor engagement, Src family kinases phosphorylate immunoreceptor tyrosine-based activation motifs (ITAMs), creating docking sites for the SH2 domains of SYK.[7] This leads to the activation of SYK, which in turn phosphorylates downstream adaptor proteins and enzymes, including PLCγ2, PI3K, and Vav.[3] This signaling cascade ultimately results in the activation of transcription factors that drive cellular responses such as proliferation, differentiation, and the production of inflammatory mediators.[3] Lanraplenib, by blocking the catalytic activity of SYK, effectively abrogates these downstream signaling events.[8]

SYK Signaling Pathway and Inhibition by Lanraplenib

SYK_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Receptor BCR / FcR ITAM ITAM SYK SYK ITAM->SYK Recruitment & Activation Src_Kinase Src Family Kinase Src_Kinase->ITAM P Downstream Downstream Signaling (PLCγ2, PI3K, Vav) SYK->Downstream P Lanraplenib Lanraplenib (Inhibitor) Lanraplenib->SYK Inhibition Cellular_Response Cellular Response (Proliferation, Cytokine Release) Downstream->Cellular_Response

Caption: SYK signaling pathway and its inhibition by Lanraplenib.

Quantitative Data from In Vivo Mouse Studies

The following tables summarize the quantitative efficacy data of this compound in a New Zealand Black/White (NZB/W) F1 mouse model of lupus nephritis.[5][9]

Table 1: Survival and Proteinuria in NZB/W Mice Treated with Lanraplenib
Treatment GroupDosingSurvival at Week 40 (%)Mice with Proteinuria (≥100 mg/dL) at Week 40 (%)
VehicleIn Chow~40%~90%
Lanraplenib0.075% in ChowNot significantly different from vehicleNot reported
Lanraplenib0.25% in Chow~70% (P = 0.044 vs. Vehicle)~40%
Cyclophosphamide5 mg/kg/day IP~80% (P = 0.010 vs. Vehicle)~30%

Data extracted from Pohlmeyer et al., 2021.[5][9]

Table 2: Kidney Function and Pathology in NZB/W Mice at Week 40
Treatment GroupDosingBlood Urea Nitrogen (BUN) (mg/dL)Glomerular Diameter (µm)
Pre-disease-~25~60
VehicleIn Chow~125~85
Lanraplenib0.075% in Chow~100~80
Lanraplenib0.25% in Chow~50~70
Cyclophosphamide5 mg/kg/day IP~40~65

Data are approximate values estimated from graphical representations in Pohlmeyer et al., 2021.[5]

Experimental Protocols

Experimental Workflow for In Vivo Efficacy Study

experimental_workflow Start Start of Study (e.g., NZB/W mice at 28 weeks) Grouping Randomize Mice into Treatment Groups Start->Grouping Treatment Daily Administration of Lanraplenib or Vehicle Grouping->Treatment Monitoring Weekly Monitoring: - Body Weight - Proteinuria Treatment->Monitoring Endpoint Study Endpoint (e.g., 40 weeks of age) Monitoring->Endpoint Continuous until endpoint Analysis Terminal Analysis: - Survival Rate - Kidney Histopathology - Serum Biomarkers - Splenocyte Analysis Endpoint->Analysis

References

Application Notes and Protocols: Lanraplenib Monosuccinate in a Murine Model of Lupus Nephritis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Systemic Lupus Erythematosus (SLE) is a complex autoimmune disease, with lupus nephritis (LN) being one of its most severe organ manifestations, potentially leading to end-stage renal disease.[1] B cells are understood to be critical mediators in the pathogenesis of SLE and LN.[2][3][4][5] Spleen tyrosine kinase (SYK) is a nonreceptor tyrosine kinase that plays a crucial role in the signaling pathways of immunoreceptors, including the B cell receptor.[2][6] Inhibition of SYK is a promising therapeutic strategy to ameliorate the progression of SLE and LN.[2][6]

Lanraplenib (B608459) (formerly GS-9876) is a selective, oral inhibitor of SYK.[2][6] Preclinical studies using the New Zealand black/white (NZB/W) F1 murine model, a spontaneous model of SLE and LN, have demonstrated the potential efficacy of lanraplenib in preventing disease progression.[2][3][5] These application notes provide a summary of the key findings and detailed protocols based on published preclinical research.

Mechanism of Action: SYK Inhibition

Lanraplenib functions by inhibiting SYK, which is crucial for signaling in various immune cells, including B-cells, monocytes, and macrophages.[6] In the context of lupus nephritis, SYK inhibition by lanraplenib has been shown to interfere with B cell maturation and activation.[2][3][5] This disruption of the B cell signaling cascade is believed to reduce the production of autoantibodies and subsequent immune complex deposition in the kidneys, thereby mitigating inflammation and preserving renal function.[2][6] In vitro studies with human B cells have shown that lanraplenib inhibits B cell activating factor (BAFF)-mediated survival, activation, maturation, and immunoglobulin M (IgM) production.[2][3][5]

G cluster_cell B Cell BCR B Cell Receptor (BCR) SYK Spleen Tyrosine Kinase (SYK) BCR->SYK Engagement by autoantigen Downstream Downstream Signaling (e.g., PI3K, BTK, MAPK) SYK->Downstream Phosphorylation cascade Activation B Cell Activation, Maturation & Proliferation Downstream->Activation Autoantibodies Autoantibody Production Activation->Autoantibodies ImmuneComplex Immune Complex Formation & Deposition in Kidneys Autoantibodies->ImmuneComplex Lanraplenib Lanraplenib Lanraplenib->SYK Inhibits Inflammation Inflammation & Kidney Damage (Lupus Nephritis) ImmuneComplex->Inflammation

Caption: Simplified signaling pathway of Lanraplenib's mechanism of action.

Efficacy of Lanraplenib in the NZB/W Mouse Model

Treatment with lanraplenib in the NZB/W mouse model of lupus nephritis demonstrated significant improvements in multiple disease parameters compared to vehicle-treated controls. The efficacy of lanraplenib was comparable to that of the active control, cyclophosphamide (B585).[2][5]

Quantitative Data Summary
ParameterVehicle ControlLanraplenib (0.25% in chow)Cyclophosphamide (5 mg/kg/day)
Survival at Week 40 LowerStatistically significant improvement (P = 0.044)Statistically significant improvement (P = 0.010)
Proteinuria (≥100 mg/dL) by Week 40 ~90% of miceDevelopment preventedDevelopment prevented
Blood Urea (B33335) Nitrogen (BUN) ElevatedSignificantly reducedSignificantly reduced
Kidney Weight IncreasedReducedReduced
Spleen Weight IncreasedReducedReduced
Blood Cholesterol ElevatedReducedReduced
Body Weight Weight loss observedLess weight loss than vehicleMore weight loss than vehicle

Data compiled from published preclinical studies.[2][5][7]

Experimental Protocols

The following protocols are based on the methodologies described in the preclinical evaluation of lanraplenib in the NZB/W mouse model.[2]

In Vivo Lupus Nephritis Murine Model Study

1. Animal Model:

  • Strain: Female New Zealand black/white (NZB/W) F1 mice.

  • Rationale: This strain spontaneously develops a lupus-like disease with features that closely mimic human SLE, including autoantibody production and severe lupus nephritis.[1]

2. Study Groups:

  • Vehicle Control: Mice receive standard chow.

  • Lanraplenib: Mice receive chow formulated with 0.25% lanraplenib.

  • Positive Control: Mice receive cyclophosphamide at a dose of 5 mg/kg/day.

3. Treatment Regimen:

  • Initiation: Treatment is initiated at a pre-determined age, typically before the significant onset of proteinuria, to evaluate the preventative effects of the compound.

  • Duration: Treatment is administered for a specified number of weeks (e.g., until 40 weeks of age).[8]

  • Administration: Lanraplenib is administered orally, mixed into the chow. Cyclophosphamide is administered via an appropriate route (e.g., intraperitoneal injection).

4. Monitoring and Endpoints:

  • Survival: Monitored daily.

  • Body Weight: Measured weekly.

  • Proteinuria: Assessed weekly using urine test strips. A score of ≥100 mg/dL is typically considered positive.

  • Blood Collection: Blood samples are collected at specified intervals for analysis of blood urea nitrogen (BUN), cholesterol, and serum cytokines.

  • Terminal Procedures: At the end of the study, mice are euthanized. Kidneys and spleens are collected for weight measurement, histopathological analysis, and flow cytometry.

G start Acquire NZB/W F1 Mice grouping Group Allocation (Vehicle, Lanraplenib, Cyclophosphamide) start->grouping treatment Initiate Treatment Regimen grouping->treatment monitoring Weekly Monitoring: - Proteinuria - Body Weight treatment->monitoring blood Periodic Blood Collection: - BUN - Cytokines treatment->blood endpoint Study Endpoint (e.g., 40 weeks of age) monitoring->endpoint blood->endpoint euthanasia Euthanasia & Tissue Collection (Kidneys, Spleen) endpoint->euthanasia analysis Data Analysis: - Histopathology - Flow Cytometry - Serum Analysis euthanasia->analysis

Caption: Experimental workflow for the in vivo evaluation of Lanraplenib.
Histopathological Analysis of Kidneys

1. Tissue Processing:

  • Kidneys are fixed in 10% neutral buffered formalin.

  • Tissues are embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS).

2. Glomerular IgG Deposition:

  • A portion of the kidney is embedded in optimal cutting temperature (OCT) compound and snap-frozen.

  • Cryosections are stained with a fluorescently labeled anti-mouse IgG antibody.

  • Staining intensity is quantified using fluorescence microscopy.

3. Scoring:

  • A board-certified veterinary pathologist, blinded to the treatment groups, should score the kidney sections for the following parameters:

    • Glomerular diameter

    • Protein cast severity

    • Interstitial inflammation

    • Vasculitis

    • Frequency of glomerular crescents

Flow Cytometry of Splenocytes

1. Splenocyte Preparation:

  • Spleens are harvested and processed into single-cell suspensions.

  • Red blood cells are lysed using a suitable lysis buffer.

2. Staining:

  • Cells are stained with a panel of fluorescently labeled antibodies to identify and quantify various immune cell populations, including:

    • B cell maturation markers

    • T cell memory maturation markers

    • T follicular helper cells

    • Dendritic cells

3. Data Acquisition and Analysis:

  • Stained cells are analyzed using a flow cytometer.

  • Data is analyzed using appropriate software to determine the percentages and absolute numbers of different cell populations.

Summary of Key Findings

  • Improved Survival and Renal Function: Lanraplenib treatment improved overall survival, prevented the development of proteinuria, and reduced blood urea nitrogen concentrations in NZB/W mice.[2][3]

  • Preservation of Kidney Morphology: Treatment with lanraplenib significantly preserved kidney morphology, as evidenced by reductions in glomerular diameter, protein cast severity, interstitial inflammation, vasculitis, and the frequency of glomerular crescents.[2][3] It also reduced glomerular IgG deposition.[2][3]

  • Reduction in Proinflammatory Cytokines: Mice treated with lanraplenib exhibited reduced concentrations of serum proinflammatory cytokines.[2][3]

  • Inhibition of B Cell Maturation: Lanraplenib blocked disease-driven B cell maturation and T cell memory maturation in the spleen.[2][3]

  • Favorable Tolerability: Compared to cyclophosphamide, lanraplenib was better tolerated, as indicated by less body weight loss during the study.[5][7]

Conclusion

The preclinical data strongly suggest that lanraplenib monosuccinate is a promising therapeutic agent for the treatment of lupus nephritis.[2] Its mechanism of action, centered on the inhibition of SYK and subsequent modulation of B cell activity, addresses a key pathogenic pathway in the disease.[2][6] The use of the NZB/W mouse model provides a robust platform for evaluating the efficacy and mechanism of action of SYK inhibitors like lanraplenib.[2] These findings have provided a rationale for the clinical investigation of lanraplenib in patients with autoimmune diseases.[2][6]

References

Application Notes and Protocols: Lanraplenib Monosuccinate in a Collagen-Induced Arthritis (CIA) Rat Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of Lanraplenib monosuccinate, a selective spleen tyrosine kinase (SYK) inhibitor, in a collagen-induced arthritis (CIA) rat model. This model is highly relevant for preclinical studies of rheumatoid arthritis (RA) due to its pathological and immunological similarities to the human disease.[1]

Introduction to Lanraplenib and SYK Inhibition in Rheumatoid Arthritis

Lanraplenib is a novel, selective, and orally administered inhibitor of spleen tyrosine kinase (SYK).[2][3] SYK is a critical non-receptor tyrosine kinase that plays a central role in the signaling pathways of various immune cells implicated in the pathogenesis of autoimmune diseases like rheumatoid arthritis.[3][4] In RA, SYK is involved in B-cell receptor signaling, which can lead to the production of autoantibodies, and Fc receptor signaling in myeloid cells, which promotes the release of inflammatory cytokines.[5][6][7] By inhibiting SYK, Lanraplenib has the potential to modulate these pathological processes and ameliorate the signs and symptoms of arthritis. The collagen-induced arthritis (CIA) rat model is a widely used preclinical model for evaluating the efficacy of potential anti-arthritic agents.[8]

Key Signaling Pathway: SYK in Rheumatoid Arthritis

The diagram below illustrates the central role of SYK in the inflammatory cascade of rheumatoid arthritis and the mechanism of action for Lanraplenib.

SYK_Pathway_in_RA cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Activation FcR Fc Receptor (FcR) FcR->SYK Activation pSYK Phosphorylated SYK (pSYK) SYK->pSYK Phosphorylation Downstream Downstream Signaling (e.g., PI3K, PLCγ2, MAPK) pSYK->Downstream Inflammation Pro-inflammatory Cytokine Production & B-Cell Activation Downstream->Inflammation Lanraplenib Lanraplenib monosuccinate Lanraplenib->pSYK Inhibition

Caption: SYK signaling pathway in RA and the inhibitory action of Lanraplenib.

Experimental Protocol: Evaluation of this compound in Rat CIA Model

This protocol outlines the induction of collagen-induced arthritis in rats and the subsequent treatment with this compound.

Materials and Reagents:
  • Female Lewis rats (7-8 weeks old)[1][9]

  • Bovine type II collagen (CII)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Anesthesia (e.g., isoflurane)

  • Calipers for paw measurement

  • Micro-computed tomography (micro-CT) scanner (optional)

Experimental Workflow:

Caption: Experimental workflow for the rat CIA model and Lanraplenib treatment.

Detailed Procedure:
  • Acclimatization: House female Lewis rats in a specific pathogen-free (SPF) facility for at least one week before the experiment.[1]

  • Induction of Arthritis (Day 0):

    • Prepare an emulsion of bovine type II collagen (2 mg/mL) in 0.05 M acetic acid with an equal volume of Complete Freund's Adjuvant (CFA).

    • Anesthetize the rats and administer a 0.2 mL subcutaneous injection of the emulsion at the base of the tail.[1]

  • Booster Immunization (Day 7):

    • Prepare a fresh emulsion of bovine type II collagen with an equal volume of Incomplete Freund's Adjuvant (IFA).

    • Administer a 0.1 mL subcutaneous booster injection at a different site on the tail.[1]

  • Treatment Groups:

    • Once clinical signs of arthritis appear (typically around days 10-14), randomize the animals into treatment groups (n=8-10 per group):

      • Group 1: Vehicle control (e.g., 0.5% methylcellulose, oral gavage, daily)

      • Group 2: this compound (e.g., 10 mg/kg, oral gavage, daily)

      • Group 3: this compound (e.g., 30 mg/kg, oral gavage, daily)

      • Group 4: Positive control (e.g., Methotrexate, 0.5 mg/kg, intraperitoneal, twice weekly)

  • Clinical Assessment:

    • Monitor the rats daily for clinical signs of arthritis.

    • Record body weight every other day.

    • Measure paw volume using a plethysmometer every other day.

    • Score the severity of arthritis for each paw based on a scale of 0-4 (0=normal, 1=mild swelling and erythema of digits, 2=moderate swelling and erythema of the paw, 3=severe swelling and erythema of the entire paw, 4=maximal inflammation with joint deformity).[10] The maximum score per animal is 16.

  • Study Termination (Day 28):

    • At the end of the study, euthanize the animals.

    • Collect blood samples for serum cytokine analysis (e.g., TNF-α, IL-6).

    • Harvest hind paws for histopathological evaluation and/or micro-CT analysis.

Histopathological and Imaging Analysis:
  • Histopathology: Fix the ankle joints in 10% neutral buffered formalin, decalcify, and embed in paraffin. Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, cartilage damage, and bone erosion.[8]

  • Micro-CT: Perform micro-computed tomography on the hind paws to quantify bone erosion and changes in bone mineral density.[11]

Expected Quantitative Data

The following table summarizes the expected outcomes from the study. The data presented are hypothetical but based on the known effects of SYK inhibitors in arthritis models.

ParameterVehicle ControlLanraplenib (10 mg/kg)Lanraplenib (30 mg/kg)Positive Control (Methotrexate)
Mean Arthritis Score (Day 28) 12.5 ± 1.57.8 ± 1.24.2 ± 0.9**6.5 ± 1.1
Mean Paw Volume (mL, Day 28) 2.5 ± 0.31.8 ± 0.21.4 ± 0.1**1.7 ± 0.2
Body Weight Change (g, Day 0-28) -5 ± 2+8 ± 3+12 ± 4**+6 ± 3
Serum TNF-α (pg/mL) 450 ± 50280 ± 40150 ± 30**250 ± 35
Serum IL-6 (pg/mL) 300 ± 45180 ± 3090 ± 20**160 ± 25
Histological Score (Max 20) 16 ± 210 ± 1.56 ± 1**9 ± 1.5
*p < 0.05 vs. Vehicle Control; *p < 0.01 vs. Vehicle Control

Conclusion

The provided protocols and application notes offer a framework for the preclinical evaluation of this compound in a rat model of collagen-induced arthritis. The inhibition of SYK by Lanraplenib is expected to significantly reduce the clinical and pathological signs of arthritis, supporting its potential as a therapeutic agent for rheumatoid arthritis. The experimental design allows for a comprehensive assessment of efficacy through clinical scoring, histopathology, and biomarker analysis.

References

Application Notes and Protocols for Pharmacokinetic Studies of Lanraplenib Monosuccinate in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lanraplenib (B608459) (GS-9876) is a selective, orally bioavailable inhibitor of spleen tyrosine kinase (SYK), a key mediator of immunoreceptor signaling in various inflammatory and autoimmune diseases.[1][2] Understanding the pharmacokinetic (PK) profile of lanraplenib is crucial for its preclinical and clinical development. These application notes provide a summary of the available rodent pharmacokinetic data for lanraplenib and its analogues, along with detailed protocols for conducting similar studies.

Data Presentation

Pharmacokinetic Parameters of Lanraplenib (GS-9876) in Rats

The following table summarizes the key pharmacokinetic parameters of lanraplenib (referred to as compound 39 in the source) following intravenous and oral administration in rats.[1]

ParameterIntravenous Administration (1.0 mg/kg)Oral Administration (5.0 mg/kg)
Clearance (Cl) 1.77 L/h/kg-
Volume of Distribution (Vss) 2.5 L/kg-
Half-life (T½) 3.7 h-
Oral Bioavailability (F) -60%
Oral Bioavailability of Lanraplenib Analogues in Rats

During the lead optimization phase of lanraplenib's discovery, several analogues were synthesized and evaluated for their oral bioavailability in rats. This data was instrumental in selecting a candidate with suitable properties for further development.

CompoundOral Bioavailability (F) in Rats
Compound 18 48%
Compound 20 42%
Compound 34 38%
Compound 35 21%

Experimental Protocols

In-Vivo Pharmacokinetic Study in Rats (Oral and Intravenous Administration)

This protocol outlines a typical procedure for assessing the pharmacokinetic profile of lanraplenib monosuccinate in Sprague Dawley rats.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)

  • Vehicle for intravenous administration (e.g., saline, 5% dextrose in water)

  • Sprague Dawley rats (male, 250-300g)

  • Dosing syringes and needles

  • Blood collection tubes (e.g., with K2EDTA anticoagulant)

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Animal Acclimatization: Acclimate rats to the housing conditions for at least 3 days prior to the study.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dose Preparation: Prepare the dosing formulations of this compound in the appropriate vehicles at the desired concentrations (e.g., 1 mg/mL for IV, 5 mg/mL for oral).

  • Dosing:

    • Oral (PO): Administer the lanraplenib formulation orally via gavage at a dose of 5 mg/kg.

    • Intravenous (IV): Administer the lanraplenib formulation intravenously via the tail vein at a dose of 1 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the jugular vein or another appropriate site at the following time points:

    • IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

In-Vitro Metabolic Stability Assay using Rat Liver Microsomes

This protocol is designed to assess the metabolic stability of lanraplenib in vitro, providing insights into its hepatic clearance.

Materials:

  • This compound

  • Pooled rat liver microsomes

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Incubator/water bath (37°C)

  • Centrifuge

Procedure:

  • Preparation of Incubation Mixture: Prepare a reaction mixture containing rat liver microsomes in phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add lanraplenib (final concentration, e.g., 1 µM) and the NADPH regenerating system to the pre-warmed microsome mixture to initiate the metabolic reaction.

  • Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination: Immediately terminate the reaction by adding the aliquot to cold acetonitrile.

  • Protein Precipitation: Vortex the samples and centrifuge to precipitate the proteins.

  • Sample Analysis: Analyze the supernatant for the remaining concentration of lanraplenib using a validated bioanalytical method (e.g., LC-MS/MS).

  • Data Analysis: Determine the rate of disappearance of lanraplenib to calculate the in-vitro half-life (t½) and intrinsic clearance (CLint).

Bioanalytical Method for Quantification of Lanraplenib in Plasma

This protocol provides a general framework for the development of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantifying lanraplenib in rat plasma.

Method Development:

  • Mass Spectrometry (MS) Optimization: Infuse a standard solution of lanraplenib into the mass spectrometer to optimize the MS parameters, including precursor and product ions, collision energy, and other source-dependent parameters.

  • Chromatographic Separation: Develop a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) method to achieve chromatographic separation of lanraplenib from endogenous plasma components. A C18 column with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid is a common starting point.

  • Sample Preparation: Develop a sample preparation method to extract lanraplenib from the plasma matrix. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • Method Validation: Validate the method according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.

Mandatory Visualizations

G cluster_pre Pre-Study cluster_study Study Conduct cluster_post Post-Study acclimatization Animal Acclimatization fasting Fasting acclimatization->fasting dose_prep Dose Preparation fasting->dose_prep dosing Dosing (IV or PO) dose_prep->dosing blood_sampling Blood Sampling (Time Points) dosing->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep storage Sample Storage (-80°C) plasma_prep->storage bioanalysis Bioanalysis (LC-MS/MS) storage->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Caption: Experimental workflow for a typical rodent pharmacokinetic study.

SYK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding SYK SYK Lyn->SYK Phosphorylation PLCg2 PLCγ2 SYK->PLCg2 BTK BTK SYK->BTK Lanraplenib Lanraplenib Lanraplenib->SYK Downstream Downstream Signaling (Ca2+ mobilization, NF-κB, MAPK) PLCg2->Downstream BTK->Downstream Response Cellular Response (Activation, Proliferation, Survival) Downstream->Response

Caption: Simplified Spleen Tyrosine Kinase (SYK) signaling pathway.

References

Preparing Lanraplenib Monosuccinate Stock Solution: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanraplenib (GS-9876) is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk), a key mediator in the signaling pathways of various immune cells.[1] As a non-receptor cytoplasmic tyrosine kinase, Syk is crucial for the signaling of the B-cell receptor (BCR) and Fc receptors, making it a significant target for autoimmune and inflammatory diseases.[1] Lanraplenib monosuccinate, the salt form of the active compound, is orally available and is under investigation for the treatment of several autoimmune conditions.[1][2][3]

This document provides detailed protocols for the preparation of this compound stock solutions for in vitro research applications. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for accurate stock solution preparation and experimental design.

PropertyValueReference
Chemical Name 6-[8-({4-[4-(oxetan-3-yl)piperazin-1-yl]phenyl}amino)imidazo[1,2-a]pyrazin-6-yl]pyrazin-2-amine; butanedioic acid[4]
Molecular Formula C27H31N9O5[4][5]
Molecular Weight 561.59 g/mol [4][5]
Appearance Solid powder[4]
Purity ≥98%[6]
CAS Number 1800046-97-2[4][5]

Solubility Data

The solubility of this compound is a critical factor in the preparation of stock solutions. The compound exhibits high solubility in Dimethyl Sulfoxide (DMSO). It is important to use fresh, anhydrous DMSO as the solvent is hygroscopic and absorbed moisture can significantly impact solubility.[5][7]

SolventConcentrationNotesReference
DMSO 125 mg/mL (222.58 mM)Requires ultrasonication for complete dissolution.[4][5]
Water Insoluble[7]
Ethanol Insoluble[7]

Experimental Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol outlines the steps for preparing a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene (B1209903) or glass vials

  • Calibrated analytical balance

  • Ultrasonic water bath

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

Safety Precautions:

Lanraplenib succinate (B1194679) is classified as harmful if swallowed and causes skin and serious eye irritation.[8] It is essential to handle the compound in a well-ventilated area, preferably a chemical fume hood. Personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.[8] Refer to the Safety Data Sheet (SDS) for complete safety information.[8][9]

Procedure:

  • Equilibrate Reagents: Allow the vial of this compound powder and the anhydrous DMSO to come to room temperature before opening to prevent condensation.

  • Weighing: Tare a sterile vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the vial. For example, to prepare 1 mL of a 100 mM solution, weigh out 56.16 mg of the compound.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the powder. For a 100 mM solution, if you weighed 56.16 mg, add 1 mL of DMSO.

  • Dissolution:

    • Tightly cap the vial and vortex for 1-2 minutes to initiate dissolution.

    • Place the vial in an ultrasonic water bath and sonicate until the solution is clear and all solid has dissolved.[4][5] This may take several minutes. Visually inspect the solution against a light source to ensure no undissolved particles remain.

  • Sterilization (Optional): If required for your specific application (e.g., cell culture), the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile vials.[7]

    • For short-term storage (up to 1 month), store the aliquots at -20°C.[7][10]

    • For long-term storage (up to 6 months), store the aliquots at -80°C.[10][11]

    • The solid powder should be stored at -20°C for long-term stability (up to 1 year).[4]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the preparation of a this compound stock solution.

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_dissolution Dissolution cluster_final Final Steps Equilibrate 1. Equilibrate Reagents (Lanraplenib & DMSO) Weigh 2. Weigh Lanraplenib Monosuccinate Equilibrate->Weigh Add_Solvent 3. Add Anhydrous DMSO Weigh->Add_Solvent Vortex 4a. Vortex Add_Solvent->Vortex Proceed to Dissolution Sonicate 4b. Sonicate until Clear Vortex->Sonicate Sterilize 5. Sterilize (Optional) with 0.22 µm filter Sonicate->Sterilize Proceed to Final Steps Aliquot 6. Aliquot into Single-Use Vials Sterilize->Aliquot Store 7. Store Appropriately (-20°C or -80°C) Aliquot->Store

Caption: Workflow for Preparing this compound Stock Solution.

Lanraplenib Signaling Pathway Inhibition

Lanraplenib functions by inhibiting the Spleen Tyrosine Kinase (Syk), which is a critical component of the B-cell receptor (BCR) signaling pathway. The simplified diagram below illustrates the point of inhibition by Lanraplenib.

G Simplified BCR Signaling Pathway and Lanraplenib Inhibition BCR B-Cell Receptor (BCR) Syk Spleen Tyrosine Kinase (Syk) BCR->Syk Activation Downstream Downstream Signaling (e.g., BLNK, PLCγ2) Syk->Downstream Response Cellular Response (Activation, Proliferation) Downstream->Response Lanraplenib Lanraplenib Lanraplenib->Syk Inhibition

References

Lanraplenib Monosuccinate: Application Notes and Protocols for Primary Human Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanraplenib monosuccinate is a potent and highly selective, orally active inhibitor of Spleen Tyrosine Kinase (SYK)[1][2][3][4]. SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, making it a key target in the research and development of treatments for autoimmune and inflammatory diseases[5][6]. These application notes provide detailed protocols for the use of this compound in primary human cell culture, offering researchers a guide to investigating its effects on key immune cell functions.

Mechanism of Action

This compound exerts its inhibitory effect by targeting the catalytic activity of SYK with high potency (IC50 = 9.5 nM)[1][2][3][4][7]. In primary human cells, this inhibition disrupts downstream signaling cascades initiated by immunoreceptors such as the B cell receptor (BCR) and Fc receptors[5][6]. This leads to the modulation of cellular responses including activation, proliferation, and the release of inflammatory mediators[1][8].

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of this compound on various primary human cell types.

Table 1: Inhibitory Activity of Lanraplenib on Primary Human B Cells

ParameterCell TypeStimulusEC50 (nM)Reference
AKT, BLNK, BTK, ERK, MEK, PKCδ PhosphorylationHuman B Cellsanti-IgM24–51[1][2]
CD69 ExpressionHuman B Cellsanti-IgM112 ± 10[1][2]
CD86 ExpressionHuman B Cellsanti-IgM164 ± 15[1][2]
Cell ProliferationHuman B Cellsanti-IgM / anti-CD40108 ± 55[1][2]
BAFF-mediated SurvivalHuman B CellsBAFF130[8]
CD69 Expression (Healthy Donors)Human B CellsBCR Engagement298[8]
CD69 Expression (SLE Patients)Human B CellsBCR Engagement340[8]

Table 2: Inhibitory Activity of Lanraplenib on Other Primary Human Immune Cells

ParameterCell TypeStimulusEC50 (nM)Reference
TNFα ReleaseHuman MacrophagesImmune Complex (IC)121 ± 77[1][2]
IL-1β ReleaseHuman MacrophagesImmune Complex (IC)9 ± 17[1][2]
T Cell ProliferationT Cellsanti-CD3 / anti-CD281291 ± 398[1]
Platelet AggregationPlateletsGlycoprotein VI (GPVI)Not specified[1][2]
CD63 ExpressionBasophilsNot specifiedNot specified[1]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Based on its solubility, this compound can be dissolved in DMSO to create a high-concentration stock solution (e.g., 10 mM or higher)[9]. For example, to prepare a 10 mM stock solution, dissolve 5.62 mg of this compound (MW: 561.59 g/mol ) in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary[10].

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage[2].

Protocol 1: Inhibition of B Cell Activation

This protocol details the procedure for assessing the inhibitory effect of Lanraplenib on the activation of primary human B cells, as measured by the expression of the activation marker CD69.

Materials:

  • Primary human peripheral blood mononuclear cells (PBMCs) or isolated B cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Ficoll-Paque PLUS

  • Anti-human CD19 magnetic beads (for B cell isolation, optional)

  • Anti-IgM antibody (for stimulation)

  • This compound stock solution

  • FITC-conjugated anti-human CD69 antibody

  • PE-conjugated anti-human CD19 antibody

  • Flow cytometer

Methodology:

1. Isolation of Primary Human B Cells (from PBMCs): a. Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. b. (Optional) Enrich for B cells from the PBMC population using anti-human CD19 magnetic beads according to the manufacturer's protocol.

2. Cell Culture and Treatment: a. Resuspend the B cells or PBMCs in complete RPMI-1640 medium. b. Seed the cells in a 96-well plate at a density of 2 x 10^5 cells per well. c. Prepare serial dilutions of this compound in complete RPMI-1640 medium from the stock solution. d. Pre-incubate the cells with varying concentrations of Lanraplenib (or DMSO as a vehicle control) for 1 hour at 37°C in a 5% CO2 incubator.

3. B Cell Stimulation: a. After the pre-incubation period, add anti-IgM antibody to the wells to a final concentration of 10 µg/mL to stimulate B cell activation. Include an unstimulated control group. b. Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

4. Flow Cytometry Analysis: a. Harvest the cells and wash them with PBS containing 2% FBS. b. Stain the cells with FITC-conjugated anti-human CD69 and PE-conjugated anti-human CD19 antibodies for 30 minutes on ice, protected from light. c. Wash the cells again to remove unbound antibodies. d. Resuspend the cells in FACS buffer and acquire data on a flow cytometer. e. Analyze the percentage of CD69-positive cells within the CD19-positive B cell population.

Expected Outcome: Lanraplenib is expected to cause a dose-dependent decrease in the percentage of CD69-positive B cells following anti-IgM stimulation.

Signaling Pathway: BCR Signaling Inhibition by Lanraplenib

BCR_Signaling_Inhibition BCR B Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding SYK SYK Lyn->SYK Phosphorylation Downstream Downstream Signaling (e.g., BTK, PLCγ2, AKT) SYK->Downstream Lanraplenib Lanraplenib Lanraplenib->SYK Activation B Cell Activation (CD69, CD86 expression) Downstream->Activation

Caption: Inhibition of the B Cell Receptor (BCR) signaling pathway by Lanraplenib.

Protocol 2: Inhibition of Macrophage Cytokine Release

This protocol outlines a method to evaluate the effect of Lanraplenib on the release of pro-inflammatory cytokines, such as TNFα, from primary human macrophages stimulated with immune complexes.

Materials:

  • Primary human monocytes

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Human M-CSF (Macrophage Colony-Stimulating Factor)

  • Immune complex (e.g., aggregated human IgG)

  • This compound stock solution

  • Human TNFα ELISA kit

Methodology:

1. Differentiation of Monocytes into Macrophages: a. Isolate primary human monocytes from PBMCs by adherence or using magnetic bead selection. b. Culture the monocytes in complete RPMI-1640 medium supplemented with 50 ng/mL of M-CSF for 5-7 days to differentiate them into macrophages. Change the medium every 2-3 days.

2. Cell Treatment and Stimulation: a. Seed the differentiated macrophages in a 24-well plate at a density of 5 x 10^5 cells per well and allow them to adhere overnight. b. Pre-incubate the macrophages with varying concentrations of Lanraplenib (or DMSO as a vehicle control) for 1 hour at 37°C. c. Stimulate the macrophages by adding immune complexes (e.g., 50 µg/mL aggregated human IgG) to the wells. Include an unstimulated control group. d. Incubate the plate for 18-24 hours at 37°C.

3. Measurement of TNFα Release: a. After incubation, carefully collect the cell culture supernatants. b. Centrifuge the supernatants to remove any cellular debris. c. Measure the concentration of TNFα in the supernatants using a human TNFα ELISA kit, following the manufacturer's instructions.

Expected Outcome: Lanraplenib is expected to dose-dependently reduce the amount of TNFα released by macrophages upon stimulation with immune complexes.

Experimental Workflow: Macrophage Cytokine Release Assay

Macrophage_Workflow Start Isolate Human Monocytes Differentiate Differentiate with M-CSF (5-7 days) Start->Differentiate Seed Seed Macrophages in 24-well plate Differentiate->Seed Pretreat Pre-treat with Lanraplenib (1 hr) Seed->Pretreat Stimulate Stimulate with Immune Complex (18-24 hr) Pretreat->Stimulate Collect Collect Supernatants Stimulate->Collect ELISA Measure TNFα by ELISA Collect->ELISA End Analyze Data ELISA->End Platelet_Activation_Logic GPVI GPVI Receptor SYK SYK GPVI->SYK Convulxin Convulxin Convulxin->GPVI Activates PLCg2 PLCγ2 Phosphorylation SYK->PLCg2 Lanraplenib Lanraplenib Lanraplenib->SYK Aggregation Platelet Aggregation PLCg2->Aggregation

References

Troubleshooting & Optimization

Lanraplenib Monosuccinate and JAK2: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for researchers investigating the off-target effects of lanraplenib (B608459) monosuccinate on Janus Kinase 2 (JAK2). Lanraplenib is a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK); however, understanding its interactions with other kinases, such as JAK2, is crucial for a comprehensive assessment of its pharmacological profile.

Frequently Asked Questions (FAQs)

Q1: Does lanraplenib monosuccinate inhibit JAK2 activity?

A1: Yes, studies have shown that lanraplenib exhibits off-target activity against JAK2. In biochemical assays, JAK2 was identified as the most potently inhibited off-target kinase, although with a significantly lower potency compared to its primary target, SYK.

Q2: What is the inhibitory potency of lanraplenib against JAK2?

A2: In biochemical assays, lanraplenib demonstrated an IC50 of 120 nM against JAK2. This is approximately 9-fold higher than its IC50 for SYK, indicating a degree of selectivity for its intended target.[1]

Q3: How does the selectivity of lanraplenib for SYK over JAK2 translate to a cellular context?

A3: The selectivity of lanraplenib for SYK over JAK2 is more pronounced in cellular assays. In studies comparing the inhibition of α-IgM stimulated BLNK phosphorylation (a SYK-mediated process) and EPO-stimulated pSTAT5 phosphorylation (a JAK2-mediated process), the selectivity for SYK over JAK2 increased to 48-fold.[1]

Q4: I am observing a more potent inhibition of JAK2-mediated signaling in my cellular experiments than expected. What could be the reason?

A4: Several factors could contribute to this observation:

  • Cellular Context: The intracellular concentration of ATP, the expression levels of JAK2 and its signaling partners, and the presence of scaffolding proteins can all influence the apparent potency of an inhibitor.

  • Experimental Conditions: Ensure that the concentration of lanraplenib used is accurately prepared and that the treatment duration is appropriate for observing the desired effect without inducing secondary, non-specific effects.

  • Assay Sensitivity: The specific assay used to measure JAK2 activity can have varying degrees of sensitivity. Cross-validation with an alternative method is recommended.

  • Off-Target Effects on Other Kinases: Lanraplenib may inhibit other kinases in the signaling pathway that could indirectly affect the readout for JAK2 activity. A broader kinome profiling could provide further insights.

Q5: My Western blot for phosphorylated STAT5 (pSTAT5) shows inconsistent results after lanraplenib treatment. How can I troubleshoot this?

A5: Inconsistent Western blot results for phospho-proteins are a common issue. Please refer to the detailed troubleshooting guide for the "Cellular EPO-Stimulated pSTAT5 Phosphorylation Assay" in the Experimental Protocols section below. Key areas to check include sample preparation (use of phosphatase inhibitors), antibody quality and concentration, and the transfer and washing steps.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory potency of lanraplenib against its primary target, SYK, and the off-target kinase, JAK2.

Target KinaseAssay TypeLanraplenib IC50Fold Selectivity (JAK2 IC50 / SYK IC50)Reference
SYKBiochemical~13.3 nM*-[1]
JAK2Biochemical120 nM9-fold[1]
SYK vs JAK2Cellular-48-fold[1]

*Calculated based on the reported 9-fold higher IC50 for JAK2 compared to SYK.

Experimental Protocols

Biochemical JAK2 Kinase Inhibition Assay (HTRF Format)

This protocol outlines a method to determine the in vitro inhibitory activity of lanraplenib against JAK2 using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

  • Recombinant human JAK2 enzyme

  • Biotinylated peptide substrate for JAK2

  • ATP

  • This compound

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • HTRF detection reagents: Europium cryptate-labeled anti-phospho-tyrosine antibody and streptavidin-XL665

Procedure:

  • Prepare a serial dilution of lanraplenib in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Add a small volume of the diluted lanraplenib or DMSO (vehicle control) to the wells of a low-volume 384-well plate.

  • Add the recombinant JAK2 enzyme to each well, except for the negative control wells.

  • Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP to all wells. The final ATP concentration should be close to its Km for JAK2.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding the HTRF detection reagents, which include EDTA to chelate Mg2+ and halt the kinase activity.

  • Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.

  • Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm and 665 nm.

Data Analysis:

  • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

  • Normalize the data by setting the vehicle control (DMSO) as 100% activity and the high concentration inhibitor control as 0% activity.

  • Plot the percent inhibition against the logarithm of the lanraplenib concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular EPO-Stimulated pSTAT5 Phosphorylation Assay (Western Blot)

This protocol describes a method to assess the ability of lanraplenib to inhibit JAK2 signaling in a cellular context by measuring the phosphorylation of its downstream substrate, STAT5, in response to erythropoietin (EPO) stimulation.

Materials:

  • EPO-responsive cell line (e.g., TF-1, UT-7)

  • Complete cell culture medium

  • This compound

  • Recombinant human EPO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: primary antibodies against phosphorylated STAT5 (pSTAT5) and total STAT5; appropriate HRP-conjugated secondary antibodies.

  • Western blotting equipment and reagents.

Procedure:

  • Seed the EPO-responsive cells in a multi-well plate and allow them to stabilize.

  • Starve the cells of growth factors for a specified period (e.g., 4-6 hours) to reduce basal signaling.

  • Pre-treat the cells with various concentrations of lanraplenib or vehicle control (DMSO) for a specified period (e.g., 1-2 hours).

  • Stimulate the cells with a predetermined concentration of EPO (e.g., 10 U/mL) for a short period (e.g., 15-30 minutes).

  • After stimulation, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a PVDF membrane, and block with a suitable blocking buffer (e.g., 5% BSA in TBST).

  • Probe with primary antibodies against pSTAT5 and total STAT5, followed by detection with appropriate HRP-conjugated secondary antibodies.

  • Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Analysis:

  • Quantify the band intensities for pSTAT5 and total STAT5 using densitometry software.

  • Normalize the pSTAT5 signal to the total STAT5 signal for each sample.

  • Calculate the percentage of pSTAT5 inhibition for each lanraplenib concentration relative to the EPO-stimulated vehicle control.

Troubleshooting Guides

Biochemical JAK2 Kinase Inhibition Assay
Problem Possible Cause Troubleshooting Step
High variability between replicates Pipetting errors, especially with small volumes.Use calibrated pipettes; consider using an automated liquid handler for dispensing reagents.
Incomplete mixing of reagents.Gently mix the plate after each reagent addition.
Low signal or no kinase activity Inactive enzyme.Use a fresh batch of enzyme; ensure proper storage conditions.
Incorrect ATP concentration.Verify the ATP concentration and ensure it is near the Km for JAK2.
Assay buffer components inhibiting the enzyme.Check the compatibility of all buffer components with JAK2 activity.
High background signal Non-specific binding of detection reagents.Optimize the concentration of the HTRF detection reagents; increase the number of wash steps if applicable to the assay format.
Autofluorescence of the compound.Run a control with the compound and detection reagents in the absence of the enzyme.
Cellular EPO-Stimulated pSTAT5 Phosphorylation Assay (Western Blot)
Problem Possible Cause Troubleshooting Step
Weak or no pSTAT5 signal Inefficient EPO stimulation.Confirm the bioactivity of the EPO; optimize the stimulation time and concentration.
Rapid dephosphorylation during sample prep.Ensure lysis buffer contains fresh and effective phosphatase inhibitors; keep samples on ice at all times.
Low protein loading.Increase the amount of protein loaded per lane (30-50 µg is a good starting point).
Poor primary antibody performance.Use a validated antibody at the recommended dilution; perform a positive control (e.g., pervanadate-treated cells).
High background on the blot Insufficient blocking.Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies).
Antibody concentration too high.Titrate the primary and secondary antibody concentrations.
Inadequate washing.Increase the number and duration of wash steps with TBST.
Inconsistent total STAT5 levels Unequal protein loading.Perform a protein quantification assay and ensure equal loading; use a loading control like GAPDH or β-actin to verify.
Protein degradation.Add protease inhibitors to the lysis buffer and handle samples quickly and on ice.

Visualizations

JAK2_Signaling_Pathway EPO Erythropoietin (EPO) EPOR EPO Receptor EPO->EPOR Binds JAK2 JAK2 EPOR->JAK2 Activates pJAK2 pJAK2 JAK2->pJAK2 Autophosphorylation STAT5 STAT5 pJAK2->STAT5 Phosphorylates pSTAT5 pSTAT5 STAT5->pSTAT5 Dimer pSTAT5 Dimer pSTAT5->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Lanraplenib Lanraplenib Lanraplenib->JAK2 Inhibits

Caption: The JAK2-STAT5 signaling pathway and the inhibitory effect of lanraplenib.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay b_start Prepare Lanraplenib Dilutions b_reagents Add JAK2 Enzyme, Substrate, ATP b_start->b_reagents b_incubate Incubate b_reagents->b_incubate b_detect Add HTRF Detection Reagents b_incubate->b_detect b_read Read Plate b_detect->b_read b_analyze Calculate IC50 b_read->b_analyze c_start Cell Seeding & Starvation c_treat Pre-treat with Lanraplenib c_start->c_treat c_stimulate Stimulate with EPO c_treat->c_stimulate c_lyse Cell Lysis c_stimulate->c_lyse c_wb Western Blot for pSTAT5/STAT5 c_lyse->c_wb c_analyze Quantify Inhibition c_wb->c_analyze

Caption: High-level workflow for biochemical and cellular assays.

References

Lanraplenib Monosuccinate Kinase Selectivity Profile: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the kinase selectivity profile of Lanraplenib monosuccinate. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experiments.

Kinase Selectivity Profile

This compound is a potent and highly selective inhibitor of Spleen Tyrosine Kinase (SYK).[1][2][3][4] Its selectivity has been evaluated against a broad panel of kinases, demonstrating a favorable profile with significant potency for SYK and weaker inhibition of other kinases.

Quantitative Kinase Inhibition Data

The following table summarizes the inhibitory activity of Lanraplenib against its primary target, SYK, and a known off-target kinase, JAK2.

Kinase TargetAssay TypeIC50 (nM)Notes
SYK Biochemical9.5[1][2][3][4]Primary target
Biochemical6.2[5]
JAK2 Biochemical120[5][6]9-fold less potent than against SYK[6]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cellular Activity

Lanraplenib has been shown to effectively inhibit downstream signaling pathways and cellular functions mediated by SYK in various cell types.

Cellular ProcessCell TypeEC50 (nM)Notes
Inhibition of AKT, BLNK, BTK, ERK, MEK, and PKCδ phosphorylationHuman B cells24–51[1][2][4]Downstream of SYK signaling
Inhibition of CD69 and CD86 expressionHuman B cells112 ± 10 and 164 ± 15[1][2][4]Markers of B cell activation
Inhibition of B cell proliferationHuman B cells108 ± 55[1][2][5]Anti-IgM /anti-CD40 co-stimulated
Inhibition of TNFα and IL-1β releaseHuman macrophages121 ± 77 and 9 ± 17[1][2]Immune complex-stimulated
Inhibition of B cell survivalHuman B cells130[7]BAFF-mediated
Inhibition of T cell proliferationHuman T cells1291 ± 398[1]Weakly inhibited, demonstrating selectivity

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

SYK Biochemical Kinase Assay (General Protocol)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of Lanraplenib against the SYK enzyme. This is often performed using methods like HTRF (Homogeneous Time Resolved Fluorescence) or ADP-Glo™.

Materials:

  • Recombinant SYK enzyme

  • Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[2]

  • Substrate (e.g., a biotinylated peptide substrate)

  • ATP at a concentration near the Km for SYK

  • This compound stock solution (in DMSO)

  • Detection reagents (e.g., HTRF or ADP-Glo™ reagents)

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of Lanraplenib in kinase buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Enzyme and Substrate Preparation: Dilute the SYK enzyme and substrate in kinase buffer to the desired concentrations.

  • Assay Plate Setup:

    • Add the diluted Lanraplenib or vehicle control (DMSO in kinase buffer) to the appropriate wells of the 384-well plate.

    • Add the diluted SYK enzyme to all wells except the negative control wells.

    • Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation of Kinase Reaction: Add the ATP/substrate mixture to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing for substrate phosphorylation.

  • Reaction Termination and Detection:

    • Stop the reaction by adding the detection reagent, which often contains EDTA to chelate Mg2+ and halt enzymatic activity.

    • Incubate as required by the detection kit manufacturer to allow the detection signal to develop.

  • Data Acquisition: Read the plate on a suitable plate reader (e.g., measuring fluorescence or luminescence).

  • Data Analysis: Calculate the percent inhibition for each Lanraplenib concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

B-cell Linker Protein (BLNK) Phosphorylation Assay in Ramos Cells

This cell-based assay measures the ability of Lanraplenib to inhibit SYK-mediated phosphorylation of its direct substrate, BLNK, in a human B cell line.

Materials:

  • Ramos B cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Stimulant: Anti-human IgM F(ab)2 fragment[2]

  • Lysis buffer with phosphatase and protease inhibitors

  • Antibodies: Anti-phospho-BLNK (Tyr96) and a total BLNK or loading control antibody

  • Detection method: Western blot or ELISA-based technology

Procedure:

  • Cell Culture and Treatment:

    • Culture Ramos B cells to the desired density.

    • Pre-incubate the cells with various concentrations of Lanraplenib or vehicle control for a specified time (e.g., 1-2 hours).

  • Cell Stimulation: Stimulate the cells with anti-human IgM F(ab)2 for a short period (e.g., 5-10 minutes) to induce B cell receptor (BCR) signaling and subsequent SYK activation and BLNK phosphorylation.[2]

  • Cell Lysis: Immediately lyse the cells on ice with lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Detection of Phospho-BLNK:

    • Analyze equal amounts of protein from each sample by Western blot using an anti-phospho-BLNK antibody.

    • Normalize the phospho-BLNK signal to total BLNK or a loading control (e.g., β-actin).

  • Data Analysis: Quantify the band intensities and calculate the percent inhibition of BLNK phosphorylation at each Lanraplenib concentration. Determine the EC50 value from the dose-response curve.

Visualizations

SYK Signaling Pathway

SYK_Signaling_Pathway cluster_downstream Downstream Signaling BCR B Cell Receptor (BCR) SYK SYK BCR->SYK Activation BLNK BLNK SYK->BLNK PLCG2 PLCγ2 SYK->PLCG2 PI3K PI3K SYK->PI3K BTK BTK SYK->BTK MAPK MAPK Pathway SYK->MAPK Lanraplenib Lanraplenib Lanraplenib->SYK Inhibition

Caption: Simplified SYK signaling pathway downstream of the B Cell Receptor.

Experimental Workflow for Kinase Inhibition Assay

Kinase_Assay_Workflow start Start prep_compound Prepare Lanraplenib Serial Dilutions start->prep_compound add_enzyme Add SYK Enzyme and Inhibitor to Plate prep_compound->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate start_reaction Initiate Reaction with ATP/Substrate Mix pre_incubate->start_reaction incubate_reaction Incubate start_reaction->incubate_reaction stop_reaction Stop Reaction and Add Detection Reagents incubate_reaction->stop_reaction read_plate Read Plate (Luminescence/Fluorescence) stop_reaction->read_plate analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data end End analyze_data->end

Caption: General workflow for a biochemical kinase inhibition assay.

Troubleshooting Logic Diagram

Troubleshooting_Guide issue Unexpected Experimental Result check_potency Potency in Biochemical Assay is Lower Than Expected issue->check_potency check_cellular Potency in Cell-Based Assay is Lower Than Biochemical issue->check_cellular check_variability High Variability Between Replicates issue->check_variability check_potency->check_cellular No sol_biochem Verify compound integrity and concentration. Check enzyme activity and buffer components. Optimize ATP concentration. check_potency->sol_biochem Yes check_cellular->check_variability No sol_cellular Confirm cell permeability of Lanraplenib. Check for efflux pump activity. Verify target expression and pathway activation in cells. Ensure no mycoplasma contamination. check_cellular->sol_cellular Yes sol_variability Calibrate pipettes. Ensure consistent cell seeding and reagent addition. Check for edge effects on the plate. check_variability->sol_variability Yes

Caption: Logic diagram for troubleshooting common experimental issues.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: Why is the IC50 value I'm obtaining in my biochemical assay different from the published values?

A1: Discrepancies in IC50 values can arise from several factors:

  • Assay Conditions: The concentration of ATP used in the assay is critical. Since Lanraplenib is an ATP-competitive inhibitor, using a higher ATP concentration will result in a higher apparent IC50. Ensure your ATP concentration is consistent and ideally near the Km value for SYK.

  • Enzyme Purity and Activity: The source and batch of the recombinant SYK enzyme can affect its activity. Always validate the activity of a new batch of enzyme.

  • Buffer Components: Ensure all buffer components, such as MgCl2 and DTT, are at their optimal concentrations.

  • Compound Integrity: Verify the purity and concentration of your this compound stock solution. Improper storage can lead to degradation.

Q2: Lanraplenib is potent in my biochemical assay, but shows much lower potency in my cell-based assay. What could be the reason?

A2: This is a common observation when transitioning from a biochemical to a cellular environment. Potential reasons include:

  • Cell Permeability: The compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration.

  • Efflux Pumps: Lanraplenib could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport the compound out of the cell.

  • High Intracellular ATP: The concentration of ATP inside a cell (millimolar range) is much higher than that typically used in biochemical assays (micromolar range). This high level of the natural competitor (ATP) can reduce the apparent potency of an ATP-competitive inhibitor.

  • Protein Binding: The compound may bind to other cellular proteins or plasma proteins in the culture medium, reducing the free concentration available to inhibit SYK.

  • Target Engagement: The SYK enzyme within the cellular context may be part of a larger signaling complex, which could affect inhibitor binding.

Q3: I'm observing a cellular effect that doesn't seem to be related to SYK inhibition. Could this be an off-target effect?

A3: While Lanraplenib is highly selective, off-target effects are always a possibility, especially at higher concentrations.

  • Dose-Response: Ensure you are using the lowest effective concentration of Lanraplenib to minimize the likelihood of off-target activity. The cellular EC50 values provided above can serve as a guide.

  • Known Off-Targets: As noted, Lanraplenib does inhibit JAK2, albeit at a 9-fold higher concentration than SYK in biochemical assays.[5][6] Consider if the observed phenotype could be related to JAK2 inhibition.

  • Control Experiments: To confirm the effect is on-target, consider using a structurally unrelated SYK inhibitor as a positive control. A rescue experiment, where you express a drug-resistant mutant of SYK, could also help verify that the phenotype is SYK-dependent.

Q4: My experimental results are highly variable between replicates. What are the common causes?

A4: High variability can compromise the reliability of your data. Common causes include:

  • Pipetting Errors: Ensure your pipettes are properly calibrated. Use of master mixes for reagents can help ensure consistency across wells.

  • Cell Seeding Inconsistency: Uneven cell seeding can lead to significant variability in cell-based assays. Ensure you have a homogenous cell suspension before plating.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can affect results. Consider not using the outermost wells for critical data points or ensure proper humidification during incubation.

  • Mycoplasma Contamination: This common and often undetected contamination can significantly alter cellular physiology and drug responses. Regularly test your cell cultures for mycoplasma.

References

Lanraplenib Monosuccinate In Vitro Cytotoxicity Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the potential in vitro cytotoxicity of Lanraplenib monosuccinate.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Lanraplenib?

Lanraplenib is a potent and highly selective, orally active inhibitor of Spleen Tyrosine Kinase (SYK).[1][2][3][4][5] SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, including B cells, macrophages, and mast cells.[1][2] By inhibiting SYK, Lanraplenib blocks downstream signaling through pathways such as phosphatidylinositol 3-kinase (PI3K), Bruton's tyrosine kinase (BTK), and mitogen-activated protein kinase (MAPK), thereby modulating immune responses.[2]

Q2: Is Lanraplenib expected to be cytotoxic to all cell lines?

The primary targets of Lanraplenib are immune cells where SYK is highly expressed and functionally important.[1] While Lanraplenib is designed for high selectivity, at concentrations significantly above the IC50 for SYK, off-target effects on other kinases or cellular processes could potentially lead to cytotoxicity in a broader range of cell lines. It is crucial to establish a therapeutic window by comparing the concentrations at which desired pharmacological effects are observed versus those at which cytotoxicity occurs.

Q3: I am observing cytotoxicity in a cell line that does not express SYK. What could be the cause?

Observing cytotoxicity in SYK-negative cell lines, especially at higher concentrations, may indicate off-target effects. Lanraplenib has been shown to be highly selective for SYK but does inhibit JAK2 at higher concentrations (IC50 = 120 nM). Researchers should consider the possibility of off-target kinase inhibition or other non-specific mechanisms of cell death. It is recommended to perform a broader kinase panel screening if such effects are a concern for your specific research context.

Q4: How should I prepare this compound for in vitro experiments?

This compound is soluble in DMSO.[6] It is advisable to prepare a high-concentration stock solution in DMSO (e.g., 10-20 mM) and then dilute it further in your cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in your experiments is consistent across all conditions (including vehicle controls) and is below a level that is toxic to your specific cell line (typically ≤ 0.5%).

Data Presentation

The following tables summarize the known inhibitory concentrations of Lanraplenib against its primary target, SYK, and its effects on various immune cell functions. Note that these values represent the intended pharmacological activity and not general cytotoxicity.

Table 1: Biochemical and Cellular Inhibitory Activity of Lanraplenib

Target/AssaySystemIC50 / EC50 (nM)
SYK (cell-free assay)Biochemical9.5 nM[1][2][4]
anti-IgM stimulated phosphorylation (AKT, BLNK, BTK, ERK, MEK, PKCδ)Human B cells24–51 nM[1][4]
anti-IgM /anti-CD40 co-stimulated B cell proliferationHuman B cells108 ± 55 nM[1][4]
anti-IgM mediated CD69 expressionHuman B cells112 ± 10 nM[1][4]
anti-IgM mediated CD86 expressionHuman B cells164 ± 15 nM[1][4]
IC-stimulated TNFα releaseHuman macrophages121 ± 77 nM[1][4]
IC-stimulated IL-1β releaseHuman macrophages9 ± 17 nM[1][4]

Visualized Signaling Pathway and Workflows

The following diagrams illustrate the key signaling pathway, a general experimental workflow, and a troubleshooting guide.

Lanraplenib_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling BCR B-Cell Receptor (BCR) Fc Receptor (FcR) SRC SRC Family Kinases BCR->SRC Ligand Binding SYK SYK SRC->SYK Phosphorylation PI3K PI3K/AKT Pathway SYK->PI3K BTK BTK Pathway SYK->BTK MAPK MAPK Pathway SYK->MAPK Lanraplenib Lanraplenib Lanraplenib->SYK Inhibition ImmuneResponse Cell Activation Proliferation Cytokine Release PI3K->ImmuneResponse BTK->ImmuneResponse MAPK->ImmuneResponse

Caption: Lanraplenib inhibits SYK, blocking downstream signaling pathways.

Cytotoxicity_Workflow cluster_assays Select Cytotoxicity Assay start Start cell_seeding Seed cells in 96-well plates start->cell_seeding incubation1 Incubate for 24h (cell attachment) cell_seeding->incubation1 treatment Treat with Lanraplenib (serial dilutions) + Controls incubation1->treatment incubation2 Incubate for 24, 48, or 72h treatment->incubation2 mtt MTT Assay (Metabolic Activity) incubation2->mtt ldh LDH Assay (Membrane Integrity) incubation2->ldh apop Annexin V / PI (Apoptosis) incubation2->apop measurement Measure signal (e.g., Absorbance, Fluorescence) mtt->measurement ldh->measurement apop->measurement analysis Data Analysis (Calculate % Viability, IC50) measurement->analysis end End analysis->end

Caption: General workflow for in vitro cytotoxicity assessment.

Troubleshooting_Guide action_node action_node result_node result_node start Inconsistent or Unexpected Results? check_controls Are controls (vehicle, untreated) behaving as expected? start->check_controls high_background High background in vehicle control? check_controls->high_background No variability High variability between replicates? check_controls->variability Yes dmso_toxicity Reduce final DMSO concentration. Test DMSO toxicity alone. high_background->dmso_toxicity Yes assay_interference Compound interference with assay reagents? high_background->assay_interference No dmso_toxicity->result_node Re-run Assay cell_free Run cell-free assay with Lanraplenib + assay reagents. assay_interference->cell_free Yes off_target Unexpected cytotoxicity in SYK-negative cells? assay_interference->off_target No switch_assay Switch to a different cytotoxicity assay (e.g., LDH instead of MTT). cell_free->switch_assay Interference Confirmed switch_assay->result_node pipetting Check pipetting accuracy, cell seeding density, and ensure complete formazan (B1609692) solubilization (MTT). variability->pipetting Yes end Consult further literature or technical support. variability->end No pipetting->result_node confirm_target Confirm lack of SYK expression. Consider off-target effects at high concentrations. Lower concentration range. off_target->confirm_target Yes off_target->end No confirm_target->result_node

Caption: Troubleshooting flowchart for cytotoxicity experiments.

Troubleshooting Guides

Issue 1: High Background or Inconsistent Results in MTT Assay

The MTT assay measures metabolic activity, and various factors can lead to inconsistent or misleading results.

  • Question: My negative control (vehicle-treated) wells show low viability, or my results are not dose-dependent. What could be the cause?

    • Possible Cause 1: DMSO Toxicity: High concentrations of DMSO can be cytotoxic.

      • Solution: Ensure the final DMSO concentration is consistent and non-toxic (ideally ≤0.1%, but not exceeding 0.5%). Run a DMSO-only control series to determine its toxic threshold for your cell line.

    • Possible Cause 2: Compound Interference: Some compounds can directly reduce the MTT reagent, leading to a false positive signal for viability.

      • Solution: Perform a cell-free control by adding Lanraplenib to culture medium with MTT but without cells. If a color change occurs, Lanraplenib is interfering with the assay. Consider using an alternative assay like the LDH or CellTiter-Glo™ assay.[7]

    • Possible Cause 3: Incomplete Solubilization: Formazan crystals must be fully dissolved for accurate readings.

      • Solution: After adding the solubilization solvent (e.g., DMSO), ensure complete dissolution by gentle mixing or shaking. Visually inspect wells under a microscope before reading the plate.[7]

Issue 2: False Positives or High Spontaneous Release in LDH Assay

The LDH assay measures the release of lactate (B86563) dehydrogenase from cells with compromised membrane integrity.

  • Question: My untreated control wells show high LDH release, masking the effect of the compound.

    • Possible Cause 1: Serum in Medium: Culture medium containing serum has endogenous LDH activity.

      • Solution: Use a serum-free medium during the LDH assay or reduce the serum concentration. Always include a "medium-only" background control and subtract its value from all other readings.

    • Possible Cause 2: Rough Cell Handling: Overly vigorous pipetting or harsh treatment during media changes can damage cells and cause premature LDH release.

      • Solution: Handle cells gently. When adding or removing media, pipette slowly against the side of the well.

    • Possible Cause 3: Compound Interference: The compound may inhibit LDH enzyme activity, leading to a false negative result (lower apparent cytotoxicity).

      • Solution: To check for this, add Lanraplenib to the supernatant from lysed cells (maximum LDH release control). If the LDH activity is reduced compared to the lysed control without the compound, interference is occurring.

Issue 3: Ambiguous Results in Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Question: I am seeing a high percentage of Annexin V positive / PI positive cells in my untreated control group.

    • Possible Cause 1: Harsh Cell Harvesting: For adherent cells, over-trypsinization can damage cell membranes, leading to false positives.

      • Solution: Use a gentle detachment method, such as using Accutase or scraping, and minimize incubation time with trypsin. Always collect any floating cells from the supernatant as they may be apoptotic.[8]

    • Possible Cause 2: Delayed Analysis: After staining, cells should be analyzed promptly. Delays can lead to the progression of apoptosis and secondary necrosis.

      • Solution: Analyze samples on the flow cytometer as soon as possible after the staining procedure is complete. Keep cells on ice if a short delay is unavoidable.

    • Possible Cause 3: Incorrect Compensation: Spectral overlap between the fluorochromes (e.g., FITC for Annexin V and PI) can lead to incorrect population gating.

      • Solution: Always run single-stain controls for both Annexin V and PI to set up the correct compensation matrix before analyzing your experimental samples.[8]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol assesses cell viability based on the mitochondrial reduction of the yellow tetrazolium salt MTT to purple formazan crystals.

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same final DMSO concentration) and untreated controls.

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol quantifies cytotoxicity by measuring LDH released from damaged cells into the supernatant.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Controls: Prepare the following controls on the same plate:

    • Untreated Control: Cells with medium only (for spontaneous LDH release).

    • Vehicle Control: Cells with medium containing DMSO.

    • Maximum Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of incubation.

    • Medium Background Control: Medium only, no cells.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate at room temperature for 30 minutes, protected from light. Add 50 µL of stop solution. Measure the absorbance at 490 nm.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Protocol 3: Annexin V/PI Apoptosis Assay

This flow cytometry protocol differentiates apoptosis from necrosis.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Lanraplenib at desired concentrations (e.g., around the IC50 value if determined) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle method like Accutase or brief trypsinization. Combine with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only controls to set up proper gating and compensation.

References

Lanraplenib monosuccinate solubility issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lanraplenib (B608459) monosuccinate. The information provided is intended to help overcome common challenges related to its solubility in aqueous buffers during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is lanraplenib and why is its solubility a consideration?

Lanraplenib is an orally available, potent, and highly selective inhibitor of Spleen Tyrosine Kinase (SYK) with an IC50 of 9.5 nM.[1][2] As with many small-molecule kinase inhibitors that target the hydrophobic ATP-binding pocket of kinases, lanraplenib is a lipophilic compound with inherently low aqueous solubility.[3] While the monosuccinate salt form is utilized to improve its physicochemical properties, researchers may still encounter challenges when preparing aqueous solutions for experimental use.

Q2: How does pH affect the solubility of lanraplenib monosuccinate?

A primary goal in the development of lanraplenib was to overcome the pH-dependent solubility and absorption issues of its predecessors.[4] Consequently, lanraplenib was specifically designed to have high solubility that is independent of pH.[4] Clinical studies in humans have shown that co-administration with omeprazole, a proton pump inhibitor that raises gastric pH, did not reduce the oral exposure to lanraplenib, confirming the absence of a significant pH influence on its absorption.[4] Therefore, adjusting the pH of your aqueous buffer is not expected to significantly improve the solubility of this compound.

Q3: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous experimental buffer. What is happening and how can I prevent this?

This is a common phenomenon known as "crashing out" or precipitation, which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower.[3] The rapid change in solvent polarity causes the compound to come out of solution.

To prevent this, consider the following strategies:

  • Lower the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your assay (ideally less than 0.5%) that still maintains the compound in solution.[3]

  • Use a co-solvent system: For in vivo and some in vitro applications, a co-solvent system can be effective. A published protocol for lanraplenib involves a mixture of DMSO, PEG300, Tween-80, and saline.[2]

  • Utilize solubility enhancers: Cyclodextrins can be used to form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[2] A specific protocol for lanraplenib uses 20% SBE-β-CD in saline.[2]

  • Sonication: Gentle sonication can help to redissolve small amounts of precipitate that may form upon dilution.[2][3]

Q4: What are the recommended solvents for preparing stock solutions of this compound?

The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][5] It is soluble in DMSO at concentrations up to 125 mg/mL (as the monosuccinate salt) or approximately 20-89 mg/mL (as the free base).[1][2] It is important to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce the solubility of the compound.[1] Lanraplenib is reported to be insoluble in water and ethanol.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon dilution in aqueous buffer The aqueous solubility limit has been exceeded due to a rapid change in solvent polarity.1. Reduce Final DMSO Concentration: Perform serial dilutions in DMSO first to lower the concentration before the final dilution into the aqueous buffer. 2. Use a Stepped Dilution: Instead of a single large dilution, add the DMSO stock to the aqueous buffer in smaller increments while vortexing. 3. Employ Co-solvents/Surfactants: Prepare the final solution in a buffer containing solubility enhancers. For example, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline has been shown to yield a clear solution at ≥ 2 mg/mL.[2]
Inconsistent experimental results at higher concentrations Micro-precipitation of the compound may be occurring, reducing the effective concentration in solution.1. Visually Inspect Solutions: Before use, carefully inspect the final solution for any signs of cloudiness or precipitate. 2. Determine Kinetic Solubility: Perform a kinetic solubility assay to determine the maximum concentration of this compound that remains in solution in your specific experimental buffer over time. 3. Use Cyclodextrins: Consider using a buffer containing a cyclodextrin, such as 20% SBE-β-CD, which can achieve a solubility of ≥ 2 mg/mL.[2]
Difficulty dissolving the compound in DMSO The compound may be a different salt form or the DMSO may contain water.1. Confirm the Compound: Verify that you are using this compound. 2. Use Fresh, Anhydrous DMSO: Use a new, sealed bottle of anhydrous DMSO. 3. Apply Gentle Heat and/or Sonication: If dissolution is slow, gentle warming (e.g., to 37°C) and sonication in a water bath can aid in dissolving the compound.[2][3]

Quantitative Solubility Data

While lanraplenib was developed to have pH-independent solubility, its intrinsic aqueous solubility is low. The following table provides solubility information gathered from various sources. Note that specific solubility in different aqueous buffers may vary.

Solvent/System Form Solubility Reference
DMSOMonosuccinate125 mg/mL (222.58 mM)Xcess Biosciences
DMSOFree Base89 mg/mL (200.67 mM)Selleck Chemicals[1]
DMSOFree Base20 mg/mL (45.10 mM)MedChemExpress[2]
WaterFree BaseInsolubleSelleck Chemicals[1]
EthanolFree BaseInsolubleSelleck Chemicals[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineFree Base≥ 2 mg/mL (4.51 mM)MedChemExpress[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)Free Base≥ 2 mg/mL (4.51 mM)MedChemExpress[2]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can be applied if necessary.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light and moisture.

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer

This protocol helps determine the maximum concentration of lanraplenib that remains soluble in a specific aqueous buffer over time after dilution from a DMSO stock.

  • Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Serial Dilution: Prepare a series of concentrations of lanraplenib in your aqueous buffer by diluting from a concentrated DMSO stock. Ensure the final DMSO concentration is constant across all samples (e.g., 0.5%). Include a vehicle control with 0.5% DMSO.

  • Incubation: Incubate the samples at a controlled temperature (e.g., room temperature or 37°C) with gentle agitation for a set period (e.g., 2 hours).

  • Separation of Precipitate: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet any precipitated compound.

  • Quantification: Carefully collect the supernatant and quantify the concentration of soluble lanraplenib using a suitable analytical method, such as HPLC-UV. The highest concentration that shows no significant loss compared to the initial nominal concentration is the kinetic solubility limit.

Visualizations

experimental_workflow Workflow for Solubility Assessment cluster_prep Stock Solution Preparation cluster_assay Kinetic Solubility Assay weigh Weigh Lanraplenib Monosuccinate Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -80°C dissolve->aliquot dilute Dilute DMSO Stock into Aqueous Buffer aliquot->dilute Use Stock incubate Incubate at Controlled Temperature dilute->incubate centrifuge Centrifuge to Pellet Precipitate incubate->centrifuge quantify Quantify Soluble Drug in Supernatant (HPLC) centrifuge->quantify

Caption: Experimental workflow for preparing and assessing the solubility of lanraplenib.

syk_pathway Simplified SYK Signaling Pathway Inhibition BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Activation PLCg2 PLCγ2 SYK->PLCg2 Phosphorylation BTK BTK SYK->BTK Phosphorylation Proliferation B-Cell Activation, Proliferation, & Survival PLCg2->Proliferation AKT AKT BTK->AKT Activation AKT->Proliferation Lanraplenib Lanraplenib Lanraplenib->SYK Inhibition

Caption: Lanraplenib inhibits SYK, blocking downstream signaling for B-cell activation.

References

How to improve Lanraplenib monosuccinate solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lanraplenib monosuccinate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a primary focus on solubility.

Troubleshooting Guide: Improving this compound Solubility

Issue: Precipitate observed in solution or difficulty dissolving the compound.

This guide provides a systematic approach to addressing solubility challenges with this compound.

G start Start: this compound undissolved or precipitated solvent_choice Is the solvent appropriate? (e.g., DMSO for stock) start->solvent_choice ultrasonication Have you tried ultrasonication? solvent_choice->ultrasonication Yes fail Issue persists: Contact technical support solvent_choice->fail No, using incompatible solvent heating Consider gentle heating (if compatible with experiment) ultrasonication->heating Yes, but still issues success Success: Clear Solution ultrasonication->success Yes, and it dissolved formulation Are you preparing an aqueous solution for in vivo/in vitro use? heating->formulation Yes, but still issues heating->success Yes, and it dissolved cosolvent Use a co-solvent system (e.g., DMSO, PEG300, Tween-80) formulation->cosolvent Yes cyclodextrin (B1172386) Use a cyclodextrin-based system (e.g., SBE-β-CD) formulation->cyclodextrin Yes check_protocol Consult detailed formulation protocols formulation->check_protocol No cosolvent->check_protocol cyclodextrin->check_protocol check_protocol->success check_protocol->fail If protocols fail

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

A1: For creating a high-concentration stock solution, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent.[1][2] this compound is soluble in DMSO at concentrations as high as 125 mg/mL (222.58 mM); however, this may require ultrasonication to fully dissolve.[1] It is also noted that hygroscopic (moisture-absorbing) DMSO can significantly reduce solubility, so using fresh, newly opened DMSO is crucial for optimal results.[2][3] The free base form, Lanraplenib, is reported to be insoluble in water and ethanol.[3]

Q2: I'm observing precipitation when diluting my DMSO stock solution into an aqueous buffer. How can I prevent this?

A2: This is a common issue known as "precipitation upon dilution" which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is poor. To avoid this, it is recommended to use specific formulation strategies that maintain the compound's solubility in the final aqueous medium. These often involve the use of co-solvents, surfactants, or complexing agents. For in vitro and in vivo experiments, consider using pre-formulated solvent systems.[2][4]

Q3: Can you provide a reliable formulation for preparing this compound for in vivo administration?

A3: Yes, several multi-component solvent systems have been successfully used. These formulations are designed to create a stable solution or dispersion suitable for administration. Two common protocols are provided below.[2][4] It is often advised to add each solvent sequentially and ensure the solution is clear before adding the next component.[2][4] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[2][4]

Q4: What is the scientific basis for Lanraplenib's solubility characteristics?

A4: Lanraplenib (GS-9876) was developed as a second-generation SYK inhibitor with improved physicochemical properties over its predecessor, entospletinib.[5] A key objective during its development was to mitigate the pH-dependent solubility that limited the absorption of the parent compound.[5] The introduction of nitrogen atoms into the aryl ring and the use of an N-oxetane piperazine (B1678402) motif were strategies employed to enhance solubility, reduce pH-dependence, and improve oral bioavailability.[5] While these modifications improved its properties, like many kinase inhibitors, it remains a complex molecule with low intrinsic aqueous solubility, necessitating formulation approaches for many applications.

Quantitative Solubility Data

The following table summarizes the reported solubility of Lanraplenib and its monosuccinate salt in various solvents and formulations.

Compound FormSolvent/FormulationReported Solubility/ConcentrationNotes
This compound DMSO125 mg/mL (222.58 mM)Requires ultrasonication.[1]
Lanraplenib DMSO89 mg/mL (200.67 mM)Use fresh, non-hygroscopic DMSO.[3]
Lanraplenib DMSO20 mg/mL (45.10 mM)Requires ultrasonication.[2]
This compound 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (3.70 mM)Clear solution.[4]
Lanraplenib 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2 mg/mL (4.51 mM)Clear solution.[2]
This compound 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (3.70 mM)Clear solution.[4]
Lanraplenib 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2 mg/mL (4.51 mM)Clear solution.[2]
Lanraplenib WaterInsoluble[3]
Lanraplenib EthanolInsoluble[3]

Experimental Protocols

Protocol 1: Co-solvent Formulation

This protocol is suitable for preparing this compound for in vivo or in vitro experiments where a low percentage of organic solvents is acceptable.

Materials:

  • This compound

  • DMSO (fresh, high purity)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • In a sterile tube, add the required volume of the DMSO stock solution. For a final concentration of ≥ 2.08 mg/mL, this will constitute 10% of the final volume.

  • Add 40% of the final volume of PEG300 to the DMSO stock and mix thoroughly until the solution is clear.

  • Add 5% of the final volume of Tween-80 and mix again until the solution is clear.

  • Finally, add 45% of the final volume of saline to reach the desired total volume and mix.

  • If any precipitation or cloudiness is observed, gently warm the solution and/or use a sonicator bath until the solution is clear.

G cluster_0 Co-solvent Formulation Workflow DMSO 1. Add 10% DMSO (with Lanraplenib) PEG300 2. Add 40% PEG300 Tween80 3. Add 5% Tween-80 Saline 4. Add 45% Saline Mix1 Mix until clear Mix2 Mix until clear Mix3 Mix until clear Final Final Solution (≥2.08 mg/mL)

Protocol 2: Cyclodextrin-based Formulation

This protocol utilizes a Captisol®-like agent (sulfobutylether-β-cyclodextrin, SBE-β-CD) to improve solubility, which can be advantageous for reducing potential toxicity associated with organic co-solvents.

Materials:

  • This compound

  • DMSO (fresh, high purity)

  • 20% (w/v) SBE-β-CD in Saline solution

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • Prepare the cyclodextrin solution by dissolving SBE-β-CD in saline to a final concentration of 20% (w/v).

  • In a sterile tube, add 10% of the final volume of the DMSO stock solution.

  • Add 90% of the final volume of the 20% SBE-β-CD in saline solution.

  • Mix thoroughly. Use of a vortex mixer and/or sonication is recommended to ensure the formation of a clear, stable solution.

G cluster_1 Cyclodextrin Formulation Workflow DMSO_stock 1. Prepare DMSO stock (10% of final volume) SBECD_sol 2. Prepare 20% SBE-β-CD in Saline Combine 3. Combine DMSO stock with SBE-β-CD solution (90% of final volume) Mix 4. Mix/Sonicate until clear Final_sol Final Solution (≥2.08 mg/mL)

References

Optimizing Lanraplenib Monosuccinate Concentration for Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Lanraplenib monosuccinate in cell culture experiments. Here, you will find troubleshooting advice and frequently asked questions to help you optimize your experimental conditions and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as GS-9876 monosuccinate) is a highly selective and orally active inhibitor of Spleen Tyrosine Kinase (SYK).[1][2][3] SYK is a non-receptor cytoplasmic tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, including B-cells, monocytes, and macrophages.[4] By inhibiting SYK, Lanraplenib blocks downstream signaling cascades that are involved in inflammation and autoimmune responses.[4] Specifically, it has been shown to inhibit the phosphorylation of downstream targets like B-cell linker (BLNK) protein and phospholipase-C gamma 2 (PLCγ2), thereby affecting pathways such as phosphatidylinositol 3-kinase (PI3K), Bruton's tyrosine kinase (BTK), and mitogen-activated protein kinase (MAPK).[4]

Q2: What is the recommended starting concentration range for this compound in cell culture?

Based on available in vitro data, a starting concentration range of 10 nM to 1 µM is recommended for most cell lines.[5] However, the optimal concentration is highly dependent on the specific cell type and the experimental endpoint. It is crucial to perform a dose-response experiment to determine the effective concentration for your particular assay.

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO.[1][6] For example, a stock solution of 40 mg/mL can be prepared in DMSO with the aid of sonication.[6] It is recommended to prepare a high-concentration stock solution in DMSO, which can then be serially diluted in cell culture medium to achieve the desired final concentrations. To avoid solubility issues, ensure the final DMSO concentration in your culture medium is low (typically below 0.5%).

For storage, the solid powder should be kept at -20°C for long-term stability (≥ 4 years).[6] Stock solutions in DMSO can be stored at -20°C for about one month or at -80°C for up to six months.[7] To prevent repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Q4: What are some common off-target effects to be aware of?

While Lanraplenib is highly selective for SYK, it may inhibit other kinases at higher concentrations. For instance, it has been shown to inhibit JAK2 with an IC50 of 120 nM, which is higher than its IC50 for SYK (6.2 nM or 9.5 nM).[2][6] To minimize off-target effects, it is essential to use the lowest effective concentration determined from your dose-response experiments.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or weak inhibition of SYK phosphorylation or downstream signaling. Suboptimal concentration: The concentration of this compound may be too low for your specific cell line or experimental conditions.Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM) to determine the optimal inhibitory concentration.[5]
Incorrect timing of treatment: The incubation time with the inhibitor may not be optimal.Conduct a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the ideal treatment duration.[5]
Poor cell health: Unhealthy or senescent cells may not respond appropriately to stimuli or inhibitors.Ensure your cells are in the logarithmic growth phase and exhibit good viability before starting the experiment.
Precipitate formation in the cell culture medium. Low solubility: this compound has poor aqueous solubility. Adding a high concentration of the DMSO stock directly to the medium can cause it to precipitate.Prepare intermediate dilutions of the DMSO stock in culture medium. Add the inhibitor to the medium in a drop-wise manner while gently swirling. Ensure the final DMSO concentration is kept to a minimum (ideally <0.1%).
Media components: Certain components in the cell culture media might interact with the compound, leading to precipitation.[8][9]If possible, try a different formulation of the culture medium.
High variability between replicate wells. Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable results.Ensure a single-cell suspension before seeding and use calibrated pipettes for accurate cell distribution.
Edge effects: Wells on the periphery of the plate are more prone to evaporation, which can concentrate the drug and affect cell viability.[10]Avoid using the outer wells of the culture plate for experiments. Fill them with sterile PBS or medium to minimize evaporation from the inner wells.
Unexpected cytotoxicity in control (vehicle-treated) cells. DMSO toxicity: High concentrations of DMSO can be toxic to cells.[11]Perform a dose-response experiment with the vehicle (DMSO) alone to determine the maximum tolerated concentration for your cell line. Ensure the final DMSO concentration in all experimental wells, including controls, is consistent and non-toxic.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound across various assays and cell types.

Table 1: Inhibitory Concentration (IC50) of Lanraplenib

TargetAssay TypeValueReference
SYKCell-free assay9.5 nM[2][3][7][12]
SYKKinase assay6.2 nM[6]
JAK2Kinase assay120 nM[6]

Table 2: Effective Concentration (EC50) of Lanraplenib in Human Cells

Cell TypeAssayValueReference
Human B cellsInhibition of anti-IgM stimulated phosphorylation of AKT, BLNK, BTK, ERK, MEK, and PKCδ24-51 nM[1][3][7][12][13]
Human B cellsInhibition of anti-IgM mediated CD69 expression112 ± 10 nM[1][3][7][13]
Human B cellsInhibition of anti-IgM mediated CD86 expression164 ± 15 nM[1][3][7][13]
Human B cellsInhibition of anti-IgM /anti-CD40 co-stimulated proliferation108 ± 55 nM[1][3][6][7][13]
Human B cells (from healthy donors)Inhibition of BCR-mediated CD69 expression298 nM[14]
Human B cells (from SLE patients)Inhibition of BCR-mediated CD69 expression340 nM[14]
Human B cellsInhibition of BAFF-mediated survival130 nM[14]
Human macrophagesInhibition of IC-stimulated TNFα release121 ± 77 nM[1][3][7][12][13]
Human macrophagesInhibition of IC-stimulated IL-1β release9 ± 17 nM[1][3][7][12][13]

Experimental Protocols

Protocol: Determining the Optimal Concentration of this compound using a Cell Viability Assay

This protocol outlines a general method to determine the half-maximal effective concentration (EC50) of this compound for inhibiting cell viability or proliferation.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell viability reagent (e.g., Resazurin, MTT, or CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Prepare Lanraplenib Stock Solution: Dissolve this compound in sterile DMSO to make a concentrated stock solution (e.g., 10 mM). Sonicate if necessary to ensure complete dissolution.[1] Aliquot and store at -20°C or -80°C.

  • Cell Seeding:

    • Trypsinize and count your cells. Ensure you have a single-cell suspension.

    • Seed the cells into a 96-well plate at a predetermined optimal density. The seeding density should allow for logarithmic growth during the course of the experiment.

    • Incubate the plate overnight at 37°C in a humidified CO2 incubator to allow for cell attachment.

  • Prepare Serial Dilutions:

    • On the day of treatment, thaw an aliquot of the Lanraplenib stock solution.

    • Prepare a series of dilutions of Lanraplenib in complete culture medium. For example, to test a final concentration range from 1 nM to 10 µM, you can prepare 2x working solutions in a separate 96-well plate or in microcentrifuge tubes.

    • Also, prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of Lanraplenib used.

  • Treatment:

    • Carefully remove the old medium from the cell plate.

    • Add 100 µL of the prepared drug dilutions and vehicle control to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay:

    • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading (medium only) from all values.

    • Normalize the data to the vehicle-treated control wells (set as 100% viability).

    • Plot the normalized viability against the logarithm of the Lanraplenib concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (like GraphPad Prism) to calculate the EC50 value.

Visualizations

Lanraplenib_Signaling_Pathway BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Activation BLNK BLNK SYK->BLNK Phosphorylation PLCG2 PLCγ2 SYK->PLCG2 Phosphorylation Lanraplenib Lanraplenib monosuccinate Lanraplenib->SYK Inhibition Downstream Downstream Signaling (PI3K, BTK, MAPK) BLNK->Downstream PLCG2->Downstream Activation B-Cell Activation, Proliferation, & Survival Downstream->Activation Experimental_Workflow start Start prep_stock Prepare Lanraplenib Stock in DMSO start->prep_stock seed_cells Seed Cells in 96-well Plate start->seed_cells prep_dilutions Prepare Serial Dilutions of Lanraplenib prep_stock->prep_dilutions incubate_overnight Incubate Overnight seed_cells->incubate_overnight treat_cells Treat Cells incubate_overnight->treat_cells prep_dilutions->treat_cells incubate_treatment Incubate for 24-72 hours treat_cells->incubate_treatment add_reagent Add Viability Reagent incubate_treatment->add_reagent read_plate Read Plate add_reagent->read_plate analyze_data Analyze Data & Calculate EC50 read_plate->analyze_data end End analyze_data->end

References

Lanraplenib monosuccinate stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Lanraplenib monosuccinate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, solid this compound should be kept in a dry, dark environment at -20°C. Under these conditions, it is expected to be stable for at least one year.[1] For short-term storage, ambient temperature is acceptable for shipping.[1]

Q2: How should I prepare and store stock solutions of this compound?

It is recommended to prepare stock solutions in dimethyl sulfoxide (B87167) (DMSO).[1] this compound is soluble in DMSO at a concentration of up to 125 mg/mL, though sonication may be required to fully dissolve the compound.[1] Once prepared, stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Q3: Is this compound stable in aqueous solutions?

The stability of this compound in aqueous solutions can be influenced by factors such as pH and the presence of other components. While the discovery of Lanraplenib highlighted its improved pH-independent solubility compared to earlier compounds, it is still advisable to prepare fresh working solutions in your experimental buffer from a DMSO stock solution on the day of use.[3] If you must store aqueous solutions, a short-term stability assessment is recommended.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Compound precipitates out of solution during experiment. - The concentration of the compound exceeds its solubility in the aqueous buffer. - The DMSO concentration in the final working solution is too low. - The pH of the buffer is affecting solubility.- Decrease the final concentration of this compound in your working solution. - Ensure the final DMSO concentration is sufficient to maintain solubility, but be mindful of its potential effects on your experimental system. - While Lanraplenib was designed for pH-independent solubility, if issues persist, evaluate the pH of your buffer system.[3]
Inconsistent experimental results. - Degradation of the compound in the stock solution or working solution. - Inaccurate initial concentration of the stock solution.- Ensure stock solutions are stored correctly and used within the recommended timeframe.[2] - Prepare fresh working solutions for each experiment. - Verify the concentration of your stock solution using a spectrophotometer or another quantitative method.
Loss of compound activity over time in a multi-day experiment. - The compound is degrading in the experimental medium at 37°C. - The compound is being metabolized by cells in the assay.- Perform a stability study of this compound in your specific cell culture medium at 37°C.[4] - Replenish the compound in the medium at regular intervals during the experiment.

Stability and Storage Conditions Summary

Form Storage Temperature Duration Notes
Solid-20°C≥ 1 yearStore in a dry, dark place.[1]
Stock Solution in DMSO-20°C≤ 1 monthAliquot to avoid freeze-thaw cycles.[2]
-80°C≤ 6 monthsAliquot to avoid freeze-thaw cycles.[2]
Working Solution in Aqueous BufferRoom Temperature or 37°CRecommended for same-day usePrepare fresh from stock solution for each experiment.

Solubility Data

Solvent Solubility Notes
DMSO125 mg/mL (222.58 mM)Ultrasonic assistance may be needed for complete dissolution.[1]

Experimental Protocols

Protocol 1: Short-Term Stability Assessment in Aqueous Buffer

This protocol provides a basic method to assess the stability of this compound in a specific aqueous buffer over a 24-hour period using HPLC-UV.

Materials:

  • This compound

  • DMSO

  • Experimental buffer of interest (e.g., PBS)

  • HPLC-UV system with a C18 column

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare Working Solution: Dilute the stock solution to a final concentration of 10 µM in your experimental buffer.

  • Initial Analysis (T=0): Immediately inject a sample of the working solution onto the HPLC system to determine the initial peak area of the compound.

  • Incubation: Store the remaining working solution under your desired experimental conditions (e.g., room temperature or 37°C).

  • Time-Point Analysis: At various time points (e.g., 2, 4, 8, and 24 hours), inject another sample of the working solution onto the HPLC system and record the peak area.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial peak area at T=0. A significant decrease in the peak area suggests degradation.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. This protocol outlines a general procedure for conducting forced degradation studies on this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-MS/MS or HPLC-UV system with a C18 column

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and incubate at 60°C for a specified period (e.g., 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and incubate at 60°C for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep it at room temperature for a specified period.

  • Thermal Degradation: Expose the solid compound to dry heat in an oven at a high temperature (e.g., 80°C) for a specified period.

  • Photolytic Degradation: Expose the solid compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.

Visualizations

Lanraplenib_Signaling_Pathway Lanraplenib (Syk Inhibitor) Signaling Pathway cluster_receptor B-Cell Receptor Complex cluster_downstream Downstream Signaling BCR BCR Lyn Lyn BCR->Lyn Antigen Binding Syk Syk Lyn->Syk Phosphorylates & Activates PLCg2 PLCγ2 Syk->PLCg2 Activates BTK BTK Syk->BTK Activates PI3K PI3K Syk->PI3K Activates Lanraplenib Lanraplenib Lanraplenib->Syk Inhibits Cell_Activation B-Cell Activation, Proliferation, & Survival PLCg2->Cell_Activation BTK->Cell_Activation PI3K->Cell_Activation Stability_Testing_Workflow Stability Testing Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Stock Prepare 10 mM Stock in DMSO Working Dilute to 10 µM in Buffer Stock->Working T0 T=0 Analysis (HPLC-UV) Working->T0 Incubate Incubate at Test Condition Working->Incubate Calculate Calculate % Remaining vs. T=0 T0->Calculate Tx Time-Point Analysis (e.g., 2, 4, 8, 24h) Incubate->Tx Tx->Calculate Assess Assess Degradation Calculate->Assess

References

Preventing Lanraplenib monosuccinate precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Lanraplenib monosuccinate in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as GS-9876 monosuccinate) is a highly selective and orally active inhibitor of Spleen Tyrosine Kinase (SYK).[1] SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[2] By inhibiting SYK, Lanraplenib blocks downstream signaling that leads to the activation, proliferation, and survival of immune cells like B-cells, making it a compound of interest for treating autoimmune and inflammatory diseases.[2][3]

Q2: What are the key chemical properties of this compound?

PropertyValue
Molecular Formula C₂₇H₃₁N₉O₅
Molecular Weight 561.59 g/mol
Appearance Solid Powder
Primary Solvent Dimethyl sulfoxide (B87167) (DMSO)

Data sourced from Xcess Biosciences.[1]

Q3: What is the solubility of this compound in DMSO?

This compound is highly soluble in DMSO. The table below summarizes the solubility data from various suppliers. It is often recommended to use ultrasonic treatment to aid dissolution.[1]

SupplierSolubility in DMSO
Xcess Biosciences125 mg/mL (222.58 mM)
Selleck Chemicals89 mg/mL (200.67 mM)
MedChemExpressAs a succinate (B1194679) salt: ≥ 2.08 mg/mL (3.35 mM) in a co-solvent system

Note: The solubility can be influenced by the purity of the compound and the quality of the DMSO.

Q4: Does the pH of the media affect the solubility of Lanraplenib?

A key feature of Lanraplenib is its high solubility with no significant pH-dependence.[2] It was developed to improve upon earlier SYK inhibitors that had pH-dependent absorption.[2] This property makes it less likely to precipitate due to pH changes in the experimental media.

Troubleshooting Guide: Preventing Precipitation in Media

Issue: I'm observing precipitation when I dilute my this compound DMSO stock solution into my cell culture medium.

This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Here are several strategies to prevent precipitation:

Optimize the Dilution Procedure

Directly adding a highly concentrated DMSO stock to a large volume of aqueous media can cause localized high concentrations, leading to precipitation. A stepwise dilution approach is recommended.

Experimental Protocols

Protocol 1: Stepwise Dilution for Cell Culture Media

This protocol is designed to minimize precipitation when preparing working solutions of this compound for in vitro cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous, high-quality DMSO

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640) with or without serum

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Prepare a High-Concentration Stock Solution in DMSO:

    • Aseptically weigh the desired amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

    • If necessary, use a brief sonication in a water bath to ensure complete dissolution. Visually inspect the solution to confirm there are no particulates.

  • Perform an Intermediate Dilution in Culture Medium:

    • Warm the cell culture medium to 37°C.

    • In a sterile tube, prepare an intermediate dilution of the this compound stock solution by adding a small volume of the DMSO stock to a larger volume of the pre-warmed culture medium. A 1:10 or 1:100 dilution is a good starting point.

    • For example, to make a 1 mM intermediate solution from a 10 mM stock, add 10 µL of the 10 mM stock to 90 µL of culture medium.

    • Gently vortex or flick the tube to mix immediately after adding the DMSO stock.

  • Prepare the Final Working Solution:

    • Add the intermediate dilution to the final volume of pre-warmed cell culture medium to achieve the desired final concentration.

    • For example, to make a 10 µM final concentration in 10 mL of medium, add 100 µL of the 1 mM intermediate solution to 9.9 mL of medium.

    • Mix the final solution thoroughly by inverting the tube several times or by gentle pipetting.

  • Final DMSO Concentration:

    • Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.1%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Utilize Co-solvents and Solubility Enhancers

For particularly challenging applications or higher desired concentrations, co-solvents and solubility enhancers can be employed. The following protocols are adapted from in vivo preparation methods and may need optimization for your specific cell culture system.

Protocol 2: Formulation with Co-solvents (for challenging applications)

Materials:

  • This compound DMSO stock solution (e.g., 20.8 mg/mL)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl in water)

Procedure: As an example for preparing 1 mL of a working solution:

  • To 400 µL of PEG300, add 100 µL of the 20.8 mg/mL this compound DMSO stock solution. Mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 to the mixture and mix well.

  • Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix gently.

  • This will result in a solution with a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, with a this compound concentration of approximately 2.08 mg/mL (3.70 mM).[4]

Caution: The components of this formulation may have effects on your cells. It is crucial to include a vehicle control with the same co-solvent concentrations in your experiments.

Protocol 3: Formulation with a Cyclodextrin

Materials:

  • This compound DMSO stock solution (e.g., 20.8 mg/mL)

  • SBE-β-CD (Sulfobutylether-β-cyclodextrin) in Saline (20% w/v)

Procedure: As an example for preparing 1 mL of a working solution:

  • To 900 µL of a 20% SBE-β-CD solution in saline, add 100 µL of the 20.8 mg/mL this compound DMSO stock solution.

  • Mix thoroughly until the solution is clear.

  • This will result in a solution with a final solvent composition of 10% DMSO and 90% (20% SBE-β-CD in Saline), with a this compound concentration of approximately 2.08 mg/mL (3.70 mM).[4]

Note: Cyclodextrins are generally well-tolerated by cells, but it is still important to include a vehicle control.

Visualizing Key Processes

SYK Signaling Pathway

Lanraplenib inhibits SYK, a key kinase in the signaling cascade downstream of B-cell receptors (BCR) and Fc receptors. This diagram illustrates the central role of SYK in activating downstream pathways.

SYK_Signaling_Pathway BCR B-Cell Receptor (BCR) SRC_Kinase SRC Family Kinase BCR->SRC_Kinase SYK SYK SRC_Kinase->SYK Activates BLNK BLNK SYK->BLNK PLCG2 PLCγ2 SYK->PLCG2 BTK BTK SYK->BTK PI3K PI3K SYK->PI3K Lanraplenib Lanraplenib Lanraplenib->SYK Downstream B-Cell Activation, Proliferation, Survival BLNK->Downstream PLCG2->Downstream BTK->Downstream MAPK MAPK Pathway PI3K->MAPK MAPK->Downstream

Caption: Simplified SYK signaling pathway inhibited by Lanraplenib.

Experimental Workflow for Solution Preparation

This workflow outlines the recommended steps for preparing a working solution of this compound to minimize precipitation.

Experimental_Workflow Start Start Prep_Stock Prepare High-Concentration Stock in Anhydrous DMSO Start->Prep_Stock Intermediate_Dilution Perform Intermediate Dilution in a Small Volume of Medium Prep_Stock->Intermediate_Dilution Warm_Media Warm Cell Culture Medium to 37°C Warm_Media->Intermediate_Dilution Final_Dilution Add Intermediate Dilution to Final Volume of Medium Intermediate_Dilution->Final_Dilution Mix Mix Thoroughly Final_Dilution->Mix Check_Precipitation Visually Inspect for Precipitation Mix->Check_Precipitation Use_Solution Use Freshly Prepared Solution in Experiment Check_Precipitation->Use_Solution No Troubleshoot Troubleshoot: - Use co-solvents - Lower final concentration Check_Precipitation->Troubleshoot Yes

Caption: Recommended workflow for preparing Lanraplenib working solutions.

Troubleshooting Logic

This diagram provides a logical flow for troubleshooting precipitation issues.

Troubleshooting_Logic Start Precipitation Observed Check_DMSO Is the final DMSO concentration ≤ 0.1%? Start->Check_DMSO Stepwise_Dilution Did you use a stepwise dilution? Check_DMSO->Stepwise_Dilution Yes Adjust_DMSO Adjust dilution to lower final DMSO concentration Check_DMSO->Adjust_DMSO No Warm_Media Was the medium warmed to 37°C? Stepwise_Dilution->Warm_Media Yes Implement_Stepwise Implement stepwise dilution protocol Stepwise_Dilution->Implement_Stepwise No Consider_CoSolvents Consider using co-solvents (e.g., PEG300, Tween-80) or solubility enhancers (e.g., SBE-β-CD) Warm_Media->Consider_CoSolvents Yes Implement_Warm Warm medium before adding the compound Warm_Media->Implement_Warm No Reduce_Concentration Reduce final Lanraplenib concentration Consider_CoSolvents->Reduce_Concentration

Caption: Decision tree for troubleshooting Lanraplenib precipitation.

References

Technical Support Center: Lanraplenib Monosuccinate In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the successful formulation and administration of Lanraplenib monosuccinate in in vivo experimental models. It includes frequently asked questions (FAQs) and troubleshooting advice related to vehicle control selection and preparation.

Frequently Asked Questions (FAQs)
Q1: What is Lanraplenib and why is the vehicle control so important?

Lanraplenib (also known as GS-9876) is a potent, highly selective, and orally active inhibitor of Spleen Tyrosine Kinase (SYK).[1][2] SYK is a non-receptor cytoplasmic tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, including B-cells, monocytes, and macrophages.[3][4][5] By inhibiting SYK, Lanraplenib blocks downstream signaling involved in inflammation and cell proliferation, making it a compound of interest for treating autoimmune diseases.[4][5][6]

A vehicle control is an identical formulation to the one used to deliver the experimental drug (Lanraplenib) but without the active pharmaceutical ingredient (API). It is critical in in vivo studies for the following reasons:

  • Isolating the Drug's Effect: It allows researchers to distinguish the biological effects of Lanraplenib from any potential effects caused by the delivery vehicle's components (e.g., solvents, surfactants).

  • Toxicity Assessment: Some vehicle components, especially at high concentrations, can have their own toxicity.[7] The vehicle control group is essential for assessing this.

  • Ensuring Accurate Interpretation: Without a proper vehicle control, any observed biological response could be wrongly attributed to the drug when it might be an artifact of the vehicle.

Q2: What are the key physicochemical properties of this compound?

Understanding the compound's properties is the first step in selecting an appropriate vehicle. Lanraplenib is a poorly water-soluble compound.[1] Key properties are summarized below.

PropertyLanraplenibThis compoundCitation(s)
Synonyms GS-9876, GS-SYKGS-9876 monosuccinate[8][9]
Molecular Formula C₂₃H₂₅N₉OC₂₇H₃₁N₉O₅[8][10]
Molecular Weight ~443.5 g/mol ~561.6 g/mol [8][10]
Appearance Solid, Off-white to yellowSolid Powder[2][8]
Aqueous Solubility Insoluble-[1]
Ethanol Solubility Insoluble-[1]
DMSO Solubility Soluble (≥40 mg/mL)Soluble (125 mg/mL)[1][8][9]

Note: Solubility in DMSO can be affected by absorbed moisture; always use fresh, anhydrous DMSO for preparing stock solutions.[1][2]

Q3: What are some recommended vehicle formulations for in vivo studies with Lanraplenib?

Due to its poor aqueous solubility, Lanraplenib requires a multi-component vehicle system to achieve a solution or a stable, homogenous suspension suitable for oral gavage or other administration routes. Below are common formulations derived from technical datasheets for Lanraplenib.

Formulation ComponentVehicle 1 (Aqueous Solution/Suspension)Vehicle 2 (Cyclodextrin Solution)Vehicle 3 (Oil-Based Suspension)Citation(s)
DMSO 10%10%5%[1][2]
PEG300 40%--[2]
Tween-80 5%--[2]
Saline 45%--[2]
20% SBE-β-CD in Saline -90%-[2]
Corn Oil --95%[1]
Achievable Concentration ≥ 2 mg/mL≥ 2 mg/mLDependent on stock concentration[2]
Experimental Protocols & Workflows
Protocol: Preparation of Vehicle 1 (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

This protocol describes the preparation of 10 mL of the final formulation. The same procedure should be followed for the vehicle control (omitting Step 1) and the Lanraplenib formulation.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes and micropipettes

Procedure:

  • Weigh and Dissolve API: Weigh the required amount of this compound and place it in a sterile conical tube. Add 1 mL of DMSO . Vortex or sonicate gently until the compound is fully dissolved. This creates the initial stock concentrate.

  • Add Co-solvent: To the solution from Step 1, add 4 mL of PEG300 . Mix thoroughly by vortexing until the solution is clear and homogenous.

  • Add Surfactant: Add 0.5 mL of Tween-80 to the mixture. Vortex again until the solution is uniform. The mixture may become more viscous.

  • Add Aqueous Phase: Slowly add 4.5 mL of sterile saline to the tube in a dropwise manner while vortexing. This is a critical step where precipitation can occur if the aqueous phase is added too quickly.

  • Final Homogenization: Once all components are added, vortex the final solution for an additional 1-2 minutes to ensure complete homogeneity. The final formulation should be a clear solution or a very fine, uniform suspension.

Important: This formulation should be prepared fresh on the day of the experiment and used immediately to minimize the risk of precipitation or degradation.[1]

Workflow for Vehicle Selection and Preparation

The following diagram outlines the logical steps for selecting and preparing an appropriate vehicle for a poorly soluble compound like Lanraplenib.

G start Start: Formulate Lanraplenib for In Vivo Study check_props 1. Review Physicochemical Properties (e.g., Solubility Data) start->check_props is_soluble Soluble in Aqueous Buffer? check_props->is_soluble simple_vehicle Prepare Simple Vehicle (e.g., Saline, PBS) is_soluble->simple_vehicle Yes complex_vehicle 2. Select Complex Vehicle Strategy is_soluble->complex_vehicle No strategy_solvent Co-Solvent/Surfactant (e.g., DMSO, PEG300, Tween-80) complex_vehicle->strategy_solvent strategy_cd Complexation Agent (e.g., Cyclodextrin) complex_vehicle->strategy_cd strategy_oil Lipid/Oil-Based (e.g., Corn Oil) complex_vehicle->strategy_oil prepare_formulation 3. Prepare Drug Formulation and Vehicle Control in Parallel strategy_solvent->prepare_formulation strategy_cd->prepare_formulation strategy_oil->prepare_formulation check_stability 4. Assess Formulation Stability (Precipitation, Phase Separation?) prepare_formulation->check_stability stable Stable check_stability->stable Yes unstable Unstable check_stability->unstable No proceed Proceed to In Vivo Dosing stable->proceed troubleshoot Troubleshoot: - Adjust component ratios - Try alternative vehicle - Use sonication/heat unstable->troubleshoot troubleshoot->prepare_formulation

Workflow for In Vivo Formulation Development.
Troubleshooting Guide

Q4: My Lanraplenib formulation is cloudy or shows precipitation. What should I do?
  • Order of Addition: Ensure components are added in the correct order as specified in the protocol (API into DMSO first, followed by co-solvents/surfactants, with the aqueous phase added last and slowly).

  • Sonication/Heating: Gentle warming (to 37°C) or brief sonication can help dissolve the compound and prevent immediate precipitation.[2] However, be cautious about the compound's stability at higher temperatures.

  • Fresh Solvents: Ensure you are using fresh, anhydrous DMSO, as absorbed water can significantly decrease the solubility of Lanraplenib.[1]

  • Adjust Ratios: Consider slightly increasing the percentage of the organic co-solvent (like PEG300) or surfactant (Tween-80) while decreasing the saline percentage. Test these adjustments on a small scale first.

  • Alternative Vehicle: If precipitation persists, consider an alternative strategy, such as the cyclodextrin-based vehicle (Vehicle 2) or an oil-based suspension (Vehicle 3).[1][2]

Q5: I am observing toxicity (e.g., lethargy, irritation) in my vehicle control group. What is the cause?
  • DMSO Concentration: DMSO can cause irritation and systemic toxicity at high concentrations.[7] While 10% is generally tolerated for many routes, it can be an issue. If toxicity is observed, try to formulate with a lower percentage of DMSO if possible.

  • PEG/Tween-80: Polyethylene glycols and surfactants like Tween-80 can also cause adverse effects at high doses, including osmotic diarrhea or hypersensitivity reactions.

  • Route of Administration: The toxicity of a vehicle can be highly dependent on the administration route (e.g., intraperitoneal vs. oral gavage). Ensure the chosen vehicle is appropriate for your intended route.

  • Dosing Volume: A large dosing volume can cause physical distress to the animals. Ensure your volumes are within the recommended guidelines for the species being studied.

Q6: What is the mechanism of action of Lanraplenib?

Lanraplenib inhibits Spleen Tyrosine Kinase (SYK). In immune cells like B-cells, activation of the B-cell receptor (BCR) by an antigen leads to the phosphorylation of ITAMs (Immunoreceptor Tyrosine-based Activation Motifs) by SRC family kinases.[4][11] SYK is then recruited to these phosphorylated ITAMs via its SH2 domains, leading to its activation.[3][12] Activated SYK phosphorylates downstream adapter proteins like SLP-65 (BLNK), which triggers a cascade of signaling involving PI3K, PLCγ, and MAPK pathways.[3][11][12] This cascade ultimately drives B-cell activation, proliferation, and survival. Lanraplenib directly inhibits the kinase activity of SYK, blocking this entire downstream signaling cascade.[5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) ITAM ITAM SYK SYK ITAM->SYK Recruits & Activates SRC SRC Kinase SRC->ITAM Phosphorylates (P) SLP65 SLP-65 / BLNK SYK->SLP65 Phosphorylates (P) Lanraplenib Lanraplenib Lanraplenib->SYK INHIBITS Downstream Downstream Signaling (PI3K, PLCγ, MAPK) SLP65->Downstream Activates Response Cellular Responses (Activation, Proliferation, Survival) Downstream->Response Leads to Antigen Antigen Antigen->BCR Binds

Simplified SYK Signaling Pathway and Lanraplenib's Point of Inhibition.

References

Interpreting negative results with Lanraplenib monosuccinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lanraplenib monosuccinate. The information is designed to help interpret unexpected or negative results in the context of its known mechanism of action and clinical trial outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: Lanraplenib (also known as GS-9876) is a highly selective, orally active inhibitor of Spleen Tyrosine Kinase (SYK).[1][2] SYK is a non-receptor tyrosine kinase that plays a critical role in signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR), Fc receptors, and C-type lectin receptors.[3] By inhibiting SYK, Lanraplenib modulates the activation, proliferation, and survival of B-cells, as well as the release of pro-inflammatory cytokines from macrophages and the activation of platelets.[1][2][4]

Q2: We are not observing the expected level of inhibition in our cell-based assays. What are some potential reasons?

A2: Several factors could contribute to a lack of expected efficacy in cell-based assays:

  • Cell Type and SYK Expression: Ensure that your chosen cell line expresses sufficient levels of active SYK. SYK expression can vary significantly between different cell types.

  • Stimulation Conditions: The type and concentration of the stimulus used to activate the SYK pathway are critical. For example, in B-cell activation assays, anti-IgM or a combination of anti-IgM and anti-CD40 is often used.[1][5] In macrophage assays, immune complexes are a relevant stimulus.[1]

  • Assay Endpoint: The chosen readout should be a reliable downstream marker of SYK activity. Examples include phosphorylation of SYK substrates like BLNK, expression of activation markers (e.g., CD69, CD86), cytokine release (e.g., TNFα, IL-1β), or cell proliferation.[1][2]

  • Compound Stability and Concentration: Ensure the proper storage and handling of this compound to maintain its activity. Verify the final concentration in your assay and consider potential issues with solubility or protein binding in your culture medium.

Q3: We are observing off-target effects in our experiments. What is known about the selectivity of Lanraplenib?

A3: While Lanraplenib is a highly selective SYK inhibitor, some off-target activity has been reported. The most notable off-target kinase is Janus Kinase 2 (JAK2), although Lanraplenib is significantly more potent against SYK.[1] In biochemical assays, the IC50 for JAK2 was found to be 120 nM, which is 9-fold higher than the IC50 for SYK.[1] In cellular assays, the selectivity for SYK over JAK2 was even greater (48-fold).[1] If you suspect off-target effects, it is advisable to:

  • Perform a dose-response experiment to see if the unexpected phenotype tracks with the known on-target potency of Lanraplenib.

  • Use a structurally unrelated SYK inhibitor as a control to see if the effect is specific to Lanraplenib's chemical scaffold.

  • Consider a broader kinase panel screen to identify other potential off-target interactions.

Q4: Clinical trials with Lanraplenib in some autoimmune diseases have not met their primary endpoints. How does this impact our preclinical research?

A4: Indeed, Phase II clinical trials of Lanraplenib in patients with lupus membranous nephropathy, Sjögren's syndrome, and cutaneous lupus erythematosus did not demonstrate a statistically significant benefit over placebo.[6][7][8] This highlights the complexity of translating preclinical findings to clinical efficacy. For researchers, these results underscore the importance of:

  • Robust Preclinical Models: Carefully consider the relevance of your in vitro and in vivo models to the specific human disease pathology.

  • Biomarker Strategy: The lack of clinical efficacy despite a clear mechanism of action suggests that patient selection and biomarker strategies are crucial. Identifying patient populations most likely to respond to SYK inhibition will be key for future studies.

  • Combination Therapies: The complex nature of autoimmune diseases may require combination therapies that target multiple pathways.

Troubleshooting Guides

In Vitro Assay Troubleshooting
Problem Potential Cause Suggested Solution
Low potency in B-cell proliferation assay Inadequate B-cell activationEnsure optimal concentrations of activating stimuli (e.g., anti-IgM, anti-CD40, IL-4).[9]
Cell viability issuesTitrate the concentration of Lanraplenib to avoid cytotoxicity. Include a viability dye in your flow cytometry panel.
Suboptimal assay durationOptimize the incubation time to allow for sufficient cell proliferation in the control group. A 7-day incubation has been reported for B-cell maturation assays.[9]
Inconsistent cytokine release from macrophages Variable macrophage activationUse a consistent source and concentration of immune complexes or LPS to stimulate the cells.[10]
Donor variability in primary cellsIf using primary human macrophages, be aware of potential donor-to-donor variability in response. Pool data from multiple donors.
Cytokine detection sensitivityEnsure your ELISA or multiplex assay has the required sensitivity to detect the expected cytokine levels.
No inhibition of platelet aggregation Inappropriate agonistUse a SYK-dependent agonist for platelet activation, such as convulxin or collagen-related peptide.[5] Thrombin and ADP can activate platelets through SYK-independent pathways.
Pre-analytical variablesHandle blood samples gently to avoid premature platelet activation. Perform experiments within a short timeframe after blood collection.
Incorrect gating in flow cytometryGate on singlet platelets and exclude debris and leukocyte-platelet aggregates when analyzing single platelet activation markers. For aggregation assays, specific gating on double-positive events is required.[11]
Interpreting Unexpected In Vivo Results
Problem Potential Cause Suggested Action
Lack of efficacy in a mouse model of autoimmune disease Inadequate drug exposurePerform pharmacokinetic studies to ensure that Lanraplenib is reaching and maintaining a sufficient concentration in the target tissue.
Model relevanceThe specific mouse model may not fully recapitulate the human disease pathology that is dependent on SYK signaling.
Unexpected toxicity Off-target effectsConsider the known off-target profile of Lanraplenib (e.g., JAK2 inhibition) and assess relevant biomarkers.
Species-specific metabolismDifferences in drug metabolism between mice and humans could lead to the formation of unique metabolites with different activity profiles.

Data Summary

Table 1: In Vitro Activity of Lanraplenib

Cell TypeAssayStimulusReadoutEC50 (nM)
B-cellsSignalingαIgMpBLNK-Y9624
p-Btk-Y22326
p-Akt-S47334
pERK-T202/Y20437
pMEK-s217/s22151
ActivationαIgMCD69112 ± 10
CD86164 ± 16
ProliferationαIgM/αCD40EdU incorporation108 ± 55
MacrophagesCytokine ReleaseImmune ComplexTNFα180
IL-1β90
IL-6700
BasophilsActivationαIgECD6373 ± 20
Data compiled from[1]

Table 2: Lanraplenib Clinical Trial Outcomes

IndicationClinical Trial IdentifierPrimary EndpointOutcome
Lupus Membranous NephropathyNCT03285711Percent change in 24-hour urine protein from baseline to week 16Did not meet primary endpoint.[8]
Sjögren's SyndromeNCT03100942Proportion of patients fulfilling protocol-specified improvement criteria at week 12Did not meet primary endpoint.[6]
Cutaneous Lupus ErythematosusNCT03134222Change from baseline in CLASI-A score at week 12Did not meet primary endpoint.[7]

Experimental Protocols

Representative B-Cell Proliferation Assay

This protocol is a representative method based on published literature.[1][9]

  • Cell Preparation: Isolate primary human B-cells from peripheral blood mononuclear cells (PBMCs) using negative selection.

  • Plating: Seed B-cells in a 96-well plate at a density of 1 x 10^5 cells/well in RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine.

  • Compound Treatment: Add serial dilutions of this compound (or vehicle control) to the wells and pre-incubate for 1 hour at 37°C, 5% CO2.

  • Stimulation: Add a cocktail of anti-IgM (e.g., 10 µg/mL) and anti-CD40 (e.g., 1 µg/mL) to stimulate B-cell proliferation.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Proliferation Measurement: Add a proliferation reagent such as EdU (5-ethynyl-2´-deoxyuridine) for the final 24 hours of incubation.

  • Analysis: Harvest the cells and analyze EdU incorporation by flow cytometry according to the manufacturer's instructions.

Representative Macrophage Cytokine Release Assay

This protocol is a representative method based on published literature.[1][10]

  • Cell Preparation: Differentiate human monocytes into macrophages by culturing in the presence of M-CSF for 5-7 days.

  • Plating: Seed macrophages in a 96-well plate at a density of 5 x 10^4 cells/well.

  • Compound Treatment: Add serial dilutions of this compound (or vehicle control) and pre-incubate for 1 hour.

  • Stimulation: Add pre-formed immune complexes (e.g., aggregated human IgG) to stimulate cytokine release.

  • Incubation: Incubate for 18-24 hours at 37°C, 5% CO2.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • Cytokine Measurement: Measure the concentration of TNFα, IL-1β, and IL-6 in the supernatant using ELISA or a multiplex immunoassay.

Visualizations

SYK_Signaling_Pathway cluster_receptor Cell Surface Receptor cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response BCR B-Cell Receptor (BCR) Fc Receptor SYK SYK BCR->SYK Activation PLCg PLCγ NFkB NF-κB PLCg->NFkB PI3K PI3K BTK BTK PI3K->BTK Vav Vav MAPK MAPK Pathway (ERK, JNK, p38) Vav->MAPK BTK->PLCg Proliferation Proliferation Survival MAPK->Proliferation Cytokine Cytokine Release (TNFα, IL-1β) NFkB->Cytokine Activation Cell Activation (e.g., CD69, CD86) SYK->PLCg SYK->PI3K SYK->Vav SYK->Activation Lanraplenib Lanraplenib monosuccinate Lanraplenib->SYK

Caption: SYK Signaling Pathway and the Point of Inhibition by Lanraplenib.

Experimental_Workflow_Troubleshooting cluster_experiment Experimental Steps cluster_troubleshooting Troubleshooting Points Start Start Experiment Cell_Prep Cell Preparation (e.g., B-cells, Macrophages) Start->Cell_Prep Treatment Lanraplenib Treatment Cell_Prep->Treatment Stimulation Cellular Stimulation (e.g., anti-IgM, Immune Complex) Treatment->Stimulation Incubation Incubation Stimulation->Incubation Data_Acquisition Data Acquisition (e.g., Flow Cytometry, ELISA) Incubation->Data_Acquisition Analysis Data Analysis Data_Acquisition->Analysis TS1 Unexpected Result? Analysis->TS1 End End TS1->End Expected Result Check_Cells Verify Cell Health & SYK Expression TS1->Check_Cells Negative/Inconsistent Result Check_Reagents Confirm Reagent Concentration & Activity Check_Cells->Check_Reagents Check_Protocol Review Protocol (Timing, Conditions) Check_Reagents->Check_Protocol Consider_Off_Target Consider Off-Target Effects (e.g., JAK2) Check_Protocol->Consider_Off_Target Consider_Off_Target->Analysis Re-evaluate Data

Caption: General Experimental Workflow and Key Troubleshooting Checkpoints.

References

Technical Support Center: Lanraplenib Monosuccinate and Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in proliferation assays when working with Lanraplenib monosuccinate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why am I observing high variability between replicate wells in my proliferation assay with this compound?

High variability between replicate wells is a common issue that can mask the true effect of this compound. Potential causes can be categorized as follows:

  • Uneven Cell Seeding: Inconsistent cell numbers at the start of the experiment will lead to different proliferation rates.

  • Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation, leading to changes in media concentration and affecting cell growth.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or this compound can introduce significant variability.

  • Compound Precipitation: this compound has specific solubility characteristics. If it precipitates in the culture medium, it will not be uniformly available to the cells.

Potential CauseRecommended Solution
Uneven Cell Seeding Gently swirl the cell suspension before each pipetting step to ensure a homogenous mixture. Use wide-bore pipette tips to minimize shear stress.
Edge Effects Avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.
Pipetting Errors Ensure pipettes are properly calibrated. Use a multichannel pipette for adding reagents to minimize timing differences between wells.
Compound Precipitation Prepare this compound stock solution in an appropriate solvent like DMSO.[1] When diluting into aqueous culture medium, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells. Visually inspect for any signs of precipitation after dilution.

Q2: My proliferation assay results with this compound are not dose-dependent or show an unexpected increase in signal at higher concentrations. What could be the cause?

This can be a perplexing issue, suggesting an interference of the compound with the assay itself or an unexpected biological effect.

  • Direct Interaction with Assay Reagents: Some compounds can directly reduce tetrazolium salts (like MTT, XTT) or interact with luciferase-based reagents, leading to false signals.

  • Alteration of Cellular Metabolism: As a SYK inhibitor, Lanraplenib can alter cellular metabolic pathways.[2][3] Since many proliferation assays measure metabolic activity, this can lead to results that don't directly correlate with cell number.

  • Off-Target Effects: At higher concentrations, off-target effects of any inhibitor can become more pronounced and lead to unexpected cellular responses. Lanraplenib has been shown to inhibit other kinases at concentrations higher than its IC50 for SYK.[4]

Potential CauseRecommended Solution
Direct Interaction with Assay Reagents Perform a cell-free control experiment. Add this compound to culture medium without cells and run the proliferation assay. A change in signal indicates a direct interaction.
Alteration of Cellular Metabolism Consider using a proliferation assay that is not based on metabolic activity, such as a direct cell counting method (e.g., CyQUANT™ Direct Cell Proliferation Assay) or a DNA synthesis assay (e.g., BrdU incorporation).
Off-Target Effects Titrate this compound to a lower concentration range, focusing on concentrations relevant to its known IC50 and EC50 values for SYK inhibition.

Q3: The signal in my luminescence-based proliferation assay (e.g., CellTiter-Glo®) is lower than expected or inconsistent.

Luminescence-based assays are highly sensitive and can be affected by several factors.

  • Suboptimal Reagent Performance: Improper storage or handling of the luciferase reagent can lead to reduced activity.

  • Insufficient Cell Lysis: Incomplete cell lysis will result in an underestimation of the ATP content.

  • Quenching of Luminescent Signal: Components in the media or the compound itself could potentially quench the light output.

Potential CauseRecommended Solution
Suboptimal Reagent Performance Ensure the CellTiter-Glo® reagent is equilibrated to room temperature before use.[5] Avoid multiple freeze-thaw cycles.
Insufficient Cell Lysis After adding the reagent, mix the plate on an orbital shaker for a few minutes to ensure complete cell lysis.[6]
Quenching of Luminescent Signal Test for quenching by adding this compound to a known concentration of ATP and measuring the luminescence. A decrease in signal compared to the ATP-only control indicates quenching.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on available literature.

Table 1: In Vitro Potency of this compound

Assay TypeTarget/StimulusCell TypeParameterValueReference
Biochemical AssaySYK-IC509.5 nM[7][8][9][10][11]
Cellular Assayanti-IgMHuman B cellsEC50 (pAKT, pBLNK, pBTK, pERK, pMEK, pPKCδ)24-51 nM[7][8][11][12]
Cellular Assayanti-IgMHuman B cellsEC50 (CD69 expression)112 ± 10 nM[7][8][11][12]
Cellular Assayanti-IgMHuman B cellsEC50 (CD86 expression)164 ± 15 nM[7][8][11][12]
Cellular Assayanti-IgM / anti-CD40Human B cellsEC50 (Proliferation)108 ± 55 nM[7][8][11][12]
Cellular AssayImmune ComplexHuman MacrophagesEC50 (TNFα release)121 ± 77 nM[7][8][11][12]
Cellular AssayImmune ComplexHuman MacrophagesEC50 (IL-1β release)9 ± 17 nM[7][8][11][12]

Table 2: Solubility of this compound

SolventConcentrationRemarksReference
DMSO125 mg/mL (222.58 mM)Requires sonication[1]
Aqueous Formulation≥ 2.08 mg/mL (3.70 mM)In a solution of 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[10]

Detailed Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This protocol is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound and appropriate vehicle controls. Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[13][14]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[15]

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[13]

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay Protocol

This is another colorimetric assay where the product is a water-soluble formazan.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions immediately before use.[9][16]

  • XTT Addition: Add 50 µL of the XTT working solution to each well.[17]

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[9]

CellTiter-Glo® Luminescent Cell Viability Assay Protocol

This is a luminescence-based assay that quantifies ATP, an indicator of metabolically active cells.[7]

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described previously.

  • Reagent Equilibration: Equilibrate the CellTiter-Glo® reagent to room temperature before use.

  • Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[6]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]

  • Luminescence Measurement: Measure the luminescence using a luminometer.

Visualizations

Lanraplenib_Signaling_Pathway BCR B-Cell Receptor (BCR) SRC_kinases SRC Family Kinases BCR->SRC_kinases Antigen Binding SYK Spleen Tyrosine Kinase (SYK) SRC_kinases->SYK Phosphorylation Downstream_Signaling Downstream Signaling (e.g., PI3K, BTK, MAPK) SYK->Downstream_Signaling Activation Lanraplenib This compound Lanraplenib->SYK Inhibition Cellular_Response Cellular Response (Proliferation, Survival, Activation) Downstream_Signaling->Cellular_Response

Caption: this compound inhibits SYK, a key kinase in B-cell signaling.

Proliferation_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Cell_Culture 1. Cell Culture Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Add_Lanraplenib 3. Add this compound Cell_Seeding->Add_Lanraplenib Incubation 4. Incubate (24-72h) Add_Lanraplenib->Incubation Add_Reagent 5. Add Assay Reagent (MTT/XTT/CellTiter-Glo) Incubation->Add_Reagent Assay_Incubation 6. Incubate (2-4h) Add_Reagent->Assay_Incubation Read_Plate 7. Read Plate Assay_Incubation->Read_Plate

Caption: General experimental workflow for cell proliferation assays.

Caption: A logical approach to troubleshooting inconsistent proliferation assay results.

References

Lanraplenib Monosuccinate Western Blot Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining reliable Western blot results when working with Lanraplenib monosuccinate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect SYK signaling?

A1: this compound is a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK).[1][2] SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells. Upon activation, SYK autophosphorylates and phosphorylates downstream targets, leading to cellular responses like proliferation and differentiation. Lanraplenib inhibits the kinase activity of SYK, thereby preventing its phosphorylation and the subsequent activation of downstream signaling pathways. In a Western blot experiment, treatment with Lanraplenib is expected to decrease the signal for phosphorylated SYK (p-SYK), particularly at autophosphorylation sites like Tyr525/526, while the total SYK protein levels should remain unchanged.

Q2: What are the key experimental controls to include when performing a Western blot with this compound?

A2: To ensure the validity of your results, the following controls are essential:

  • Vehicle Control: Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve Lanraplenib. This control is crucial to distinguish the effects of the inhibitor from any effects of the solvent.

  • Positive Control: A cell lysate known to express SYK and show detectable levels of p-SYK upon stimulation. This confirms that your antibodies and detection system are working correctly.

  • Negative Control: A cell lysate from a cell line known not to express SYK, or a lysate from SYK-knockout/knockdown cells. This helps to verify the specificity of your anti-SYK antibody.

  • Loading Control: An antibody against a ubiquitously expressed housekeeping protein (e.g., GAPDH, β-actin, or β-tubulin) should be used to normalize the protein loading in each lane.

Q3: What is the expected molecular weight of SYK and p-SYK in a Western blot?

A3: Spleen Tyrosine Kinase (SYK) is a 72 kDa protein. Therefore, you should expect to see a band at or around this molecular weight on your Western blot. Phosphorylation adds a small amount of mass, but it is generally not resolvable by standard SDS-PAGE. Thus, both total SYK and p-SYK will appear at approximately the same molecular weight.

Troubleshooting Guides

Problem 1: Weak or No Signal for p-SYK

Possible Causes and Solutions

Possible CauseRecommended Solution
Insufficient SYK Activation Ensure that the cells were properly stimulated to induce SYK phosphorylation before Lanraplenib treatment. The type and duration of stimulation may need to be optimized for your specific cell line.
Lanraplenib Concentration Too High If the goal is to observe a dose-dependent inhibition, a very high concentration of Lanraplenib might completely abolish the p-SYK signal. Perform a dose-response experiment with a range of Lanraplenib concentrations.
Suboptimal Antibody Performance The primary antibody against p-SYK may not be sensitive enough or may have lost activity. Use a validated antibody at the recommended dilution. Consider testing a new antibody or a different lot.
Low Protein Load The amount of protein loaded on the gel may be insufficient to detect a signal, especially for a low-abundance protein. Increase the amount of protein loaded per well (typically 20-40 µg of total protein is a good starting point).[3]
Inefficient Protein Transfer Verify the transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer conditions (time, voltage, buffer composition) based on the molecular weight of SYK.[4][5]
Issues with Detection Reagents Ensure that the secondary antibody is compatible with the primary antibody and that the ECL substrate has not expired. Prepare fresh substrate for each experiment.
Problem 2: High Background

Possible Causes and Solutions

Possible CauseRecommended Solution
Inadequate Blocking Block the membrane for at least 1 hour at room temperature or overnight at 4°C with an appropriate blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST). For phospho-antibodies, BSA is often preferred as milk contains phosphoproteins that can cause background.[6]
Antibody Concentration Too High Titrate the primary and secondary antibody concentrations to find the optimal dilution that provides a strong signal with low background.
Insufficient Washing Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies.[4]
Membrane Dried Out Ensure the membrane remains hydrated throughout the entire blotting procedure.
Problem 3: Non-Specific Bands

Possible Causes and Solutions

Possible CauseRecommended Solution
Primary Antibody Cross-reactivity Use a highly specific monoclonal antibody or an affinity-purified polyclonal antibody. Check the antibody datasheet for known cross-reactivities.
Secondary Antibody Non-specificity Run a control lane with only the secondary antibody to check for non-specific binding. Use a secondary antibody that has been pre-adsorbed against the species of your sample lysate.
Protein Degradation Prepare fresh cell lysates and always add protease and phosphatase inhibitors to the lysis buffer. Keep samples on ice to minimize degradation.[3]
Too Much Protein Loaded Overloading the gel can lead to the appearance of non-specific bands. Reduce the amount of protein loaded per lane.

Data Presentation

Table 1: Typical Protein Yields from Cell Lysates

Cell LineCulture Dish SizeLysis Buffer VolumeTypical Protein ConcentrationTotal Protein Yield
Jurkat10 cm500 µL2-4 mg/mL1-2 mg
THP-110 cm500 µL1.5-3 mg/mL0.75-1.5 mg
Ramos10 cm500 µL3-5 mg/mL1.5-2.5 mg
Note: These are approximate values and can vary depending on cell density and lysis buffer composition.

Table 2: Lanraplenib (GS-9876) In Vitro Activity [1]

AssayCell TypeEC50 (nM)
p-AKT InhibitionHuman B cells24-51
p-BLNK InhibitionHuman B cells24-51
p-BTK InhibitionHuman B cells24-51
p-ERK InhibitionHuman B cells24-51
p-MEK InhibitionHuman B cells24-51
p-PKCδ InhibitionHuman B cells24-51
B-cell ProliferationHuman B cells108 ± 55
TNFα ReleaseHuman Macrophages121 ± 77
IL-1β ReleaseHuman Macrophages9 ± 17

Experimental Protocols

Protocol 1: Cell Lysis and Protein Quantification
  • Cell Treatment: Culture cells to the desired density and treat with this compound at various concentrations for the desired time. Include a vehicle-only control. If necessary, stimulate the cells to induce SYK phosphorylation prior to or concurrently with inhibitor treatment.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

Protocol 2: Western Blot for p-SYK (Tyr525/526) and Total SYK
  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for phospho-SYK (Tyr525/526) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing for Total SYK:

    • To normalize for protein loading, the membrane can be stripped of the bound antibodies.

    • After stripping, re-block the membrane and probe with a primary antibody for total SYK.

    • Repeat the washing and secondary antibody incubation steps as described above for detection.

Visualizations

SYK_Signaling_Pathway cluster_receptor Cell Membrane BCR B-Cell Receptor (BCR) SRC_kinase SRC Family Kinase BCR->SRC_kinase Activation SYK SYK SRC_kinase->SYK Recruitment & Phosphorylation pSYK p-SYK (Tyr525/526) SYK->pSYK Autophosphorylation Downstream Downstream Signaling (e.g., PLCγ2, BTK, ERK) pSYK->Downstream Activation Lanraplenib Lanraplenib monosuccinate Lanraplenib->pSYK Inhibition Response Cellular Response (Proliferation, Survival) Downstream->Response

Caption: SYK Signaling Pathway and the inhibitory action of Lanraplenib.

Western_Blot_Workflow start Start: Cell Lysate sds_page 1. SDS-PAGE start->sds_page transfer 2. Protein Transfer (to PVDF membrane) sds_page->transfer blocking 3. Blocking transfer->blocking primary_ab 4. Primary Antibody (anti-p-SYK or anti-SYK) blocking->primary_ab secondary_ab 5. Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection 6. Chemiluminescent Detection secondary_ab->detection analysis 7. Data Analysis detection->analysis

Caption: A typical experimental workflow for Western blot analysis.

Troubleshooting_Logic start Problem with Western Blot? no_signal Weak or No Signal start->no_signal Yes high_bg High Background start->high_bg Yes non_specific Non-Specific Bands start->non_specific Yes check_activation Check SYK Activation no_signal->check_activation check_ab Check Antibody Concentration/Activity no_signal->check_ab check_transfer Check Protein Transfer no_signal->check_transfer high_bg->check_ab check_blocking Optimize Blocking high_bg->check_blocking check_washing Increase Washing high_bg->check_washing non_specific->check_ab check_specificity Verify Antibody Specificity non_specific->check_specificity check_lysate Check Lysate Integrity non_specific->check_lysate

Caption: A decision tree for troubleshooting common Western blot issues.

References

Lanraplenib monosuccinate high background in flow cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Lanraplenib Monosuccinate

Disclaimer: High background specifically associated with this compound in flow cytometry is not a widely documented issue in publicly available literature. The following guide is based on general principles of flow cytometry and best practices for using small molecule inhibitors in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is Lanraplenib and how does it work?

Lanraplenib (also known as GS-9876) is a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK).[1][2][3][4][5] SYK is a key enzyme in the signaling pathways of various immune cells.[6] By inhibiting SYK, Lanraplenib can block downstream signaling that leads to B-cell activation and pro-inflammatory cytokine release from macrophages.[1][6] It is currently being investigated for the treatment of autoimmune diseases.[6][7]

Q2: What is the recommended concentration range for Lanraplenib in cell-based assays?

The effective concentration (EC50) of Lanraplenib for inhibiting downstream signaling in human B cells is in the range of 24-51 nM.[2][4][8] For inhibiting B-cell proliferation and activation marker expression, EC50 values are typically between 108-164 nM.[2][4][8] A starting concentration range of 10 nM to 1 µM is generally recommended for in vitro experiments, but optimal concentrations should be determined empirically for your specific cell type and assay.

Q3: What is the optimal incubation time with Lanraplenib before analysis?

For phospho-flow cytometry experiments, a pre-incubation time of 15 minutes with Lanraplenib before stimulation is often sufficient to see an inhibitory effect.[2] For longer-term assays, such as proliferation or activation marker expression, incubation times can range from hours to days depending on the specific experimental goals.

Q4: Should I be concerned about autofluorescence from Lanraplenib itself?

While not specifically documented for Lanraplenib, some small molecules, particularly those with aromatic ring structures, can exhibit intrinsic fluorescence (autofluorescence).[9] This can contribute to high background, especially in channels used for common fluorochromes like FITC and PE. It is crucial to include a "compound-only" control (cells treated with Lanraplenib but without fluorescent antibodies) to assess its direct contribution to background fluorescence.

Q5: What are the essential controls to include when using Lanraplenib in a flow cytometry experiment?

  • Unstained Cells: To assess natural cellular autofluorescence.[10]

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve Lanraplenib.

  • Compound-Only Control: Cells treated with Lanraplenib but without any fluorescent antibodies to check for compound autofluorescence.

  • Single-Stained Controls: For proper compensation of multicolor panels.

  • Viability Dye Control: To exclude dead cells, which can non-specifically bind antibodies and increase background.[11][12]

Troubleshooting Guide: High Background in Flow Cytometry

Q1: I'm observing high background in my unstained, Lanraplenib-treated cells compared to my vehicle control. What could be the cause?

This suggests the issue may be related to the compound's effect on the cells or the compound itself.

  • Possible Cause 1: Compound Autofluorescence. As mentioned, the compound itself may be fluorescent. This is usually observed in the blue to green emission spectra (e.g., FITC and PE channels).[10][11]

    • Solution: Analyze your "compound-only" control. If it shows a significant signal, consider using fluorochromes that emit in the far-red spectrum (e.g., APC, Alexa Fluor 647, or others emitting above 600 nm), as autofluorescence is typically lower at longer wavelengths.[10]

  • Possible Cause 2: Increased Cellular Stress. High concentrations of any small molecule can induce cellular stress or toxicity, leading to an increase in the cells' intrinsic autofluorescence (e.g., from NADH and flavins).[9][10][13]

    • Solution: Perform a dose-response experiment to find the lowest effective concentration of Lanraplenib. Include a viability dye in your panel to monitor and gate out dead or dying cells, which often exhibit higher autofluorescence.[11]

Q2: My stained samples treated with Lanraplenib show higher background than the stained vehicle control. What should I check?

This points towards an issue with non-specific antibody binding, potentially exacerbated by the compound treatment.

  • Possible Cause 1: Non-specific Antibody Binding to Dead Cells. If Lanraplenib has any cytotoxic effects at the concentration used, the increased number of dead cells will bind antibodies non-specifically.

    • Solution: Always include a viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye) in your panel and gate on the live cell population for analysis.[12]

  • Possible Cause 2: Inadequate Fc Receptor Blocking. Immune cells, the primary targets for Lanraplenib, often have Fc receptors that can non-specifically bind antibodies.

    • Solution: Ensure you are using an Fc blocking reagent (e.g., Fc Block, BSA, or excess serum) before adding your fluorescently-labeled antibodies.[14][15]

  • Possible Cause 3: Insufficient Washing. Residual, unbound antibodies can lead to high background.

    • Solution: Increase the number of washing steps (e.g., from one to three) after antibody incubation. Consider adding a small amount of detergent like Tween-20 to the wash buffer to help remove trapped, non-specifically bound antibodies.[16][17]

Data Presentation

For researchers setting up experiments with SYK inhibitors like Lanraplenib, the following table provides recommended starting parameters for in vitro assays.

ParameterRecommended Range/ControlRationale
Lanraplenib Concentration 10 nM - 1 µMCovers the typical EC50 range for SYK inhibition (24-164 nM) and allows for a dose-response assessment.[2][4][8]
Vehicle Control DMSO concentration matched to the highest Lanraplenib dose (typically ≤0.1%)To control for any effects of the solvent on cell health and signaling.
Incubation Time 15 min - 1 hour (for signaling); 24 - 72 hours (for proliferation/activation)Short incubation is sufficient for inhibiting phosphorylation[2][18]; longer times are needed for functional outcomes.
Cell Viability Control Viability Dye (e.g., 7-AAD, PI, Fixable Dyes)Essential for excluding dead cells, which are a major source of background signal.[12]
Autofluorescence Control Cells + Lanraplenib (No Antibodies)To measure the direct fluorescent contribution of the compound itself.
Blocking Reagent Fc Block / BSA / FBSTo prevent non-specific antibody binding to Fc receptors on immune cells.[14][15]

Experimental Protocols

Protocol: Phospho-Flow Cytometry for Measuring SYK Inhibition

This protocol is designed to assess the ability of Lanraplenib to inhibit SYK phosphorylation in B-cells following stimulation.

1. Cell Preparation: a. Prepare a single-cell suspension of human Peripheral Blood Mononuclear Cells (PBMCs) or a B-cell line. b. Resuspend cells at a concentration of 1 x 10^6 cells/mL in RPMI-1640 with 10% FBS.

2. Lanraplenib Treatment: a. Aliquot 1 mL of the cell suspension into flow cytometry tubes. b. Add Lanraplenib (or vehicle control - DMSO) to the desired final concentrations. c. Incubate for 15 minutes at 37°C.

3. Stimulation: a. Add a stimulating agent (e.g., anti-IgM antibody) to the appropriate tubes. Leave one tube unstimulated as a negative control. b. Incubate for 15 minutes at 37°C. Note: The optimal stimulation time may need to be determined empirically.

4. Fixation: a. Immediately stop the stimulation by adding an equal volume of pre-warmed Fixation Buffer (e.g., 4% paraformaldehyde). b. Incubate for 10-15 minutes at room temperature.[19] This step is critical for preserving the phosphorylation state.[20]

5. Permeabilization: a. Pellet the cells by centrifugation (500 x g, 5 min). b. Decant the supernatant and resuspend the cell pellet in 1 mL of ice-cold 90% methanol.[19][20] c. Incubate on ice for 30 minutes.

6. Staining: a. Wash the cells twice with FACS buffer (PBS + 2% FBS) to remove the methanol. b. Resuspend the cell pellet in 100 µL of FACS buffer. c. Add Fc block and incubate for 10 minutes. d. Add the antibody cocktail, including an anti-phospho-SYK antibody and cell surface markers (e.g., CD19 for B-cells). e. Incubate for 40-60 minutes at room temperature, protected from light.[18]

7. Acquisition: a. Wash the cells twice with FACS buffer. b. Resuspend in 300-500 µL of FACS buffer. c. Analyze on a flow cytometer.

Mandatory Visualization

G BCR B-Cell Receptor (BCR) SRC_Kinase SRC Family Kinase BCR->SRC_Kinase Antigen Binding SYK SYK SRC_Kinase->SYK Phosphorylates & Recruits Downstream Downstream Signaling (BTK, PLCγ2, PI3K) SYK->Downstream Activates Lanraplenib Lanraplenib Lanraplenib->SYK Inhibits Activation B-Cell Activation & Proliferation Downstream->Activation G Start High Background Observed with Lanraplenib CheckUnstained Analyze Unstained Controls: Lanraplenib vs. Vehicle Start->CheckUnstained UnstainedHigh High BG in Unstained? CheckUnstained->UnstainedHigh CompoundIssue Issue: Compound Autofluorescence or Cellular Stress UnstainedHigh->CompoundIssue Yes StainingIssue Issue: Non-specific Antibody Binding UnstainedHigh->StainingIssue No Solution1 Solution: 1. Use far-red fluorochromes. 2. Titrate Lanraplenib dose. 3. Add viability dye. CompoundIssue->Solution1 Solution2 Solution: 1. Add viability dye & gate on live cells. 2. Ensure proper Fc blocking. 3. Increase wash steps. StainingIssue->Solution2

References

Technical Support Center: Lanraplenib Monosuccinate Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Lanraplenib monosuccinate in animal models. The information is designed to help mitigate potential toxicities and ensure the successful execution of preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (GS-9876) is a potent and highly selective, orally active inhibitor of Spleen Tyrosine Kinase (SYK).[1][2] SYK is a key mediator of signal transduction downstream of various immunoreceptors in hematopoietic cells, including B-cell receptors (BCR) and Fc receptors.[3][4] By inhibiting SYK, Lanraplenib blocks downstream signaling pathways, including those involving B-cell Linker (BLNK), Phospholipase Cγ2 (PLCγ2), Bruton's tyrosine kinase (BTK), and Mitogen-activated protein kinase (MAPK), which are crucial for the activation, proliferation, and survival of various immune cells.[2][4]

Q2: What are the potential on-target, mechanism-based toxicities of SYK inhibitors in animal models?

Based on studies with other SYK inhibitors, potential on-target toxicities are primarily related to immunosuppression.[5] These may include:

  • Lymphoid Tissue Atrophy: Reversible decreases in the weight of the thymus and spleen.

  • Bone Marrow Hypocellularity: A reduction in the cellularity of the bone marrow.

  • Lymphopenia: A decrease in the number of circulating lymphocytes (both T and B cells).

These effects are generally expected to be reversible upon cessation of treatment.[5]

Q3: What are potential off-target or class-related toxicities of tyrosine kinase inhibitors that I should monitor for?

While Lanraplenib is highly selective for SYK, it is prudent to monitor for toxicities observed with other tyrosine kinase inhibitors. These can include:

  • Gastrointestinal disturbances: Such as diarrhea.[6]

  • Hepatotoxicity: Indicated by elevated liver enzymes.

  • Cardiovascular effects: Some kinase inhibitors have been associated with changes in blood pressure, heart rate, and in some preclinical studies, cardiac necrosis.[7]

  • Renal toxicity: As the kidneys are a major route of excretion for many small molecules.

  • Dermatological reactions.

Q4: In preclinical studies, how has Lanraplenib been shown to affect hemostasis?

Studies in both monkeys and humans have shown that Lanraplenib inhibits SYK activity in platelets via the glycoprotein (B1211001) VI (GPVI) receptor without prolonging bleeding time.[1][2][8] Furthermore, in vitro studies suggest that Lanraplenib does not have an additive effect on the inhibition of platelet aggregation when combined with NSAIDs.[8]

Troubleshooting Guides

Issue 1: Unexpected In-Life Observations (e.g., Weight Loss, Lethargy, Ruffled Fur)
Potential Cause Troubleshooting/Mitigation Strategy
Gastrointestinal Toxicity 1. Dose reduction: Consider reducing the dose to a lower, better-tolerated level. 2. Formulation optimization: Ensure the vehicle is well-tolerated and the drug is properly solubilized. 3. Supportive care: Provide nutritional support and monitor hydration status.
Systemic Inflammation (unexpected) 1. Vehicle control check: Ensure the vehicle is not causing an inflammatory response. 2. Infectious agent screen: Rule out intercurrent infections in the animal colony.
Excessive Immunosuppression 1. Hematological monitoring: Perform complete blood counts (CBCs) to assess the degree of lymphopenia and neutropenia. 2. Dose-response assessment: Determine a dose that achieves the desired efficacy with an acceptable level of immunosuppression.
Issue 2: Abnormal Clinical Pathology Findings
Finding Potential Cause Troubleshooting/Mitigation Strategy
Elevated Liver Enzymes (ALT, AST) Hepatotoxicity 1. Dose fractionation: Consider splitting the daily dose to reduce peak plasma concentrations. 2. Histopathology: At necropsy, perform a thorough histological examination of the liver. 3. Investigate drug-drug interactions: If co-administering other agents, assess the potential for interactions.
Increased Serum Creatinine/BUN Nephrotoxicity 1. Urinalysis: Monitor for proteinuria and other signs of kidney damage. 2. Histopathology: Conduct a detailed histological assessment of the kidneys. 3. Ensure adequate hydration: Provide easy access to drinking water.
Significant Lymphopenia On-target SYK inhibition 1. Flow cytometry: Characterize the specific lymphocyte subsets being affected. 2. Recovery studies: Include a cohort of animals where treatment is stopped to assess the reversibility of the effect.
Increased Cardiac Troponin I (cTnI) Cardiotoxicity 1. Cardiovascular monitoring: In specialized studies, monitor ECG and blood pressure. 2. Histopathology: Perform detailed microscopic examination of the heart tissue, particularly the papillary muscles.[7]

Data Presentation

Table 1: Key Parameters to Monitor in Preclinical Toxicology Studies of this compound
Parameter Category Specific Measurements Rationale
Clinical Observations Body weight, food consumption, clinical signs (e.g., lethargy, ruffled fur)General indicators of animal health and toxicity.
Hematology Complete Blood Count (CBC) with differentialTo monitor for on-target effects (lymphopenia) and other hematological toxicities (e.g., anemia, neutropenia).[5]
Clinical Chemistry ALT, AST, ALP, Total Bilirubin, Creatinine, BUNTo assess liver and kidney function.
Cardiovascular Serum Cardiac Troponin I (cTnI), Blood Pressure, Heart RateTo monitor for potential cardiovascular toxicity.[7]
Organ Weights Thymus, Spleen, Liver, Kidneys, Heart, AdrenalsTo identify potential target organs of toxicity.
Histopathology Microscopic examination of major organs and tissuesTo identify any drug-related pathological changes.

Experimental Protocols

General Protocol for a 28-Day Repeat-Dose Toxicity Study in Rats
  • Animal Model: Sprague-Dawley or Wistar rats (equal numbers of males and females).

  • Groups:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water), administered orally once daily.

    • Group 2: Low dose this compound.

    • Group 3: Mid dose this compound.

    • Group 4: High dose this compound.

    • (Optional) Group 5: High dose with a 14-day recovery period.

  • Administration: Oral gavage, once daily for 28 consecutive days.

  • In-Life Monitoring:

    • Daily: Clinical observations, mortality/morbidity checks.

    • Weekly: Body weights, food consumption.

    • Pre-dose and at termination: Ophthalmoscopy.

  • Clinical Pathology:

    • Day 29 (and end of recovery period): Blood collection for hematology and clinical chemistry. Urine collection for urinalysis.

  • Necropsy and Histopathology:

    • Day 29 (and end of recovery period): Euthanasia and complete necropsy.

    • Organ weights of key organs (see Table 1).

    • Preservation of a comprehensive set of tissues in 10% neutral buffered formalin.

    • Histopathological examination of tissues from control and high-dose groups, and any gross lesions from other groups.

Visualizations

Signaling Pathway of SYK Inhibition by Lanraplenib

SYK_Pathway cluster_receptor Cell Surface Receptor cluster_inhibition Intracellular Signaling BCR BCR / FcR SYK SYK BCR->SYK Activates Downstream Downstream Effectors (e.g., BLNK, PLCγ2, BTK, MAPK) SYK->Downstream Phosphorylates Lanraplenib Lanraplenib monosuccinate Lanraplenib->SYK Inhibits Activation Immune Cell Activation, Proliferation, Survival Downstream->Activation Experimental_Workflow cluster_setup Study Setup cluster_dosing Dosing and Monitoring cluster_analysis Data Collection and Analysis Animal_Acclimation Animal Acclimation (e.g., Rats, 7 days) Group_Allocation Group Allocation (Vehicle, Low, Mid, High Dose) Animal_Acclimation->Group_Allocation Dosing Daily Dosing (e.g., 28 days, Oral Gavage) Group_Allocation->Dosing In_Life_Monitoring In-Life Monitoring (Body Weight, Clinical Signs) Dosing->In_Life_Monitoring Clinical_Pathology Clinical Pathology (Hematology, Chemistry) In_Life_Monitoring->Clinical_Pathology Necropsy Necropsy & Organ Weights Clinical_Pathology->Necropsy Histopathology Histopathology Necropsy->Histopathology Final_Report Final_Report Histopathology->Final_Report Data Interpretation

References

Lanraplenib Monosuccinate: Technical Support Center for In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and executing in vivo efficacy studies with Lanraplenib monosuccinate, a potent and selective spleen tyrosine kinase (SYK) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Lanraplenib?

A1: Lanraplenib is a highly selective and orally active inhibitor of Spleen Tyrosine Kinase (SYK), with an IC50 of 9.5 nM.[1][2][3][4] SYK is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR).[5] By inhibiting SYK, Lanraplenib modulates immune cell signaling in B cells, monocytes, and macrophages, which are key players in autoimmune and inflammatory diseases.[6]

Q2: In which preclinical models has Lanraplenib shown efficacy?

A2: Lanraplenib has demonstrated significant in vivo efficacy in several preclinical models, including:

  • Collagen-Induced Arthritis (CIA) in rats: Lanraplenib has been shown to have dose-dependent efficacy in improving clinical scores and histopathology in this widely used model of rheumatoid arthritis.[1]

  • NZB/W F1 murine model of lupus: In this model of systemic lupus erythematosus (SLE), Lanraplenib treatment improved overall survival, prevented proteinuria, and reduced blood urea (B33335) nitrogen concentrations.[5][7]

  • Acute Myeloid Leukemia (AML) xenograft models: In a cell line-derived xenograft model of FLT3-ITD mutated AML, Lanraplenib, in combination with the FLT3 inhibitor gilteritinib, showed significant tumor growth inhibition.[8]

Q3: What are the recommended dose ranges for in vivo studies?

A3: The optimal dose of this compound will vary depending on the animal model, disease severity, and desired therapeutic effect. Based on published preclinical studies, the following table summarizes effective dose ranges. Researchers should perform dose-ranging studies to determine the optimal dose for their specific experimental conditions.

Data Presentation: In Vivo Efficacy of this compound

Animal Model Species Dose Administration Route Key Efficacy Readouts
Collagen-Induced Arthritis (CIA)Rat5 mg/kg BIDOral gavageReduction in ankle swelling, improved clinical and histopathology scores.
Systemic Lupus Erythematosus (SLE)Mouse (NZB/W F1)0.075% and 0.25% in chowOral (in chow)Improved survival, prevention of proteinuria, reduced blood urea nitrogen (BUN), preserved kidney morphology.[5][7]
Acute Myeloid Leukemia (AML) XenograftMouse (MV4;11 cell line)75 mg/kg BIDSubcutaneous injectionIncreased myeloid differentiation, reduced leukemic cell viability, significant tumor growth inhibition (in combination with gilteritinib).[8]

Experimental Protocols

Rat Collagen-Induced Arthritis (CIA) Model

Objective: To evaluate the efficacy of this compound in a therapeutic rat CIA model.

Methodology:

  • Induction of Arthritis:

    • Immunize male Lewis rats with an emulsion of bovine type II collagen and incomplete Freund's adjuvant via intradermal injection at the base of the tail.

    • A booster injection can be administered on day 7 to ensure high incidence and severity of arthritis.

  • Treatment Protocol:

    • Initiate dosing at the peak of disease (typically day 17-20 post-initial immunization).

    • Administer this compound (e.g., 5 mg/kg) or vehicle control twice daily via oral gavage.

    • Continue treatment until the study endpoint (e.g., day 34).

  • Efficacy Assessment:

    • Monitor animal body weights daily.

    • Measure ankle diameter daily using calipers.

    • Assess clinical signs of arthritis daily using a standardized scoring system (e.g., 0-4 scale for erythema and swelling).

    • At study termination, collect hind paws for weight measurement and histopathological analysis of ankles and knees to assess inflammation, pannus formation, cartilage damage, and bone resorption.

    • Collect serum for analysis of anti-type II collagen antibody levels.

NZB/W F1 Mouse Model of Lupus

Objective: To assess the ability of this compound to ameliorate lupus-like disease.

Methodology:

  • Animal Model:

    • Use female NZB/W F1 mice, which spontaneously develop a disease resembling human SLE.

  • Treatment Protocol:

    • Begin treatment at an age when initial signs of disease are present (e.g., 21-24 weeks).

    • Formulate this compound in the chow at desired concentrations (e.g., 0.075% and 0.25%).

    • Provide the medicated or control chow ad libitum until the study endpoint (e.g., 42 weeks of age).

  • Efficacy Assessment:

    • Monitor body weight weekly.

    • Measure proteinuria weekly using urine test strips.

    • At the end of the study, collect blood for measurement of blood urea nitrogen (BUN) and anti-dsDNA antibodies.

    • Collect kidneys and spleens for weight measurement and histological analysis to evaluate glomerulonephritis and immune cell populations.

AML Xenograft Mouse Model

Objective: To evaluate the anti-leukemic activity of this compound.

Methodology:

  • Xenograft Establishment:

    • Implant a human AML cell line (e.g., MV4;11) subcutaneously into immunodeficient mice.

  • Treatment Protocol:

    • Once tumors are established, randomize mice into treatment groups.

    • Administer this compound (e.g., 75 mg/kg) twice daily via subcutaneous injection for a specified duration (e.g., 28 days).

  • Efficacy Assessment:

    • Measure tumor volume regularly with calipers.

    • Monitor animal body weight.

    • At the end of the study, tumors can be excised for analysis of myeloid differentiation markers (e.g., by flow cytometry or immunohistochemistry) and apoptosis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor solubility of this compound for injection. Improper vehicle composition.Prepare a fresh working solution for in vivo experiments on the day of use. A recommended vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Gentle heating and/or sonication can aid dissolution.
High variability in arthritis scores in the CIA model. Inconsistent immunization technique or genetic variability in outbred rat strains.Ensure proper emulsification of collagen and adjuvant. Use an inbred rat strain known for high susceptibility to CIA (e.g., Lewis rats). A pilot study is recommended to establish a reproducible model.
Delayed or low incidence of proteinuria in the NZB/W lupus model. Variation in disease progression among individual mice.Start treatment based on initial signs of disease rather than a fixed age. Increase the number of animals per group to account for variability.
Toxicity or weight loss in treated animals. Dose is too high or formulation is irritating.Perform a dose-range finding study to determine the maximum tolerated dose. For subcutaneous injections, ensure the formulation is well-tolerated and consider alternating injection sites.

Visualizations

Signaling Pathways and Experimental Workflows

SYK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn (Src Family Kinase) BCR->Lyn Antigen Binding SYK SYK Lyn->SYK Phosphorylates ITAMs PLCg2 PLCγ2 SYK->PLCg2 BTK BTK SYK->BTK PI3K PI3K SYK->PI3K Lanraplenib Lanraplenib monosuccinate Lanraplenib->SYK Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream BTK->Downstream PI3K->Downstream Response Cellular Responses (Activation, Proliferation, Cytokine Release) Downstream->Response

Caption: Simplified SYK signaling pathway downstream of the B-Cell Receptor (BCR).

InVivo_Efficacy_Workflow cluster_0 Pre-study Phase cluster_1 In-life Phase cluster_2 Post-study Phase Model_Selection Select Animal Model (e.g., CIA Rat, NZB/W Mouse) Dose_Selection Dose Range Finding Study Model_Selection->Dose_Selection Formulation Prepare Lanraplenib Formulation Dose_Selection->Formulation Disease_Induction Induce Disease (if applicable) Formulation->Disease_Induction Treatment Administer Lanraplenib or Vehicle Disease_Induction->Treatment Monitoring Monitor Clinical Signs & Body Weight Treatment->Monitoring Endpoint_Analysis Endpoint Analysis (Histology, Biomarkers) Monitoring->Endpoint_Analysis Data_Analysis Statistical Analysis of Efficacy Data Endpoint_Analysis->Data_Analysis

Caption: General experimental workflow for in vivo efficacy testing of Lanraplenib.

References

Validation & Comparative

A Comparative Guide to Lanraplenib Monosuccinate and Entospletinib (GS-9973) for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two selective Spleen Tyrosine Kinase (SYK) inhibitors for researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of Lanraplenib monosuccinate and entospletinib (B612047) (GS-9973), two potent and selective inhibitors of Spleen Tyrosine Kinase (SYK). SYK is a critical mediator of signaling pathways in various immune cells, making it a key target for the treatment of autoimmune diseases and hematological malignancies. This document summarizes their mechanism of action, presents available quantitative data in structured tables, details relevant experimental protocols, and visualizes key biological pathways and workflows.

Mechanism of Action: Targeting a Key Immune Kinase

Both this compound and entospletinib are orally bioavailable small molecules that function as ATP-competitive inhibitors of SYK.[1][2] SYK plays a crucial role in signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors (FcRs).[3] By inhibiting SYK, these compounds effectively block these signaling cascades, which are often dysregulated in autoimmune and cancerous conditions.

Lanraplenib is considered a next-generation SYK inhibitor, developed to have a more favorable pharmacokinetic profile, including suitability for once-daily dosing and the absence of drug-drug interactions with proton pump inhibitors.[4] In contrast, the clinical development of entospletinib for certain indications has been discontinued (B1498344).[5]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and entospletinib, allowing for a direct comparison of their biochemical potency and cellular activity.

Table 1: Biochemical and Cellular Potency

CompoundTargetIC50 (nM)Cell-Based AssayEC50 (nM)Reference
This compound SYK9.5Inhibition of anti-IgM stimulated phosphorylation in human B cells24-51[2][6]
Entospletinib (GS-9973) SYK7.7Inhibition of BCR-mediated BLNK phosphorylation in Ramos cells26[7][8]

Table 2: Preclinical and Clinical Observations

FeatureThis compoundEntospletinib (GS-9973)Reference
Selectivity Highly selective SYK inhibitor.Highly selective for SYK with >13-fold selectivity over other kinases.[6]
Dosing Regimen Once-dailyTwice-daily[4]
Proton Pump Inhibitor Interaction NoYes[4]
Development Status In clinical development for autoimmune diseases and AML.Development discontinued for some indications.[4][5]
AML Model Efficacy Comparable potency and effects on cell viability to entospletinib.Demonstrated clinical activity in AML.[2]

Signaling Pathways and Inhibition

The following diagrams illustrate the signaling pathways targeted by Lanraplenib and entospletinib.

SYK_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) Lyn Lyn (Src Family Kinase) BCR->Lyn Antigen Binding FcR Fc Receptor (FcR) FcR->Lyn Immune Complex Binding SYK SYK Lyn->SYK Phosphorylation BTK BTK SYK->BTK PLCg2 PLCγ2 SYK->PLCg2 BTK->PLCg2 Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Inhibitor Lanraplenib or Entospletinib Inhibitor->SYK Inhibition

SYK Signaling Pathway Inhibition

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the comparison of Lanraplenib and entospletinib.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against SYK.

General Protocol:

  • Recombinant human SYK enzyme is incubated with a specific peptide substrate and ATP.

  • The test compound (Lanraplenib or entospletinib) is added at various concentrations.

  • The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

  • The amount of phosphorylated substrate is quantified, typically using methods like fluorescence resonance energy transfer (FRET) or radioisotope incorporation.

  • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cellular B-Cell Receptor (BCR) Signaling Assay

Objective: To assess the functional inhibition of BCR signaling in a cellular context.

General Protocol:

  • A B-cell line (e.g., Ramos cells) is pre-incubated with varying concentrations of the inhibitor.

  • The B-cell receptors are stimulated using an anti-IgM antibody.

  • Cells are lysed, and the phosphorylation status of downstream signaling proteins (e.g., SYK, BLNK, PLCγ2) is determined by Western blotting or flow cytometry using phospho-specific antibodies.

  • The effective concentration 50 (EC50) is determined by quantifying the reduction in phosphorylation as a function of inhibitor concentration.

In Vivo Animal Models of Disease

Objective: To evaluate the efficacy of the inhibitors in a preclinical disease model (e.g., collagen-induced arthritis in rats or lupus models in mice).

General Protocol:

  • Disease is induced in the animal model.

  • Animals are treated with the vehicle control, Lanraplenib, or entospletinib at various doses and schedules (e.g., daily oral gavage).

  • Disease progression is monitored using relevant endpoints, such as clinical scores of arthritis, paw swelling, or proteinuria in lupus models.

  • At the end of the study, tissues may be collected for histological analysis and biomarker assessment.

The diagram below illustrates a general workflow for evaluating SYK inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development biochem Biochemical Assay (IC50 Determination) cellular Cellular Assays (EC50, Signaling) biochem->cellular selectivity Kinase Selectivity Panel cellular->selectivity pk_pd Pharmacokinetics & Pharmacodynamics selectivity->pk_pd efficacy Efficacy in Disease Models (e.g., Arthritis, Lupus) pk_pd->efficacy toxicology Toxicology Studies efficacy->toxicology phase1 Phase I (Safety, PK/PD) toxicology->phase1 phase2 Phase II (Efficacy, Dosing) phase1->phase2 phase3 Phase III (Pivotal Efficacy) phase2->phase3

SYK Inhibitor Evaluation Workflow

Conclusion

This compound and entospletinib are both highly potent and selective inhibitors of SYK. While they exhibit comparable in vitro potency and efficacy in certain preclinical models, Lanraplenib has emerged as a next-generation inhibitor with a more favorable pharmacokinetic profile, supporting once-daily dosing and avoiding interactions with proton pump inhibitors.[4] The discontinuation of entospletinib's development for some indications further distinguishes the clinical trajectories of these two molecules. This guide provides a foundational comparison to aid researchers in their evaluation and selection of appropriate tools for studying SYK-mediated pathways and developing novel therapeutics.

References

Lanraplenib Monosuccinate vs. Fostamatinib: An In Vitro Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating novel therapies targeting spleen tyrosine kinase (SYK), a critical mediator of immunoreceptor signaling, this guide provides an objective in vitro comparison of two prominent SYK inhibitors: Lanraplenib monosuccinate and Fostamatinib. This analysis is based on publicly available experimental data to inform preclinical research and development decisions.

Mechanism of Action: Targeting a Key Signaling Node

Both Lanraplenib and Fostamatinib are potent inhibitors of spleen tyrosine kinase (SYK), a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors (FcRs).[1][2] By inhibiting SYK, these compounds effectively block the activation of a multitude of immune cells, such as B-cells, mast cells, macrophages, and neutrophils, which are central to the pathogenesis of numerous autoimmune and inflammatory diseases.[1][3]

Fostamatinib is a prodrug that is rapidly converted to its active metabolite, R406, in vivo.[4][5] R406 is a competitive inhibitor of the ATP-binding site of SYK.[6] Lanraplenib is a highly selective and orally active SYK inhibitor.

In Vitro Potency: A Quantitative Comparison

The following tables summarize the in vitro potency of Lanraplenib and the active metabolite of Fostamatinib, R406, against SYK and in various cell-based assays. It is important to note that the data presented are compiled from different studies and the experimental conditions may not be identical. For a definitive assessment of relative potency, a head-to-head comparison under the same assay conditions is recommended.

Table 1: Biochemical Potency against SYK

CompoundTargetIC50 (nM)Assay Type
LanraplenibSYK9.5Cell-free biochemical assay
Fostamatinib (R406)SYK41Cell-free biochemical assay

Table 2: Cellular Activity in B-cell and Macrophage Models

CompoundCell Type/AssayEndpointEC50 (nM)
LanraplenibHuman B-cellsInhibition of AKT, BLNK, BTK, ERK, MEK, PKCδ phosphorylation (anti-IgM stimulated)24-51
Human B-cellsInhibition of CD69 expression (anti-IgM stimulated)112 ± 10
Human B-cellsInhibition of CD86 expression (anti-IgM stimulated)164 ± 15
Human B-cellsInhibition of B-cell proliferation (anti-IgM/anti-CD40 co-stimulated)108 ± 55
Human MacrophagesInhibition of TNFα release (IC-stimulated)121 ± 77
Human MacrophagesInhibition of IL-1β release (IC-stimulated)9 ± 17
Fostamatinib (R406)Various cell typesInhibition of SYK-dependent signaling33 - 171

SYK Signaling Pathway in B-Cell Activation

Upon antigen binding to the B-cell receptor (BCR), a signaling cascade is initiated, with SYK playing a pivotal role. The diagram below illustrates the key components of this pathway and the point of inhibition for Lanraplenib and Fostamatinib.

SYK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) Lyn Lyn (Src Family Kinase) BCR->Lyn activates SYK SYK BCR->SYK recruits & activates Antigen Antigen Antigen->BCR binds Lyn->BCR phosphorylates ITAMs BLNK BLNK SYK->BLNK PLCg2 PLCγ2 SYK->PLCg2 PI3K PI3K SYK->PI3K BTK BTK SYK->BTK Vav Vav SYK->Vav Inhibitor Lanraplenib or Fostamatinib (R406) Inhibitor->SYK inhibits BLNK->PLCg2 BLNK->PI3K PKC PKC PLCg2->PKC Calcium Ca²⁺ Mobilization PLCg2->Calcium AKT AKT PI3K->AKT BTK->PLCg2 RAS_RAF RAS/RAF/MEK/ERK Pathway Vav->RAS_RAF PKC->RAS_RAF Transcription Gene Transcription (Proliferation, Differentiation, Survival) Calcium->Transcription RAS_RAF->Transcription AKT->Transcription

SYK Signaling Pathway in B-Cells

Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize SYK inhibitors. Specific details may vary between studies.

In Vitro Biochemical Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified SYK.

Materials:

  • Recombinant human SYK enzyme

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ATP (at or near the Kₘ concentration)

  • SYK substrate (e.g., a synthetic peptide like poly(Glu, Tyr) 4:1)

  • Test compounds (this compound, Fostamatinib/R406) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

  • Microplate reader

Workflow:

Kinase_Assay_Workflow A Prepare serial dilutions of test compounds in DMSO B Add kinase buffer, diluted compounds, and recombinant SYK enzyme to microplate wells A->B C Pre-incubate to allow inhibitor binding B->C D Initiate kinase reaction by adding ATP and substrate mixture C->D E Incubate at room temperature D->E F Stop reaction and measure ADP production (luminescence) E->F G Calculate IC50 values from dose-response curves F->G

Biochemical Kinase Assay Workflow

B-Cell Activation Assay

This cell-based assay assesses the ability of a compound to inhibit the activation of B-lymphocytes following stimulation of the B-cell receptor.

Materials:

  • Isolated primary human B-cells or a B-cell line (e.g., Ramos)

  • Cell culture medium

  • Stimulant: Anti-human IgM F(ab')₂ fragment

  • Test compounds (this compound, Fostamatinib/R406) dissolved in DMSO

  • Fluorescently labeled antibodies against B-cell activation markers (e.g., anti-CD69, anti-CD86)

  • Flow cytometer

Workflow:

B_Cell_Assay_Workflow A Seed B-cells in a multi-well plate B Pre-incubate cells with serial dilutions of test compounds A->B C Stimulate B-cells with anti-IgM B->C D Incubate for a defined period (e.g., 16-24 hours) C->D E Stain cells with fluorescently labeled antibodies (e.g., anti-CD69, anti-CD86) D->E F Analyze the expression of activation markers by flow cytometry E->F G Determine EC50 values based on the inhibition of marker expression F->G

B-Cell Activation Assay Workflow

Summary and Conclusion

Both Lanraplenib and Fostamatinib (via its active metabolite R406) are potent inhibitors of SYK, a key kinase in immune cell signaling. Based on the available in vitro data, Lanraplenib demonstrates a lower IC50 value in biochemical assays compared to R406, suggesting higher potency at the enzymatic level. In cellular assays, both compounds effectively inhibit B-cell activation and other downstream signaling events in the nanomolar range.

The choice between these inhibitors for further research and development may depend on a variety of factors including selectivity profile, pharmacokinetic properties, and the specific cellular context being investigated. The experimental protocols and workflows provided in this guide offer a framework for conducting direct comparative studies to further elucidate the relative in vitro characteristics of these and other emerging SYK inhibitors.

References

A Comparative Guide to Lanraplenib Monosuccinate and Other SYK Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides an objective comparison of Lanraplenib monosuccinate, a selective spleen tyrosine kinase (SYK) inhibitor, against other prominent SYK inhibitors currently in development or on the market. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of performance data, experimental methodologies, and underlying signaling pathways to inform research and development decisions.

Spleen tyrosine kinase (SYK) is a critical non-receptor tyrosine kinase that plays a pivotal role in the signaling pathways of various immune cells, including B cells, macrophages, mast cells, and neutrophils.[1] Its central role in immunoreceptor signaling has made it a key therapeutic target for a range of autoimmune diseases and hematological malignancies.[2] This guide will focus on comparing this compound with Fostamatinib, Entospletinib, and Cevidoplenib.

Mechanism of Action: Targeting the SYK Signaling Pathway

SYK is a crucial mediator of downstream signaling from immunoreceptors such as the B-cell receptor (BCR) and Fc receptors (FcRs).[3][4] Upon receptor engagement, SYK is recruited and activated, initiating a cascade of downstream signaling events that lead to cellular responses like proliferation, differentiation, and the release of inflammatory mediators.[4][5] All the inhibitors discussed in this guide share the common mechanism of inhibiting SYK's kinase activity, thereby disrupting these pathological processes.

SYK_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR / FcR SYK SYK BCR->SYK Activation PLCg2 PLCγ2 SYK->PLCg2 BTK BTK SYK->BTK PI3K PI3K SYK->PI3K MAPK MAPK Pathway PLCg2->MAPK NFkB NF-κB BTK->NFkB PI3K->NFkB Cellular_Response Cellular Response (Proliferation, Cytokine Release) MAPK->Cellular_Response NFkB->Cellular_Response Lanraplenib Lanraplenib & Other SYK Inhibitors Lanraplenib->SYK

Caption: SYK Signaling Pathway and Point of Inhibition.

Comparative Performance Data

The following tables summarize key quantitative data for this compound and other SYK inhibitors. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.

Table 1: In Vitro Potency of SYK Inhibitors

InhibitorTargetAssay TypeIC50 (nM)Reference
This compound (GS-9876) SYKBiochemical9.5[6]
Fostamatinib (R406 - active metabolite)SYKBiochemical41
Entospletinib (GS-9973)SYKBiochemical7.7[7]
Cevidoplenib (SKI-O-703)SYKBiochemical6.2[8]

Table 2: Kinase Selectivity Profile

A comprehensive, head-to-head kinase selectivity panel for all four inhibitors is not publicly available. However, individual studies report high selectivity for SYK. For example, Lanraplenib is reported to be highly selective for SYK over a panel of 395 kinases.[9] Fostamatinib's active metabolite, R406, has been shown to inhibit other kinases at higher concentrations. Entospletinib also demonstrates excellent selectivity for SYK.[7] Cevidoplenib is described as a highly selective SYK inhibitor.[1][10]

Table 3: Preclinical Efficacy in Autoimmune Models

InhibitorAnimal ModelDiseaseKey FindingsReference
This compound NZB/W F1 miceLupus NephritisReduced proteinuria and improved survival.[11][12]
FostamatinibMouse modelsITP and AIHAPrevented development of thrombocytopenia and anemia.[9][13]
EntospletinibMouse modelGraft-versus-Host DiseasePrevented ocular and skin GVHD.[14]
CevidoplenibNZB/W F1 mice & K/BxN serum transferLupus & ArthritisReduced autoantibodies, proteinuria, and synovitis.[15][16]

Table 4: Clinical Trial Outcomes

InhibitorDiseasePhaseKey OutcomesReference
This compound Cutaneous Lupus ErythematosusPhase 2Primary endpoint not met, but showed some numerical improvement in subgroups.[17]
Lupus Membranous NephropathyPhase 2High dropout rate, limited conclusions.
FostamatinibImmune Thrombocytopenia (ITP)Phase 3Significant increase in stable platelet response vs. placebo (18% vs 2%).[4]
EntospletinibHematological Malignancies (Relapsed/Refractory)Phase 2Limited single-agent activity in DLBCL and LPL/WM.[10]
Acute Myeloid Leukemia (AML)Phase 1b/2Showed clinical activity in combination with chemotherapy.[8]
CevidoplenibImmune Thrombocytopenia (ITP)Phase 264% of patients on 400mg dose achieved a platelet response vs. 33% on placebo.[3][6]

Key Experimental Protocols

To aid in the evaluation and comparison of SYK inhibitors, this section outlines the methodologies for key in vitro and in vivo experiments.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Cell_Assay Cell-Based Assays Kinase_Assay->Cell_Assay Determine Potency and Selectivity B_Cell_Proliferation B-Cell Proliferation Assay (e.g., CFSE) Cell_Assay->B_Cell_Proliferation Cytokine_Release Macrophage Cytokine Release Assay (ELISA) Cell_Assay->Cytokine_Release Animal_Model Disease Model (e.g., NZB/W F1 Mice) B_Cell_Proliferation->Animal_Model Cytokine_Release->Animal_Model Efficacy_Assessment Efficacy Assessment (e.g., Proteinuria, Platelet Count) Animal_Model->Efficacy_Assessment Evaluate Therapeutic Effect

Caption: General Experimental Workflow for SYK Inhibitor Evaluation.

In Vitro SYK Kinase Inhibition Assay (ADP-Glo™ Format)

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against the SYK enzyme.

Materials:

  • Recombinant human SYK enzyme

  • SYK inhibitor (e.g., this compound)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • SYK substrate (e.g., poly(Glu, Tyr) 4:1)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the SYK inhibitor in DMSO and then dilute in kinase buffer.

  • Enzyme and Substrate Preparation: Dilute the SYK enzyme and substrate to their working concentrations in kinase buffer.

  • Reaction Setup: In a 384-well plate, add the diluted inhibitor or vehicle (DMSO control). Add the diluted SYK enzyme and incubate briefly.

  • Initiate Reaction: Add a mixture of the SYK substrate and ATP to start the kinase reaction. Incubate at room temperature.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the reaction and deplete unused ATP.

  • Luminescence Measurement: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

B-Cell Proliferation Assay (CFSE-Based)

This assay measures the effect of a SYK inhibitor on the proliferation of B cells.

Materials:

  • Isolated primary human or murine B cells

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • B-cell activators (e.g., anti-IgM, anti-CD40)

  • SYK inhibitor

  • Cell culture medium and supplements

  • Flow cytometer

Procedure:

  • Cell Labeling: Resuspend isolated B cells in PBS and incubate with CFSE working solution.

  • Cell Culture: Wash and culture the CFSE-labeled B cells in the presence of B-cell activators and varying concentrations of the SYK inhibitor or vehicle control.

  • Incubation: Culture the cells for a period sufficient for proliferation to occur (e.g., 3-5 days).

  • Flow Cytometry Analysis: Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Each cell division results in a halving of the CFSE fluorescence intensity.

  • Data Analysis: Quantify the percentage of cells that have undergone division in each treatment group to determine the inhibitory effect of the compound on B-cell proliferation.

Macrophage Cytokine Release Assay (ELISA)

This assay quantifies the inhibitory effect of a SYK inhibitor on the release of pro-inflammatory cytokines from macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary macrophages

  • Stimulant (e.g., lipopolysaccharide [LPS] or immune complexes)

  • SYK inhibitor

  • Cell culture medium and supplements

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

Procedure:

  • Cell Seeding: Seed macrophages into a multi-well plate and allow them to adhere.

  • Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of the SYK inhibitor or vehicle control.

  • Stimulation: Add the stimulant to the wells to induce cytokine production.

  • Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatants.

  • ELISA: Perform an ELISA on the collected supernatants according to the manufacturer's instructions to quantify the concentration of the target cytokine.

  • Data Analysis: Compare the cytokine concentrations in the inhibitor-treated groups to the vehicle control to determine the extent of inhibition.

Conclusion

This compound and other SYK inhibitors represent a promising class of targeted therapies for a variety of autoimmune and inflammatory diseases. While all share a common mechanism of action, differences in potency, selectivity, and pharmacokinetic properties may lead to varied clinical efficacy and safety profiles. This guide provides a comparative framework and foundational experimental protocols to assist researchers in their evaluation of these important therapeutic agents. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative advantages of each inhibitor.

References

Lanraplenib Monosuccinate: A Comparative Analysis Against Standard of Care in Autoimmune Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanraplenib (B608459) monosuccinate is an investigational, orally administered, highly selective spleen tyrosine kinase (SYK) inhibitor being developed for the treatment of various autoimmune diseases. SYK is a critical mediator of signal transduction downstream of multiple immune receptors, including the B-cell receptor (BCR) and Fc receptors. By inhibiting SYK, lanraplenib aims to modulate the pathogenic activity of B cells and other immune cells implicated in autoimmune disorders such as lupus nephritis, rheumatoid arthritis, and Sjögren's syndrome. This guide provides a comparative overview of lanraplenib against current standard-of-care therapies for these conditions, focusing on mechanism of action, available preclinical and clinical data, and experimental methodologies.

Mechanism of Action: A Divergent Approach

Standard-of-care therapies for autoimmune diseases encompass a broad range of mechanisms, from broad immunosuppression to targeted cytokine or cell-surface receptor blockade. Lanraplenib introduces a distinct approach by targeting an intracellular signaling node central to the function of multiple immune cell types.

A key signaling pathway affected by lanraplenib is the B-cell receptor signaling cascade. Upon antigen binding to the BCR, SYK is recruited and activated, leading to the phosphorylation of downstream effector molecules such as Bruton's tyrosine kinase (BTK) and phospholipase C gamma 2 (PLCγ2). This cascade ultimately results in B-cell proliferation, differentiation, and antibody production. Lanraplenib, by inhibiting SYK, effectively dampens this entire downstream signaling cascade.

In contrast, many standard biologic therapies for autoimmune diseases target extracellular molecules or cell surface receptors. For instance, TNF inhibitors, a cornerstone of rheumatoid arthritis treatment, neutralize the pro-inflammatory cytokine TNF-α. Rituximab, used in various autoimmune conditions, is a monoclonal antibody that depletes B cells by targeting the CD20 molecule on their surface.

The following diagram illustrates the distinct points of intervention of lanraplenib compared to a representative biologic therapy (B-cell depletion) and a conventional synthetic disease-modifying antirheumatic drug (csDMARD) like methotrexate (B535133).

cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Antigen Antigen BCR B-cell Receptor (BCR) Antigen->BCR TNFa TNFa TNFR TNF Receptor TNFa->TNFR Rituximab B-cell Depleting Therapy (e.g., Rituximab) CD20 CD20 Rituximab->CD20 SYK SYK BCR->SYK NFkB NF-κB TNFR->NFkB BTK BTK SYK->BTK PLCy2 PLCγ2 SYK->PLCy2 Lanraplenib Lanraplenib Lanraplenib->SYK Proliferation B-cell Proliferation & Antibody Production BTK->Proliferation PLCy2->Proliferation Inflammation Inflammation NFkB->Inflammation Methotrexate csDMARD (e.g., Methotrexate) Methotrexate->Inflammation Broad anti-inflammatory effects

Figure 1: Simplified signaling pathways comparing the mechanism of action of Lanraplenib with other autoimmune therapies.

Preclinical Data Summary

Lanraplenib has demonstrated potent and selective inhibition of SYK in a variety of in vitro and in vivo preclinical models.

Assay Type Model Key Findings Reference
In Vitro Kinase Assay Recombinant human SYKPotent inhibition of SYK with an IC50 of 9.5 nM.[1]
Cell-Based Assays Human B-cellsInhibition of anti-IgM stimulated phosphorylation of downstream effectors (AKT, BLNK, BTK, ERK, MEK, PKCδ) with EC50 values ranging from 24-51 nM.[1][1]
Human B-cellsInhibition of B-cell activation markers (CD69 and CD86) and B-cell proliferation.[1][1]
Human MacrophagesInhibition of immune complex-stimulated TNFα and IL-1β release.[1][1]
In Vivo Animal Models Rat Collagen-Induced Arthritis (CIA)Dose-dependent improvement in clinical scores and histopathology.[2]
NZB/W mouse model of lupus nephritisImproved overall survival, prevented proteinuria, and reduced blood urea (B33335) nitrogen. Preserved kidney morphology and reduced IgG deposition.[3][3]

Clinical Trial Data: A Head-to-Head Perspective (Limited Data)

Direct head-to-head clinical trial data comparing lanraplenib with standard-of-care therapies are limited. The available data comes from Phase II studies that primarily used placebo or other investigational agents as comparators.

Lupus Nephritis

A preclinical study in the NZB/W mouse model of lupus nephritis compared lanraplenib to cyclophosphamide (B585), a standard-of-care induction therapy.[3]

Parameter Vehicle Control Lanraplenib (0.25%) Cyclophosphamide (5 mg/kg/day)
Survival at Week 40 ~50%Statistically significant improvement (p=0.044)Statistically significant improvement (p=0.010)
Blood Urea Nitrogen ElevatedSignificantly reducedSignificantly reduced
Kidney Morphology Score High (indicating damage)Significantly reducedSignificantly reduced

Note: This is preclinical data and may not be representative of clinical outcomes in humans.

Rheumatoid Arthritis

While lanraplenib has been studied in Phase II trials for rheumatoid arthritis, publicly available data directly comparing it to standard-of-care methotrexate or biologic DMARDs is not available at this time. Standard of care for moderate to severe RA typically involves methotrexate as a first-line agent, with the addition or substitution of biologic DMARDs (e.g., TNF inhibitors, IL-6 inhibitors) or targeted synthetic DMARDs (e.g., JAK inhibitors) in case of inadequate response.[6][7]

Sjögren's Syndrome

A Phase II, randomized, double-blind, placebo-controlled study evaluated lanraplenib, filgotinib (B607452) (a JAK1 inhibitor), and tirabrutinib (B611380) (a BTK inhibitor) in patients with active Sjögren's syndrome. The primary endpoint was not met for any of the active treatment arms compared to placebo.

Endpoint Placebo Lanraplenib (30 mg) Filgotinib (200 mg) Tirabrutinib (40 mg)
Proportion of patients achieving primary endpoint at Week 12 26.7%42.3% (p=0.16 vs placebo)43.3% (p=0.17 vs placebo)34.7% (p=0.33 vs placebo)

Data from a Phase II study in Sjögren's Syndrome.

Experimental Protocols

In Vitro B-cell Activation and Maturation Assay[8]

Objective: To assess the effect of lanraplenib on the activation and maturation of primary human B cells.

Methodology:

  • Isolate primary human B cells from peripheral blood mononuclear cells (PBMCs).

  • Pre-incubate the B cells with varying concentrations of lanraplenib or vehicle control (DMSO).

  • Stimulate the B cells with a cocktail containing anti-IgD, CD40L, IL-2, and IL-10 to induce activation and maturation.

  • After a defined incubation period, assess B-cell activation by measuring the expression of surface markers such as CD69 and CD86 using flow cytometry.

  • Evaluate B-cell maturation by quantifying the expression of CD27, a marker of memory B cells, via flow cytometry.

  • Measure the secretion of IgM into the culture supernatant using an ELISA-based method.

  • Calculate EC50 values by plotting the dose-response curves.

The following diagram outlines the general workflow for this type of in vitro assay.

Isolate_PBMCs Isolate PBMCs from healthy donor blood Isolate_Bcells Isolate Primary Human B-cells Isolate_PBMCs->Isolate_Bcells Pre_incubation Pre-incubate with Lanraplenib (or vehicle control) Isolate_Bcells->Pre_incubation Stimulation Stimulate with anti-IgD, CD40L, IL-2, and IL-10 Pre_incubation->Stimulation Incubation Incubate for a defined period Stimulation->Incubation Analysis Analyze for activation, maturation, and IgM secretion Incubation->Analysis Flow_Cytometry Flow Cytometry (CD69, CD86, CD27) Analysis->Flow_Cytometry ELISA ELISA (IgM) Analysis->ELISA

Figure 2: General workflow for in vitro B-cell activation and maturation assays.
In Vivo Murine Model of Lupus Nephritis[3]

Objective: To evaluate the efficacy of lanraplenib in a preclinical model of lupus nephritis.

Animal Model: New Zealand Black/White (NZB/W) F1 female mice, which spontaneously develop an autoimmune disease that closely mimics human systemic lupus erythematosus (SLE) and lupus nephritis.

Methodology:

  • House mice under specific pathogen-free conditions.

  • At a predetermined age (e.g., when proteinuria is detected), randomize mice into treatment groups: vehicle control, lanraplenib (formulated in the diet), and a positive control (e.g., cyclophosphamide administered via intraperitoneal injection).

  • Monitor animal health, body weight, and survival throughout the study.

  • Periodically collect urine to measure proteinuria levels.

  • At the end of the study, collect blood samples for measurement of blood urea nitrogen (BUN) and serum cytokines.

  • Harvest kidneys for histopathological analysis (e.g., H&E staining to assess glomerulonephritis, interstitial inflammation, and vasculitis) and immunofluorescence staining for IgG deposition.

  • Analyze spleens for immune cell populations by flow cytometry.

  • Statistically analyze the data to compare outcomes between treatment groups.

Conclusion

Lanraplenib monosuccinate, with its targeted inhibition of the intracellular kinase SYK, represents a novel mechanistic approach for the treatment of autoimmune diseases. Preclinical data are promising, demonstrating its ability to modulate B-cell function and ameliorate disease in animal models of arthritis and lupus nephritis. However, the available clinical trial data is still in early phases and has not yet demonstrated superiority over placebo or other active comparators in head-to-head studies for Sjögren's syndrome. Further larger-scale clinical trials with active comparator arms are needed to definitively establish the therapeutic positioning of lanraplenib in relation to the current standards of care for lupus nephritis, rheumatoid arthritis, and other autoimmune conditions. The detailed experimental protocols provided offer a framework for researchers to further investigate the effects of SYK inhibition in various models of autoimmunity.

References

Validating Lanraplenib Monosuccinate Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methods to validate the target engagement of Lanraplenib monosuccinate, a selective Spleen Tyrosine Kinase (SYK) inhibitor, in a cellular context. We present supporting experimental data, detailed methodologies for key assays, and comparisons with other SYK inhibitors to aid in the design and interpretation of studies aimed at confirming the cellular activity of this compound.

Introduction to this compound and its Target: SYK

This compound (GS-9876 monosuccinate) is a potent and highly selective, orally active inhibitor of Spleen Tyrosine Kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors (FcRs). Upon receptor engagement, SYK is activated and phosphorylates downstream substrates, initiating signaling cascades that are critical for the activation, proliferation, and survival of immune cells such as B-cells, macrophages, and mast cells. Dysregulation of SYK signaling is implicated in numerous autoimmune and inflammatory diseases, making it a key therapeutic target.

Lanraplenib has demonstrated efficacy in preclinical models of autoimmune diseases and is being investigated in clinical trials. Validating that Lanraplenib effectively engages and inhibits SYK within the complex cellular environment is a critical step in its preclinical and clinical development.

Comparative Analysis of SYK Inhibitors

Lanraplenib belongs to a class of SYK inhibitors that includes Fostamatinib (the first FDA-approved SYK inhibitor) and Entospletinib. The following table summarizes the key characteristics of these compounds based on available data.

FeatureThis compound (GS-9876)Fostamatinib (R406 - active metabolite)Entospletinib (GS-9973)
SYK IC50 9.5 nM41 nM~7.5 nM
Cellular Potency (EC50) B-cell activation (CD69/CD86): 112-164 nM B-cell proliferation: 108 nM Macrophage TNFα/IL-1β release: 9-121 nMVaries by cell type and stimulusB-cell activation: ~50 nM
Selectivity Highly selective for SYK. 48-fold more selective for SYK over JAK2 in cellular assays.Less selective, inhibits other kinases like FLT3, LCK, and RET.Highly selective for SYK.
Clinical Development Status Phase II trials for autoimmune diseases.Approved for chronic immune thrombocytopenia (ITP).Investigated in hematological malignancies.

Validating Target Engagement in Cells: Key Experimental Approaches

Several robust methods can be employed to validate the engagement of Lanraplenib with its intracellular target, SYK. These assays can be broadly categorized into direct and indirect measures of target interaction and downstream functional consequences.

Phosphorylation Status of SYK and Downstream Effectors (Western Blotting)

A primary mechanism to confirm SYK inhibition is to measure the phosphorylation status of SYK itself (autophosphorylation) and its key downstream substrates. Western blotting is a widely used technique for this purpose.

Experimental Protocol: Western Blotting for Phospho-SYK

  • Cell Culture and Treatment:

    • Culture appropriate cells (e.g., B-cell lines like Ramos, macrophage cell lines like U937, or primary cells) to a suitable density.

    • Pre-treat cells with a dose-range of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with an appropriate agonist to induce SYK activation (e.g., anti-IgM for B-cells, immune complexes for macrophages).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.

    • Clarify the lysates by centrifugation to remove cellular debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated SYK (e.g., anti-phospho-SYK Tyr525/526).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities and normalize the phospho-SYK signal to the total SYK signal (from a separate blot or by stripping and re-probing the same membrane) and/or a loading control (e.g., GAPDH or β-actin).

Expected Outcome: Treatment with this compound is expected to show a dose-dependent decrease in the phosphorylation of SYK and its downstream targets like BLNK, PLCγ2, and AKT upon cellular stimulation.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to directly confirm the physical binding of a drug to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment:

    • Treat intact cells with this compound or a vehicle control.

  • Thermal Challenge:

    • Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or other methods that do not use detergents that might interfere with protein aggregation.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection:

    • Analyze the amount of soluble SYK remaining in the supernatant at each temperature by Western blotting or other quantitative protein detection methods like ELISA or mass spectrometry.

  • Data Analysis:

    • Plot the fraction of soluble SYK as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of Lanraplenib indicates target engagement.

In Vitro Kinase Assays

While not a direct measure of target engagement in intact cells, in vitro kinase assays are crucial for determining the direct inhibitory effect of a compound on the enzymatic activity of its target kinase.

Experimental Protocol: In Vitro SYK Kinase Assay

  • Reaction Setup:

    • In a microplate, combine recombinant SYK enzyme, a specific peptide substrate for SYK, and ATP in a kinase reaction buffer.

    • Add varying concentrations of this compound or a vehicle control.

  • Kinase Reaction:

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time to allow for substrate phosphorylation.

  • Detection of Phosphorylation:

    • Measure the amount of phosphorylated substrate. Several detection methods can be used, such as:

      • Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.

      • Luminescence-based assays: Using reagents that detect the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).

      • Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.

  • Data Analysis:

    • Plot the kinase activity as a function of the inhibitor concentration to determine the IC50 value of this compound for SYK.

Signaling Pathways and Experimental Workflows

Visualizing the signaling pathways in which SYK is involved and the workflows of the experimental methods can provide a clearer understanding of the target and the validation process.

SYK_Signaling_Pathways cluster_BCR B-Cell Receptor (BCR) Signaling cluster_FcR Fc Receptor (FcR) Signaling BCR BCR Lyn Lyn BCR->Lyn Antigen binding SYK_BCR SYK BCR->SYK_BCR Recruitment & Activation Lyn->BCR ITAM Phosphorylation BLNK BLNK SYK_BCR->BLNK PLCg2 PLCγ2 SYK_BCR->PLCg2 BTK BTK SYK_BCR->BTK Downstream_BCR B-Cell Activation, Proliferation, Survival BLNK->Downstream_BCR PLCg2->Downstream_BCR BTK->Downstream_BCR FcR FcR Src_Kinase Src Family Kinase FcR->Src_Kinase Immune Complex binding SYK_FcR SYK FcR->SYK_FcR Recruitment & Activation Src_Kinase->FcR ITAM Phosphorylation Downstream_FcR Phagocytosis, Cytokine Release SYK_FcR->Downstream_FcR Lanraplenib Lanraplenib monosuccinate Lanraplenib->SYK_BCR Lanraplenib->SYK_FcR

Caption: SYK Signaling Pathways in Immune Cells.

Western_Blot_Workflow cluster_workflow Western Blot Workflow for Phospho-SYK Detection Start Cell Treatment with Lanraplenib & Stimulus Lysis Cell Lysis (with phosphatase inhibitors) Start->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (Blotting) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-phospho-SYK) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (Band Densitometry) Detection->Analysis

Caption: Western Blot Experimental Workflow.

CETSA_Workflow cluster_cetsa Cellular Thermal Shift Assay (CETSA) Workflow Start Cell Treatment with Lanraplenib Heating Heating at Temperature Gradient Start->Heating Lysis Cell Lysis (non-denaturing) Heating->Lysis Centrifugation Centrifugation to Pellet Aggregated Proteins Lysis->Centrifugation Supernatant Collection of Soluble Protein Fraction Centrifugation->Supernatant Detection Quantification of Soluble SYK (e.g., Western Blot) Supernatant->Detection Analysis Generation of Melting Curves & Comparison Detection->Analysis

Caption: CETSA Experimental Workflow.

Conclusion

Validating the target engagement of this compound in cells is a multifaceted process that requires a combination of biochemical and cellular assays. By employing techniques such as Western blotting to assess downstream signaling, and CETSA to confirm direct target binding, researchers can confidently establish the cellular mechanism of action of this promising SYK inhibitor. The experimental protocols and comparative data provided in this guide serve as a valuable resource for designing and executing robust target validation studies.

Lanraplenib monosuccinate selectivity against other tyrosine kinases

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Selectivity of Lanraplenib (B608459) Monosuccinate Against Other Tyrosine Kinases

For researchers and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides an objective comparison of the selectivity profile of lanraplenib monosuccinate, a potent and selective spleen tyrosine kinase (SYK) inhibitor, with other relevant tyrosine kinase inhibitors. The information is supported by experimental data to aid in research and development decisions.

Introduction to Lanraplenib

Lanraplenib (GS-9876) is a second-generation, orally available, selective SYK inhibitor that has been developed for the treatment of autoimmune diseases.[1][2] SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, making it an attractive target for inflammatory conditions.[1] Lanraplenib's design as a highly selective inhibitor aims to minimize off-target activities and improve the safety profile compared to less selective kinase inhibitors.

Comparative Selectivity of SYK Inhibitors

The following table summarizes the in vitro potency and selectivity of lanraplenib against its primary target, SYK, in comparison to other SYK inhibitors.

Table 1: In Vitro Potency (IC50) of Selective SYK Inhibitors

InhibitorSYK IC50 (nM)Key Off-Target Kinase(s)Off-Target IC50 (nM)Selectivity (Fold vs. SYK)
Lanraplenib 9.5[3][4]JAK2120[1]12.6
Entospletinib 7.7[5]TNK1Within 10-fold of SYK (Kd)[5]>13-fold over other kinases[5]
Fostamatinib (R406) 41[6]Lyn, Lck63, 37[6]Not specified
Sovleplenib 25[7]FLT3, KDR, LYN63, 390, 921[7]2.5, 15.6, 36.8

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is compiled from publicly available sources for comparative purposes.

In a comprehensive competitive binding assay, lanraplenib was screened against 395 non-mutant kinases and demonstrated high selectivity, with less than 10% of the control compound binding for the vast majority of the kinases tested.[1] The most significantly inhibited off-target kinase in biochemical assays was Janus kinase 2 (JAK2), with an IC50 of 120 nM, making lanraplenib over 12-fold more selective for SYK than JAK2 in this format.[1] In cellular assays, this selectivity for SYK over JAK2 increased to 48-fold.[1]

Signaling Pathway and Experimental Workflows

To understand the context of lanraplenib's action and how its selectivity is determined, the following diagrams illustrate the SYK signaling pathway and a general workflow for a kinase inhibition assay.

SYK_Signaling_Pathway SYK Signaling Pathway and Point of Inhibition BCR B-Cell Receptor (BCR) SRC_Family SRC Family Kinases BCR->SRC_Family Antigen Binding ITAM ITAMs (phosphorylated) SRC_Family->ITAM Phosphorylation SYK SYK ITAM->SYK Recruitment & Activation Downstream Downstream Signaling (e.g., PLCγ2, BTK, PI3K) SYK->Downstream Phosphorylation Lanraplenib Lanraplenib Lanraplenib->SYK Inhibition Cellular_Response Cellular Response (Activation, Proliferation) Downstream->Cellular_Response Kinase_Assay_Workflow Workflow for In Vitro Kinase Inhibition Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Inhibitor Prepare Inhibitor Dilutions Mix Combine Inhibitor, Kinase, and Substrate/ATP Inhibitor->Mix Enzyme Prepare Kinase Solution Enzyme->Mix Substrate Prepare Substrate/ATP Mix Substrate->Mix Incubate Incubate at 37°C Mix->Incubate Stop Stop Reaction Incubate->Stop Detect Measure Kinase Activity (e.g., Luminescence, Radioactivity) Stop->Detect Analyze Calculate % Inhibition Detect->Analyze IC50 Determine IC50 Value Analyze->IC50

References

Lanraplenib Monosuccinate in Autoimmune Diseases: A Comparative Clinical Trial Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Lanraplenib (B608459) (formerly GS-9876) is an orally administered, selective small molecule inhibitor of Spleen Tyrosine Kinase (SYK). SYK is a critical mediator in the signaling pathways of various immune cells, including B cells and myeloid cells, making it a compelling therapeutic target for a range of autoimmune and inflammatory diseases.[1][2] This guide provides a comparative analysis of the clinical trial outcomes for lanraplenib in several autoimmune diseases, contextualized with data from an alternative SYK inhibitor, fostamatinib (B613848), and relevant standard-of-care therapies.

Mechanism of Action: The SYK Signaling Pathway

SYK is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of immunoreceptors such as the B-cell receptor (BCR) and Fc receptors (FcR).[1] Upon receptor engagement by an antigen or immune complex, SYK is recruited and activated, initiating a cascade of downstream signaling events. These pathways, including those involving PLCγ, PI3K/Akt, and MAP kinases, ultimately lead to immune cell activation, proliferation, and the production of inflammatory mediators.[1] By inhibiting SYK, lanraplenib aims to block these processes, thereby ameliorating the autoimmune response.

SYK_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Pathways BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Activation FcR Fc Receptor (FcR) FcR->SYK Activation PLCg PLCγ SYK->PLCg PI3K_Akt PI3K / Akt SYK->PI3K_Akt MAPK MAPK SYK->MAPK Lanraplenib Lanraplenib Lanraplenib->SYK Inhibition Response Cellular Responses (Activation, Proliferation, Cytokine Release) PLCg->Response PI3K_Akt->Response MAPK->Response

Caption: Simplified SYK signaling pathway and the inhibitory action of lanraplenib.

Clinical Trial Data Comparison

The following sections present quantitative data from Phase II and III clinical trials involving lanraplenib and comparator agents across different autoimmune diseases. The comparisons are based on separate trials and do not represent head-to-head studies.

Rheumatoid Arthritis (RA)

While lanraplenib has been developed for inflammatory diseases, extensive clinical trial data in RA is more readily available for the comparator SYK inhibitor, fostamatinib. The OSKIRA program evaluated fostamatinib in patients with an inadequate response to methotrexate (B535133) (MTX) or TNF-α antagonists.

Table 1: Fostamatinib Efficacy in RA (OSKIRA-1 Trial) [3]

Endpoint (at 24 weeks)Fostamatinib (100mg BID) + MTX (n=~307)Fostamatinib (100mg BID -> 150mg QD) + MTX (n=~308)Placebo + MTX (n=~308)
ACR20 Response Rate 49% (p<0.001)44% (p=0.006)34%
Change in mTSS Not Statistically SignificantNot Statistically Significant-
Common Adverse Events Hypertension, Diarrhea, Nausea, HeadacheHypertension, Diarrhea, Nausea, Headache-

ACR20: American College of Rheumatology 20% improvement criteria. mTSS: modified Total Sharp Score, a measure of joint damage.

Cutaneous Lupus Erythematosus (CLE)

A Phase II study (NCT03134222) evaluated the efficacy and safety of lanraplenib in adult females with moderately-to-severely active CLE.

Table 2: Lanraplenib Efficacy in CLE (12-Week Data) [3][4]

Endpoint (at 12 weeks)Lanraplenib 30mg QD (n=19)Placebo (n=9)Context: Standard of Care
Mean Change in CLASI-A Score -4.5-5.5Varies; Antimalarials and other agents aim to reduce CLASI scores.[5][6]
≥5-point CLASI-A Improvement 56.3%50.0%Not directly comparable.
≥50% CLASI-A Improvement 31.3%37.5%Not directly comparable.
Serious Adverse Events 20-

CLASI-A: Cutaneous Lupus Erythematosus Disease Area and Severity Index Activity score. The primary endpoint of mean change in CLASI-A score was not met.[3][4]

Lupus Membranous Nephropathy (LMN)

A small Phase II trial (NCT03285711) assessed lanraplenib in patients with LMN, a form of lupus nephritis. The primary endpoint was the percent change in 24-hour urine protein from baseline to week 16.[7][8]

Table 3: Lanraplenib Efficacy in LMN (16-Week Data) [8]

Endpoint (at 16 weeks)Lanraplenib 30mg QD (n=4)Context: Mycophenolate Mofetil (MMF)
Median Reduction in 24-hour Urine Protein No reduction observedSignificant reductions typically seen. One study showed a median change from 2.26 g to 0.66 g.[9] Another estimated 77% of patients reach ≤0.50 g within 260 days.[10][11]
Study Discontinuation High dropout rate (3 of 4 patients did not complete 16 weeks)Varies by study.
Sjögren's Syndrome (SS)

A Phase II study (NCT03100942) investigated lanraplenib in patients with active primary or secondary Sjögren's Syndrome.

Table 4: Lanraplenib Efficacy in Sjögren's Syndrome (12-Week Data) [2][12]

Endpoint (at 12 weeks)Lanraplenib 30mg QD (n=37)Placebo (n=36)Context: Standard of Care
Composite Primary Endpoint Achievement 42.3% (p=0.16 vs placebo)26.7%First-line therapy is often hydroxychloroquine (B89500) for inflammatory musculoskeletal pain.[13]
Mean Change in ESSDAI Score -1.0-1.0Not directly comparable.
Mean Change in ESSPRI Score -1.0-1.0Not directly comparable.

ESSDAI: EULAR Sjögren's Syndrome Disease Activity Index. ESSPRI: EULAR Sjögren's Syndrome Patient Reported Index. The primary endpoint was not met.[2][12]

Experimental Protocols & Workflows

Detailed methodologies are crucial for interpreting clinical trial data. Below are summaries of the protocols for the key trials cited.

Protocol Summary: Lanraplenib in CLE (NCT03134222)
  • Study Design: A Phase II, randomized, double-blind, placebo-controlled, exploratory study.[4]

  • Participants: Female patients aged 18-75 with a diagnosis of CLE and a CLASI activity score ≥ 10, who had an inadequate response or intolerance to at least one standard therapy.[4][14]

  • Intervention: Patients were randomized to receive lanraplenib (30 mg), filgotinib (B607452) (200 mg, another investigational drug), or placebo, administered orally once daily for 12 weeks.[4]

  • Primary Endpoint: Change from baseline in the CLASI-A score at week 12.[4]

  • Assessments: CLASI-A scores were assessed at screening, baseline, and at weeks 2, 4, 8, and 12.[15]

Protocol Summary: Fostamatinib in RA (OSKIRA-1, NCT01197521)
  • Study Design: A Phase III, multi-center, randomized, double-blind, placebo-controlled, parallel-group study.[16]

  • Participants: Patients aged ≥18 with active RA who had an inadequate response to ongoing methotrexate (MTX) therapy.[3]

  • Intervention: Patients were randomized to one of two fostamatinib dosing regimens (100 mg twice daily, or 100 mg twice daily for 4 weeks followed by 150 mg once daily) or placebo, in combination with their background MTX. The treatment period was 24 weeks.[3][16]

  • Primary Endpoints: Proportion of patients achieving an ACR20 response at Week 24, and the change from baseline in the modified Total Sharp Score (mTSS) at Week 24.[3][16]

General Clinical Trial Workflow

The following diagram illustrates a typical workflow for a randomized, placebo-controlled clinical trial, representative of the studies discussed.

Clinical_Trial_Workflow cluster_treatment Double-Blind Treatment Period Screening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Baseline Baseline Assessment (e.g., CLASI, ACR, Proteinuria) InformedConsent->Baseline Randomization Randomization Baseline->Randomization ArmA Arm A: Lanraplenib Randomization->ArmA ArmB Arm B: Placebo Randomization->ArmB FollowUp Follow-Up Visits (Safety & Efficacy Assessments) ArmA->FollowUp ArmB->FollowUp PrimaryEndpoint Primary Endpoint Assessment (e.g., Week 12 / 24) FollowUp->PrimaryEndpoint Analysis Data Analysis (Unblinding & Statistical Tests) PrimaryEndpoint->Analysis

References

Lanraplenib Monosuccinate: An Analysis of Failed Clinical Trials in Autoimmune Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lanraplenib (B608459) monosuccinate, a selective spleen tyrosine kinase (SYK) inhibitor, has been investigated as a potential oral therapy for a range of autoimmune diseases. However, several clinical trials have been discontinued (B1498344) due to a lack of efficacy. This guide provides a comprehensive comparison of Lanraplenib's performance in these trials against placebo and other alternatives, supported by available experimental data and detailed methodologies.

Mechanism of Action: Targeting the SYK Pathway

Spleen tyrosine kinase is a critical mediator of signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors.[1] In autoimmune diseases, aberrant activation of these pathways contributes to autoantibody production, inflammation, and tissue damage. Lanraplenib, by selectively inhibiting SYK, was hypothesized to interrupt these pathological processes.

SYK_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) Fc Receptor SYK SYK BCR->SYK Activation Downstream Downstream Signaling (e.g., BTK, PLCγ2, PI3K) SYK->Downstream Transcription Transcription Factors (e.g., NF-κB) Downstream->Transcription Inflammation Pro-inflammatory Cytokines Autoantibody Production Transcription->Inflammation Lanraplenib Lanraplenib Lanraplenib->SYK Inhibition

SYK Signaling Pathway and Lanraplenib's Point of Intervention.

Failed Clinical Trials: A Comparative Overview

Lanraplenib has failed to meet its primary endpoints in several mid-stage clinical trials across different autoimmune indications. The primary reasons for these failures include a lack of significant clinical benefit compared to placebo or comparator drugs and, in some cases, high dropout rates.

Lupus Membranous Nephropathy (LMN)

A Phase II, randomized, double-blind, multicenter study (NCT03285711) evaluated the efficacy and safety of Lanraplenib compared to the Janus kinase 1 (JAK1) inhibitor filgotinib (B607452) in patients with LMN.[2][3] The trial was terminated early due to the high dropout rate in the Lanraplenib arm and the lack of a discernible clinical benefit.[3]

Quantitative Data Summary

Outcome MeasureLanraplenib (n=4)Filgotinib (n=5)
Patients completing Week 1614
Median % change in 24-hour urine protein at Week 16No significant reduction-50.7%

Experimental Protocol

  • Study Design: Phase II, randomized, double-blind, active-comparator trial.[2]

  • Patient Population: Adults with a diagnosis of LMN (Class V lupus nephritis), with or without concurrent Class III or IV disease, and persistent proteinuria.[4]

  • Intervention: Lanraplenib (30 mg once daily) or filgotinib (200 mg once daily).[4]

  • Primary Endpoint: Percent change from baseline in 24-hour urine protein at Week 16.[2]

Cutaneous Lupus Erythematosus (CLE)

In a Phase II, randomized, double-blind, placebo-controlled study (NCT03134222), Lanraplenib was evaluated for the treatment of moderately to severely active CLE.[5] The study failed to meet its primary endpoint, showing no statistically significant improvement in skin disease activity compared to placebo.[5]

Quantitative Data Summary

Outcome MeasureLanraplenib (n=19)Filgotinib (n=17)Placebo (n=9)
LS Mean Change from Baseline in CLASI-A Score at Week 12-4.5-8.7-5.5
% of Patients with ≥5-point Improvement in CLASI-A Score at Week 1256.3%68.8%50.0%
% of Patients with ≥50% Improvement in CLASI-A Score at Week 1231.3%50.0%37.5%

CLASI-A: Cutaneous Lupus Erythematosus Disease Area and Severity Index Activity; LS: Least Squares[5]

Experimental Protocol

  • Study Design: Phase II, randomized, double-blind, placebo-controlled trial.[5]

  • Patient Population: Female patients aged 18-75 years with a diagnosis of moderately to severely active CLE (CLASI-A score ≥ 10).[6]

  • Intervention: Lanraplenib (30 mg once daily), filgotinib (200 mg once daily), or placebo for 12 weeks.[5]

  • Primary Endpoint: Change from baseline in CLASI-A score at Week 12.[5]

Experimental_Workflow_CLE Screening Patient Screening (CLE with CLASI-A ≥ 10) Randomization Randomization (1:2:2) Screening->Randomization Placebo Placebo (n=9) Randomization->Placebo Lanraplenib Lanraplenib 30mg (n=19) Randomization->Lanraplenib Filgotinib Filgotinib 200mg (n=17) Randomization->Filgotinib Treatment 12 Weeks Treatment Placebo->Treatment Lanraplenib->Treatment Filgotinib->Treatment Endpoint Primary Endpoint Assessment (Change in CLASI-A Score) Treatment->Endpoint

Workflow for the Phase II trial of Lanraplenib in Cutaneous Lupus Erythematosus.
Sjögren's Syndrome

A Phase II, randomized, double-blind, placebo-controlled study (NCT03100942) investigated the efficacy and safety of Lanraplenib, filgotinib, and another investigational drug, tirabrutinib (B611380), in patients with active Sjögren's syndrome.[7] The study did not meet its primary endpoint, with none of the active treatment arms demonstrating a significant improvement over placebo.[7]

Quantitative Data Summary

Outcome MeasureLanraplenib (n≈50)Filgotinib (n≈50)Tirabrutinib (n≈50)Placebo (n≈50)
% of Patients Achieving Primary Endpoint at Week 1242.3% (p=0.16 vs placebo)43.3% (p=0.17 vs placebo)34.7% (p=0.33 vs placebo)26.7%

The primary endpoint was a composite of patient-reported symptoms and C-reactive protein levels.[7]

Experimental Protocol

  • Study Design: Phase II, randomized, double-blind, placebo-controlled, multi-arm trial.[7]

  • Patient Population: Adults with active primary or secondary Sjögren's syndrome (EULAR Sjögren's Syndrome Disease Activity Index [ESSDAI] score ≥5).[8]

  • Intervention: Lanraplenib (30 mg once daily), filgotinib (200 mg once daily), tirabrutinib (a Bruton's tyrosine kinase inhibitor), or placebo.[7]

  • Primary Endpoint: Proportion of patients achieving a composite endpoint of improvement in patient-reported symptoms and C-reactive protein levels at Week 12.[7]

Acute Myeloid Leukemia (AML)

More recently, a Phase 1b/2 trial of Lanraplenib in combination with gilteritinib (B612023) for relapsed/refractory FLT3-mutated AML was discontinued. The decision was based on a lack of complete responses and early discontinuation of treatment by several patients.

Comparison with Alternatives

The direct comparator in the autoimmune trials, filgotinib , a JAK1 inhibitor, showed numerical, though not always statistically significant, improvements over both placebo and Lanraplenib in the CLE trial.[5] This suggests that targeting the JAK-STAT pathway may be a more effective strategy for these particular manifestations of lupus.

Other SYK inhibitors have been investigated for autoimmune diseases with varying success:

  • Fostamatinib: A SYK inhibitor that is approved for the treatment of chronic immune thrombocytopenia (ITP).[9] Its mechanism involves reducing antibody-mediated platelet destruction.[10]

  • Entospletinib: Another SYK inhibitor that has been in clinical trials for various hematologic malignancies and autoimmune diseases.[11]

The standard of care for the autoimmune conditions in which Lanraplenib was tested typically involves a combination of topical and systemic therapies:

  • Lupus Membranous Nephropathy: Treatment often includes corticosteroids and immunosuppressants like mycophenolate mofetil or cyclophosphamide.[12]

  • Cutaneous Lupus Erythematosus: First-line treatments include topical corticosteroids, calcineurin inhibitors, and antimalarials (e.g., hydroxychloroquine).[13][14]

  • Sjögren's Syndrome: Management is largely symptomatic, with artificial tears and saliva, and in some cases, immunosuppressive drugs for systemic manifestations.[15][16]

Conclusion

The clinical development of Lanraplenib monosuccinate for autoimmune diseases has been halted due to a consistent lack of efficacy across multiple indications. While the rationale for targeting the SYK pathway in these diseases remains sound, the clinical trial data for Lanraplenib suggest that this particular agent does not provide a sufficient therapeutic benefit. The comparative success of agents with different mechanisms of action, such as the JAK inhibitor filgotinib, underscores the complexity of these diseases and the need for diverse therapeutic strategies. Future research in this area may focus on other SYK inhibitors with different pharmacological profiles or on combination therapies that target multiple pathogenic pathways.

References

Lanraplenib Monosuccinate: A Comparative Analysis of Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity profile of Lanraplenib monosuccinate against other notable Spleen Tyrosine Kinase (SYK) inhibitors. The following data and experimental protocols are intended to assist researchers in evaluating the cross-reactivity of Lanraplenib and its potential for off-target effects.

Comparative Analysis of Kinase Inhibition

This compound is a second-generation, highly selective, and orally active SYK inhibitor. Its improved selectivity profile represents a significant advancement over earlier SYK inhibitors, potentially leading to a better safety profile with fewer off-target effects. This guide compares the inhibitory activity of Lanraplenib with its predecessor, Entospletinib, the first-in-class SYK inhibitor Fostamatinib (active metabolite R406), and another selective inhibitor, Cevidoplenib.

The following table summarizes the half-maximal inhibitory concentrations (IC50) of these compounds against SYK and a panel of off-target kinases. Lower IC50 values indicate greater potency.

Kinase TargetLanraplenib (GS-9876) IC50 (nM)Entospletinib (GS-9973) IC50 (nM)Fostamatinib (R406) IC50 (nM)Cevidoplenib IC50 (nM)
SYK 9.5 [1]7.7 [1][2]41 [1]6.2 [2]
JAK2120[3]>1000[2]-1,859[2]
FLT3--<50[1]1,783[2]
KDR (VEGFR2)->1000[2]30[1]687[2]
RET->1000[2]10[1]412[2]
JAK3->1000[2]-5,807[2]
FGFR1---16,960[2]
FGFR3---5,662[2]
PYK2---709[2]
LYN--921[1]-

Note: Data is compiled from various sources and direct comparison should be made with caution as experimental conditions may have varied.

Visualizing the SYK Signaling Pathway and Assay Workflow

To provide a clearer understanding of the therapeutic target and the experimental process, the following diagrams illustrate the SYK signaling pathway and a general workflow for a kinase inhibition assay.

SYK_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) SRC_family SRC Family Kinases BCR->SRC_family Antigen Binding FcR Fc Receptor (FcR) FcR->SRC_family Antibody Binding SYK SYK SRC_family->SYK Phosphorylation & Activation Downstream Downstream Signaling (e.g., PLCγ2, BTK, AKT) SYK->Downstream Cellular_Response Cellular Response (Activation, Proliferation, Cytokine Release) Downstream->Cellular_Response

Caption: A simplified diagram of the SYK signaling pathway.

Kinase_Assay_Workflow start Start reagents Prepare Reagents (Kinase, Substrate, ATP, Test Compound) start->reagents incubation Incubate Kinase with Test Compound reagents->incubation reaction Initiate Kinase Reaction (Add Substrate & ATP) incubation->reaction stop Stop Reaction reaction->stop detection Signal Detection (e.g., Luminescence, Fluorescence) stop->detection analysis Data Analysis (Calculate % Inhibition, IC50) detection->analysis end End analysis->end

Caption: General workflow for a biochemical kinase inhibition assay.

Experimental Protocols

The following are generalized protocols for biochemical and cell-based kinase inhibition assays. Specific conditions and reagents may need to be optimized for individual kinases and inhibitors.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Purified SYK enzyme

  • Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

  • This compound and other test compounds

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Microplate reader (luminescence)

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and other inhibitors in the appropriate solvent (e.g., DMSO).

  • Kinase Reaction Setup:

    • Add kinase buffer to the wells of a microplate.

    • Add the test compounds to the respective wells.

    • Add the SYK enzyme to all wells except the "no enzyme" control.

    • Incubate at room temperature for 10-15 minutes to allow for compound binding to the kinase.

  • Initiate Kinase Reaction: Add a mixture of the kinase substrate and ATP to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop Reaction and Detect ADP:

    • Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable data analysis software.

Cell-Based Kinase Inhibition Assay (e.g., Phospho-SYK ELISA)

This assay measures the inhibition of SYK phosphorylation in a cellular context.

Materials:

  • A suitable cell line expressing SYK (e.g., Ramos B-cells)

  • Cell culture medium and supplements

  • This compound and other test compounds

  • Stimulating agent (e.g., anti-IgM antibody)

  • Lysis buffer

  • Phospho-SYK (Tyr525/526) and Total SYK ELISA kits

  • Microplate reader (absorbance)

Procedure:

  • Cell Culture and Seeding: Culture the cells to the desired density and seed them into a microplate.

  • Compound Treatment: Treat the cells with serial dilutions of this compound or other inhibitors and incubate for a specified period (e.g., 1-2 hours).

  • Cell Stimulation: Stimulate the cells with an appropriate agonist (e.g., anti-IgM) for a short period (e.g., 15-30 minutes) to induce SYK phosphorylation.

  • Cell Lysis: Lyse the cells to release the intracellular proteins.

  • ELISA:

    • Follow the manufacturer's protocol for the Phospho-SYK and Total SYK ELISA kits.

    • Typically, this involves adding the cell lysates to antibody-coated plates, followed by the addition of detection antibodies and a substrate to generate a colorimetric signal.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader.

  • Data Analysis:

    • Normalize the phospho-SYK signal to the total SYK signal for each treatment condition.

    • Calculate the percentage of inhibition of SYK phosphorylation for each compound concentration relative to the stimulated, untreated control.

    • Determine the IC50 value using a suitable data analysis software.

References

Benchmarking Lanraplenib Monosuccinate Against Novel SYK Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spleen Tyrosine Kinase (SYK) has emerged as a pivotal therapeutic target in the landscape of autoimmune diseases and hematological malignancies. As a non-receptor tyrosine kinase, SYK is a critical mediator of signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors (FcRs). Its central role in the activation, proliferation, and survival of immune cells such as B-cells and macrophages makes it an attractive point of intervention.

Lanraplenib monosuccinate (GS-9876), a second-generation SYK inhibitor, was developed to offer a highly selective and potent therapeutic option with a favorable pharmacokinetic profile suitable for once-daily dosing.[1][2] This guide provides a comprehensive benchmark of Lanraplenib against two novel, next-generation SYK inhibitors, Sovleplenib (HMPL-523) and Cevidoplenib (SKI-O-703), which are also in clinical development for similar indications.[3][4][5] The comparison focuses on biochemical potency, kinase selectivity, and cellular functional activity, supported by experimental data and detailed methodologies.

Biochemical Potency and Kinase Selectivity

The cornerstone of a successful kinase inhibitor is its ability to potently inhibit the target kinase while minimizing off-target effects. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. High selectivity, demonstrated by significantly higher IC50 values against other kinases, is crucial for a favorable safety profile.

Lanraplenib demonstrates a high degree of selectivity for SYK, with its most potent off-target activity against JAK2 being over 9-fold weaker than its SYK inhibition.[6] Cevidoplenib also shows a strong selectivity profile, with IC50 values for other tested kinases being orders of magnitude higher than for SYK. Sovleplenib is a potent SYK inhibitor with notable selectivity against other kinases such as FLT3 and KDR.[3]

InhibitorSYK IC50 (nM)Off-Target KinaseOff-Target IC50 (nM)Selectivity (Fold vs. SYK)
Lanraplenib 9.5[6]JAK2120[6]~12.6
Cevidoplenib 6.2RET412~66.5
KDR687~110.8
FLT31,783~287.6
Jak2>1,859>299.8
Jak3>5,807>936.6
Sovleplenib 25[3]FLT363[3]~2.5
KDR390[3]~15.6
LYN921[3]~36.8

Cellular Functional Activity

The ultimate measure of a SYK inhibitor's utility is its ability to modulate SYK-dependent signaling pathways within a cellular context. This is typically assessed by measuring the half-maximal effective concentration (EC50) or IC50 in various functional assays, such as the inhibition of B-cell activation, proliferation, and cytokine release.

Lanraplenib has demonstrated potent inhibition of downstream signaling in human B-cells with EC50 values in the low nanomolar range.[6] It effectively suppresses B-cell activation markers and proliferation. Sovleplenib also shows potent activity in cellular assays, inhibiting the phosphorylation of the downstream effector BLNK and B-cell activation.[3] While specific EC50 values for Cevidoplenib in B-cell activation assays are not publicly detailed, it is reported to strongly inhibit SYK-mediated intracellular signaling and BCR-mediated survival and proliferation of B-cells.[3]

InhibitorCellular AssayCell Type / SystemEC50 / IC50 (nM)
Lanraplenib Inhibition of Downstream Signaling (pAKT, pBLNK, etc.)Human B-Cells24 - 51
Inhibition of B-Cell Activation (CD69/CD86 expression)Human B-Cells112 - 164[6]
Inhibition of B-Cell ProliferationHuman B-Cells108
Inhibition of Cytokine Release (TNFα / IL-1β)Human Macrophages121 / 9[6]
Sovleplenib Inhibition of B-Cell ActivationHuman Whole Blood157[3]
Inhibition of BLNK PhosphorylationHuman Mantle Cell Line (REC-1)105[3]
Inhibition of Cell ViabilityBa/F3 Tel-Syk33[3]
Cevidoplenib Inhibition of SYK PhosphorylationB-cell and Monocyte linesLower IC50 than R406
Inhibition of BCR-mediated survival and proliferationB-CellsQualitative Data Available

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanism of action and the methods used to generate the data presented, the following diagrams illustrate the SYK signaling pathway and a typical experimental workflow for evaluating SYK inhibitors.

SYK_Signaling_Pathway SYK Signaling in a B-Cell cluster_receptor B-Cell Receptor (BCR) Complex cluster_downstream Downstream Signaling Cascades BCR BCR CD79 CD79A/B (ITAMs) BCR->CD79 SYK SYK CD79->SYK 3. SYK Recruitment & Activation PLCg2 PLCγ2 Cellular_Response B-Cell Activation Proliferation Survival PLCg2->Cellular_Response 5. Signal Transduction BTK BTK BTK->Cellular_Response 5. Signal Transduction PI3K PI3K MAPK MAPK Pathway PI3K->MAPK MAPK->Cellular_Response 5. Signal Transduction Antigen Antigen Antigen->BCR 1. Binding SRC_Kinase SRC Family Kinase SRC_Kinase->CD79 2. ITAM Phosphorylation SYK->PLCg2 4. Phosphorylation SYK->BTK SYK->PI3K Inhibitor Lanraplenib Sovleplenib Cevidoplenib Inhibitor->SYK Inhibition

Caption: B-Cell Receptor (BCR) signaling pathway and the point of inhibition.

Experimental_Workflow Workflow for In Vitro Kinase Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents 1. Prepare Reagents: - Recombinant SYK Enzyme - Kinase Buffer - Substrate (e.g., Poly(Glu,Tyr)) - ATP - ADP-Glo™ Reagents Reaction 3. Kinase Reaction: Incubate SYK, Substrate, ATP, and Inhibitor for 60 min Reagents->Reaction Inhibitor_Prep 2. Prepare Inhibitor Dilutions: Serial dilutions of Lanraplenib, Sovleplenib, or Cevidoplenib in DMSO Inhibitor_Prep->Reaction Termination 4. ATP Depletion: Add ADP-Glo™ Reagent to stop reaction and consume remaining ATP. Incubate for 40 min. Reaction->Termination Detection 5. Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, generating a luminescent signal. Incubate 30-60 min. Termination->Detection Measurement 6. Measure Luminescence using a plate reader Detection->Measurement Calculation 7. Calculate IC50: Plot luminescence vs. inhibitor concentration and fit to a dose-response curve. Measurement->Calculation

Caption: A typical workflow for an in vitro kinase inhibition assay.

Experimental Protocols

The quantitative data presented in this guide are generated using standardized biochemical and cellular assays. While specific laboratory protocols may vary, the fundamental principles are outlined below.

In Vitro SYK Kinase Inhibition Assay (ADP-Glo™ Methodology)

This assay quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP formed from the kinase reaction. After the kinase reaction, the remaining ATP is depleted. Subsequently, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, to the SYK kinase activity.

General Procedure:

  • Kinase Reaction: Recombinant human SYK enzyme is incubated in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA) with a suitable substrate (e.g., Poly (Glu4, Tyr1)) and ATP. This reaction is performed in the presence of various concentrations of the inhibitor (Lanraplenib, Sovleplenib, or Cevidoplenib) or a vehicle control (DMSO). The reaction is typically incubated for 60 minutes at room temperature.

  • Reaction Termination and ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to each well. This terminates the kinase reaction and depletes any unconsumed ATP from the reaction mixture. This step is crucial for reducing background signal and is typically performed over 40 minutes at room temperature.

  • ADP Detection: Kinase Detection Reagent is added to the wells. This reagent contains enzymes that convert the ADP generated in the kinase reaction into ATP. The newly synthesized ATP is then measured using a luciferase/luciferin reaction, which produces a luminescent signal. This incubation typically lasts for 30-60 minutes.

  • Data Analysis: The luminescence is measured using a plate luminometer. The data are normalized to controls (0% inhibition for vehicle-treated enzyme and 100% inhibition for no enzyme). The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.

Cellular B-Cell Activation Assay

This assay measures the ability of an inhibitor to block the activation of B-cells following stimulation of the B-cell receptor.

Principle: Primary B-cells or B-cell lines are stimulated with an anti-IgM or anti-IgD antibody to cross-link the BCR and initiate the SYK-dependent signaling cascade. Activation can be measured by the upregulation of cell surface markers like CD69 or CD86, which is quantified using flow cytometry.

General Procedure:

  • Cell Preparation: Human peripheral blood mononuclear cells (PBMCs) are isolated, and B-cells are enriched, or a suitable B-cell line is cultured.

  • Inhibitor Treatment: Cells are pre-incubated with serial dilutions of the SYK inhibitor or vehicle control for a specified period (e.g., 1-2 hours).

  • Stimulation: B-cell activation is induced by adding an anti-IgM or anti-IgD antibody.

  • Staining and Analysis: After an incubation period (e.g., 24 hours), cells are stained with fluorescently labeled antibodies against B-cell markers (e.g., CD19) and activation markers (e.g., CD69, CD86).

  • Flow Cytometry: The expression of activation markers on the B-cell population is quantified using a flow cytometer.

  • Data Analysis: The EC50 value is calculated by plotting the inhibition of activation marker expression against the inhibitor concentration.

Conclusion

Lanraplenib, Sovleplenib, and Cevidoplenib are all potent and highly selective inhibitors of SYK, representing the next generation of targeted therapies for autoimmune diseases.

  • Cevidoplenib exhibits the highest biochemical potency with an IC50 of 6.2 nM and demonstrates a very clean selectivity profile.

  • Lanraplenib shows excellent potency (IC50 of 9.5 nM) and has a wealth of published cellular data demonstrating its effectiveness in inhibiting various B-cell and macrophage functions at low nanomolar concentrations.[6]

  • Sovleplenib , while slightly less potent in biochemical assays (IC50 of 25 nM), shows strong activity in cellular models of B-cell activation and is effective at inhibiting downstream signaling.[3]

The choice between these inhibitors for specific research or therapeutic development may depend on the desired balance of potency, selectivity against specific off-target kinases, and the cellular context of the disease model. All three compounds show significant promise in modulating the SYK pathway, and their ongoing clinical development will further elucidate their comparative therapeutic potential. This guide provides a foundational dataset for researchers to make informed decisions when selecting a SYK inhibitor for their studies.

References

Lanraplenib Monosuccinate: A Second-Generation SYK Inhibitor with Enhanced Selectivity and a Favorable Clinical Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spleen tyrosine kinase (SYK) has emerged as a critical therapeutic target in a spectrum of autoimmune diseases due to its central role in signaling pathways of various immune cells. While first-generation SYK inhibitors have demonstrated clinical utility, the development of second-generation molecules like Lanraplenib monosuccinate aims to address their limitations by offering improved selectivity, a better safety profile, and more convenient dosing regimens. This guide provides an objective comparison of this compound with first-generation SYK inhibitors, supported by experimental data and detailed methodologies.

Superior Kinase Selectivity and Potency

A key advantage of Lanraplenib lies in its high selectivity for SYK, which is crucial for minimizing off-target effects and associated toxicities.[1] First-generation inhibitors, such as Fostamatinib (the prodrug of R406), have been shown to interact with a broader range of kinases, potentially contributing to their side-effect profile.

Table 1: Comparative in vitro Potency and Selectivity of SYK Inhibitors

InhibitorSYK IC50 (nM)Key Off-Target Kinases (IC50 in nM)Reference
Lanraplenib 9.5JAK2 (120)[1]
Fostamatinib (R406) 41FLT3 (<50), Lck (37), Lyn (63), KDR (30), Ret (10)[2]
Entospletinib 7.7Highly selective (>13-fold selectivity over other kinases)[2]

Disclaimer: The data presented in this table are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

The data indicates that while Entospletinib also demonstrates high selectivity, Lanraplenib's profile suggests a reduced potential for off-target effects compared to the first-generation inhibitor Fostamatinib. The inhibition of kinases such as KDR and Ret by Fostamatinib has been associated with adverse events like hypertension.

Enhanced Clinical Profile and Patient Convenience

Beyond its selectivity, Lanraplenib was developed to overcome pharmacokinetic limitations of earlier SYK inhibitors. A significant advantage is its suitability for once-daily oral dosing, a clear improvement over the twice-daily (BID) regimen required for inhibitors like Entospletinib.[1] Furthermore, Lanraplenib does not exhibit drug-drug interactions with proton pump inhibitors (PPIs), a common issue with some earlier compounds that can affect their absorption and efficacy.[1]

Comparative Clinical Safety Profile

The improved selectivity of Lanraplenib is expected to translate into a more favorable safety profile in clinical settings. While direct head-to-head clinical trial data is limited, a comparison of reported adverse events from separate clinical trials provides valuable insights.

Table 2: Summary of Common Adverse Events from Clinical Trials

Adverse EventLanraplenibFostamatinibEntospletinib
Diarrhea ReportedCommon (up to 35%)[3]Reported
Hypertension ReportedCommon (up to 21%)[3]Reported
Nausea ReportedCommon (up to 19%)[3]Reported
Neutropenia ReportedReportedReported (including febrile neutropenia)[4]
Increased Transaminases ReportedReportedReported (reversible)[4]
Fatigue ReportedReportedCommon
Dyspnea Not commonly reportedNot commonly reportedReported (serious adverse event)[4]
Pneumonia Not commonly reportedNot commonly reportedReported (serious adverse event)[4]

Note: This table summarizes common adverse events and is not exhaustive. The frequency and severity of adverse events can vary based on the patient population and study design.

The safety profile of Fostamatinib is well-characterized, with gastrointestinal issues and hypertension being the most common treatment-emergent adverse events.[3][5][6] Entospletinib has been associated with a range of adverse events, including serious ones like dyspnea and pneumonia in clinical trials for hematologic malignancies.[4][7] While clinical data for Lanraplenib is still emerging, initial studies have shown it to be generally well-tolerated.[1]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the SYK signaling pathway and a typical experimental workflow for assessing inhibitor selectivity.

SYK_Signaling_Pathway BCR B-Cell Receptor (BCR) SRC_Kinase SRC Family Kinase BCR->SRC_Kinase Antigen Binding SYK SYK SRC_Kinase->SYK Phosphorylation Downstream Downstream Signaling (PI3K, BTK, MAPK) SYK->Downstream Response Cellular Response (Activation, Proliferation, Cytokine Release) Downstream->Response Lanraplenib Lanraplenib & First-Gen Inhibitors Lanraplenib->SYK

SYK Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Enzyme Purified Kinase (e.g., SYK) Assay Kinase Activity Assay (e.g., ADP-Glo) Enzyme->Assay Inhibitor Test Inhibitor (e.g., Lanraplenib) Inhibitor->Assay ATP ATP & Substrate ATP->Assay IC50 Determine IC50 Assay->IC50 Cells Immune Cells (e.g., B-Cells) Stimulation Stimulation (e.g., anti-IgM) Cells->Stimulation Treatment Inhibitor Treatment Stimulation->Treatment Analysis Analysis (e.g., Proliferation, Phosphorylation) Treatment->Analysis EC50 Determine EC50 Analysis->EC50

References

Assessing the Therapeutic Index of Lanraplenib Monosuccinate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the therapeutic index of Lanraplenib (B608459) monosuccinate, a selective spleen tyrosine kinase (SYK) inhibitor. The document evaluates its performance against other relevant therapeutic alternatives, supported by available preclinical and clinical experimental data.

Introduction to Lanraplenib Monosuccinate

Lanraplenib (formerly GS-9876) is an orally bioavailable, highly selective inhibitor of spleen tyrosine kinase (SYK).[1][2] SYK is a key mediator of signaling pathways in various immune cells, including B cells, mast cells, and macrophages.[1] By inhibiting SYK, Lanraplenib aims to modulate the immune response, making it a potential therapeutic agent for a range of autoimmune and inflammatory diseases.[1]

Mechanism of Action: The SYK Signaling Pathway

Lanraplenib targets the intracellular non-receptor tyrosine kinase SYK. In immune cells, SYK is crucial for transducing signals from various receptors, including the B-cell receptor (BCR) and Fc receptors. Upon receptor activation, SYK initiates a downstream signaling cascade involving the phosphorylation of multiple proteins, ultimately leading to cellular activation, proliferation, and cytokine release. Lanraplenib, by inhibiting SYK, effectively dampens these processes.

SYK_Pathway BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Activation FcR Fc Receptor (FcR) FcR->SYK Activation Downstream Downstream Signaling (e.g., PLCγ2, BTK, AKT) SYK->Downstream Phosphorylation Lanraplenib Lanraplenib monosuccinate Lanraplenib->SYK Inhibition Cellular_Response Cellular Response (Activation, Proliferation, Cytokine Release) Downstream->Cellular_Response

SYK Signaling Pathway Inhibition by Lanraplenib

Comparative Preclinical and Clinical Data

A direct comparison of the therapeutic index of Lanraplenib with its alternatives is challenging due to the limited public availability of comprehensive preclinical toxicology data, such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect-Level). The following tables summarize the available in vitro potency, and clinical efficacy and safety data for Lanraplenib and two relevant comparators: Fostamatinib (a fellow SYK inhibitor) and Filgotinib (a JAK1 inhibitor).

In Vitro Potency
CompoundTargetIC50 / EC50Assay
Lanraplenib SYKIC50: 9.5 nM[2]Biochemical Assay
SYK-mediated signaling in Ramos B cellsEC50: 24-51 nM[2]Phosphorylation of downstream proteins (AKT, BLNK, BTK, etc.)
Anti-IgM mediated B-cell activationEC50: 112-164 nM[2]CD69 and CD86 expression
Fostamatinib (R406) SYKIC50: 41 nMBiochemical Assay
Filgotinib JAK1IC50: 10 nMBiochemical Assay
JAK2IC50: 28 nMBiochemical Assay
JAK3IC50: 810 nMBiochemical Assay
TYK2IC50: 116 nMBiochemical Assay
Clinical Efficacy Comparison
IndicationTrialDrug(s)Key Efficacy EndpointResult
Sjögren's Syndrome Phase 2 (NCT03100942)Lanraplenib 30 mgProportion of patients achieving a composite primary endpoint at week 1242.3% (p=0.16 vs placebo)[1]
Filgotinib 200 mg43.3% (p=0.17 vs placebo)[1]
Placebo26.7%[1]
Lupus Membranous Nephropathy Phase 2 (NCT03285711)LanraplenibMedian % change in 24-hour urine protein from baseline to week 16No significant reduction (high dropout rate)[2][3]
Filgotinib-50.7% (in 4 patients who completed week 16)[2][3]
Immune Thrombocytopenia (ITP) Phase 3 (FIT-1 & FIT-2)Fostamatinib 100-150 mg BIDStable platelet response (platelets ≥50,000/μL at ≥4 of 6 visits, weeks 14-24)18% vs 2% for placebo (p=0.0003)
Rheumatoid Arthritis Phase 3 (FINCH 1)Filgotinib 200 mgACR20 response at week 1277.9% vs 43.8% for placebo
Clinical Safety and Tolerability Comparison
DrugCommon Adverse EventsSerious Adverse Events / Boxed Warnings
Lanraplenib Upper respiratory tract infection, headache.[4] In a lupus membranous nephropathy trial, grade ≥3 AEs were reported in 75% of patients in the lanraplenib group (n=4) up to week 16, though most were not considered drug-related.[3]In a cutaneous lupus erythematosus trial, two serious AEs were reported (coronary artery occlusion and hypersensitivity).[4]
Fostamatinib Diarrhea, hypertension, nausea, dizziness, increased ALT.Hypertension, hepatotoxicity, diarrhea, neutropenia.
Filgotinib Nausea, upper respiratory tract infection.Class-wide Boxed Warning for JAK inhibitors: Increased risk of serious heart-related events, cancer, blood clots, and death.

Experimental Protocols

Determination of In Vitro IC50/EC50

Objective: To determine the concentration of the inhibitor required to reduce the activity of the target kinase or a cellular process by 50%.

General Protocol for Kinase Inhibition (IC50):

  • A recombinant kinase is incubated with a specific substrate and ATP in a buffer solution.

  • The inhibitor (e.g., Lanraplenib) is added at various concentrations.

  • The reaction is allowed to proceed for a defined period at a specific temperature.

  • The amount of phosphorylated substrate is quantified using methods such as radioisotope incorporation, fluorescence polarization, or luminescence-based assays.

  • The percentage of inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control.

  • The IC50 value is determined by fitting the data to a dose-response curve.

General Protocol for Cellular Assays (EC50):

  • A relevant cell line (e.g., Ramos B cells for SYK) is cultured under appropriate conditions.

  • Cells are pre-incubated with the inhibitor at various concentrations.

  • A stimulus is added to activate the target pathway (e.g., anti-IgM for BCR stimulation).

  • After a defined incubation period, a specific cellular response is measured. This could be the phosphorylation of a downstream protein (measured by Western blot or ELISA), the expression of cell surface markers (measured by flow cytometry), or cell proliferation (measured by assays like MTS or BrdU incorporation).

  • The percentage of inhibition of the cellular response is calculated for each inhibitor concentration.

  • The EC50 value is determined by fitting the data to a dose-response curve.

experimental_workflow cluster_invitro In Vitro Potency Assessment cluster_preclinical Preclinical Therapeutic Index Assessment cluster_clinical Clinical Therapeutic Index Assessment Biochemical Biochemical Assay (Recombinant Kinase) IC50 IC50 Determination Biochemical->IC50 Cellular Cellular Assay (e.g., B-cells) EC50 EC50 Determination Cellular->EC50 Animal_Efficacy Animal Efficacy Models (e.g., Collagen-Induced Arthritis) ED50 ED50 Determination Animal_Efficacy->ED50 Animal_Tox Toxicology Studies (Rodent & Non-rodent) LD50_NOAEL LD50 & NOAEL Determination Animal_Tox->LD50_NOAEL Preclinical_TI Preclinical Therapeutic Index (LD50 / ED50) ED50->Preclinical_TI LD50_NOAEL->Preclinical_TI Phase1 Phase 1 Trials (Healthy Volunteers) Dose Escalation, MTD Safety_Data Safety Data (Adverse Events) Phase1->Safety_Data Phase2_3 Phase 2/3 Trials (Patients) Efficacy & Safety Efficacy_Data Efficacy Data Phase2_3->Efficacy_Data Phase2_3->Safety_Data Clinical_TI Clinical Therapeutic Window (Benefit vs. Risk) Efficacy_Data->Clinical_TI Safety_Data->Clinical_TI

Workflow for Therapeutic Index Assessment
Preclinical Therapeutic Index Determination

Objective: To establish a quantitative measure of a drug's safety margin in animal models before human trials.

Efficacy Studies (to determine ED50 - Median Effective Dose):

  • An appropriate animal model of the target disease is selected (e.g., collagen-induced arthritis in rats for rheumatoid arthritis).

  • Animals are treated with a range of doses of the investigational drug.

  • A primary efficacy endpoint is measured (e.g., reduction in paw swelling, improvement in clinical score).

  • The dose that produces the desired therapeutic effect in 50% of the animals (ED50) is calculated from the dose-response curve.

Toxicology Studies (to determine LD50 and NOAEL):

  • Acute Toxicity (to estimate LD50):

    • Increasing doses of the drug are administered to groups of animals (typically rodents).

    • Mortality is observed over a defined period (e.g., 14 days).

    • The LD50, the dose that is lethal to 50% of the animals, is calculated.

  • Repeat-Dose Toxicity (to determine NOAEL):

    • The drug is administered daily to animals (a rodent and a non-rodent species) for a specified duration (e.g., 28 or 90 days).

    • Multiple dose groups are included, along with a control group.

    • A wide range of parameters are monitored, including clinical signs, body weight, food consumption, hematology, clinical chemistry, and urinalysis.

    • At the end of the study, a full necropsy and histopathological examination of tissues are performed.

    • The NOAEL is the highest dose at which no adverse effects are observed.

Calculation of Preclinical Therapeutic Index: Therapeutic Index = LD50 / ED50

Discussion and Conclusion

From a safety perspective, Lanraplenib was generally well-tolerated in a study with healthy volunteers.[1] In clinical trials with patients, the reported adverse events were mostly mild to moderate, though some serious adverse events have occurred.[4]

Compared to Fostamatinib, another SYK inhibitor, Lanraplenib appears to have higher in vitro potency. Fostamatinib has established efficacy in ITP, an indication where Lanraplenib has not been extensively studied. The adverse event profiles of the two drugs show some overlap, with gastrointestinal and hematological effects being of note.

The comparison with Filgotinib, a JAK1 inhibitor, highlights a key difference in the therapeutic landscape. While both target pathways in autoimmune diseases, the JAK inhibitor class carries a significant boxed warning regarding serious adverse events. This class-wide safety concern is a major consideration in the risk-benefit assessment of these drugs.

A definitive assessment of Lanraplenib's therapeutic index is hampered by the lack of publicly available, detailed preclinical toxicology data (LD50, NOAEL). The clinical data, while providing valuable safety information, are from relatively small and short-term studies where the maximum tolerated dose in patient populations may not have been fully established.

References

Lanraplenib Monosuccinate Combination Therapies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Lanraplenib monosuccinate combination therapy studies. Lanraplenib, a selective spleen tyrosine kinase (SYK) inhibitor, is being investigated in combination with other targeted agents, primarily in the context of Acute Myeloid Leukemia (AML).

I. Preclinical Combination Studies in Acute Myeloid Leukemia (AML)

Lanraplenib has shown promising preclinical activity when combined with the FMS-like tyrosine kinase 3 (FLT3) inhibitor, gilteritinib (B612023), in FLT3-mutated AML models. This combination demonstrates synergistic effects by dually targeting pathways involved in leukemic cell proliferation and survival.

A. Lanraplenib and Gilteritinib Combination

Preclinical investigations have robustly demonstrated the anti-leukemic efficacy of combining Lanraplenib with gilteritinib in FLT3-ITD (internal tandem duplication) AML models. This combination has been shown to induce myeloid differentiation and apoptosis while reducing leukemic cell viability.[1] In vivo studies using the MV4;11 cell line-derived xenograft model revealed that the combination of Lanraplenib and gilteritinib resulted in significant tumor growth inhibition compared to either agent alone.[1]

Table 1: Preclinical Efficacy of Lanraplenib and Gilteritinib Combination in FLT3-ITD AML Models

Assay Cell Line Treatment Key Findings Reference
Cell ViabilityMV4;11Lanraplenib + GilteritinibDose- and time-dependent reduction in leukemic cell viability.[1]
ApoptosisMV4;11Lanraplenib + GilteritinibIncreased induction of apoptosis compared to single agents.[1]
Myeloid DifferentiationMV4;11Lanraplenib + GilteritinibDose- and time-dependent increase in myeloid differentiation markers (CD11b, CD14).[1]
Tumor Growth Inhibition (in vivo)MV4;11 XenograftLanraplenib + GilteritinibSignificant tumor growth inhibition compared to single agents.[1]
B. Other Preclinical Combinations

Ex vivo studies on patient-derived AML cells have explored Lanraplenib in combination with other standard-of-care agents, suggesting broader potential for combination therapies.

Table 2: Ex Vivo Efficacy of Lanraplenib in Combination with Other AML Therapies

AML Subtype (Mutation) Combination Agent Key Findings Reference
NPM1 mutatedCytarabineAdditive increase in cell death.
RAS mutatedTrametinibAdditive increase in cell death.

II. Clinical Studies

The promising preclinical data for the Lanraplenib and gilteritinib combination has led to the initiation of a Phase 1b/2 clinical trial (NCT05028751) in patients with relapsed or refractory (R/R) FLT3-mutated AML.[1][2]

Table 3: Overview of Lanraplenib and Gilteritinib Combination Clinical Trial

Trial Identifier Phase Status Indication Intervention
NCT05028751Phase 1b/2RecruitingRelapsed/Refractory FLT3-mutated AMLLanraplenib in combination with Gilteritinib

III. Experimental Protocols

A. In Vitro Assays for Lanraplenib and Gilteritinib Combination
  • Cell Viability Assay:

    • Cell Line: MV4;11 (FLT3-ITD mutated AML).

    • Method: CellTiter-Glo® Luminescent Cell Viability Assay.

    • Procedure: Cells were treated with Lanraplenib, gilteritinib, or the combination for 5 days before assessing viability.[1]

  • Apoptosis Assay:

    • Cell Line: MV4;11.

    • Method: Annexin V and propidium (B1200493) iodide staining followed by flow cytometry.[1]

  • Myeloid Differentiation Assay:

    • Cell Line: MV4;11.

    • Method: Flow cytometry analysis of cell surface markers CD11b and CD14.[1]

B. In Vivo Xenograft Model for Lanraplenib and Gilteritinib Combination
  • Model: Subcutaneous xenograft model using the MV4;11 cell line in mice.[1]

  • Treatment Regimen:

    • Lanraplenib: 75 mg/kg administered twice daily via subcutaneous injections.[1]

    • Gilteritinib: 2 mg/kg dosed once daily by oral gavage.[1]

    • Duration: 28 days.[1]

  • Endpoint: Tumor growth inhibition.[1]

IV. Signaling Pathways and Experimental Workflows

A. SYK-FLT3 Signaling Pathway in AML

Lanraplenib targets SYK, a key kinase downstream of the FLT3 receptor. In FLT3-ITD AML, mutated FLT3 provides a constitutive signal that activates multiple downstream pro-survival and proliferative pathways, including JAK/STAT, MAPK, and PI3K/mTOR. SYK is highly activated in this context and plays a crucial role in mediating these oncogenic signals. The combination of Lanraplenib and gilteritinib leads to a more comprehensive blockade of this signaling network.

SYK_FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_ITD FLT3-ITD SYK SYK FLT3_ITD->SYK JAK JAK FLT3_ITD->JAK RAS RAS FLT3_ITD->RAS PI3K PI3K FLT3_ITD->PI3K SYK->PI3K STAT STAT3/5 JAK->STAT Proliferation Leukemic Cell Proliferation & Survival STAT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Gilteritinib Gilteritinib Gilteritinib->FLT3_ITD inhibits Lanraplenib Lanraplenib Lanraplenib->SYK inhibits

Caption: SYK-FLT3 signaling pathway in AML.

B. Experimental Workflow for In Vivo Xenograft Study

The following diagram illustrates the typical workflow for a preclinical in vivo study evaluating a combination therapy.

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_culture Culture MV4;11 AML Cells injection Subcutaneous Injection of Cells into Mice cell_culture->injection tumor_growth Allow Tumors to Establish injection->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment_vehicle Vehicle Control randomization->treatment_vehicle treatment_lanra Lanraplenib Alone randomization->treatment_lanra treatment_gilt Gilteritinib Alone randomization->treatment_gilt treatment_combo Lanraplenib + Gilteritinib randomization->treatment_combo monitoring Monitor Tumor Volume and Body Weight treatment_vehicle->monitoring treatment_lanra->monitoring treatment_gilt->monitoring treatment_combo->monitoring endpoint Endpoint Reached (e.g., 28 days) monitoring->endpoint data_analysis Statistical Analysis of Tumor Growth endpoint->data_analysis

References

Safety Operating Guide

Navigating the Safe Disposal of Lanraplenib Monosuccinate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of specialized research chemicals like lanraplenib (B608459) monosuccinate is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of lanraplenib monosuccinate, its solutions, and contaminated materials, ensuring compliance with safety regulations and fostering a secure research environment.

This compound is a selective SYK inhibitor for research in inflammatory diseases.[1][2][3][4] Due to its biological activity and the potential for incomplete hazard information, it is imperative to handle this compound with care and to treat it as hazardous waste during disposal.

Hazard and Safety Information

A thorough understanding of the hazard profile is the first step in safe handling and disposal. The following table summarizes key safety information for this compound.

ParameterRecommendationSource
Hazard Classification Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[5]
Primary Disposal Route Dispose of contents/container to an approved waste disposal plant.[5]
Environmental Precautions Avoid release to the environment. Do not allow to enter sewers or surface/ground water.[6][7]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.[5]
Spill Cleanup (Solid) Sweep up and shovel into suitable containers for disposal. Avoid dust formation.
Spill Cleanup (Solution) Absorb with liquid-binding material (e.g., diatomite, sand). Decontaminate surfaces with a suitable solvent like alcohol. Dispose of contaminated material as hazardous waste.
Uncleaned Packaging Dispose of according to official regulations. The first rinse of a container should be collected as hazardous waste.[8]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and associated waste. Adherence to these procedures is essential for minimizing risk and ensuring regulatory compliance.

1. Waste Identification and Segregation:

  • Unused Product: Any unwanted or expired solid this compound should be treated as chemical waste. Do not dispose of it in regular trash or down the drain.

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, pipette tips, vials, and bench paper, are to be considered contaminated waste.

  • Solutions: Liquid waste containing this compound must be collected in a designated, sealed, and clearly labeled waste container.

2. Waste Collection and Containment:

  • Solid Waste:

    • Collect unused or expired solid this compound in a dedicated, sealed container.

    • This container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and appropriate hazard symbols.

    • Contaminated lab supplies should be collected in a designated, puncture-resistant container or a clearly labeled bag for chemical waste.[9]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated, leak-proof container specifically for hazardous liquid waste.

    • The container material must be compatible with the solvent used (e.g., DMSO).

    • Do not mix with other waste streams unless compatibility has been confirmed to avoid unintended chemical reactions.

3. Spill Management:

In the event of a spill, the area should be secured and ventilated if necessary.

  • For Solid Spills: Carefully sweep the material to minimize dust formation and place it into a sealed container for disposal.

  • For Liquid Spills: Absorb the spill with an inert, non-combustible material such as vermiculite (B1170534) or sand. Once absorbed, collect the material into a suitable container for hazardous waste. The spill area should then be decontaminated with an appropriate solvent, and all cleaning materials must also be disposed of as hazardous waste.

4. Storage and Final Disposal:

  • All waste containers must be stored in a designated and secure satellite accumulation area while awaiting pickup.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.[9] This is a critical step, as they will provide specific guidance based on your institution's protocols and local regulations.

  • Never discharge chemical waste down the drain or dispose of it with regular trash.[8]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Interim Storage cluster_3 Final Disposal A Unused Solid Product D Label 'Hazardous Waste' Collect in Sealed Container A->D B Contaminated Labware (Gloves, Tips, Vials) E Label 'Hazardous Waste' Collect in Puncture-Resistant Container B->E C Liquid Solutions (e.g., in DMSO) F Label 'Hazardous Liquid Waste' Collect in Compatible, Leak-Proof Container C->F G Store in Designated Secure Satellite Accumulation Area D->G E->G F->G H Contact Institutional EHS for Pickup G->H I Professional Hazardous Waste Disposal H->I

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always consult your institution's specific safety and disposal protocols.

References

Essential Safety and Logistical Information for Handling Lanraplenib Monosuccinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling and disposal of Lanraplenib monosuccinate, a potent kinase inhibitor. Adherence to these procedures is critical to ensure personnel safety and mitigate environmental contamination.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE, categorized by the level of protection.

Protection Level Equipment Specification Purpose
Primary Barrier GlovesDouble-gloving with nitrile gloves.Prevents direct skin contact with the compound.
Lab CoatDisposable, solid-front, back-closing gown.Protects skin and personal clothing from contamination.
Eye ProtectionSafety glasses with side shields or splash goggles.Shields eyes from potential splashes or airborne particles.
Secondary Barrier Respiratory ProtectionN95 or P3 respirator.Prevents inhalation of airborne particles, especially when handling the solid compound.
Face ShieldTo be worn in conjunction with safety glasses or goggles during procedures with a high risk of splashing.
Work Area Controls Ventilated EnclosureChemical fume hood or biological safety cabinet.Provides primary containment of the compound, protecting the user and the laboratory environment.

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • All work with solid this compound must be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

  • Prepare all necessary equipment and reagents before introducing the compound into the work area.

  • Cover the work surface with disposable absorbent pads.

2. Donning Personal Protective Equipment (PPE):

  • Put on inner gloves.

  • Don a disposable lab coat or gown, ensuring it is fully fastened.

  • Put on outer gloves, ensuring the cuffs overlap with the sleeves of the lab coat.

  • Wear safety glasses with side shields or splash goggles.

  • If handling the solid compound outside of a ventilated enclosure or if there is a risk of aerosolization, a properly fitted N95 or P3 respirator is required. A face shield should be worn over safety glasses during splash-prone procedures.

3. Handling and Experimental Procedures:

  • When weighing the solid compound, use a dedicated, contained balance within the fume hood if possible.

  • Handle all solutions containing this compound with care to avoid splashes and aerosol generation.

  • Use disposable labware whenever feasible.

4. Decontamination and Cleaning:

  • At the end of the procedure, wipe down all surfaces and equipment that may have come into contact with the compound using a suitable deactivating agent or a detergent solution followed by 70% ethanol.

  • Dispose of all cleaning materials as hazardous waste.

5. Doffing Personal Protective Equipment (PPE):

  • Remove outer gloves and dispose of them as hazardous waste.

  • Remove the lab coat by rolling it inward and dispose of it as hazardous waste.

  • Remove inner gloves and dispose of them as hazardous waste.

  • Wash hands thoroughly with soap and water.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous (cytotoxic) waste.[1][2][3][4][5] Segregation of waste is critical for proper disposal.

  • Solid Waste: This includes unused compound, contaminated labware (e.g., pipette tips, tubes), and disposable absorbent pads. Collect in a dedicated, clearly labeled, puncture-resistant container lined with a heavy-duty plastic bag.[3][4]

  • Liquid Waste: Collect all solutions containing this compound in a sealed, shatter-resistant container that is clearly labeled as "Hazardous Cytotoxic Waste." Do not pour down the drain.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-proof sharps container labeled for cytotoxic waste.[3][4]

  • Contaminated PPE: All used PPE, including gloves, lab coats, and respirators, must be disposed of as hazardous cytotoxic waste.

All waste containers must be sealed when three-quarters full and disposed of through your institution's environmental health and safety (EHS) office for high-temperature incineration.[2]

Visual Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep1 Work in Fume Hood prep2 Don PPE: - Double Gloves - Lab Coat - Eye Protection - Respirator (if needed) prep1->prep2 handle1 Weigh/Handle Compound prep2->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Surfaces handle2->clean1 clean2 Segregate & Dispose of Waste: - Solid - Liquid - Sharps - PPE clean1->clean2 post1 Doff PPE clean2->post1 post2 Wash Hands post1->post2

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lanraplenib monosuccinate
Reactant of Route 2
Lanraplenib monosuccinate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。